molecular formula C11H11NO2 B1582288 6-Ethoxyquinolin-4-ol CAS No. 303121-11-1

6-Ethoxyquinolin-4-ol

Cat. No.: B1582288
CAS No.: 303121-11-1
M. Wt: 189.21 g/mol
InChI Key: SIECPAIJDHEXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxyquinolin-4-ol is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is characterized by a quinoline core structure substituted with an ethoxy group at the 6-position and a hydroxyl group at the 4-position . This compound is offered with a high purity level of over 98% and is confirmed by its CAS registry number, 303121-11-1 . As a building block in medicinal chemistry, the 4-hydroxyquinoline scaffold is a moiety of significant interest in scientific research for the development of novel bioactive molecules . For instance, derivatives of 4-hydroxyquinoline have been investigated in the synthesis of potential cytotoxic agents for cancer research . Researchers value this scaffold for its versatility, as it has been incorporated into compounds studied for a range of pharmacological activities, including as potential antibacterial and neuroprotective agents . This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that this product may be classified as Dangerous Goods for transportation (UN 1759, Class 8) and requires appropriate handling and shipping protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIECPAIJDHEXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352224
Record name 6-ethoxyquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303121-11-1
Record name 6-Ethoxy-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303121-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-ethoxyquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 303121-11-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features have made it a cornerstone in the development of therapeutic agents targeting a vast array of human diseases, including cancer, malaria, and microbial infections.[1][2][3] Quinoline derivatives exhibit a remarkable diversity of biological activities, a testament to the scaffold's ability to be chemically modified to fine-tune its pharmacological profile.[2][3] This guide focuses on a specific, yet promising, derivative: 6-Ethoxyquinolin-4-ol. By delving into its fundamental properties, from synthesis to its predicted biological context, we aim to provide a foundational resource for researchers looking to explore the potential of this and related compounds in their drug discovery programs.

Molecular Identity and Physicochemical Landscape

Understanding the fundamental identity and properties of a compound is the bedrock of all subsequent research. 6-Ethoxyquinolin-4-ol is a distinct molecule within the vast quinoline family, characterized by an ethoxy group at the C6 position and a hydroxyl group at the C4 position.

Chemical Structure and Tautomerism

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. Spectroscopic and crystallographic studies of analogous compounds confirm that the keto form, 6-ethoxy-1H-quinolin-4-one , is predominantly favored in both solid and solution states due to the stability conferred by the amide-like functionality.[4][5]

Figure 1: Tautomeric Equilibrium

Caption: Keto-enol tautomerism of 6-Ethoxyquinolin-4-ol.

Core Identifiers and Computed Properties
PropertyValueSource
CAS Number 303121-11-1[6][7]
Molecular Formula C₁₁H₁₁NO₂[7]
Molecular Weight 189.21 g/mol [7]
IUPAC Name 6-ethoxy-1H-quinolin-4-one[8]
Synonyms 4-Quinolinol, 6-ethoxy-[7]
Predicted XLogP3 1.9[8]
Predicted H-Bond Donors 1[8]
Predicted H-Bond Acceptors 3[8]

Synthesis and Characterization

The synthesis of the quinolin-4-one core is well-established, with the Gould-Jacobs reaction being a classic and highly adaptable method. This approach provides a reliable pathway to 6-Ethoxyquinolin-4-ol from commercially available starting materials.

Recommended Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust thermal cyclization process ideal for producing 4-hydroxyquinoline derivatives.[9] The strategic choice of this pathway is based on its effectiveness with anilines bearing electron-donating groups, such as the 4-ethoxyaniline required for this synthesis.[10] The reaction proceeds through three key stages: condensation, thermal cyclization, and finally, hydrolysis followed by decarboxylation.

Figure 2: Gould-Jacobs Synthesis Workflow

GouldJacobs A 4-Ethoxyaniline + Diethyl ethoxymethylenemalonate B Step 1: Condensation (Heat, ~130°C) A->B + EtOH C Anilidomethylenemalonate Intermediate B->C D Step 2: Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A, ~250°C) C->D - EtOH E Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate D->E F Step 3: Saponification (e.g., NaOH) E->F G Carboxylate Salt Intermediate F->G H Step 4: Acidification & Decarboxylation (Acid workup, then Heat) G->H - CO₂ I Final Product: 6-Ethoxyquinolin-4-ol H->I

Caption: The Gould-Jacobs reaction pathway for synthesizing 6-Ethoxyquinolin-4-ol.

Detailed Experimental Protocol (Adapted from Gould-Jacobs)

This protocol is a representative method adapted from established procedures for the Gould-Jacobs reaction.[10] Researchers should perform their own risk assessments and optimization.

  • Condensation: Combine 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat the mixture with stirring at 120-130°C for 2 hours. Monitor the reaction by TLC. The ethanol byproduct can be removed under reduced pressure.

  • Cyclization: To the crude intermediate from Step 1, add a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether). Heat the mixture to approximately 250°C. The high temperature is critical to overcome the energy barrier for the 6-electron electrocyclization.[10] Maintain this temperature for 20-30 minutes until cyclization is complete (monitored by TLC).

  • Hydrolysis (Saponification): Cool the reaction mixture and cautiously dilute with a solvent like toluene. Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) and reflux for 1-2 hours to hydrolyze the ester.

  • Decarboxylation & Isolation: After cooling, separate the aqueous layer. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until precipitation is complete. The resulting solid is the carboxylic acid intermediate. Filter the solid, wash with cold water, and dry. Place the dried solid in a flask and heat it carefully above its melting point until the evolution of CO₂ ceases. The crude 6-Ethoxyquinolin-4-ol can then be purified by recrystallization from a suitable solvent like ethanol.

Predicted Spectroscopic Profile

While specific experimental spectra for 6-Ethoxyquinolin-4-ol are not publicly cataloged, its structure allows for the confident prediction of its key spectroscopic features. This is an essential exercise for confirming the identity of the synthesized product.

Spectroscopy Predicted Features Rationale
¹H NMR ~1.4 ppm (t, 3H) , ~4.1 ppm (q, 2H) : Ethoxy group (CH₃ and OCH₂).~6.0-6.5 ppm (d, 1H) , ~7.2-8.0 ppm (m, 3H) : Quinoline ring protons.~11-12 ppm (br s, 1H) : N-H proton of the keto tautomer.The ethoxy group shows a characteristic triplet-quartet pattern. Aromatic protons appear in the typical downfield region. The acidic N-H proton of the quinolone form will be a broad singlet at a very downfield chemical shift.
¹³C NMR ~15 ppm : Ethoxy -CH₃.~64 ppm : Ethoxy -OCH₂.~100-145 ppm : Aromatic and quinoline carbons.~160 ppm : C6-O carbon.~175-180 ppm : C4=O carbonyl carbon.The chemical shifts are based on standard values for ethoxy groups, aromatic systems, and the highly deshielded carbonyl carbon characteristic of the quinolone form.[4]
IR Spectroscopy ~3200-2800 cm⁻¹ (broad) : N-H and C-H stretching.~1650-1630 cm⁻¹ (strong) : C=O stretching (amide I band).~1600-1450 cm⁻¹ : C=C aromatic ring stretching.~1250-1200 cm⁻¹ : Aryl-O-C stretching (from ethoxy group).The dominant C=O stretch confirms the keto tautomer's prevalence. The broad N-H stretch is also characteristic of the quinolone form.
Mass Spectrometry m/z ~189 : Molecular ion peak [M]⁺.m/z ~161 : Loss of ethylene (-C₂H₄) from the ethoxy group.m/z ~146 : Loss of the full ethoxy radical (-•OC₂H₅).The molecular ion peak confirms the molecular weight. Fragmentation is predicted to occur primarily at the ether linkage, a common fragmentation pathway.

Biological Activity and Drug Development Context

Direct experimental data on the biological activity of 6-Ethoxyquinolin-4-ol is sparse in the public domain. However, by examining structure-activity relationship (SAR) studies of closely related analogues, we can build an informed hypothesis about its potential therapeutic applications.

Structure-Activity Relationship (SAR) Insights

The quinolin-4-one core is a known pharmacophore for a range of activities, including antibacterial and anticancer effects.[11][12] The nature and position of substituents on the quinoline ring are critical determinants of both potency and selectivity.

  • The C6 Position: Substitution at the C6 position is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of quinoline-based drugs.[2] Electron-donating groups, such as alkoxy groups (methoxy, ethoxy), have been incorporated into various quinoline derivatives. For example, in some series of anticancer quinolines, 6,7-dialkoxy substitution is a feature of potent compounds.[1]

  • Antibacterial Potential: The quinolone scaffold is famously associated with antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. While the classic fluoroquinolones require a C3-carboxylic acid group for this mechanism, the broader quinolin-4-one class has shown antibacterial activity through various pathways.[13] Studies on 6-hydroxy and 6-methoxy substituted 4-aminoquinolines have reported slight antibacterial activity, suggesting the 6-alkoxy scaffold is compatible with antimicrobial action.[14]

  • Anticancer Potential: Numerous quinoline derivatives exhibit anticancer activity by inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways.[3][15] The substitution pattern on the quinoline ring dictates the specific mechanism and potency against different cancer cell lines.[4] It is plausible that 6-Ethoxyquinolin-4-ol could serve as a precursor or fragment for more complex molecules with antiproliferative properties.

Figure 3: General Mechanism of Action for Quinolone Antibiotics

MOA cluster_drug cluster_bacteria Bacterial Cell Drug Quinolone (e.g., 6-Ethoxyquinolin-4-ol derivative) Enzyme DNA Gyrase / Topoisomerase IV Drug->Enzyme Inhibits DNA Bacterial DNA Enzyme->DNA Acts on Replication DNA Replication & Transcription DNA->Replication Death Cell Death Replication->Death Blocked

Caption: Inhibition of bacterial DNA replication by quinolone-class compounds.

Protocol for Evaluating Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

To empirically determine the antibacterial potential of 6-Ethoxyquinolin-4-ol, a broth microdilution MIC assay is the gold standard.[16][17] This method determines the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following is a generalized protocol based on CLSI guidelines.[18]

  • Preparation of Inoculum:

    • Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar plate overnight.

    • Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[17]

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Prepare a stock solution of 6-Ethoxyquinolin-4-ol in a suitable solvent (e.g., DMSO).

    • In the first well, add 50 µL of the compound stock solution to create the highest test concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.[17]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Figure 4: Workflow for Broth Microdilution MIC Assay

MIC_Workflow A 1. Prepare Bacterial Inoculum (~5x10⁵ CFU/mL) C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Serial Dilutions of 6-Ethoxyquinolin-4-ol in 96-Well Plate B->C D 4. Incubate Plate (37°C, 16-20h) C->D E 5. Read Results (Visual Inspection for Turbidity) D->E F Determine MIC Value E->F

Caption: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC).

Safety and Handling

Based on the Safety Data Sheet (SDS) for 6-Ethoxyquinolin-4-ol, the compound is classified with specific hazards that require careful handling in a laboratory setting.[19]

  • Hazard Classification:

    • H302: Harmful if swallowed.[19]

    • H318: Causes serious eye damage.[19]

  • Precautionary Measures:

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[19]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

    • Avoid ingestion and inhalation. Handle in a well-ventilated area or chemical fume hood.

    • Wash hands thoroughly after handling.

Conclusion and Future Directions

6-Ethoxyquinolin-4-ol is a readily synthesizable derivative of the quinoline scaffold. While its specific biological activities are not yet deeply explored in public literature, its structural features place it within a class of compounds known for broad therapeutic potential, particularly in the realms of antimicrobial and anticancer research. The ethoxy group at the C6 position provides a key point for SAR studies, potentially influencing the compound's absorption, distribution, metabolism, and target engagement.

This guide provides the foundational chemical knowledge and key experimental frameworks necessary for researchers to begin investigating this compound. Future work should focus on the empirical validation of its predicted physicochemical and spectroscopic properties, followed by a systematic screening of its biological activities. Elucidating its specific molecular targets will be crucial in determining its true potential as a lead compound or a valuable chemical probe in drug discovery.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Comprehensive Organic Name Reactions and Reagents. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 839319, 8-Methoxy-6-methylquinolin-4-ol. Retrieved from [Link]

  • Biotage. (n.d.). Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • Gach-Janczak, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1). [Link]

  • Thakare, V. G., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports, 12(1), 18882. [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet: 6-Ethoxyquinolin-4-ol. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Tang, Q., et al. (2016). Discovery of a series of '6,7-disubstituted-4-phenoxyquinoline' derivatives as antitumor agents. European Journal of Medicinal Chemistry, 124, 575-587. (Reference derived from abstract, specific URL not provided in search results)
  • Clinical and Laboratory Standards Institute. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd ed.. (General reference to CLSI standards). Retrieved from [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). Home Page. Retrieved from [Link]

  • Tamma, P. D., et al. (2023). IDSA 2023 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. (General reference to clinical guidelines). Retrieved from [Link]

  • Thakare, V. G., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports, 12, 18882. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]

  • ResearchGate. (2018). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. 76(2), 114-124. [Link]

  • Strekowski, L., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-24. [Link]

  • Kim, J., et al. (2017). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 4(6), 1145-1151. [Link]

  • de Souza, T. B., et al. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Medicinal Chemistry, 29(30), 5035-5049. [Link]

  • Gach-Janczak, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 130. [Link]

  • Meyer, T., et al. (2001). Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. Pharmazie, 56(9), 691-5. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of quinoline derivative VI‐77. Retrieved from [Link]

  • Lee, S., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(19), 14665. [Link]

  • CP Lab Safety. (n.d.). 6-Ethoxyquinolin-4-ol, 97%+ Purity, C11H11NO2, 5 grams. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 303121-11-1. Retrieved from [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3293, Ethoxyquin. Retrieved from [Link]

  • Al-Salahi, R., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. [Link]

  • Martínez-Pabón, M. C., et al. (2023). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. Antibiotics, 12(7), 1149. [Link]

  • Ortiz, A., et al. (2022). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 27(21), 7236. [Link]

  • ResearchGate. (n.d.). Antioxidant Activity of Alkoxy derivatives of (Quinoline-4-YLTHIO)CARBOXYLIC ACIDS. Retrieved from [Link]

  • Marchese, A., et al. (2022). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 11(13), 1966. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 839319, 8-Methoxy-6-methylquinolin-4-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline. Retrieved from [Link]

  • Yakan, H., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 459-468. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Ethoxyquinolin-4-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 6-Ethoxyquinolin-4-ol (CAS Number: 303121-11-1), a member of the quinolin-4-ol class of heterocyclic compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This document details the chemical identity, a robust synthetic pathway, predicted physicochemical properties, and the prospective biological significance of 6-Ethoxyquinolin-4-ol, drawing upon data from closely related analogues to provide a thorough understanding for research and development applications.

Chemical Identity and Structure

6-Ethoxyquinolin-4-ol is a quinoline derivative characterized by an ethoxy group at the 6-position and a hydroxyl group at the 4-position of the quinoline ring. This substitution pattern influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity.

Table 1: Chemical Identification of 6-Ethoxyquinolin-4-ol

IdentifierValueSource
CAS Number 303121-11-1
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
IUPAC Name 6-ethoxyquinolin-4-ol
Canonical SMILES CCOCc1ccc2c(c1)nccc2O
InChI Key SIECPAIJDHEXAF-UHFFFAOYSA-N

The structure of 6-Ethoxyquinolin-4-ol features a bicyclic aromatic system containing a nitrogen atom. The presence of the hydroxyl group at the 4-position allows for keto-enol tautomerism, where it can exist in equilibrium with its keto form, 6-ethoxy-1,4-dihydroquinolin-4-one. The ethoxy group at the 6-position is an electron-donating group, which can influence the molecule's reactivity in electrophilic aromatic substitution reactions and its interaction with biological targets.

Synthesis of 6-Ethoxyquinolin-4-ol: The Gould-Jacobs Reaction

A reliable and well-established method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. For the synthesis of 6-Ethoxyquinolin-4-ol, the logical starting material is 4-ethoxyaniline.

The causality behind this choice of reaction lies in its efficiency and regioselectivity for the formation of the 4-hydroxyquinoline core. The reaction proceeds through a series of well-understood steps, making it a predictable and adaptable method for generating a library of substituted quinolin-4-ols.

Gould_Jacobs_Synthesis cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products 4-Ethoxyaniline 4-Ethoxyaniline Condensation Condensation 4-Ethoxyaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Heat, EtOH removal Thermal_Cyclization Thermal Cyclization Ester Ethyl 6-ethoxy-4-hydroxyquinoline- 3-carboxylate Thermal_Cyclization->Ester Hydrolysis Hydrolysis Carboxylic_Acid 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid Hydrolysis->Carboxylic_Acid Decarboxylation Decarboxylation Final_Product 6-Ethoxyquinolin-4-ol Decarboxylation->Final_Product Intermediate->Thermal_Cyclization High Temperature (e.g., Dowtherm A) Ester->Hydrolysis Base (e.g., NaOH) Carboxylic_Acid->Decarboxylation Heat Potential_Biological_Activities cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action 6-Ethoxyquinolin-4-ol 6-Ethoxyquinolin-4-ol Anticancer Anticancer 6-Ethoxyquinolin-4-ol->Anticancer Antimicrobial Antimicrobial 6-Ethoxyquinolin-4-ol->Antimicrobial Antimalarial Antimalarial 6-Ethoxyquinolin-4-ol->Antimalarial Anti-inflammatory Anti-inflammatory 6-Ethoxyquinolin-4-ol->Anti-inflammatory Antiviral Antiviral 6-Ethoxyquinolin-4-ol->Antiviral DNA_Intercalation DNA Intercalation/ Topoisomerase Inhibition Anticancer->DNA_Intercalation Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Antimicrobial->Enzyme_Inhibition Antimalarial->DNA_Intercalation Anti-inflammatory->Enzyme_Inhibition Antiviral->Enzyme_Inhibition Receptor_Binding Receptor Binding

An In-Depth Technical Guide to the Synthesis of 6-Ethoxyquinolin-4-ol: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxyquinolin-4-ol is a key heterocyclic scaffold with significant interest in medicinal chemistry and materials science. Its synthesis is primarily achieved through well-established cyclization reactions, namely the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis. This technical guide provides a comprehensive overview of these synthetic pathways, delving into the underlying reaction mechanisms, experimental considerations, and optimization strategies. Detailed, field-proven protocols are presented, supported by mechanistic diagrams and comparative data to offer researchers and drug development professionals a thorough understanding and practical framework for the synthesis of this important quinolone derivative.

Introduction: The Significance of the 6-Ethoxyquinolin-4-ol Moiety

The quinolin-4-one core structure is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties. The 6-ethoxy substitution on this core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making 6-ethoxyquinolin-4-ol a valuable intermediate for the synthesis of novel bioactive compounds. A profound understanding of its synthesis is therefore crucial for the efficient and scalable production of its derivatives.

This guide will focus on the two primary and most versatile methods for the synthesis of 4-hydroxyquinolines: the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis. We will explore the mechanistic intricacies of each pathway, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.

The Gould-Jacobs Reaction: A Robust Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction, first reported in 1939, is a powerful and widely utilized method for the preparation of 4-hydroxyquinoline derivatives.[1] The overall transformation involves a multi-step sequence commencing with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization, and concluding with saponification and decarboxylation.[2]

Overall Transformation

For the synthesis of 6-ethoxyquinolin-4-ol, the Gould-Jacobs reaction commences with 4-ethoxyaniline (p-phenetidine) and diethyl ethoxymethylenemalonate (DEEM).


Figure 1: Overall Gould-Jacobs Synthesis of 6-Ethoxyquinolin-4-ol

Gould-Jacobs Synthesis reactant1 4-Ethoxyaniline plus1 + step1 Condensation reactant1->step1 reactant2 Diethyl ethoxymethylenemalonate reactant2->step1 intermediate1 Diethyl ((4-ethoxyphenyl)amino) methylenemalonate step2 Thermal Cyclization intermediate1->step2 step1->intermediate1 intermediate2 Ethyl 6-ethoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate step3 Saponification intermediate2->step3 step2->intermediate2 intermediate3 6-Ethoxy-4-oxo-1,4- dihydroquinoline-3-carboxylic acid step4 Decarboxylation intermediate3->step4 step3->intermediate3 product 6-Ethoxyquinolin-4-ol step4->product

Caption: The four-stage Gould-Jacobs reaction pathway.


Mechanistic Deep Dive

The Gould-Jacobs reaction proceeds through a well-defined sequence of reactions, each with its own critical parameters.

Step 1: Condensation to form the Anilidomethylenemalonate Intermediate

The synthesis initiates with a nucleophilic attack of the amino group of 4-ethoxyaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to yield the stable diethyl ((4-ethoxyphenyl)amino)methylene)malonate intermediate.[2] This step is typically carried out by heating the reactants, often without a solvent or in a high-boiling solvent.

Step 2: Thermal Cyclization

This is the key ring-forming step and requires significant thermal energy, typically temperatures above 250 °C.[3] The high temperature facilitates a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[2] The use of a high-boiling inert solvent such as diphenyl ether or Dowtherm A is crucial for achieving the necessary temperature and can significantly improve the yield of the cyclized product.[4]

Step 3: Saponification

The resulting ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is then subjected to hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide.[2] This step, known as saponification, converts the ester group at the 3-position into a carboxylate salt.

Step 4: Decarboxylation

The final step involves the decarboxylation of the 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This is achieved by heating the carboxylic acid above its melting point, which results in the elimination of carbon dioxide to yield the desired 6-ethoxyquinolin-4-ol.[3]

Experimental Protocol: Gould-Jacobs Synthesis

The following protocol is a comprehensive, multi-step procedure for the synthesis of 6-ethoxyquinolin-4-ol via the Gould-Jacobs reaction.

Part A: Synthesis of Diethyl ((4-ethoxyphenyl)amino)methylene)malonate

  • Reactant Preparation: In a round-bottom flask, combine 4-ethoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Condensation Reaction: Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Part B: Synthesis of Ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Reaction Setup: Dissolve the diethyl ((4-ethoxyphenyl)amino)methylene)malonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Thermal Cyclization: Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. The addition of a non-polar solvent like cyclohexane or hexane can further facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling solvent. Dry the product under vacuum.

Part C: Synthesis of 6-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Saponification: Suspend the dried ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% (w/v) aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4 to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry.

Part D: Synthesis of 6-Ethoxyquinolin-4-ol

  • Decarboxylation: Place the dried 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable flask.

  • Reaction: Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • Purification: The resulting crude 6-ethoxyquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or water.

Modern Advancements: Microwave-Assisted Gould-Jacobs Reaction

Traditional Gould-Jacobs synthesis often requires long reaction times and high temperatures. Modern adaptations, particularly the use of microwave irradiation, have significantly improved the efficiency of this reaction.[5] Microwave heating can dramatically shorten reaction times and, in many cases, improve yields by providing rapid and uniform heating.[5]

MethodTemperature (°C)TimeYieldReference
Conventional Heating25030-60 minModerate to Good[4]
Microwave Irradiation250-3005-15 minGood to Excellent[5]

Table 1: Comparison of Conventional and Microwave-Assisted Gould-Jacobs Cyclization

The Conrad-Limpach-Knorr Synthesis: An Alternative Route

The Conrad-Limpach-Knorr synthesis provides an alternative and effective method for the preparation of 4-hydroxyquinolines.[6] This reaction involves the condensation of an aniline with a β-ketoester.[7] The regioselectivity of the initial attack and the subsequent cyclization conditions determine the final product.

Overall Transformation

For the synthesis of 6-ethoxyquinolin-4-ol, the Conrad-Limpach pathway would involve the reaction of 4-ethoxyaniline with a suitable β-ketoester, such as ethyl acetoacetate.


Figure 2: Overall Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

Conrad-Limpach Synthesis reactant1 Aniline (e.g., 4-Ethoxyaniline) plus + step1 Condensation reactant1->step1 reactant2 β-Ketoester (e.g., Ethyl acetoacetate) reactant2->step1 intermediate Schiff Base / Enamine step2 Thermal Cyclization intermediate->step2 step1->intermediate product 4-Hydroxyquinoline step2->product

Caption: The two-stage Conrad-Limpach reaction pathway.


Mechanistic Insights

The Conrad-Limpach reaction mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester to form a tetrahedral intermediate.[6] This is followed by protonation and dehydration to form a Schiff base, which exists in equilibrium with its enamine tautomer. The crucial step is the thermal cyclization of the enamine, which requires high temperatures (around 250 °C) to overcome the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclic ring closure.[6] The use of a high-boiling inert solvent is also beneficial in this synthesis to achieve high yields.[6]

Experimental Protocol: Conrad-Limpach Synthesis

The following is a general protocol for the Conrad-Limpach synthesis of a 4-hydroxyquinoline.

  • Condensation: In a round-bottom flask, mix the aniline (1.0 equivalent) and the β-ketoester (1.0-1.2 equivalents). A catalytic amount of acid (e.g., a drop of concentrated sulfuric acid) can be added. The mixture is typically heated to facilitate the condensation and removal of water.

  • Cyclization: The resulting crude enamine intermediate is then added to a high-boiling solvent like mineral oil or diphenyl ether and heated to approximately 250 °C.

  • Isolation and Purification: After the cyclization is complete, the reaction mixture is cooled, and the precipitated 4-hydroxyquinoline product is collected by filtration and purified by recrystallization.

Characterization of 6-Ethoxyquinolin-4-ol

The successful synthesis of 6-ethoxyquinolin-4-ol must be confirmed through rigorous characterization using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The 1H NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring, the ethoxy group (a triplet and a quartet), and the hydroxyl proton. The 13C NMR will confirm the number of unique carbon atoms and their chemical environments.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic protons, the C=O stretch of the quinolone tautomer, and C-O stretches of the ethoxy group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C11H11NO2.

Conclusion and Future Outlook

The Gould-Jacobs and Conrad-Limpach-Knorr reactions remain the cornerstones for the synthesis of 6-ethoxyquinolin-4-ol and its derivatives. While both methods are robust, the Gould-Jacobs reaction is often favored for its versatility and the ability to introduce a carboxylate group at the 3-position, which can be a handle for further functionalization before the final decarboxylation step.

Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies. This includes the exploration of novel catalytic systems to lower the required reaction temperatures, the use of flow chemistry for continuous and scalable production, and the development of one-pot procedures to minimize waste and improve overall efficiency. As the demand for novel quinolone-based therapeutics continues to grow, the optimization of the synthesis of key intermediates like 6-ethoxyquinolin-4-ol will remain a critical area of investigation for the chemical and pharmaceutical industries.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]

  • Szymański, P.; Markowicz, M.; Mikiciuk-Olasik, E. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2020 , 25(1), 163. [Link]

Sources

An In-depth Technical Guide to 6-Ethoxyquinolin-4-ol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Ethoxyquinolin-4-ol, a heterocyclic organic compound belonging to the quinolinone class. While specific experimental data for this particular molecule is not extensively published, this document synthesizes foundational knowledge, data from structurally related analogs, and established chemical principles to offer a robust resource for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, predicted physicochemical properties, a validated synthesis pathway, and the broader biological context of the quinolin-4-one scaffold.

Core Chemical Identity and Properties

6-Ethoxyquinolin-4-ol is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of a hydroxyl group at the 4-position and an ethoxy group at the 6-position defines its structure and influences its chemical behavior.

Key Identifiers and Molecular Data

A summary of the core quantitative data for 6-Ethoxyquinolin-4-ol is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
CAS Number 303121-11-1[1]
IUPAC Name 6-ethoxyquinolin-4-ol
Synonyms 4-Quinolinol, 6-ethoxy-[1]
Structural Insight: Tautomerism

It is critical to recognize that quinolin-4-ols can exist in equilibrium with their keto tautomer, quinolin-4(1H)-one. This keto-enol tautomerism is a fundamental characteristic of this class of compounds. The keto form is generally the more stable tautomer in most quinolinone systems.[2] This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets.

Caption: Keto-enol tautomerism of 6-Ethoxyquinolin-4-ol.

Predicted Physicochemical Properties
PropertyPredicted Value / RemarkBasis of Estimation
Appearance Likely an off-white to pale yellow solid at room temperature.Based on properties of similar quinolinone compounds.[2]
Melting Point Not available. For comparison, 2-Hydroxy-4-methylquinoline melts at 221-223 °C.[2]Extrapolation from related structures.
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF.General solubility for quinoline derivatives.[2]
pKa Estimated to have two pKa values: one for the protonation of the quinoline nitrogen (approx. 4-5) and one for the deprotonation of the 4-hydroxyl group (approx. 8-9).Based on the electronic effects of the ethoxy group and the quinolone core.

Synthesis and Characterization

The synthesis of quinolin-4-ones is well-established in organic chemistry. The most common and versatile method is the Gould-Jacobs reaction . This pathway provides a reliable route to 6-Ethoxyquinolin-4-ol from commercially available starting materials.

Proposed Synthetic Pathway: Gould-Jacobs Reaction

The reaction proceeds via two main stages:

  • Condensation: Reaction of an aniline (p-phenetidine, also known as 4-ethoxyaniline) with diethyl (ethoxymethylene)malonate (DEEM) to form an enamine intermediate.

  • Thermal Cyclization: High-temperature ring closure of the intermediate, followed by hydrolysis and decarboxylation to yield the final quinolin-4-one product.

synthesis_pathway p_phenetidine 4-Ethoxyaniline deem Diethyl (ethoxymethylene)malonate step1 Condensation (Step 1) intermediate Enamine Intermediate step2 Thermal Cyclization (High Temp, e.g., Dowtherm A) (Step 2) intermediate->step2 product 6-Ethoxyquinolin-4-ol step1->intermediate step2->product

Caption: Proposed synthesis of 6-Ethoxyquinolin-4-ol via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methods for quinolin-4-one synthesis.[3][4]

Step 1: Synthesis of Diethyl 2-((4-ethoxyphenyl)amino)maleate (Intermediate)

  • In a round-bottom flask, combine 4-ethoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The resulting product, often a solid or viscous oil, can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Cyclization to 6-Ethoxyquinolin-4-ol

  • Add the intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 240-250 °C) for 30-60 minutes.

  • Cool the reaction mixture to below 100 °C and dilute with a hydrocarbon solvent like hexane or toluene to precipitate the product.

  • Filter the crude solid, wash thoroughly with hexane, and then with ethanol to remove residual solvent and impurities.

  • The crude 6-Ethoxyquinolin-4-ol can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Analytical Characterization

To confirm the identity and purity of the synthesized 6-Ethoxyquinolin-4-ol, a suite of analytical techniques should be employed. The expected spectral characteristics are outlined below.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), as well as distinct aromatic protons on the quinoline core. The chemical shifts will be influenced by the electron-donating ethoxy group and the electron-withdrawing nature of the heterocyclic ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule, including the two carbons of the ethoxy group and the nine carbons of the quinoline scaffold.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretch of the enol tautomer and N-H stretch of the keto tautomer. A strong carbonyl (C=O) stretch around 1650 cm⁻¹ would indicate a significant presence of the keto tautomer.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 189.21).

Biological Context and Potential Applications

While specific biological activities for 6-Ethoxyquinolin-4-ol are not documented in readily available literature, the quinolin-4-one scaffold is a well-established "privileged structure" in medicinal chemistry. Derivatives have demonstrated a vast range of pharmacological activities.

Established Activities of the Quinolin-4-one Core
  • Antimicrobial Activity: The quinolone family of antibiotics (e.g., ciprofloxacin, levofloxacin) are classic examples. They function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[5]

  • Anticancer Activity: Numerous quinolin-4-one derivatives have been investigated as potential anticancer agents. Their mechanisms often involve the inhibition of kinases, interaction with DNA, or induction of apoptosis.[6]

  • Antimalarial and Antiviral Properties: The quinoline core is famously present in the antimalarial drug quinine.[7] Other derivatives have been explored for their activity against various viruses.

The 6-ethoxy substitution on the quinoline ring can modulate these activities by altering the molecule's lipophilicity, electronic distribution, and metabolic stability. This makes 6-Ethoxyquinolin-4-ol a compound of interest for screening in various biological assays, particularly in antimicrobial and anticancer research programs.

Safety and Handling

No specific safety data sheet (SDS) for 6-Ethoxyquinolin-4-ol is widely available. However, based on the known hazards of related quinoline and quinolinol compounds, the following precautions are advised.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Toxicology: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation. Handle with the care afforded to all novel research chemicals.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Ethoxyquinolin-4-ol is a quinolinone derivative with a confirmed molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[1] While detailed experimental characterization is sparse in the literature, its synthesis can be reliably achieved through established methods like the Gould-Jacobs reaction. The true value of this compound lies in its potential for drug discovery, as the parent quinolin-4-one scaffold is associated with significant antimicrobial and anticancer activities.[5][6] This guide provides a foundational framework for researchers to synthesize, characterize, and explore the biological potential of 6-Ethoxyquinolin-4-ol, encouraging further investigation into this promising chemical entity.

References

  • BenchChem. An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol.

  • Al-Ostath, A. et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI.

  • Shinde, A. et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. National Institutes of Health (NIH).

  • CP Lab Safety. 6-Ethoxyquinolin-4-ol, 97%+ Purity, C11H11NO2, 5 grams.

  • B.D2. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube.

  • Gomes, C. et al. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. PubMed.

  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

  • Saczewski, F. et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

  • Al-Zoubi, W. et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI.

  • Wang, W. et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.

  • Wang, W. et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

  • Al-Zoubi, W. et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central.

  • National Center for Biotechnology Information. 6-Iodoquinolin-4-ol. PubChem.

  • Various Authors. (2021). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate.

  • Islam, R. et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central.

  • National Center for Biotechnology Information. 8-Methoxy-6-methylquinolin-4-ol. PubChem.

  • The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

  • ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube.

  • Various Authors. (2021). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. ResearchGate.

Sources

An In-depth Technical Guide to the Discovery and History of Quinolin-4-ol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. Among these, quinolin-4-ol compounds and their tautomeric form, quinolin-4(1H)-ones, represent a "privileged scaffold" that has given rise to landmark drugs across various therapeutic areas. This technical guide provides a comprehensive exploration of the discovery and historical evolution of these critical compounds. We delve into the foundational synthetic methodologies that first unlocked this chemical space, tracing the progression from classical thermal cyclizations to modern catalytic techniques. The narrative further chronicles the pivotal moments in the discovery of their biological activities, from the serendipitous findings that led to a revolutionary class of antibiotics to the rational design of potent antimalarial and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, mechanistic discussions, and visualizations to provide a thorough understanding of the enduring legacy and future potential of quinolin-4-ol chemistry.

Introduction: The Quinolin-4-ol Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, has long been recognized for its vast therapeutic potential. The strategic placement of a hydroxyl group at the C4 position creates quinolin-4-ol, a scaffold with unique chemical properties and remarkable biological versatility.

Chemical Structure and Tautomerism

Quinolin-4-ol exists in a tautomeric equilibrium with its keto form, quinolin-4(1H)-one. While often depicted as the hydroxyl (enol) form, the equilibrium generally favors the quinolin-4(1H)-one (keto) form.[1] This tautomerism is a critical feature, influencing the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets. For the remainder of this guide, the terms "quinolin-4-ol" and "quinolin-4(1H)-one" will be used interchangeably to refer to this scaffold, acknowledging the predominance of the keto tautomer.

Historical Significance and Therapeutic Landscape

The history of quinolin-4-ol derivatives is a compelling narrative of chemical innovation and pharmacological discovery. The journey began in the late 19th century with the first reported syntheses and has since led to the development of drugs that have saved millions of lives.[2] The scaffold is at the heart of major drug classes, including:

  • Antimalarials: From early leads like Endochin to modern, highly potent analogs.[3][4]

  • Antibiotics: The discovery of nalidixic acid, a quinolone derivative, was a watershed moment that paved the way for the entire class of fluoroquinolone antibiotics.[5][6]

  • Anticancer Agents: Numerous quinolin-4-one derivatives have been developed as inhibitors of key oncogenic pathways, such as tyrosine kinases.[7][8]

  • Neuroprotective Agents: The endogenous metabolite kynurenic acid, a 4-hydroxyquinoline derivative, is a known neuroprotectant.[9][10]

This guide will trace the scientific milestones that established the quinolin-4-ol core as a central and enduring scaffold in the pursuit of new medicines.

Foundational Syntheses: The Dawn of Quinolin-4-ol Chemistry

The ability to construct the quinolin-4-ol core reliably and efficiently was the first critical step in unlocking its therapeutic potential. Two classical name reactions, developed in the late 19th and early 20th centuries, became the workhorses for synthetic chemists in this field.

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines.[2][11] It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by a thermal cyclization.[12]

The reaction proceeds in two main stages:

  • Condensation: The aniline performs a nucleophilic attack on the malonic ester derivative, displacing the ethoxy group to form an anilinomethylenemalonate intermediate.[12]

  • Thermal Cyclization: At high temperatures (typically >250 °C), the intermediate undergoes an intramolecular 6-electron cyclization onto the ortho position of the aniline ring, followed by the elimination of ethanol to form the quinolone ring system.[12] Subsequent hydrolysis and decarboxylation of the ester at the 3-position yield the final quinolin-4-ol.[2]

Field Insight: The high temperature required for the cyclization is a significant activation barrier, as it involves the temporary disruption of the aniline's aromaticity. This is why high-boiling solvents like diphenyl ether or Dowtherm A are traditionally used to achieve the necessary thermal energy for the reaction to proceed efficiently.[13]

  • Condensation: 3,4-dichloroaniline is reacted with diethyl ethoxymethylenemalonate, typically without a solvent or in a high-boiling inert solvent. The mixture is heated to ~100-140 °C to drive the initial condensation and remove the ethanol byproduct.

  • Cyclization: The resulting diethyl (3,4-dichloroanilino)methylenemalonate is added to a pre-heated high-boiling solvent, such as diphenyl ether, at ~250 °C. The reaction is maintained at this temperature for a short period (e.g., 15-30 minutes) to effect the cyclization.

  • Hydrolysis (Saponification): After cooling, the reaction mixture is treated with a solution of sodium hydroxide to hydrolyze the ethyl ester at the 3-position to a carboxylate salt.

  • Decarboxylation and Neutralization: The mixture is heated to near boiling to effect decarboxylation. Subsequent neutralization with an acid (e.g., acetic acid or HCl) precipitates the 4-hydroxy-7,8-dichloroquinoline product.

The Conrad-Limpach-Knorr Synthesis (1887)

Discovered by Max Conrad and Leonhard Limpach, this synthesis involves the condensation of anilines with β-ketoesters.[1][14] A key feature of this reaction is its temperature-dependent regioselectivity, which can yield either 4-hydroxyquinolines or 2-hydroxyquinolines (the Knorr variation).

  • Initial Condensation: The reaction of aniline with a β-ketoester (like ethyl acetoacetate) can occur at two sites. At lower temperatures (kinetic control), the more nucleophilic aniline nitrogen attacks the keto-carbonyl, leading to an enamine intermediate. At higher temperatures (thermodynamic control), it attacks the ester carbonyl, leading to an anilide intermediate.

  • Cyclization:

    • Conrad-Limpach Pathway (4-Hydroxyquinoline): The enamine intermediate, formed under kinetic control, undergoes thermal cyclization at high temperatures (~250 °C) to yield the 4-hydroxyquinoline product.[1][15]

    • Knorr Pathway (2-Hydroxyquinoline): The anilide intermediate, formed under thermodynamic control, is cyclized under acidic conditions (e.g., concentrated sulfuric acid) to yield the 2-hydroxyquinoline isomer.

Field Insight: The choice of reaction conditions is paramount for directing the outcome. For the synthesis of quinolin-4-ols, it is crucial to form the enamine intermediate first at moderate temperatures before proceeding to the high-temperature cyclization. This two-step temperature profile prevents the formation of the undesired 2-hydroxyquinoline isomer.

G cluster_0 Gould-Jacobs Pathway cluster_1 Conrad-Limpach Pathway Aniline_GJ Aniline Intermediate_GJ Anilinomethylenemalonate Intermediate Aniline_GJ->Intermediate_GJ MalonicEster Diethyl Ethoxymethylenemalonate MalonicEster->Intermediate_GJ Heat_GJ High Temp. Cyclization Intermediate_GJ->Heat_GJ Product_GJ Quinolin-4-ol-3-carboxylate Heat_GJ->Product_GJ Final_GJ Quinolin-4-ol Product_GJ->Final_GJ Hydrolysis & Decarboxylation Aniline_CL Aniline Intermediate_CL Enamine Intermediate Aniline_CL->Intermediate_CL Kinetic Control (Low Temp) Ketoester β-Ketoester Ketoester->Intermediate_CL Heat_CL High Temp. Cyclization Intermediate_CL->Heat_CL Product_CL Quinolin-4-ol Heat_CL->Product_CL

Caption: Foundational synthetic routes to the quinolin-4-ol scaffold.

Evolution of Synthetic Methodologies: Modern Innovations

While the classical syntheses are robust, their requirements for harsh conditions (high temperatures) prompted the development of milder and more versatile methods.

Palladium-Catalyzed Carbonylation Reactions

In recent decades, palladium catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolin-4-ones.[16] A common strategy involves the palladium-catalyzed carbonylative coupling of a 2-haloaniline (typically 2-iodoaniline) with a terminal alkyne in the presence of carbon monoxide (CO).[2]

The catalytic cycle generally involves:

  • Oxidative Addition: Pd(0) catalyst inserts into the carbon-halogen bond of the 2-iodoaniline.

  • CO Insertion: A molecule of CO inserts into the newly formed palladium-carbon bond.

  • Alkyne Coordination and Insertion: The terminal alkyne coordinates to the palladium center and inserts.

  • Cyclization/Amination: An intramolecular attack by the aniline's amino group onto the carbonyl group initiates cyclization.

  • Reductive Elimination: The catalyst is regenerated, releasing the quinolin-4-one product.

Field Insight: A key innovation in this area is the use of CO surrogates, such as molybdenum hexacarbonyl, which avoid the need to handle high-pressure CO gas, making the procedure more accessible and safer for laboratory-scale synthesis.[2] This method offers excellent functional group tolerance and milder reaction conditions compared to the classical thermal cyclizations.

The Emergence of Biological Significance: From Serendipity to Rational Design

The story of the therapeutic applications of quinolin-4-ols is as rich as their synthetic history, marked by both accidental discoveries and deliberate design.

Antimalarial Agents: A Historical Mainstay

The quinoline core is synonymous with antimalarial drugs, largely due to the natural product quinine. This inspired the synthesis of countless synthetic quinolines, including the 4-aminoquinoline chloroquine.

In the 1940s, German scientists discovered a 4-quinolone compound named Endochin .[3] It showed remarkable efficacy against avian malaria, with activity against both the liver and blood stages of the parasite.[17] However, due to poor metabolic stability, it was never developed for human use and became a largely forgotten lead compound.[3]

Decades later, with the rise of drug-resistant malaria, researchers revisited the 4-quinolone scaffold. Endochin was "rediscovered," and its mechanism of action was identified: inhibition of the parasite's mitochondrial cytochrome bc1 complex, a critical enzyme for its survival.[3][18] This knowledge sparked a new wave of rational drug design, leading to the development of "Endochin-Like Quinolones" (ELQs).[19] By modifying the side chain at the 3-position and the substituents on the benzene ring, scientists developed highly potent and metabolically stable analogs with nanomolar activity against multi-drug resistant Plasmodium falciparum strains.[20][21]

CompoundKey Structural FeatureIn Vitro Potency (IC50 vs. P. falciparum)Key Advantage
Endochin 3-heptyl side chainMicromolar rangeDual-stage activity but metabolically unstable.[17][18]
ELQ-300 3-diarylether side chainLow nanomolar rangeImproved metabolic stability and oral bioavailability.[4][22]
P4Q-158 3-trifluorotoluene side chain, 6-chloro~3 nM (liver stage)Potent activity against liver stages of the parasite.[18]
Antibacterial Quinolones: A Serendipitous Breakthrough

One of the most significant events in the history of antibacterial therapy originated from an unexpected byproduct of antimalarial research.

In the late 1950s, while working on the synthesis of the antimalarial drug chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his team isolated an impurity.[23][24] This impurity, a 4-quinolone-3-carboxylic acid derivative, showed modest but notable antibacterial activity.[5] This serendipitous discovery was not of a direct quinolin-4-ol, but of the closely related 1,8-naphthyridone core. However, the lead was pursued, and through structural optimization, nalidixic acid was synthesized and introduced in 1962 as the first quinolone antibiotic.[6][25] It marked the birth of a completely new class of antibacterial agents.

Nalidixic acid had a limited spectrum of activity. The major breakthrough came with the addition of a fluorine atom at the C6 position and a piperazine ring at the C7 position. This led to the second-generation "fluoroquinolones," such as ciprofloxacin and norfloxacin, which possessed vastly superior potency, a broader spectrum of activity (including against Gram-positive and Gram-negative bacteria), and improved pharmacokinetic properties.[26] The 4-quinolone core remains the essential pharmacophore responsible for their mechanism of action: the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[6]

G Core 4-Quinolone-3-Carboxylic Acid (Core Scaffold) Nalidixic Nalidixic Acid (1st Generation) Core->Nalidixic N-alkylation & Naphthyridone Core Fluoroquinolone Fluoroquinolones (e.g., Ciprofloxacin) (2nd Generation) Nalidixic->Fluoroquinolone Add F at C6 Add Piperazine at C7 Modern Modern Fluoroquinolones (3rd/4th Generation) Fluoroquinolone->Modern Further substitutions (C8, N1, C7)

Caption: The structural evolution from the 4-quinolone core to modern antibiotics.

Anticancer and Other Therapeutic Applications

The versatility of the quinolin-4-ol scaffold extends beyond anti-infective agents. Its ability to be readily functionalized has made it a valuable template for developing inhibitors of various cellular targets implicated in cancer.[27]

Many quinolin-4-one derivatives have been synthesized and shown to inhibit protein kinases, which are often dysregulated in cancer cells. By acting as ATP-competitive inhibitors, these compounds can block signaling pathways that drive tumor growth and proliferation.[7] Other anticancer mechanisms associated with this scaffold include the inhibition of topoisomerase, disruption of tubulin polymerization, and induction of apoptosis.[8][28]

The human body itself produces a quinolin-4-ol derivative: kynurenic acid (KYNA) . It is a metabolite of the amino acid tryptophan.[9] KYNA is an endogenous antagonist of ionotropic glutamate receptors (including the NMDA receptor) and is considered to be a key neuroprotective agent in the brain, counteracting the excitotoxic effects of glutamate.[29][30] Its role in various neurological and psychiatric disorders is an active area of research, highlighting another dimension of the biological importance of the 4-hydroxyquinoline scaffold.[31]

Conclusion and Future Perspectives

The journey of quinolin-4-ol compounds, from their initial synthesis in the 19th century to their central role in modern medicine, is a testament to the power of organic synthesis and the interplay of serendipity and rational design in drug discovery. The classical syntheses of Gould, Jacobs, Conrad, and Limpach provided the foundational tools to explore this chemical class, leading to discoveries that have fundamentally changed the treatment of infectious diseases.

The story of nalidixic acid's accidental discovery underscores the importance of curiosity and keen observation in science. The subsequent evolution into the fluoroquinolones is a prime example of how a lead scaffold can be systematically optimized to create drugs with profound clinical impact. Similarly, the rediscovery and rational optimization of the forgotten antimalarial Endochin into the potent ELQ series demonstrates the value of revisiting historical leads with modern pharmacological understanding.

Today, the quinolin-4-ol scaffold continues to be a fertile ground for innovation. Researchers are leveraging its structural versatility to design novel anticancer agents, explore its potential in treating neurological disorders, and develop new anti-infectives to combat the ever-growing threat of drug resistance. The rich history of the quinolin-4-ol core provides a robust foundation and an inspiring roadmap for the future of drug development.

References

  • Su, W., & Foley, M. (2001). Quinoline antimalarials: mechanisms of action and resistance. Current Opinion in Chemical Biology, 5(4), 417-423. Available from: [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. Available from: [Link]

  • Wąż, P., & Staszewska-Krajewska, O. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6296. Available from: [Link]

  • Biagini, G. A., O'Neill, P. M., & Bray, P. G. (2012). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. Proceedings of the National Academy of Sciences, 109(21), 8298-8303. Available from: [Link]

  • Pocivavsek, A., & Wu, H. Q. (2020). Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword?. Journal of Neurochemistry, 155(6), 614-636. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available from: [Link]

  • Wu, Y., & Wang, G. (2011). Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines. The Journal of Organic Chemistry, 76(15), 6362-6366. Available from: [Link]

  • Biagini, G. A., O'Neill, P. M., & Bray, P. G. (2012). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. Proceedings of the National Academy of Sciences of the United States of America, 109(21), 8298–8303. Available from: [Link]

  • Szałapska, K., & Duszczyk, M. (2021). The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress. International Journal of Molecular Sciences, 22(21), 11956. Available from: [Link]

  • Szałapska, K., & Duszczyk, M. (2021). The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia-Ischemia: The Link to Oxidative Stress. International Journal of Molecular Sciences, 22(21), 11956. Available from: [Link]

  • Turski, M. P., & Turska, M. (2021). Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia. International Journal of Molecular Sciences, 22(16), 8871. Available from: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Available from: [Link]

  • Fernandes, C., & Gonçalves, M. S. T. (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 22(3), 446. Available from: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Available from: [Link]

  • Biocrates Life Sciences AG. (2024). Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. Available from: [Link]

  • O'Neill, P. M., & Ward, S. A. (2013). Antimalarial Drug Discovery: From Quinine to the Dream of Eradication. Journal of Medicinal Chemistry, 56(13), 5245-5255. Available from: [Link]

  • Diggle, F. A., & Clarke, S. R. (2007). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 31(4), 378-405. Available from: [Link]

  • Winter, R., & Kelly, J. X. (2011). Optimization of endochin-like quinolones for antimalarial activity. Experimental Parasitology, 127(2), 545-551. Available from: [Link]

  • Wang, G., & Yuan, Y. (2009). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters, 11(18), 4014-4017. Available from: [Link]

  • O'Neill, P. M., & Ward, S. A. (2013). Antimalarial Drug Discovery: From Quinine to the Dream of Eradication. Journal of medicinal chemistry, 56(13), 5245–5255. Available from: [Link]

  • Guiguemde, W. A., & Shelat, A. A. (2014). Recent progress in the development of anti-malarial quinolones. Malaria Journal, 13, 343. Available from: [Link]

  • Winter, R., & Kelly, J. X. (2008). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Experimental Parasitology, 118(4), 487-497. Available from: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Available from: [Link]

  • Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials. Journal of Medicinal Chemistry, 58(12), 4874-4882. Available from: [Link]

  • Al-Ostath, A., & Al-Assaf, S. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-19. Available from: [Link]

  • Aldred, K. J., & Kerns, R. J. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1718-1725. Available from: [Link]

  • Al-Trawneh, S. A. (2022). Quinolone: a versatile therapeutic compound class. Journal of the Iranian Chemical Society, 19(12), 5237-5251. Available from: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Abid, M., & Kumar, D. (2021). Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. Available from: [Link]

  • Sharma, P. C., & Kumar, A. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Brazilian Chemical Society, 28, 1969-1996. Available from: [Link]

  • Rodrigues, T., & da Silva, C. H. T. P. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(13), 115511. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Available from: [Link]

  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

  • Asif, M. (2005). Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 40(12), 1251-1259. Available from: [Link]

  • Khan, I., & Zaib, S. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 1-15. Available from: [Link]

  • Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874–4882. Available from: [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Available from: [Link]

  • Organic Chemistry. (2025). Gould-Jacobs Reaction Mechanism. YouTube. Available from: [Link]

  • Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874-4882. Available from: [Link]

  • Ahmed, M. S., & Islam, M. S. (2024). Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. Available from: [Link]

  • Cox, E. D., & He, J. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(9), 3295-3305. Available from: [Link]

  • Indian Streams Research Journal. (n.d.). DEVELOPMENT OF NOVEL NALIDIXIC ACID-BASED COMPOUNDS: SYNTHESIS AND BIOLOGICAL EVALUATION. Available from: [Link]

Sources

6-Ethoxyquinolin-4-ol: A Scaffolding for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Promise of the 6-Ethoxy Substitution

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its derivatives have been extensively explored, yielding potent agents for treating cancer, infectious diseases, and inflammatory conditions.[3][4] The 4-hydroxyquinoline (or its tautomeric form, 4-quinolone) moiety, in particular, is a key structural motif found in many biologically active compounds.[5] This guide focuses on a specific, yet underexplored, derivative: 6-Ethoxyquinolin-4-ol .

While direct extensive research on 6-Ethoxyquinolin-4-ol is limited, the well-documented structure-activity relationships (SAR) of analogous quinoline compounds provide a strong foundation for predicting its potential therapeutic applications. The presence of an ethoxy group at the 6-position is of particular interest. This substitution can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets compared to its methoxy or unsubstituted counterparts.[6] This guide will, therefore, extrapolate from the established knowledge of structurally similar quinolones to propose promising research avenues and provide detailed experimental protocols to investigate the therapeutic potential of 6-Ethoxyquinolin-4-ol.

Synthesis of 6-Ethoxyquinolin-4-ol: A Proposed Pathway

A reliable method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[7] This approach involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. A plausible synthetic route for 6-Ethoxyquinolin-4-ol, starting from 4-ethoxyaniline and diethyl malonate, is outlined below.

Synthesis_of_6_Ethoxyquinolin_4_ol cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline 4-Ethoxyaniline Intermediate Diethyl (4-ethoxyphenylamino)methylenemalonate Aniline->Intermediate Condensation Ketoester Diethyl Malonate Ketoester->Intermediate Product 6-Ethoxyquinolin-4-ol Intermediate->Product Thermal Cyclization Heat1 Heat (e.g., 140°C) Heat2 High Temperature (e.g., 250°C in Dowtherm A) Heat1->Product Cyclization

Caption: Proposed two-step synthesis of 6-Ethoxyquinolin-4-ol via the Conrad-Limpach reaction.

Experimental Protocol: Synthesis of 6-Ethoxyquinolin-4-ol

Step 1: Synthesis of Diethyl (4-ethoxyphenylamino)methylenemalonate

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-ethoxyaniline and diethyl malonate.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture with stirring at 140-150°C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The intermediate may crystallize upon cooling.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 6-Ethoxyquinolin-4-ol

  • In a high-boiling point solvent such as Dowtherm A, add the purified diethyl (4-ethoxyphenylamino)methylenemalonate.

  • Heat the mixture to approximately 250°C with vigorous stirring. This high temperature is crucial for the intramolecular cyclization and elimination of ethanol.

  • Maintain this temperature for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool. The product should precipitate.

  • Dilute the cooled reaction mixture with a non-polar solvent like petroleum ether to facilitate further precipitation.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

  • The crude 6-Ethoxyquinolin-4-ol can be further purified by recrystallization or by dissolving in aqueous sodium hydroxide and re-precipitating with acid.

Potential Research Application 1: Anticancer Activity

Numerous 4-hydroxyquinolone derivatives have demonstrated significant anticancer properties.[5][8] The proposed mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell proliferation, such as topoisomerases and protein kinases.[8] The structural similarity of 6-Ethoxyquinolin-4-ol to known cytotoxic quinolones suggests its potential as a novel anticancer agent.

Proposed In Vitro Anticancer Screening Workflow

Anticancer_Screening_Workflow Start 6-Ethoxyquinolin-4-ol CellLines Select Cancer Cell Lines (e.g., MCF-7, HCT116, A549) Start->CellLines MTT MTT Assay for Cytotoxicity CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays (Annexin V/PI Staining) IC50->Apoptosis If potent Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay) IC50->Mechanism If potent Results Data Analysis and Interpretation Apoptosis->Results Mechanism->Results

Caption: A stepwise workflow for the in vitro evaluation of the anticancer potential of 6-Ethoxyquinolin-4-ol.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 6-Ethoxyquinolin-4-ol in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Cytotoxic Activity of Structurally Related 4-Hydroxyquinolone Analogues

Compound ReferenceCell LineIC50 (µM)Source
Compound 3g (a modified 4-hydroxyquinolone)HCT116Not specified, but noted as promising[1][2][3]
Benzylidene derivative 20Colo 3204.61[6]
Benzylidene derivative 13bColo 3204.58[6]
4-Hydroxyquinazoline derivative IN17HCT-1533.45 ± 1.79[9]

Potential Research Application 2: Anti-inflammatory Activity

Quinoline derivatives have been reported to possess significant anti-inflammatory properties, often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX).[10][11] The structural features of 6-Ethoxyquinolin-4-ol make it a candidate for investigation as a novel anti-inflammatory agent.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Inhibition)
  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 1% aqueous solution of bovine serum albumin (BSA) and 6-Ethoxyquinolin-4-ol at various concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.8 using a small amount of glacial acetic acid.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Positive Control: Use a known anti-inflammatory drug, such as diclofenac sodium, as a positive control.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Potential Research Application 3: Antimicrobial Activity

The quinolone core is famously associated with a major class of antibiotics, the fluoroquinolones.[12] These drugs primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[13] While 6-Ethoxyquinolin-4-ol is not a fluoroquinolone, the fundamental quinolone scaffold suggests potential antibacterial and antifungal activity.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Serially dilute 6-Ethoxyquinolin-4-ol in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Research Application 4: Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives against a range of viruses, including enteroviruses and Zika virus.[14][15] The mechanism of action can vary, with some compounds targeting viral proteins.[14] Given the broad biological activity of the quinoline scaffold, investigating the antiviral properties of 6-Ethoxyquinolin-4-ol is a logical and promising research direction.

Experimental Protocol: In Vitro Antiviral Assay (Cytopathic Effect Inhibition)
  • Cell and Virus Culture: Culture a suitable host cell line (e.g., Vero cells) and propagate the target virus (e.g., a representative enterovirus or flavivirus).

  • Cell Seeding: Seed the host cells in 96-well plates and allow them to form a monolayer.

  • Compound and Virus Addition: Add serial dilutions of 6-Ethoxyquinolin-4-ol to the cell monolayers, followed by the addition of a standardized amount of the virus.

  • Incubation: Incubate the plates at the optimal temperature for viral replication.

  • CPE Observation: Visually inspect the cell monolayers for the presence of a cytopathic effect (CPE) under a microscope.

  • EC50 Determination: The 50% effective concentration (EC50) is the concentration of the compound that inhibits 50% of the viral CPE.

  • Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT assay) on uninfected cells to determine the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI) Calculation: Calculate the SI (CC50/EC50) to assess the therapeutic window of the compound.

Conclusion and Future Directions

While direct experimental data on 6-Ethoxyquinolin-4-ol remains to be established, the extensive body of research on structurally related quinoline and quinolone derivatives provides a compelling rationale for its investigation as a potential therapeutic agent. The proposed research applications in oncology, inflammation, and infectious diseases are grounded in established structure-activity relationships. The detailed experimental protocols provided in this guide offer a clear roadmap for initiating the exploration of this promising compound. Future research should focus on the synthesis and purification of 6-Ethoxyquinolin-4-ol, followed by a systematic evaluation of its biological activities using the outlined in vitro assays. Promising results from these initial screenings would then warrant further investigation into its mechanism of action, in vivo efficacy, and toxicological profile.

References

  • Bouzina, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15.
  • Bouzina, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
  • Bouzina, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
  • Dalbanjan, N. P., et al. (2025). Selected quinoline derivatives with anti-inflammatory activity.
  • Hassanzadeh, F., et al. (2018). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central.
  • Li, X., et al. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives.
  • Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Kumar, A., et al. (2018). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.
  • Mekky, A. E. M., et al. (2023). Quinoline derivatives 60a–63b reported as anti-inflammatory agents.
  • Li, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • De Almeida, M. V., et al. (2021).
  • Kiss, R., et al. (2002). 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects with Emphasis on a New Therapeutical Target Connected with Cell Migration.
  • da Silva, A. C. S., et al. (2024).
  • Zhang, M., et al. (2021). Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68). PubMed Central.
  • Davoodnia, A., et al. (2015). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Brieflands.
  • Sarker, S. D., & Nahar, L. (2017). Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. MDPI.
  • El-Faham, A., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
  • Singh, P., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
  • Goldstein, E. J. C., et al. (2002). In Vitro Activities of the Des-Fluoro(6) Quinolone BMS-284756 against Aerobic and Anaerobic Pathogens Isolated from Skin and Soft Tissue Animal and Human Bite Wound Infections. PubMed Central.
  • Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? PubMed.
  • G. C. (2022).
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Aldred, K. J., et al. (2014). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PubMed Central.
  • Fung-Tomc, J., et al. (2000). Bactericidal Activities of BMS-284756, a Novel Des-F(6)
  • Chantot, J. F., & Bryskier, A. (1985). Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison. PubMed.
  • Wang, Y., et al. (2019). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents.
  • BenchChem. (2025).
  • Das, J., et al. (2021). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. MDPI.

Sources

The Rising Profile of 6-Ethoxyquinolin-4-ol Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its numerous derivatives, those featuring a 4-hydroxy (or 4-oxo tautomer) substitution have garnered significant attention for their therapeutic potential. This technical guide delves into a specific, promising subclass: 6-ethoxyquinolin-4-ol derivatives. We will explore their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their efficacy. This document serves as a comprehensive resource, providing both foundational knowledge and detailed experimental insights to guide researchers in the exploration and development of novel therapeutics based on this versatile chemical framework.

Introduction: The Quinoline Core and the Significance of the 6-Ethoxy-4-ol Substitution

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the backbone of numerous FDA-approved drugs with applications ranging from anticancer to antimicrobial therapies. The 4-quinolone motif, in particular, is a key pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities. These activities are often attributed to the ability of the quinolone ring system to intercalate with DNA and inhibit key enzymes such as topoisomerases.

The introduction of an ethoxy group at the 6-position of the quinolin-4-ol core can significantly modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence the compound's pharmacokinetic and pharmacodynamic profiles, potentially leading to enhanced potency, improved selectivity, and a more favorable safety profile. This guide will provide a detailed examination of the synthesis and biological evaluation of these promising derivatives.

Synthetic Strategies for 6-Ethoxyquinolin-4-ol Derivatives

The construction of the 6-ethoxyquinolin-4-ol scaffold can be achieved through several established synthetic routes, with the Gould-Jacobs reaction being a prominent and versatile method.

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction provides a reliable pathway to the quinoline core, starting from an appropriately substituted aniline. For the synthesis of 6-ethoxyquinolin-4-ol, the key starting material is 4-ethoxyaniline.

Experimental Protocol:

  • Condensation: 4-Ethoxyaniline is reacted with diethyl ethoxymethylenemalonate (EMME). This condensation reaction is typically carried out by heating the neat reactants, often at temperatures ranging from 100 to 140 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting intermediate, a diethyl N-(4-ethoxyphenyl)aminomethylenemalonate, is then subjected to thermal cyclization. This is a high-temperature step, often requiring an inert, high-boiling solvent such as Dowtherm A or mineral oil, with temperatures reaching 250-280 °C. The cyclization leads to the formation of ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The ester group at the 3-position is typically removed by alkaline hydrolysis (e.g., using sodium hydroxide solution) to yield the corresponding carboxylic acid. Subsequent heating of the carboxylic acid in a high-boiling solvent like mineral oil or diphenyl ether induces decarboxylation, affording the desired 6-ethoxyquinolin-4-ol.

Workflow Diagram:

Gould_Jacobs_Reaction A 4-Ethoxyaniline C Condensation (100-140 °C) A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Diethyl N-(4-ethoxyphenyl)aminomethylenemalonate C->D E Thermal Cyclization (250-280 °C) D->E F Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate E->F G Alkaline Hydrolysis F->G H 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid G->H I Decarboxylation (Heat) H->I J 6-Ethoxyquinolin-4-ol I->J

Caption: Gould-Jacobs reaction workflow for 6-ethoxyquinolin-4-ol synthesis.

Biological Activities of 6-Ethoxyquinolin-4-ol Derivatives

While specific data for a wide range of 6-ethoxyquinolin-4-ol derivatives is an emerging field of study, the broader class of 6-alkoxy-4-quinolones has demonstrated significant potential in two key therapeutic areas: cancer and microbial infections. The ethoxy group is expected to confer favorable properties for these activities.

Anticancer Activity

Quinolone derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[1] The planar quinoline ring system can intercalate between DNA base pairs, stabilizing the topoisomerase II-DNA cleavage complex and leading to double-strand breaks and subsequent apoptosis.[1]

Furthermore, some quinolone derivatives have been shown to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and arresting cancer cells in the G2/M phase of the cell cycle.

Hypothesized Mechanism of Action:

Anticancer_Mechanism A 6-Ethoxyquinolin-4-ol Derivative B Topoisomerase II Inhibition A->B C DNA Intercalation A->C G Tubulin Polymerization Inhibition A->G D Stabilization of Topoisomerase II-DNA Cleavage Complex B->D C->D E DNA Double-Strand Breaks D->E F Apoptosis E->F J Cancer Cell Death F->J H Mitotic Spindle Disruption G->H I G2/M Cell Cycle Arrest H->I I->J

Caption: Potential anticancer mechanisms of 6-ethoxyquinolin-4-ol derivatives.

In Vitro Cytotoxicity Assay (MTT Assay) Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 6-ethoxyquinolin-4-ol derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The antibacterial action of quinolones is primarily attributed to their inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinolone derivatives induce lethal double-strand breaks in the bacterial chromosome.

The 6-ethoxy substitution can enhance the lipophilicity of the quinolone core, potentially improving its penetration through the bacterial cell wall and membrane to reach its intracellular targets.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution) Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the 6-ethoxyquinolin-4-ol derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 6-ethoxyquinolin-4-ol derivatives is yet to be fully elucidated, general trends observed for the broader quinolone class can provide valuable guidance for future drug design.

  • The 4-Oxo (or 4-Hydroxy) Group: This group is crucial for activity, as it is involved in binding to the topoisomerase-DNA complex.

  • The Carboxylic Acid at Position 3: While not always present, a carboxylic acid at the 3-position is a common feature in many potent quinolone antibacterials, as it contributes to binding to DNA gyrase.

  • The Substituent at Position 6: The nature of the substituent at the 6-position significantly influences the compound's properties. An ethoxy group, being a moderately lipophilic and electron-donating group, can enhance cell permeability and modulate the electronic properties of the quinoline ring.

  • Substituents at Other Positions: Modifications at other positions of the quinoline ring (e.g., positions 1, 2, 7, and 8) can be explored to fine-tune the biological activity, selectivity, and pharmacokinetic properties. For instance, the introduction of a cyclopropyl group at the N-1 position is a common strategy to enhance antibacterial potency.

Table 1: Hypothetical Anticancer Activity of 6-Ethoxyquinolin-4-ol Derivatives

Compound IDR1R2R3IC50 (µM) vs. MCF-7
6-EQ-1 HHH> 50
6-EQ-2 HPhenylH15.2
6-EQ-3 H4-MethoxyphenylH8.5
6-EQ-4 H4-ChlorophenylH5.1
6-EQ-5 CyclopropylHH25.8

Note: This table presents hypothetical data for illustrative purposes to guide SAR studies. Actual values would need to be determined experimentally.

Future Directions and Conclusion

6-Ethoxyquinolin-4-ol derivatives represent a promising and relatively underexplored area of medicinal chemistry. The foundational knowledge of quinolone chemistry and biology provides a strong starting point for the rational design and synthesis of novel derivatives with enhanced therapeutic potential.

Future research should focus on:

  • Synthesis of diverse libraries: A systematic exploration of various substituents at different positions of the 6-ethoxyquinolin-4-ol scaffold is warranted.

  • Comprehensive biological evaluation: Screening of these derivatives against a wide range of cancer cell lines and microbial strains is crucial to identify lead compounds.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be essential for their further development.

  • In vivo studies: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety.

References

  • Gach, K., et al. (2025).
  • Azzman, N., et al. (2025). Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. Bioorganic chemistry.
  • Zhang, Y., et al. (2025). Cyclometallated Ir(III) complexes exhibit antitumor activity through angiogenesis inhibition. Bioorganic chemistry.
  • Nandeshwarappa, B. P., et al. (2006). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Szebesczyk, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]

  • Chen, Y., et al. (2018). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PLoS ONE, 13(3), e0194241. [Link]

  • Othman, E. A., et al. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules, 26(15), 4694. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Medicinal Chemistry Letters, 9(12), 1226-1231. [Link]

  • Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. (2014). Bioorganic & Medicinal Chemistry, 22(15), 4049-4058. [Link]

  • Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737. [Link]

  • Tuli, H. S., et al. (2022). Deguelin's Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry. Molecules, 27(23), 8345.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). International Journal of Molecular Sciences, 23(19), 11898. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry. [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Current Topics in Medicinal Chemistry, 24(13), 1134-1157.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Molecules, 24(23), 4305. [Link]

  • Structure–activity relationship of anticancer drug candidate quinones. (2023). Turkish Journal of Chemistry, 48(1), 152-165. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). Journal of Medicinal Chemistry, 65(5), 4346-4364. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). International Journal of Molecular Sciences, 24(13), 11093. [Link]

  • Drug Repurposing: The Mechanisms and Signaling Pathways of Anti-Cancer Effects of Anesthetics. (2022). International Journal of Molecular Sciences, 23(15), 8547. [Link]

Sources

The Enigmatic Mechanism of Action of 6-Ethoxyquinolin-4-ol: A Researcher's Guide to its Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Preamble: Charting Unexplored Territory in Quinoline Pharmacology

The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory effects.[1][2] Its unique structural and electronic properties make it a privileged scaffold in drug discovery.[1][2] Within this vast chemical family lies 6-Ethoxyquinolin-4-ol, a derivative whose specific mechanism of action in biological systems remains largely uncharacterized in peer-reviewed literature. This lack of specific data presents a unique opportunity for novel research and discovery.

This technical guide is designed for researchers, scientists, and drug development professionals. It deviates from a standard review by not just summarizing what is known, but by providing a comprehensive, experience-driven roadmap for the systematic elucidation of the mechanism of action of 6-Ethoxyquinolin-4-ol. As your virtual Senior Application Scientist, I will guide you through hypothesized mechanisms based on structure-activity relationships of related compounds and detail a robust, multi-pronged experimental workflow to test these hypotheses. Our approach will be grounded in scientific integrity, ensuring that each proposed step contributes to a self-validating system of inquiry.

I. The Quinoline Pharmacophore: A Legacy of Diverse Biological Activity

Before delving into the specifics of 6-Ethoxyquinolin-4-ol, it is crucial to understand the well-established biological roles of the broader quinoline family. This knowledge forms the bedrock upon which we can build our hypotheses. Quinoline derivatives have been shown to exert their effects through a variety of mechanisms:

  • Enzyme Inhibition: A primary mode of action for many quinolines is the inhibition of key enzymes. This includes:

    • Tyrosine Kinases: Many quinoline derivatives are potent inhibitors of tyrosine kinases, such as IGF-1R, which are crucial for cell signaling and proliferation in cancer.[1]

    • Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition by quinoline compounds is a key mechanism of their anticancer activity.[2]

    • Telomerase: Some quinoline derivatives have demonstrated the ability to inhibit telomerase, an enzyme critical for the immortalization of cancer cells.[1]

    • DNA Gyrase: In bacteria, quinolones (a subclass of quinolines) are known to target DNA gyrase and topoisomerase IV, leading to their potent antibacterial effects.[3][4][5]

  • Disruption of Cellular Processes: Beyond direct enzyme inhibition, quinolines can interfere with fundamental cellular processes:

    • Apoptosis Induction: Many anticancer quinolines trigger programmed cell death, a desirable outcome in cancer therapy.[2]

    • Cell Cycle Arrest: Halting the cell cycle is another mechanism by which these compounds can control cancer cell proliferation.[2]

    • Inhibition of Angiogenesis: Some derivatives can prevent the formation of new blood vessels, cutting off the nutrient supply to tumors.[2]

The diverse bioactivities of quinoline derivatives are often modulated by the nature and position of substituents on the quinoline ring. For instance, the presence of a halogen at certain positions can significantly enhance antibacterial or antimalarial activity.[1]

II. Hypothesized Mechanisms of Action for 6-Ethoxyquinolin-4-ol

The structure of 6-Ethoxyquinolin-4-ol, with its quinolin-4-ol core and an ethoxy group at the 6-position, provides clues to its potential biological targets. The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with the 4-quinolone form, a common feature in many bioactive compounds. Based on this structure, we can propose the following primary hypotheses for its mechanism of action:

Hypothesis 1: Inhibition of Protein Kinases The quinolin-4-ol scaffold is a known "hinge-binding" motif for many protein kinase inhibitors. The nitrogen atom at position 1 and the exocyclic oxygen at position 4 can form critical hydrogen bonds with the kinase hinge region. The ethoxy group at the 6-position could potentially extend into a hydrophobic pocket, contributing to binding affinity and selectivity.

Hypothesis 2: DNA Intercalation and Topoisomerase Poisoning The planar, aromatic quinoline ring system is capable of intercalating between DNA base pairs. This can interfere with DNA replication and transcription and can also "poison" topoisomerase enzymes by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks and apoptosis.

Hypothesis 3: Disruption of Bacterial Cell Wall or Membrane Integrity Many quinoline derivatives exhibit antibacterial properties. 6-Ethoxyquinolin-4-ol could potentially disrupt the bacterial cell membrane or interfere with cell wall synthesis, leading to bacterial cell death. Molecular docking studies on similar compounds have suggested targets like LptA and Topoisomerase IV.[3][4]

III. An Integrated Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of 6-Ethoxyquinolin-4-ol, a multi-stage experimental plan is proposed. This workflow is designed to be logical and iterative, with the results from each stage informing the next.

A. Stage 1: Broad Phenotypic Screening

The initial step is to determine the primary biological effect of the compound across different biological systems.

Protocol 1: In Vitro Cytotoxicity Profiling

  • Objective: To determine the cytotoxic or cytostatic effects of 6-Ethoxyquinolin-4-ol on a panel of human cancer cell lines and a normal, non-cancerous cell line.

  • Cell Lines: A diverse panel of cancer cell lines (e.g., breast, colon, lung, leukemia) and a non-transformed cell line (e.g., normal human fibroblasts) should be used.

  • Methodology (MTT Assay):

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 6-Ethoxyquinolin-4-ol (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each cell line.

  • Causality and Interpretation: A low IC50 value in cancer cells compared to normal cells would suggest a potential therapeutic window. The shape of the dose-response curve can provide initial clues about the mechanism (e.g., a steep curve may suggest a specific, high-affinity target).

Protocol 2: Antimicrobial Activity Screening

  • Objective: To assess the antibacterial and antifungal activity of 6-Ethoxyquinolin-4-ol.

  • Microbial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains should be used.

  • Methodology (Broth Microdilution):

    • Prepare a two-fold serial dilution of 6-Ethoxyquinolin-4-ol in a 96-well plate containing appropriate growth media.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.

  • Causality and Interpretation: Potent antimicrobial activity would direct the investigation towards bacterial-specific targets like DNA gyrase or cell wall synthesis.

B. Stage 2: Target Class Identification

Based on the results of the phenotypic screening, the next stage aims to narrow down the class of potential molecular targets. The following workflow assumes positive results in the cancer cell cytotoxicity screen.

workflow cluster_target_class Target Class Identification cluster_pathway Pathway Elucidation start Phenotypic Screening (Cytotoxicity in Cancer Cells) apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle kinase_screen Broad Kinase Inhibition Screen start->kinase_screen dna_damage DNA Damage Assay (γ-H2AX Staining) start->dna_damage western_blot Western Blotting (Signaling Pathways) apoptosis->western_blot cell_cycle->western_blot target_id Specific Target Identification (Affinity Chromatography, Proteomics) kinase_screen->target_id dna_damage->target_id target_id->western_blot

Caption: Experimental workflow for elucidating the mechanism of action.

Protocol 3: Apoptosis vs. Necrosis Determination

  • Objective: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or cellular injury (necrosis).

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Treat cells with 6-Ethoxyquinolin-4-ol at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

    • Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, which enters necrotic cells with compromised membranes).

    • Analyze the stained cells by flow cytometry.

  • Causality and Interpretation: A significant population of Annexin V-positive, PI-negative cells would confirm apoptosis, suggesting the activation of specific cell death pathways.

Protocol 4: Kinase Inhibition Profiling

  • Objective: To screen 6-Ethoxyquinolin-4-ol against a large panel of protein kinases to identify potential targets.

  • Methodology: This is typically performed as a fee-for-service by specialized companies. The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of purified kinases. The percentage of inhibition for each kinase is reported.

  • Causality and Interpretation: Significant inhibition (>50%) of specific kinases or kinase families will provide strong leads for direct molecular targets. These "hits" must then be validated.

C. Stage 3: Specific Target Identification and Pathway Analysis

If the kinase screen yields promising hits, the next step is to validate these targets and map their downstream signaling pathways.

Protocol 5: In Vitro Kinase Assay (Hit Validation)

  • Objective: To determine the IC50 of 6-Ethoxyquinolin-4-ol against the specific kinase "hits" identified in the profiling screen.

  • Methodology: A variety of formats are available (e.g., radiometric, fluorescence-based). In a typical assay:

    • The purified kinase, a specific substrate peptide, and ATP are incubated in the presence of varying concentrations of 6-Ethoxyquinolin-4-ol.

    • The amount of phosphorylated substrate is quantified.

    • The data is plotted to determine the IC50 value.

  • Causality and Interpretation: A potent IC50 value (in the nanomolar to low micromolar range) confirms that 6-Ethoxyquinolin-4-ol is a direct inhibitor of the specific kinase.

Protocol 6: Western Blotting for Pathway Analysis

  • Objective: To determine if the inhibition of the target kinase in cells leads to the expected changes in downstream signaling pathways.

  • Methodology:

    • Treat cells with 6-Ethoxyquinolin-4-ol for various times and at various concentrations.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated (active) and total forms of the target kinase and its key downstream substrates.

  • Causality and Interpretation: A dose-dependent decrease in the phosphorylation of downstream proteins, without a change in the total protein levels, provides strong evidence that the compound is acting on the intended pathway in a cellular context.

pathway compound 6-Ethoxyquinolin-4-ol kinase Target Kinase (e.g., EGFR, AKT) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation response Cellular Response (e.g., Apoptosis, Proliferation Arrest) substrate->response Signaling Cascade

Caption: Hypothetical kinase inhibition signaling pathway.

IV. Quantitative Data of Related Quinoline Derivatives

While specific data for 6-Ethoxyquinolin-4-ol is unavailable, the following table summarizes the activity of other quinoline derivatives to provide a comparative context for expected potency.

Compound ClassTargetActivityCell LineReference
Quinoline DerivativeIGF-1R, IGF-2RIC50 = 0.17 µMBreast Cancer[1]
Quinolone Hybrid (5d)LptA, Top IVMIC = 0.125–8 µg/mLG+ & G- Bacteria[3][4]
2-(6-chloroquinolin-4-yl)-1-alkoxypropan-2-ol (8j)M. tuberculosisMIC = 47.2 µM-[6]
6-chlorocyclopentaquinolinamine (7b)MRSAMIC = 0.125 mMMRSA[7]

V. Conclusion and Future Directions

The study of 6-Ethoxyquinolin-4-ol represents a frontier in the well-established field of quinoline pharmacology. Its uncharacterized mechanism of action is not a barrier, but an invitation to rigorous scientific investigation. The integrated workflow presented in this guide, from broad phenotypic screening to specific target validation and pathway analysis, provides a comprehensive and scientifically sound strategy for any researcher aiming to unravel the biological role of this intriguing molecule.

The successful elucidation of its mechanism could not only contribute to our fundamental understanding of how small molecules interact with biological systems but also potentially uncover a novel therapeutic agent with applications in oncology, infectious diseases, or other areas. The key is a systematic approach, where each experiment builds upon the last, to transform the enigma of 6-Ethoxyquinolin-4-ol into a well-defined chapter in the story of medicinal chemistry.

References

  • Al-Ostoot, F. H., et al. (Year not provided).
  • (Author not provided). (Year not provided). Review on recent development of quinoline for anticancer activities. Source not provided.
  • (Author not provided). (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH.
  • (Author not provided). (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed.
  • (Author not provided). (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • (Author not provided). (Year not provided). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. NIH.
  • (Author not provided). (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI.

Sources

Spectroscopic Data of 6-Ethoxyquinolin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Ethoxyquinolin-4-ol (CAS No: 303121-11-1).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to facilitate the identification and characterization of this quinoline derivative.

Introduction to 6-Ethoxyquinolin-4-ol

6-Ethoxyquinolin-4-ol, with the chemical formula C₁₁H₁₁NO₂, is a heterocyclic compound belonging to the quinoline family.[1] Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate spectroscopic characterization is the cornerstone of any research involving novel or synthesized compounds, ensuring purity, confirming structure, and enabling further development. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Ethoxyquinolin-4-ol, providing a foundational reference for its analysis.

Physicochemical Properties

A summary of the basic physicochemical properties of 6-Ethoxyquinolin-4-ol is presented below for quick reference.

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
CAS Number 303121-11-1

Table 1: Physicochemical properties of 6-Ethoxyquinolin-4-ol.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 6-Ethoxyquinolin-4-ol, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework. The predicted chemical shifts are based on the analysis of similar quinoline structures and established substituent effects.[2][3][4][5]

¹H NMR (Proton NMR)

The ¹H NMR spectrum of 6-Ethoxyquinolin-4-ol is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the protons of the ethoxy group. The presence of the hydroxyl group at the 4-position will likely lead to tautomerism between the -ol and the -one form (4-quinolone), which can influence the chemical shifts and coupling patterns observed.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.45Triplet3H-O-CH₂-CH₃ Typical chemical shift for a methyl group adjacent to a methylene in an ethoxy group.
~4.10Quartet2H-O-CH₂ -CH₃Characteristic of a methylene group deshielded by an adjacent oxygen atom.
~6.00Singlet1HH-3The proton at position 3 is expected to be a singlet due to the adjacent quaternary carbon at position 4.
~7.10Doublet of Doublets1HH-7Aromatic proton ortho to the ethoxy group and meta to the ring nitrogen.
~7.30Doublet1HH-5Aromatic proton ortho to the ethoxy group and para to the ring nitrogen.
~7.80Doublet1HH-8Aromatic proton meta to the ethoxy group and ortho to the ring nitrogen, expected to be downfield.
~11.5Broad Singlet1H-OH / -NHThis proton can be from the hydroxyl group in the enol form or the NH group in the keto (quinolone) form. Its chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹H NMR chemical shifts for 6-Ethoxyquinolin-4-ol.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on all eleven carbon atoms in the 6-Ethoxyquinolin-4-ol molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~14.5-O-CH₂-CH₃ Aliphatic carbon of the ethoxy group.
~63.8-O-CH₂ -CH₃Aliphatic carbon attached to the oxygen atom.
~102.1C-3Olefinic carbon in the pyridinone ring.
~118.0C-5Aromatic carbon ortho to the ethoxy group.
~120.5C-7Aromatic carbon meta to the ethoxy group.
~123.0C-4aAromatic quaternary carbon at the ring junction.
~130.0C-8aAromatic quaternary carbon at the ring junction adjacent to the nitrogen.
~140.0C-8Aromatic carbon ortho to the ring nitrogen.
~155.0C-6Aromatic carbon attached to the ethoxy group.
~178.0C-4Carbonyl carbon in the quinolone tautomer, significantly downfield.
~148.0C-2Carbon adjacent to the nitrogen in the pyridinone ring.

Table 3: Predicted ¹³C NMR chemical shifts for 6-Ethoxyquinolin-4-ol.[6][7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Ethoxyquinolin-4-ol is expected to show characteristic absorption bands for the O-H/N-H, C-H, C=O, C=C, and C-O bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Broad, StrongO-H or N-H stretchDue to the hydroxyl group in the enol form or the N-H group in the quinolone tautomer. Hydrogen bonding can cause significant broadening.
3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds on the quinoline ring.
2980-2850MediumAliphatic C-H stretchCorresponding to the C-H bonds of the ethoxy group.
~1650StrongC=O stretchA strong absorption band indicative of the carbonyl group in the 4-quinolone tautomer.
1600-1450Medium-StrongC=C and C=N stretchesAromatic ring and pyridinone ring stretching vibrations.
~1240StrongAryl C-O stretchAsymmetric C-O-C stretching of the ethoxy group attached to the aromatic ring.
~1040MediumAlkyl C-O stretchSymmetric C-O-C stretching of the ethoxy group.

Table 4: Predicted characteristic IR absorption bands for 6-Ethoxyquinolin-4-ol.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-Ethoxyquinolin-4-ol, electron ionization (EI) would likely lead to the fragmentation of the molecule.

Predicted Mass Spectrometry Data (EI)

m/zInterpretation
189[M]⁺, Molecular ion
161[M - C₂H₄]⁺, Loss of ethene from the ethoxy group
146[M - C₂H₅O]⁺, Loss of the ethoxy radical
133Further fragmentation of the quinoline ring

Table 5: Predicted major fragments in the mass spectrum of 6-Ethoxyquinolin-4-ol.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized experimental procedures should be followed. The following are general protocols that can be adapted for the analysis of 6-Ethoxyquinolin-4-ol.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Ethoxyquinolin-4-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid 6-Ethoxyquinolin-4-ol sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to generate ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 6-Ethoxyquinolin-4-ol.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., Substituted Aniline, Diethyl Malonate) reaction Cyclization Reaction start->reaction workup Work-up and Purification reaction->workup product Pure 6-Ethoxyquinolin-4-ol workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structure Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of 6-Ethoxyquinolin-4-ol.

Spectroscopic Analysis Logic

This diagram outlines the logical flow of interpreting the combined spectroscopic data to confirm the structure of 6-Ethoxyquinolin-4-ol.

analysis_logic cluster_interpretation Data Interpretation data MS Data IR Data NMR Data ms_interp Molecular Ion Peak (m/z 189) Confirms Molecular Formula data:ms->ms_interp ir_interp Key Functional Groups (-OH/NH, C=O, C-O) data:ir->ir_interp nmr_interp Carbon-Hydrogen Framework (Aromatic, Ethoxy Protons) data:nmr->nmr_interp structure Confirmed Structure 6-Ethoxyquinolin-4-ol ms_interp->structure ir_interp->structure nmr_interp->structure

Caption: Logical flow for structure confirmation using combined spectroscopic data.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 6-Ethoxyquinolin-4-ol. By combining theoretical knowledge with established principles of spectroscopic interpretation, researchers can confidently approach the characterization of this compound. The provided protocols and workflows serve as a practical foundation for obtaining and interpreting high-quality data in a laboratory setting.

References

  • Table of Characteristic IR Absorptions. (n.d.).
  • Supporting information for - The Royal Society of Chemistry. (n.d.).
  • 6-Ethoxyquinaldine - the NIST WebBook. (n.d.).
  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005800) - Human Metabolome Database. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - MDPI. (2023).
  • 13C NMR Chemical Shifts - Oregon State University. (n.d.).
  • 6-Ethoxyquinolin-4-ol, 97%+ Purity, C11H11NO2, 5 grams - CP Lab Safety. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Ethoxyquin(91-53-2) 13C NMR spectrum - ChemicalBook. (n.d.).
  • 6-Methoxyquinoline(5263-87-6) 13C NMR spectrum - ChemicalBook. (n.d.).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).

Sources

An In-depth Technical Guide on the Solubility and Stability of 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxyquinolin-4-ol, a quinoline derivative, presents a scaffold of interest in medicinal chemistry. Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical precursor to any substantive research and development endeavor. This guide provides a comprehensive framework for characterizing these attributes. It moves beyond a simple recitation of facts to explain the underlying scientific principles and provide robust, field-tested methodologies for empirical determination. This document is structured to empower researchers to not only understand but also proficiently execute the necessary experiments to generate high-quality, reliable data for this compound.

Introduction: The Quinoline Scaffold and the Imperative of Physicochemical Characterization

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The specific functionalization of this scaffold, as seen in 6-Ethoxyquinolin-4-ol (C11H11NO2, MW: 189.21 g/mol ), dictates its biological activity and, just as critically, its "drug-like" properties.[1] Before significant resources are invested in exploring the bioactivity of a compound like 6-Ethoxyquinolin-4-ol, a thorough understanding of its solubility and stability is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation potential.

This guide will provide a detailed exploration of the theoretical and practical aspects of determining the solubility and stability of 6-Ethoxyquinolin-4-ol. While specific experimental data for this exact molecule is not widely published, this document will leverage data from structurally related analogs and established international guidelines to present a comprehensive investigational framework.

Solubility Profile of 6-Ethoxyquinolin-4-ol: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both a polar hydroxyl group and a relatively non-polar ethoxy group and quinoline core suggests that 6-Ethoxyquinolin-4-ol will exhibit a nuanced solubility profile.[2]

Theoretical Considerations

The principle of "like dissolves like" provides a foundational understanding. The quinolin-4-ol moiety can exist in tautomeric equilibrium with the quinolin-4-one form, which influences its hydrogen bonding capacity. The ethoxy group adds a degree of lipophilicity. Based on general principles for quinoline derivatives, it is anticipated that 6-Ethoxyquinolin-4-ol will be sparingly soluble in water and more soluble in organic solvents.[3] The polarity of the solvent will play a significant role.

Experimental Determination of Solubility

A multi-faceted approach to experimentally determine solubility is recommended. This involves assessing both kinetic and thermodynamic solubility in a range of pharmaceutically relevant solvents.

Table 1: Predicted and Experimental Solvents for Solubility Screening

Solvent ClassSpecific SolventPredicted SolubilityRationale
Polar Protic Water (pH 7.4)LowLimited hydrogen bonding potential relative to the non-polar surface area.
MethanolHighCan act as both a hydrogen bond donor and acceptor.
EthanolHighSimilar to methanol, with slightly increased non-polar character.
Polar Aprotic AcetonitrileModerate to HighDipole-dipole interactions can facilitate dissolution.
Dimethyl Sulfoxide (DMSO)Very HighA powerful, highly polar aprotic solvent capable of disrupting intermolecular forces.
Non-Polar Dichloromethane (DCM)ModerateCan interact with the non-polar regions of the molecule.
TolueneLow to ModeratePrimarily van der Waals interactions.
Step-by-Step Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

  • Preparation: Prepare saturated solutions by adding an excess of 6-Ethoxyquinolin-4-ol to each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

Stability and Forced Degradation Studies: Unveiling the Molecule's Liabilities

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products. Forced degradation, or stress testing, is an essential part of this process, as mandated by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[4][5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[6][7]

The Rationale Behind Forced Degradation

The goal of forced degradation is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[5] This allows for the generation of sufficient quantities of degradation products for identification and characterization without being overwhelming. The results are crucial for developing stability-indicating analytical methods.

Table 2: Standard Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HClUp to 7 daysTo assess susceptibility to degradation in acidic environments.[5]
Base Hydrolysis 0.1 M NaOHUp to 7 daysTo assess susceptibility to degradation in alkaline environments.[5]
Oxidation 3% H₂O₂Up to 7 daysTo evaluate sensitivity to oxidative stress.[5]
Thermal 60-80 °CUp to 7 daysTo determine the impact of heat on the molecule's integrity.[4]
Photostability ICH-compliant light source (UV and visible)Minimum 1.2 million lux hours and 200 W h/m²To assess degradation upon exposure to light.[4]
Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare solutions of 6-Ethoxyquinolin-4-ol (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH) prep->base Expose to stress oxidation Oxidation (3% H2O2) prep->oxidation Expose to stress thermal Thermal (60-80°C) prep->thermal Expose to stress photo Photolytic (ICH Q1B) prep->photo Expose to stress hplc HPLC Analysis (Quantify parent and degradation products) acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples ms LC-MS/MS (Identify degradation products) hplc->ms Characterize peaks pathway Elucidate Degradation Pathways ms->pathway method Develop Stability-Indicating Analytical Method pathway->method

Sources

The Quinolin-4-ol Core: A Privileged Scaffold for Modern Drug Discovery — A Technical Review of 6-Ethoxyquinolin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The quinoline ring system, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold.[1][2] First isolated from coal tar in 1834, quinoline and its derivatives have become integral to the development of drugs spanning a vast range of applications, from the historic antimalarial quinine to modern antibiotics and anticancer agents.[3][4]

Within this broad class, the quinolin-4-ol (or its tautomeric form, quinolin-4-one) moiety stands out for its remarkable versatility and pharmacological relevance.[4][5] The presence of the hydroxyl/keto group at the 4-position provides a critical hydrogen bonding site, facilitating interactions with a multitude of biological receptors and enzymes. This guide provides an in-depth technical review of 6-Ethoxyquinolin-4-ol and its analogs, focusing on their synthesis, biological activities, and the crucial structure-activity relationships that drive their therapeutic potential. We will delve into the causality behind synthetic strategies and explore the molecular mechanisms that underpin their function, providing a robust resource for researchers in drug discovery and development.

Part 1: Synthesis and Characterization of the 6-Alkoxyquinolin-4-ol Scaffold

The construction of the quinolin-4-ol core is most classically achieved through the Conrad-Limpach synthesis , a robust and time-tested method first reported in 1887.[6][7] This reaction provides a direct and efficient route to 4-hydroxyquinolines through the thermal condensation of an aniline with a β-ketoester.[7]

The Conrad-Limpach Reaction: Mechanistic Rationale

The synthesis proceeds in two key stages:

  • Enamine Formation: The process begins with the acid-catalyzed condensation of an aniline with a β-ketoester, such as ethyl acetoacetate. The aniline's nucleophilic amino group preferentially attacks the more electrophilic keto-carbonyl of the ester, forming a Schiff base intermediate which rapidly tautomerizes to the more stable enamine (an alkyl β-arylaminocrotonate).[7] This initial step is typically performed at moderate temperatures (70-140°C).[8]

  • Thermal Cyclization: The critical, rate-determining step is the intramolecular cyclization of the enamine intermediate. This requires significant thermal energy (typically ~250°C) to overcome the energetic barrier of breaking the aromaticity of the aniline ring during the electrocyclic ring closure.[7] This high-temperature reaction results in the elimination of ethanol and subsequent tautomerization to yield the final, stable 4-hydroxyquinoline product.[6] The use of a high-boiling, inert solvent such as diphenyl ether or mineral oil is crucial for achieving high yields, as it ensures a consistent reaction temperature and prevents degradation of the reactants.[7][9]

To synthesize the target compound, 2-methyl-6-ethoxyquinolin-4-ol , the logical choice of starting materials would be 4-ethoxyaniline and ethyl acetoacetate . The ethoxy group at the para-position of the aniline is carried through the synthesis to become the 6-ethoxy substituent on the final quinoline ring.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization Reactant1 4-Ethoxyaniline Intermediate Ethyl 3-(4-ethoxyphenylamino)but-2-enoate (Enamine Intermediate) Reactant1->Intermediate Reactant2 Ethyl Acetoacetate Catalyst Acid Catalyst (e.g., HCl) Product 2-Methyl-6-ethoxyquinolin-4-ol Intermediate->Product Solvent High-Boiling Solvent (e.g., Diphenyl Ether) Byproduct Ethanol (eliminated) Product->Byproduct

Caption: Workflow for the Conrad-Limpach synthesis of 2-methyl-6-ethoxyquinolin-4-ol.
Field-Proven Experimental Protocol: Synthesis of 2-Methyl-6-ethoxyquinolin-4-ol

This protocol is a representative procedure adapted from standard methodologies for the Conrad-Limpach reaction.[8]

Step 1: Synthesis of Ethyl 3-(4-ethoxyphenylamino)but-2-enoate (Intermediate)

  • Apparatus Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • Charge Reactants: To the flask, add 4-ethoxyaniline (0.1 mol, 13.7 g), ethyl acetoacetate (0.1 mol, 13.0 g), benzene (25 mL), and glacial acetic acid (1 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 100°C). Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue heating until no more water separates (typically 3-6 hours).

  • Work-up: After cooling to room temperature, remove the benzene solvent under reduced pressure using a rotary evaporator. The resulting oily residue is the enamine intermediate and can be used in the next step without further purification.

Step 2: Thermal Cyclization to 2-Methyl-6-ethoxyquinolin-4-ol

  • Apparatus Setup: In a well-ventilated fume hood, equip a 100 mL three-neck flask with a mechanical stirrer, a dropping funnel, and a condenser.

  • Solvent Preparation: Add diphenyl ether (30 mL) to the flask and heat to reflux (approx. 250°C) with vigorous stirring.

  • Reaction: Add the enamine intermediate from Step 1 dropwise to the refluxing diphenyl ether over 10-15 minutes. A precipitate will begin to form as ethanol is eliminated.

  • Cooling and Precipitation: After the addition is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the collected solid sequentially with hexane and then acetone to remove residual diphenyl ether.

  • Purification: The crude product is often of sufficient purity. If necessary, it can be recrystallized from ethanol to yield the final product as a crystalline solid.

Part 2: Biological Activities and Therapeutic Potential

The 6-alkoxy-4-hydroxyquinoline scaffold is associated with a wide spectrum of biological activities. The nature and position of substituents on the quinoline core dramatically influence the pharmacological profile, making this a fertile ground for drug discovery.[5][10]

Anticancer Activity and Mechanism of Action

Numerous quinolin-4-one derivatives have demonstrated potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines.[1][11][12] A primary mechanism for this activity is the inhibition of DNA topoisomerases, crucial nuclear enzymes that manage DNA topology during replication and transcription.[13][14]

A recent study by Elbadawi et al. (2021) designed and synthesized a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as novel Topoisomerase I (TOP1) inhibitors.[15][16] Their work provides a powerful case study for the anticancer potential of this class of compounds. The rationale was to create molecules that could stabilize the TOP1-DNA cleavage complex, leading to replication fork collapse and apoptosis in cancer cells.

Mechanism: Topoisomerase I Inhibition

  • Binding: Topoisomerase I binds to supercoiled DNA and creates a transient single-strand break to relieve torsional stress.

  • Inhibitor Intercalation: The quinoline-based inhibitor intercalates into this enzyme-DNA complex, forming a stable ternary complex (TOP1-DNA-Inhibitor).

  • Religation Blockade: The inhibitor physically prevents the re-ligation of the DNA strand.

  • Apoptosis: The accumulation of these stalled cleavage complexes is recognized by the cell as DNA damage, triggering the apoptotic cell death cascade, making these compounds highly effective against rapidly dividing cancer cells.[15][16]

G cluster_pathway Mechanism of Topoisomerase I Inhibition by 4-Alkoxyquinolines DNA Supercoiled DNA Complex1 TOP1-DNA Complex (Single-strand break) DNA->Complex1 TOP1 binds & cleaves TOP1 Topoisomerase I (TOP1) TOP1->Complex1 Complex2 Ternary Cleavage Complex (TOP1-DNA-Inhibitor) Complex1->Complex2 Inhibitor binds & stabilizes Inhibitor 4-Alkoxyquinoline Inhibitor Inhibitor->Complex2 Replication Advancing Replication Fork Complex2->Replication prevents religation Collision Replication Fork Collision Complex2->Collision Replication->Collision Damage Irreversible DNA Double-Strand Break Collision->Damage Apoptosis Apoptosis (Cancer Cell Death) Damage->Apoptosis triggers

Caption: Proposed mechanism of anticancer activity via Topoisomerase I inhibition.

The study found that several of their synthesized 4-alkoxyquinoline derivatives exhibited potent anticancer activity at sub-micromolar concentrations against a diverse panel of cancer cell lines.[15]

Table 1: In Vitro Anticancer Activity of Representative 4-Alkoxyquinoline Analogs (Data sourced from Elbadawi et al., 2021.[16])

CompoundC2-SubstituentC4-SubstituentCell Line (Melanoma)GI₅₀ (µM)
14e 4-Fluorophenyln-PropoxyLOX IMVI0.227
14f 4-Chlorophenyln-PropoxyLOX IMVI0.116
14g 4-Bromophenyln-PropoxyLOX IMVI0.122
14h 4-Morpholinophenyln-PropoxyLOX IMVI0.180
14m 4-Fluorophenyl3-(Morpholino)propoxyLOX IMVI0.165
14p 4-Morpholinophenyl3-(Morpholino)propoxyLOX IMVI0.149

GI₅₀: Concentration causing 50% growth inhibition.

Antimicrobial and Other Activities

Beyond cancer, the quinolin-4-ol scaffold is a cornerstone of antimicrobial research. Modifications at various positions, including C6, have yielded compounds with activity against Gram-positive and Gram-negative bacteria, as well as mycobacteria.[4] For instance, the presence of a fluorine atom at the C6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics, which also target bacterial topoisomerases (DNA gyrase and topoisomerase IV).[4] While less explored than their fluoro-counterparts, 6-alkoxy derivatives represent an important area for developing novel antimicrobial agents to combat rising drug resistance.

Part 3: Structure-Activity Relationship (SAR) Analysis

Synthesizing a library of analogs around a core scaffold is fundamental to drug development. It allows researchers to map the structure-activity relationship (SAR), identifying which chemical modifications enhance potency and selectivity while minimizing toxicity. For the 6-alkoxy-4-hydroxyquinoline scaffold, several key positions dictate biological activity.

  • C2-Position: Substitution at the C2 position with an aryl group is often crucial for potent anticancer activity. As seen in the data from Elbadawi et al., hydrophobic and electron-withdrawing groups (e.g., 4-chlorophenyl) on this aryl ring can enhance potency.[15][16]

  • C4-Position: The nature of the alkoxy group at C4 significantly impacts activity. A propyl chain appears to be optimal, and the addition of a terminal morpholino group can further improve activity and drug-like properties.[15][16]

  • C6-Position: The substituent at the C6 position plays a critical role in modulating both potency and the type of biological activity.

    • Alkoxy Groups (e.g., Methoxy, Ethoxy): As seen in the TOP1 inhibitors, alkoxy groups at C6/C7 are compatible with potent anticancer activity.[15]

    • Halogens (e.g., Fluoro, Chloro): A fluorine at C6 is a classic modification for potent antibacterial activity (fluoroquinolones).[4] A chlorine atom is also well-tolerated and can contribute to overall potency.[11]

  • C7-Position: This position is often modified in conjunction with C6. The presence of a piperazine ring at C7 is another key feature of many fluoroquinolone antibiotics, enhancing their spectrum of activity and pharmacokinetic properties.[10]

Caption: Key modification sites influencing the biological activity of the quinolin-4-ol scaffold.

Conclusion and Future Outlook

The 6-Ethoxyquinolin-4-ol scaffold and its analogs continue to be a source of significant interest in medicinal chemistry. Their synthetic accessibility via classic reactions like the Conrad-Limpach synthesis, combined with their proven ability to interact with critical biological targets such as DNA topoisomerases, ensures their relevance in the ongoing search for novel therapeutics. The demonstrated potent anticancer activity of 4-alkoxy-quinoline derivatives highlights a clear path for future research. Further optimization of substituents at the C2, C4, C6, and C7 positions, guided by robust SAR studies, will undoubtedly lead to the development of next-generation drug candidates with enhanced potency, improved selectivity, and favorable safety profiles for treating cancer and infectious diseases.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 948-952. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). A survey of solvents for the Conrad-Limpach synthesis of 4-hydroxyquinolones. Arkivoc, 2007(11), 31-41. [Link]

  • Patel, H., & Gediya, L. (2014). A Review on Synthesis of Substituted 4(1H)-Quinolone by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229. [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Li, J. J. (2009). Conrad–Limpach reaction. In Name Reactions (pp. 133-134). Springer, Berlin, Heidelberg. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Chebil, A. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(20), 7027. [Link]

  • Khamis, M. M., et al. (2023). The methods of synthesis, modification, and biological activity of 4-quinolones (review). Chemistry of Heterocyclic Compounds, 59(8), 633-656. [Link]

  • Aboutorabzadeh, S. M., et al. (2019). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 14(5), 406. [Link]

  • Sun, W., et al. (2017). Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 127, 1039-1051. [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. [Link]

  • Huang, L. J., et al. (2016). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 24(16), 3647-3658. [Link]

  • de Souza, M. V. N. (2016). Recent studies about synthesis and biological activity of quinolones and derivatives: a review. World Journal of Pharmaceutical Sciences, 5(8), 252-266. [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. [Link]

  • Lee, C. C., et al. (2013). Synthesis and biological evaluation of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. Molecules, 18(12), 15004-15017. [Link]

  • Aouad, M. R., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(13), 5183. [Link]

  • Nowakowska, Z., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 834. [Link]

  • Sharma, P. C., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8758-8780. [Link]

  • Abu-Arqoub, D., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3209-3221. [Link]

  • Lee, J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2085. [Link]

  • Rhee, H. K., et al. (2007). Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones. Bioorganic & Medicinal Chemistry, 15(4), 1651-1658. [Link]

Sources

A Technical Guide to the Theoretical and Computational Modeling of 6-Ethoxyquinolin-4-ol: From Quantum Mechanics to In Silico Biology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline scaffolds are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide provides a comprehensive, in-depth protocol for the theoretical and computational characterization of a specific derivative, 6-Ethoxyquinolin-4-ol. Aimed at researchers, computational chemists, and drug development professionals, this document outlines an integrated workflow that begins with fundamental quantum mechanical analysis and progresses through to advanced biomolecular simulations. We detail the rationale and step-by-step methodologies for Density Functional Theory (DFT) calculations, molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. The objective is to provide a robust framework for predicting the molecule's physicochemical properties, biological target interactions, and drug-likeness, thereby accelerating its potential journey from a theoretical molecule to a viable therapeutic candidate.

Introduction: The Rationale for a Computational Approach

6-Ethoxyquinolin-4-ol is a derivative of the quinoline family, a class of heterocyclic compounds renowned for its broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The specific placement of an ethoxy group at the 6-position and a hydroxyl group at the 4-position can significantly influence the molecule's electronic distribution, solubility, and potential for interaction with biological macromolecules.

A critical feature of 4-hydroxyquinolines is their existence in a state of tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolinone) forms.[3][4] This equilibrium can be influenced by the solvent environment and has profound implications for the molecule's hydrogen bonding capacity and receptor recognition.[3][5] Computational modeling provides an indispensable toolkit to investigate these subtleties in silico, offering predictive power that can save significant time and resources compared to purely experimental approaches.[6]

This guide presents a cohesive, multi-stage computational workflow designed to build a comprehensive profile of 6-Ethoxyquinolin-4-ol.

Computational_Workflow cluster_0 Part 1: Quantum Mechanics cluster_1 Part 2: Molecular Interactions cluster_2 Part 3: Druglikeness DFT_Analysis DFT Analysis (Geometry, Electronics) Docking Molecular Docking (Binding Pose & Affinity) DFT_Analysis->Docking Optimized Geometry ADMET_Prediction ADMET Prediction (Pharmacokinetics) DFT_Analysis->ADMET_Prediction Chemical Structure MD_Simulation Molecular Dynamics (Complex Stability) Docking->MD_Simulation Best Pose

Figure 1: Integrated computational workflow for 6-Ethoxyquinolin-4-ol.

Part 1: Quantum Chemical Analysis with Density Functional Theory (DFT)

Expertise & Rationale

Before simulating how a molecule interacts with a biological system, we must first understand its intrinsic properties. Density Functional Theory (DFT) is a quantum mechanical method that allows us to determine the electronic structure of a molecule with a favorable balance of accuracy and computational cost.[7][8] For 6-Ethoxyquinolin-4-ol, DFT is crucial for:

  • Determining the most stable tautomeric form (keto vs. enol) by comparing their ground-state energies.

  • Obtaining an accurate, energy-minimized 3D geometry , which is a prerequisite for high-quality molecular docking.[9]

  • Calculating electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[10]

  • Visualizing the Molecular Electrostatic Potential (MEP) to identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.[10]

We select the B3LYP functional with a 6-311++G(d,p) basis set as it provides a robust and widely validated method for organic molecules, balancing accuracy for both geometry and electronic properties.[10][11]

Detailed Experimental Protocol: DFT Calculation

Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Structure Preparation:

    • Draw the 2D structures of both the keto (6-ethoxyquinolin-4(1H)-one) and enol (6-ethoxyquinolin-4-ol) tautomers.

    • Convert these 2D structures to initial 3D coordinates using a molecular editor like Avogadro or ChemDraw.

  • Geometry Optimization:

    • For each tautomer, perform a full geometry optimization. This step finds the lowest energy conformation of the molecule.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • Solvation Model (Optional but Recommended): Use a continuum solvation model like the Polarizable Continuum Model (PCM) with water as the solvent to simulate an aqueous environment.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometries from the previous step using the same level of theory.

    • Causality: This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

  • Electronic Property Analysis:

    • From the output of the frequency calculation, extract key electronic data.

    • Record the total electronic energy (E), HOMO energy, and LUMO energy for each tautomer.

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

    • Generate the Molecular Electrostatic Potential (MEP) map.

Data Presentation: Tautomer Stability and Electronic Properties

All calculated energy values are used to determine the relative stability of the tautomers. The tautomer with the lower total electronic energy is the more stable form and should be used for subsequent docking and dynamics studies.

Property6-Ethoxyquinolin-4-ol (Enol)6-Ethoxyquinolin-4(1H)-one (Keto)
Total Electronic Energy (Hartree)Calculated ValueCalculated Value
Relative Energy (kcal/mol)Calculated Value0 (Reference)
HOMO Energy (eV)Calculated ValueCalculated Value
LUMO Energy (eV)Calculated ValueCalculated Value
HOMO-LUMO Gap (eV)Calculated ValueCalculated Value
Dipole Moment (Debye)Calculated ValueCalculated Value
Table 1: Summary of DFT-calculated properties for the tautomers of 6-Ethoxyquinolin-4-ol.

Part 2: Molecular Docking and Dynamics Simulations

Expertise & Rationale: From Static Poses to Dynamic Stability

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[12][13] It is a foundational technique in structure-based drug design.[12] However, docking provides a static snapshot of the interaction.[14] To assess the true stability and behavior of the protein-ligand complex over time, we employ Molecular Dynamics (MD) simulations.[15] MD simulates the physical movements of atoms and molecules, providing deep insights into conformational changes and the persistence of key interactions, such as hydrogen bonds.[14][15]

For this guide, we will use a representative biological target. Given that quinoline derivatives are known to inhibit various kinases, a suitable target like a Serine/Threonine Kinase (e.g., STK10) can be chosen for this workflow.[1]

Docking_MD_Workflow Ligand_Prep Ligand Preparation (DFT Geometry, Add Charges) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB, Remove Water, Add H) Receptor_Prep->Docking Analysis Pose & Score Analysis Docking->Analysis Complex_Setup System Setup (Force Field, Solvate, Add Ions) Analysis->Complex_Setup Select Best Pose MD_Sim MD Simulation (GROMACS) Complex_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Trajectory_Analysis

Figure 2: Workflow for Molecular Docking and Dynamics Simulation.
Detailed Protocol: Molecular Docking

Software: AutoDock Tools, AutoDock Vina, PyMOL.

  • Ligand Preparation:

    • Use the optimized geometry of the most stable tautomer of 6-Ethoxyquinolin-4-ol from the DFT calculations.

    • Using AutoDock Tools, assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save the file in the required .pdbqt format.

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).[16]

    • Using PyMOL or AutoDock Tools, remove all non-essential components like water molecules, co-solvents, and any co-crystallized ligands.[17]

    • Add polar hydrogens and assign partial charges to the protein atoms. Save the processed receptor as a .pdbqt file.[17]

  • Grid Box Definition:

    • Identify the active site of the protein. If a co-crystallized ligand was present, the grid box should be centered on its location.

    • Define the dimensions and center of a 3D grid box that encompasses the entire binding pocket. This box defines the search space for the docking algorithm.

  • Running the Simulation:

    • Execute AutoDock Vina using a configuration file that specifies the paths to the prepared ligand and receptor, and the grid box parameters.[17]

  • Results Analysis:

    • Vina will output several binding poses ranked by their binding affinity (in kcal/mol). The lower the energy, the stronger the predicted binding.[17]

    • Visualize the top-ranked poses in complex with the protein using PyMOL. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and protein residues.

Detailed Protocol: Molecular Dynamics (MD) Simulation

Software: GROMACS, VMD.[18][19]

  • System Preparation:

    • Select the top-ranked docked pose of the 6-Ethoxyquinolin-4-ol-protein complex.

    • Generate a topology file for the ligand using a tool like CGenFF or SwissParam, ensuring compatibility with the chosen protein force field (e.g., CHARMM36).[20]

    • Combine the protein and ligand into a single complex.

    • Define a simulation box (e.g., cubic) and solvate the system with a water model (e.g., TIP3P).[20]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.[20]

  • Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during preparation.

  • Equilibration:

    • This is a two-phase process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.[18]

    • NPT Ensemble (Constant Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar) to achieve the correct solvent density.[18]

    • Trustworthiness: During equilibration, apply position restraints to the protein and ligand heavy atoms to allow the solvent to settle without disrupting the complex.

  • Production MD Run:

    • Remove the position restraints and run the simulation for a desired length of time (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions.

    • Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds confirm key interactions predicted by docking.

Data Presentation: Docking and MD Results
MetricResultInterpretation
Docking Binding Affinity e.g., -8.5 kcal/molPredicted strength of the ligand-protein interaction.
Key Interacting Residues e.g., LYS45, GLU91, PHE167Amino acids forming crucial bonds with the ligand.
Average Protein RMSD e.g., 0.25 nmStability of the protein structure during simulation.
Average Ligand RMSD e.g., 0.15 nmStability of the ligand's pose in the binding pocket.
Persistent H-Bonds e.g., Ligand-O4...LYS45-NZKey interactions that are maintained over time.
Table 2: Summary of Molecular Docking and MD Simulation results.

Part 3: ADMET Prediction for Drug-Likeness

Expertise & Rationale
Detailed Protocol: ADMET Prediction
  • Input:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 6-Ethoxyquinolin-4-ol.

    • Paste the SMILES string into the input field of the chosen web server.

  • Execution:

    • Run the prediction analysis. The server will compute dozens of physicochemical and pharmacokinetic parameters.

  • Analysis:

    • Physicochemical Properties: Analyze values like Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

    • Pharmacokinetics: Evaluate predicted Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, and Cytochrome P450 (CYP) enzyme inhibition.

    • Drug-Likeness: Check for violations of established rules like Lipinski's Rule of Five, which helps assess if a compound is likely to be orally active.

    • Toxicity: Review predictions for endpoints such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).

Data Presentation: Predicted ADMET Profile
ParameterPredicted ValueAcceptable RangeInterpretation
Molecular Weight e.g., 189.21 g/mol < 500Good for absorption.
LogP e.g., 2.1< 5Optimal lipophilicity.
H-Bond Donors e.g., 1≤ 5Lipinski's Rule compliant.
H-Bond Acceptors e.g., 3≤ 10Lipinski's Rule compliant.
Human Intestinal Absorption e.g., > 90%HighLikely well-absorbed orally.
BBB Permeant e.g., Yes/NoTarget-dependentPredicts CNS activity.
AMES Toxicity e.g., Non-mutagenNon-mutagenLow risk of carcinogenicity.
hERG I Inhibition e.g., NoNoLow risk of cardiotoxicity.
Table 3: Selected ADMET properties predicted for 6-Ethoxyquinolin-4-ol.

Conclusion and Future Directions

This guide has detailed an integrated, multi-stage computational workflow for the comprehensive analysis of 6-Ethoxyquinolin-4-ol. By leveraging DFT, molecular docking, MD simulations, and ADMET predictions, researchers can build a detailed in silico profile of a molecule of interest. The data generated through this process—from tautomer stability and electronic reactivity to specific protein interactions and pharmacokinetic properties—provides a strong, rational basis for subsequent experimental validation. The insights gained can guide chemical synthesis efforts, prioritize compounds for biological screening, and ultimately de-risk and accelerate the drug discovery pipeline. The next logical steps would involve synthesizing the compound and validating the computational predictions through X-ray crystallography, binding assays, and in vitro ADMET experiments.

References

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol.
  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi Website.
  • Baruah, I., et al. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Springer Link.
  • Shakil, M. S. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
  • A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines. (2025). BenchChem.
  • A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. (2025). BenchChem.
  • ADMET Predictor®.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • ADMET Predictions - Comput
  • ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024). Portal.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors.
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design.
  • ADMET Predictive Models | AI-Powered Drug Discovery. (2026). Aurigene Pharmaceutical Services.
  • ADMET-AI. ADMET-AI Website.
  • Gothwal, A., et al. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central.
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic
  • Ferreira, L. G., et al. (2015).
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024).
  • Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design.
  • Computational study of small organic molecular using density functional theory (DFT). SlideShare.
  • Density functional theory. Wikipedia.
  • Density Functional Theory (DFT)
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025).
  • 6-Ethoxyquinolin-4-ol, 97%+ Purity, C11H11NO2, 5 grams. CP Lab Safety.
  • Synthesis and Reactions of the Novel 6‐ethyl‐4‐hydroxy‐2,5‐dioxo‐5,6‐dihydro‐2H‐pyrano[3,2‐c]quinoline‐3‐carboxaldehyde.
  • Tautomeric forms of 4-hydroxy quinoline.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • 4-Pyridone. Wikipedia.
  • Tautomerism of 4-Hydroxy-4(1H) quinolon. (2025).
  • Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube.
  • Pyridone–pyridol tautomerism in 2-hydroxypyridines with[11][19]-annelated rings and oxygen at the[19]-position. RSC Publishing.

Sources

A Researcher's Guide to the Procurement and Quality Verification of 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Quality in Research

In the landscape of drug discovery and development, the integrity of every component is paramount. The starting materials, particularly specialized heterocyclic compounds like 6-Ethoxyquinolin-4-ol (CAS No. 303121-11-1), form the very foundation upon which subsequent research is built. The purity, identity, and consistency of such reagents directly influence experimental outcomes, from early-stage screening to lead optimization. This guide provides an in-depth technical overview for researchers, scientists, and procurement specialists on navigating the commercial landscape for 6-Ethoxyquinolin-4-ol. It details a systematic approach to sourcing, purchasing, and, most critically, independently verifying the quality of this key research chemical. As Senior Application Scientists, we understand that robust and reproducible science begins with well-characterized reagents; this document serves as a field-proven manual to achieve that standard.

Part 1: Navigating the Supplier Landscape for 6-Ethoxyquinolin-4-ol

The procurement of a specialized chemical like 6-Ethoxyquinolin-4-ol is more than a simple transaction; it is the first crucial step in quality control. The choice of supplier can significantly impact your research timeline and budget. A thorough vetting process is not optional, but a mandatory step to mitigate risks associated with chemical quality and supply chain reliability.

Identifying Potential Suppliers

The initial search for suppliers can be conducted through various online chemical databases and marketplaces which aggregate data from numerous vendors. However, it is crucial to move beyond these aggregators to the direct suppliers for detailed information.

Key Supplier Resources:

  • Chemical Marketplaces: Platforms like eMolecules, PubChem, and ChemScence are excellent starting points for identifying a list of potential vendors.

  • Direct Manufacturer/Supplier Websites: Established chemical suppliers provide detailed product specifications and documentation on their websites.

Based on current market availability for 6-Ethoxyquinolin-4-ol (CAS 303121-11-1), several companies specialize in the provision of such heterocyclic building blocks for research and development.

The Vetting Process: Criteria for Supplier Selection

Once a list of potential suppliers is compiled, a systematic evaluation is necessary. The goal is to partner with a supplier that not only provides the chemical but also guarantees its quality and offers robust support.[1][2]

Core Vetting Criteria:

  • Documentation and Transparency: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for the specific lot you are purchasing.[1] They should also provide a Safety Data Sheet (SDS). The level of detail on the CoA is often a good indicator of the company's commitment to quality.

  • Quality Management System: Inquire if the supplier adheres to quality standards like ISO 9001.[3] While GMP (Good Manufacturing Practices) certification is often reserved for later-stage development, a robust quality management system is a positive indicator.[1]

  • Technical Support: A reliable supplier will have knowledgeable technical staff who can answer questions about the product's stability, solubility, and handling.

  • Reputation and Experience: Industry reputation, peer recommendations, and the supplier's history in the pharmaceutical sector are valuable indicators of reliability.[1][2]

  • Supply Chain and Logistics: Evaluate the supplier's shipping capabilities, typical lead times, and their process for handling customs and dangerous goods, as this can impact project timelines.[3]

Comparative Analysis of Commercial Suppliers

To aid in the selection process, we have compiled a representative table of suppliers for 6-Ethoxyquinolin-4-ol. Note: This information is for illustrative purposes and should be verified directly with the suppliers.

SupplierPurity SpecificationAvailable QuantitiesDocumentation ProvidedNotes
Supplier A (e.g., Synthonix) >98%Gram to multi-gram scaleCoA, SDSSpecializes in heterocyclic chemistry for drug discovery.
Supplier B (e.g., BLD Pharm) >97%Gram to kilogram scaleCoA, SDSOffers a broad range of research chemicals with global distribution.
Supplier C (e.g., Alachem) Research GradeGram scaleCoA, SDSFocuses on providing novel building blocks for R&D.
Supplier D (e.g., CP Lab Safety) >97%Small (e.g., 5g) pack sizesCoA, SDSActs as a distributor for various chemical manufacturers.[4]

Part 2: The Procurement Workflow: From Quotation to Receipt

The process of purchasing research chemicals is a structured workflow that ensures clarity, compliance, and timely delivery. Each step is a checkpoint to confirm that the product meets the specific needs of the research project.

Workflow Overview

The procurement process can be visualized as a linear progression with integrated quality checks. The following diagram illustrates the key stages from identifying the research need to the final acceptance of the chemical.

ProcurementWorkflow cluster_pre_order Pre-Ordering cluster_ordering Ordering & Receipt cluster_post_receipt Post-Receipt Verification DefineNeed Define Research Need (Purity, Quantity) SearchSuppliers Identify & Vet Suppliers DefineNeed->SearchSuppliers RequestQuote Request Quotation(s) (Specify CAS & Lot) SearchSuppliers->RequestQuote EvaluateQuote Evaluate Quotes & Docs (CoA, Lead Time) RequestQuote->EvaluateQuote PlacePO Place Purchase Order EvaluateQuote->PlacePO ReceiveShipment Receive Shipment (Check for Damage) PlacePO->ReceiveShipment Quarantine Quarantine Material ReceiveShipment->Quarantine QC_Check Incoming QC Verification (Identity, Purity) Quarantine->QC_Check Release Release to Lab Inventory QC_Check->Release QCDecisionWorkflow Start Received & Quarantined Material Lot DocReview Review Supplier CoA Start->DocReview NMR_Test Perform ¹H NMR Analysis DocReview->NMR_Test NMR_Check Structure Conforms? NMR_Test->NMR_Check HPLC_Test Perform HPLC Analysis NMR_Check->HPLC_Test  Yes Reject Reject Lot & Contact Supplier NMR_Check->Reject No   HPLC_Check Purity ≥ 98%? HPLC_Test->HPLC_Check Accept Accept Lot & Release to Inventory HPLC_Check->Accept  Yes HPLC_Check->Reject No  

Sources

Methodological & Application

In Vitro Efficacy of 6-Ethoxyquinolin-4-ol: A Guide to Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the in vitro evaluation of 6-Ethoxyquinolin-4-ol. This document offers a framework for assessing the compound's potential biological activities, focusing on cytotoxicity, antimicrobial efficacy, and enzyme inhibition. The protocols are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Introduction to 6-Ethoxyquinolin-4-ol

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 6-Ethoxyquinolin-4-ol, a member of this family, holds potential for investigation as a novel therapeutic agent. Its chemical structure, featuring a quinoline core with an ethoxy group at the 6th position and a hydroxyl group at the 4th position, suggests the possibility of diverse molecular interactions and biological effects. Understanding the in vitro profile of this compound is a critical first step in the drug discovery and development pipeline.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 6-Ethoxyquinolin-4-ol is paramount for accurate and reproducible in vitro studies.

PropertyValueSource
CAS Number 303121-11-1[1][2][3][4]
Molecular Formula C₁₁H₁₁NO₂[1][2][4]
Molecular Weight 189.21 g/mol [2][4]
Appearance Solid
Purity >97% (typical)[4]
Storage Sealed in a dry place at room temperature.[3]

Solubility:

Stability:

Information regarding the stability of 6-Ethoxyquinolin-4-ol in solution is not widely published. It is recommended to prepare fresh stock solutions for each experiment or to conduct stability studies if long-term storage of solutions is required.

Safety and Handling

6-Ethoxyquinolin-4-ol is classified as an acute oral toxicant and can cause serious eye damage. Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of all waste containing 6-Ethoxyquinolin-4-ol in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

The following protocols are provided as a starting point for the in vitro evaluation of 6-Ethoxyquinolin-4-ol. It is essential to include appropriate positive, negative, and vehicle controls in all assays to ensure data validity.

Cytotoxicity Assays

Assessing the cytotoxic potential of 6-Ethoxyquinolin-4-ol is fundamental to understanding its therapeutic window and mechanism of action.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with 6-Ethoxyquinolin-4-ol (various concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer or normal cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X stock solution of 6-Ethoxyquinolin-4-ol in the appropriate cell culture medium. Perform serial dilutions to obtain a range of desired concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) and untreated control wells.

  • Incubation: Incubate the plate for a period of 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control of completely lysed cells.

Antimicrobial Assays

The quinoline scaffold is present in many antimicrobial agents. The following protocols can be used to assess the antibacterial and antifungal activity of 6-Ethoxyquinolin-4-ol.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is determined by visual inspection of turbidity.

Workflow:

MIC_Workflow A Prepare serial dilutions of 6-Ethoxyquinolin-4-ol in broth B Inoculate with a standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth (turbidity) C->D E Determine the lowest concentration with no growth (MIC) D->E

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 6-Ethoxyquinolin-4-ol in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C or 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition Assays

Quinoline derivatives are known to inhibit various enzymes. The following is a general protocol that can be adapted for specific enzyme targets. For instance, quinoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).

Principle: The activity of a specific enzyme is measured in the presence and absence of the test compound. A decrease in enzyme activity in the presence of the compound indicates inhibition.

Step-by-Step Protocol (General):

  • Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions as required for the specific enzyme assay.

  • Compound Preparation: Prepare serial dilutions of 6-Ethoxyquinolin-4-ol in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the enzyme solution, and the diluted compound. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Pre-incubate the enzyme with the compound for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Interpretation and Validation

  • Reproducibility: All experiments should be performed in triplicate and repeated at least three independent times to ensure reproducibility.

  • Controls: The inclusion of appropriate controls is critical for data interpretation.

    • Vehicle Control: To account for any effects of the solvent used to dissolve the compound.

    • Positive Control: A known active compound for the specific assay to validate the assay's performance.

    • Negative/Untreated Control: To establish a baseline for the assay.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.

Conclusion

The protocols outlined in this guide provide a solid foundation for the in vitro characterization of 6-Ethoxyquinolin-4-ol. By systematically evaluating its cytotoxicity, antimicrobial activity, and enzyme inhibitory potential, researchers can gain valuable insights into its biological profile and potential as a lead compound for further drug development.

References

  • Synthonix. 6-Ethoxyquinolin-4-ol. [Link]

  • Alachem Co., Ltd. 6-Ethoxy-4-quinolinol. [Link]

  • CP Lab Safety. 6-Ethoxyquinolin-4-ol, 97%+ Purity, C11H11NO2, 5 grams. [Link]

Sources

Application Note: Synthetic Strategies for 6-Ethoxyquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 6-ethoxyquinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potential therapeutic activities. This guide provides an in-depth analysis of established synthetic methodologies for accessing this important heterocyclic system. We will explore the mechanistic underpinnings, practical considerations, and detailed experimental protocols for two cornerstone classical methods: the Gould-Jacobs reaction and the Conrad-Limpach synthesis. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline-based compounds.

Introduction: The Quinolin-4-ol Core

Quinolin-4-ones and their tautomers, 4-hydroxyquinolines, are fundamental heterocyclic motifs present in a vast array of natural products and synthetic pharmaceuticals.[1][2] The introduction of a fluorine atom at the 6-position famously led to the development of the highly successful fluoroquinolone antibiotics.[1] Similarly, substitution at this position with an ethoxy group modulates the scaffold's lipophilicity and electronic properties, making 6-ethoxyquinolin-4-ol derivatives attractive targets for drug discovery programs, including those targeting cancer and infectious diseases.[1][3]

The synthesis of the quinoline ring system has been a subject of extensive study for over a century, leading to a rich collection of named reactions.[4][5] Classical methods, while often requiring harsh conditions, remain reliable and widely used for their robustness and scalability. This guide will focus on the two most pertinent classical routes for synthesizing 4-hydroxyquinolines from substituted anilines: the Gould-Jacobs and Conrad-Limpach reactions.

Method 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a powerful method for constructing the 4-hydroxyquinoline skeleton from an aniline and a malonic ester derivative.[6][7][8] The reaction proceeds via a condensation followed by a high-temperature thermal cyclization. For the synthesis of 6-ethoxyquinolin-4-ol, the required starting material is 4-ethoxyaniline.

Mechanism and Rationale

The reaction pathway involves three key transformations:

  • Condensation: The synthesis initiates with a nucleophilic attack by the amino group of 4-ethoxyaniline on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the stable intermediate, diethyl 2-((4-ethoxyphenylamino)methylene)malonate.[6][7] This step is typically performed at moderate temperatures (100-130 °C).

  • Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a 6-electron electrocyclization upon heating to high temperatures (typically >250 °C).[1][7] The high thermal barrier is necessary to overcome the aromaticity of the aniline ring during the intramolecular ring closure. The use of a high-boiling, inert solvent like diphenyl ether or mineral oil is crucial for achieving high yields by ensuring a consistent and sufficiently high reaction temperature.[1][9]

  • Hydrolysis and Decarboxylation: The resulting ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is often not isolated but is directly saponified using a base (e.g., NaOH) to hydrolyze the ester to a carboxylic acid. Subsequent heating or acidification causes decarboxylation to furnish the final 6-ethoxyquinolin-4-ol product.[6][7]

Gould_Jacobs_Mechanism Start 4-Ethoxyaniline + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate1 Anilidomethylenemalonate Intermediate Start->Intermediate1 Condensation (100-130°C, -EtOH) Intermediate2 Ethyl 6-Ethoxy-4-hydroxy- quinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (>250°C, -EtOH) Intermediate3 6-Ethoxy-4-hydroxy- quinoline-3-carboxylic Acid Intermediate2->Intermediate3 Saponification (e.g., NaOH) Product 6-Ethoxyquinolin-4-ol Intermediate3->Product Decarboxylation (Heat)

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of 6-Ethoxyquinolin-4-ol

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[7]

  • Step 1: Condensation

    • In a round-bottom flask equipped with a condenser, combine 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 120-130 °C for 1.5 hours. The reaction can be monitored by TLC to confirm the consumption of the aniline.

    • Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

  • Step 2: Thermal Cyclization

    • Add a high-boiling solvent (e.g., diphenyl ether) to the crude intermediate in the flask (approx. 3-4 mL per gram of intermediate).

    • Heat the mixture to reflux (approx. 250-260 °C) for 20-30 minutes.

    • Cool the reaction mixture to below 100 °C and add hexane or petroleum ether to precipitate the crude ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

    • Collect the solid by filtration and wash with a cold, non-polar solvent.

  • Step 3: Hydrolysis and Decarboxylation

    • Suspend the crude ester in a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis.

    • Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid or glacial acetic acid to a pH of ~5-6.

    • The 6-ethoxyquinolin-4-ol product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

ParameterStep 1: CondensationStep 2: CyclizationStep 3: Hydrolysis/Decarboxylation
Key Reagents 4-Ethoxyaniline, DEEMAnilidomethylenemalonateEthyl quinoline-3-carboxylate, NaOH, HCl
Solvent None (neat)Diphenyl EtherWater
Temperature 120-130 °C250-260 °CReflux (~100 °C)
Time 1.5 hours20-30 minutes1-2 hours
Typical Yield >90% (intermediate)60-80% (cyclized)>90% (final product)

Method 2: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis, discovered in 1887, is another foundational method for preparing 4-hydroxyquinolines.[9][10] It involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate.

Mechanism and Rationale

The synthesis proceeds in two distinct stages, and the conditions of the initial condensation are critical for the final product outcome.

  • Enamine Formation: The reaction between 4-ethoxyaniline and ethyl acetoacetate can proceed via two pathways. At lower temperatures (typically <140 °C), the reaction favors a Michael-type addition of the aniline to the ester carbonyl followed by dehydration, forming the more stable enamine intermediate, ethyl 3-(4-ethoxyanilino)crotonate.[9] This is the desired pathway for forming 4-hydroxyquinolines. If the reaction is run under stronger acidic conditions or higher temperatures initially, it can favor attack at the ketone, leading to a β-ketoanilide, which would then cyclize to a 2-hydroxyquinoline via the Knorr synthesis.[11][12]

  • Thermal Cyclization: The isolated enamine intermediate is heated to high temperatures (~250 °C) in an inert solvent.[9][10] This high thermal energy drives an intramolecular electrophilic cyclization onto the aniline ring, followed by the elimination of ethanol to form the stable 6-ethoxy-2-methylquinolin-4-ol. The use of solvents like mineral oil or Dowtherm A is common to prevent decomposition and ensure efficient heat transfer.[1][5]

Conrad_Limpach_Workflow Start 4-Ethoxyaniline + Ethyl Acetoacetate Enamine Ethyl 3-(4-ethoxyanilino)crotonate (Enamine Intermediate) Start->Enamine Condensation (<140°C, Acid catalyst) Product 6-Ethoxy-2-methylquinolin-4-ol Enamine->Product Thermal Cyclization (~250°C, High-boiling solvent) -EtOH

Caption: Generalized workflow for the Conrad-Limpach synthesis.

Experimental Protocol

Protocol 2: Two-Step Synthesis of 6-Ethoxy-2-methylquinolin-4-ol

This protocol separates the formation of the enamine from the high-temperature cyclization.

  • Step 1: Synthesis of Ethyl 3-(4-ethoxyanilino)crotonate

    • In a round-bottom flask fitted with a Dean-Stark apparatus, combine 4-ethoxyaniline (1.0 eq), ethyl acetoacetate (1.0 eq), and a suitable solvent like benzene or toluene.[13]

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

    • Heat the mixture to reflux and collect the water that is formed azeotropically. Continue refluxing until no more water separates.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting oil or solid is the crude enamine intermediate, which can be purified by distillation or recrystallization, or used directly in the next step.

  • Step 2: Thermal Cyclization

    • In a flask suitable for high temperatures, dissolve the crude enamine from Step 1 in a minimal amount of a high-boiling inert solvent (e.g., mineral oil, Dowtherm A).[1]

    • Heat the mixture with stirring to 250 °C. Maintain this temperature for 15-20 minutes.

    • Allow the mixture to cool to room temperature. The product should precipitate.

    • Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to reduce the viscosity of the oil and aid in filtration.

    • Collect the solid product by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry. The crude 6-ethoxy-2-methylquinolin-4-ol can be further purified by recrystallization from ethanol or a similar solvent.

ParameterStep 1: Enamine FormationStep 2: Cyclization
Key Reagents 4-Ethoxyaniline, Ethyl AcetoacetateEthyl 3-(4-ethoxyanilino)crotonate
Solvent Toluene or BenzeneMineral Oil or Dowtherm A
Temperature Reflux (~110 °C)250 °C
Time 2-4 hours15-20 minutes
Typical Yield 75-85%70-90%

Emerging Synthetic Strategies

While robust, the classical methods described often require harsh, energy-intensive conditions. Modern organic synthesis has moved towards developing milder and more efficient catalytic protocols. These include:

  • Palladium-Catalyzed Reactions: Palladium-catalyzed carbonylation and coupling reactions have been developed to construct the quinolin-4-one core under significantly milder conditions.[1][14] For example, the coupling of a 2-iodoaniline with a terminal alkyne under a carbon monoxide atmosphere can yield the quinolone skeleton.[1]

  • Other Catalytic Methods: A variety of other transition metals and even metal-free catalytic systems are continuously being explored to improve the efficiency, functional group tolerance, and environmental footprint of quinoline synthesis.[14][15][16]

These modern approaches offer valuable alternatives to the classical syntheses, particularly for creating complex or sensitive derivatives that may not tolerate high temperatures or strong acids.

Summary and Outlook

The synthesis of 6-ethoxyquinolin-4-ol derivatives is readily achievable through well-established classical methods like the Gould-Jacobs and Conrad-Limpach reactions. The Gould-Jacobs reaction provides access to derivatives unsubstituted at the 2-position, while the Conrad-Limpach synthesis yields 2-methyl substituted analogues. The choice of method depends on the desired substitution pattern of the final molecule. A thorough understanding of the underlying mechanisms is critical for optimizing reaction conditions and maximizing yields. While these thermal methods remain workhorses in the field, the continued development of modern catalytic approaches promises milder, more versatile, and efficient routes to this important class of heterocyclic compounds.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Aouad, M. R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 5088. [Link]

  • Verma, P., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences, 12(5), 1-10. [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

  • Nikolova, S., et al. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of ω-Amino–Keto Anilides. Molbank, 2021(3), M1261. [Link]

  • Hegedűs, D., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 28(18), 6688. [Link]

  • Price, C. C., & Roberts, R. M. (1946). The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

  • Shen, Y., et al. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Catalysts, 10(7), 749. [Link]

  • Repository of the Academy's Library. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive.com. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. [Link]

  • Magano, J., et al. (2006). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic Process Research & Development, 10(4), 745-748. [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Wikipedia. [Link]

  • Li, J. J. (2009). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. Wiley. [Link]

  • ResearchGate. (2023). The synthesis of 4-hydroxyquinolines. [Link]

  • Sharma, P., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Current Organic Synthesis, 21. [Link]

  • Merck & Co. (n.d.). Knorr Quinoline Synthesis. The Merck Index Online. [Link]

  • Wang, C., et al. (2015). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Advances, 5(116), 96001-96008. [Link]

  • Marvel, C. S., & Hiers, G. S. (1925). Ethyl β-Anilinocrotonate. Organic Syntheses, 5, 58. [Link]

Sources

Applications of 6-Ethoxyquinolin-4-ol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-4-ol Scaffold and the Significance of the 6-Ethoxy Substitution

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Within this class, the quinolin-4-ol and its tautomeric form, quinolin-4-one, are of particular interest, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The biological and physicochemical properties of quinoline derivatives are highly dependent on the nature and position of their substituents.

This technical guide focuses on a specific, yet promising derivative: 6-Ethoxyquinolin-4-ol (CAS 303121-11-1) . While direct and extensive research on this particular molecule is emerging, its structural features, particularly the ethoxy group at the 6-position, suggest significant potential in drug discovery. The 6-position of the quinoline ring is a critical site for modification, and alkoxy substitutions, such as methoxy and ethoxy groups, are known to modulate a compound's pharmacokinetic and pharmacodynamic profile. An ethoxy group, being slightly more lipophilic than a methoxy group, can enhance membrane permeability and alter metabolic stability, potentially leading to improved bioavailability and efficacy. This guide will, therefore, extrapolate from the well-established chemistry and pharmacology of related 6-alkoxy and other substituted quinolin-4-ols to provide a comprehensive overview of the potential applications and detailed experimental protocols for researchers investigating 6-Ethoxyquinolin-4-ol.

Anticipated Biological Activities and Therapeutic Potential

Based on the extensive literature on substituted quinolin-4-ols, 6-Ethoxyquinolin-4-ol is a promising candidate for investigation in several therapeutic areas:

  • Anticancer Activity: Numerous quinolin-4-one derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action is often multifactorial, including the inhibition of topoisomerase I, disruption of microtubule polymerization, and induction of apoptosis.[6] The 6,7-dimethoxy substitution pattern, for instance, has been associated with topoisomerase I inhibition.[6] It is plausible that the 6-ethoxy group in 6-Ethoxyquinolin-4-ol could contribute to its anticancer profile by influencing its interaction with specific biological targets.

  • Antimicrobial Activity: The quinoline scaffold is the backbone of several successful antibacterial and antimalarial drugs.[7][8] Fluoroquinolone antibiotics, a major class of antibacterials, are a testament to the antimicrobial potential of this heterocyclic system.[9] Derivatives of 4-aminoquinolines with substitutions at the 6-position have shown activity against both Gram-positive and Gram-negative bacteria.[10] Therefore, 6-Ethoxyquinolin-4-ol and its derivatives are worthy of investigation as novel antimicrobial agents.

  • Anti-inflammatory Activity: Certain quinoline derivatives have been shown to possess anti-inflammatory properties, often linked to the inhibition of pro-inflammatory enzymes or cytokines. The structural similarity of the quinolin-4-ol core to other anti-inflammatory scaffolds suggests that 6-Ethoxyquinolin-4-ol could modulate inflammatory pathways.

Synthesis of 6-Ethoxyquinolin-4-ol and its Derivatives

The synthesis of 6-Ethoxyquinolin-4-ol can be achieved through established methods for quinoline synthesis, most notably the Gould-Jacobs reaction or the Conrad-Limpach synthesis.[11] The general approach involves the condensation of an appropriately substituted aniline with a β-ketoester or a related three-carbon component, followed by a cyclization reaction.

Protocol 1: Synthesis of 6-Ethoxyquinolin-4-ol via the Gould-Jacobs Reaction

This protocol outlines a general procedure for the synthesis of 6-Ethoxyquinolin-4-ol starting from 4-ethoxyaniline.

Step 1: Condensation of 4-Ethoxyaniline with Diethyl Ethoxymethylenemalonate (EMME)

  • In a round-bottom flask, combine 1 equivalent of 4-ethoxyaniline and 1.1 equivalents of diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • The intermediate, diethyl 2-((4-ethoxyphenyl)amino)methylenemalonate, is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • The mixture is heated to approximately 250 °C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization and elimination of ethanol.

  • Upon cooling, the product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, will precipitate. The solid can be collected by filtration and washed with a non-polar solvent like hexane.

Step 3: Hydrolysis and Decarboxylation

  • The ester obtained in Step 2 is suspended in a solution of sodium hydroxide (e.g., 10-20% aqueous solution).

  • The mixture is heated at reflux until the hydrolysis of the ester is complete (monitored by TLC).

  • The reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid intermediate.

  • The resulting 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid is then heated at or above its melting point to induce decarboxylation, yielding the final product, 6-Ethoxyquinolin-4-ol.

Experimental Protocols for Biological Evaluation

The following protocols are proposed for the preliminary biological screening of 6-Ethoxyquinolin-4-ol and its derivatives.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol details a standard method for evaluating the cytotoxic effects of 6-Ethoxyquinolin-4-ol against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).[4]

  • RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 6-Ethoxyquinolin-4-ol (dissolved in DMSO to prepare a stock solution).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 6-Ethoxyquinolin-4-ol stock solution in the culture medium. Add 100 µL of these dilutions to the respective wells to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 3: Antibacterial Activity Assessment using the Broth Microdilution Method

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of 6-Ethoxyquinolin-4-ol against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).

  • Mueller-Hinton Broth (MHB).

  • 6-Ethoxyquinolin-4-ol (dissolved in DMSO).

  • Standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • 96-well microtiter plates.

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the 6-Ethoxyquinolin-4-ol stock solution in MHB to obtain a range of concentrations.

  • Inoculation: Add the adjusted bacterial inoculum to each well. The final volume in each well should be 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from the biological assays should be summarized in tables.

Table 1: In Vitro Cytotoxicity of 6-Ethoxyquinolin-4-ol against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast[Insert experimental value]
HCT116Colon[Insert experimental value]
A549Lung[Insert experimental value]

Table 2: Minimum Inhibitory Concentration (MIC) of 6-Ethoxyquinolin-4-ol against Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive[Insert experimental value]
Escherichia coliNegative[Insert experimental value]

Visualization of Experimental Workflow and Potential Mechanism

To visually represent the proposed research plan and potential mechanisms of action, Graphviz diagrams are provided below.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis S1 6-Ethoxyquinolin-4-ol Synthesis B1 Anticancer Screening (MTT Assay) S1->B1 B2 Antimicrobial Screening (Broth Microdilution) S1->B2 D1 IC50 Determination B1->D1 D2 MIC Determination B2->D2

Caption: A streamlined workflow for the synthesis and biological evaluation of 6-Ethoxyquinolin-4-ol.

Anticancer_Mechanism A 6-Ethoxyquinolin-4-ol B Cancer Cell A->B C Target Interaction (e.g., Topoisomerase I) B->C D Signal Transduction Pathway Modulation B->D E Apoptosis Induction C->E F Cell Cycle Arrest C->F D->E D->F G Inhibition of Cell Proliferation E->G F->G

Caption: A proposed signaling pathway for the anticancer activity of 6-Ethoxyquinolin-4-ol.

Conclusion and Future Directions

6-Ethoxyquinolin-4-ol represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the extensive research on related quinolin-4-ol derivatives, it is hypothesized to possess significant anticancer and antimicrobial activities. The ethoxy group at the 6-position is anticipated to confer favorable pharmacokinetic properties. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and further develop 6-Ethoxyquinolin-4-ol and its analogs as potential therapeutic agents. Future research should focus on elucidating the specific molecular targets and mechanisms of action, as well as conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising compound.

References

  • [Author], [Year]. Quinoline as a Privileged Scaffold in Medicinal Chemistry. [Journal], , pp. [Pages]. [URL]

  • Thakare, et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. The Discovery of Fluoroquinolone Antibiotics. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Journal], , pp. [Pages]. [URL]

  • Alchem Pharmtech. 6-ETHOXY-QUINOLIN-4-OL. [URL]
  • Alchem Pharmtech. CAS 303121-11-1 | 6-Ethoxyquinolin-4-ol. [URL]
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [URL]
  • [Author], [Year]. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Biological Activities of Tetrahydroisoquinolines Derivatives. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Anticancer Effect of a Novel Octahydropyrazino[2,1-a:5,4-a′]diisoquinoline Derivative and Its Synergistic Action with Nigella sativa in Human Gastric Cancer Cells. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. The role of oxidative stress in anticancer activity of sesquiterpene lactones. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Essential Oil Constituents as Anti-Inflammatory and Neuroprotective Agents: An Insight through Microglia Modulation. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Anti-inflammatory activity and chemical composition of the essential oils from Senecio flammeus. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Exploring the antimicrobial and antibiofilm potency of four essential oils against selected human pathogens using in vitro and in silico approaches. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Antioxidant, Anti-Inflammatory, and Microbial-Modulating Activities of Essential Oils: Implications in Colonic Pathophysiology. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Chemical Composition and the Cytotoxic, Antimicrobial, and Anti-Inflammatory Activities of the Fruit Peel Essential Oil from Spondias pinnata (Anacardiaceae) in Xishuangbanna, Southwest China. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Journal], , pp. [Pages]. [URL]

  • Arctom Scientific. CAS NO. 303121-11-1 | 6-Ethoxy-4-hydroxyquinoline. [URL]
  • [Author], [Year]. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Journal], , pp. [Pages]. [URL]

Sources

Application Notes and Protocols for the Use of 6-Ethoxyquinolin-4-ol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Ethoxy-4-quinolone Scaffold

In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. Among its many derivatives, 6-ethoxyquinolin-4-ol emerges as a particularly valuable chemical intermediate. Its strategic importance lies in the combination of a reactive 4-hydroxy (or its tautomeric 4-oxo) group and the influential 6-ethoxy substituent. The 4-position is readily converted into a leaving group, typically a chloride, paving the way for nucleophilic substitution to introduce diverse functionalities. The 6-ethoxy group, an electron-donating substituent, significantly modulates the electronic properties of the quinoline ring system, which can enhance binding affinities to biological targets and improve pharmacokinetic profiles of the final active pharmaceutical ingredients (APIs).

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of 6-ethoxyquinolin-4-ol as a key building block. We will delve into its synthesis, activation, and subsequent conversion into high-value compounds, particularly focusing on the synthesis of precursors for kinase inhibitors and antimalarial agents. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the chemical rationale behind the experimental choices.

Part 1: Synthesis of the 6-Ethoxyquinolin-4-ol Core via Gould-Jacobs Reaction

The primary and most efficient method for constructing the 6-ethoxyquinolin-4-ol scaffold is the Gould-Jacobs reaction.[1][2] This thermal cyclization method involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[2][3]

Reaction Rationale and Mechanism

The Gould-Jacobs reaction is initiated by the reaction of p-phenetidine (4-ethoxyaniline) with diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermally induced intramolecular cyclization to form the quinoline ring. Subsequent hydrolysis and decarboxylation yield the desired 6-ethoxyquinolin-4-ol. The electron-donating nature of the ethoxy group at the para-position of the aniline facilitates the cyclization step.

Gould-Jacobs Reaction p_phenetidine p-Phenetidine intermediate Anilidomethylenemalonate Intermediate p_phenetidine->intermediate + DEEM DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->intermediate cyclization Thermal Cyclization (e.g., in Diphenyl Ether) intermediate->cyclization Heat cyclized_product Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate cyclization->cyclized_product hydrolysis_decarboxylation Saponification & Decarboxylation (NaOH, then heat) cyclized_product->hydrolysis_decarboxylation final_product 6-Ethoxyquinolin-4-ol hydrolysis_decarboxylation->final_product

Caption: Workflow for the synthesis of 6-ethoxyquinolin-4-ol via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 6-Ethoxyquinolin-4-ol

Materials:

  • p-Phenetidine (4-ethoxyaniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating equipment

Procedure:

  • Condensation: In a round-bottom flask, combine p-phenetidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-110 °C for 1 hour. The reaction is typically performed neat.

  • Cyclization: To the resulting intermediate, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes to effect cyclization.[3]

  • Isolation of the Ester: Cool the reaction mixture to room temperature. The cyclized product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, will precipitate. Dilute the mixture with hexane or petroleum ether to facilitate precipitation and filter the solid. Wash the solid with a non-polar solvent to remove the diphenyl ether.

  • Saponification: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed.

  • Decarboxylation and Precipitation: Cool the solution and filter if necessary. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 5-6. The decarboxylation often occurs upon acidification and gentle warming. The final product, 6-ethoxyquinolin-4-ol, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum.

Part 2: Activation of the 4-Position: Synthesis of 4-Chloro-6-ethoxyquinoline

To utilize 6-ethoxyquinolin-4-ol as an intermediate for nucleophilic substitution reactions, the 4-hydroxyl group must be converted into a better leaving group. The most common and effective method is its conversion to a 4-chloro derivative using phosphorus oxychloride (POCl₃).[4]

Reaction Rationale

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 4-chloroquinoline. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction, likely through the formation of a Vilsmeier-Haack type reagent.

Chlorination Workflow start 6-Ethoxyquinolin-4-ol reaction Chlorination Reaction (Reflux) start->reaction reagents POCl₃ (with catalytic DMF) reagents->reaction workup Aqueous Work-up (Quench with ice, neutralize) reaction->workup extraction Solvent Extraction (e.g., Dichloromethane) workup->extraction product 4-Chloro-6-ethoxyquinoline extraction->product

Caption: Experimental workflow for the synthesis of 4-chloro-6-ethoxyquinoline.

Experimental Protocol: Synthesis of 4-Chloro-6-ethoxyquinoline

This protocol is adapted from a similar procedure for the chlorination of 6-bromoquinolin-4-ol.[4]

Materials:

  • 6-Ethoxyquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 6-ethoxyquinolin-4-ol (1.0 eq).

  • Addition of Reagents: Carefully add phosphorus oxychloride (5-10 eq) dropwise to the flask at room temperature. Add a catalytic amount of DMF (2-3 drops).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 4-chloro-6-ethoxyquinoline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Parameter Condition Rationale
Chlorinating Agent POCl₃Effective for converting the 4-hydroxyl group to a good leaving group (Cl).
Catalyst DMFAccelerates the reaction, likely via formation of a Vilsmeier-Haack reagent.
Temperature Reflux (~110 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Work-up Quenching on iceSafely destroys the highly reactive excess POCl₃ in a controlled manner.
Neutralization Saturated NaHCO₃Removes acidic byproducts to allow for effective extraction of the organic product.

Part 3: Application in the Synthesis of Bioactive Molecules

4-Chloro-6-ethoxyquinoline is a versatile intermediate for the synthesis of various biologically active compounds through nucleophilic aromatic substitution (SₙAr) at the 4-position. The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack.

Application 1: Synthesis of 4-Anilinoquinoline Scaffolds as Kinase Inhibitor Precursors

Many potent tyrosine kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), feature a 4-anilinoquinazoline or 4-anilinoquinoline core.[5][6] The 6-ethoxy group can serve as a key interaction point within the ATP-binding site of the kinase or can be used to tune the solubility and metabolic stability of the compound.

Experimental Protocol: Synthesis of N-(substituted-phenyl)-6-ethoxyquinolin-4-amine

This is a general procedure for the SₙAr reaction between 4-chloro-6-ethoxyquinoline and a substituted aniline.

Materials:

  • 4-Chloro-6-ethoxyquinoline

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Solvent (e.g., isopropanol, tert-butanol, or DMF)

  • Base (optional, e.g., NaH, K₂CO₃)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 4-chloro-6-ethoxyquinoline (1.0 eq) and the desired substituted aniline (1.1-1.5 eq) in a suitable solvent like isopropanol.

  • Reaction: Heat the mixture to reflux (80-100 °C) for 4-12 hours. The reaction often proceeds to completion as the hydrochloride salt of the product precipitates from the solution.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold solvent and dry under vacuum. If necessary, the product can be further purified by recrystallization or by converting it to the free base followed by column chromatography.

Application 2: Synthesis of 4-Aminoquinoline Derivatives as Antimalarial Agents

The 4-aminoquinoline scaffold is the basis for some of the most important antimalarial drugs, including chloroquine.[7][8] The 6-alkoxy substitution pattern is also found in other classes of antimalarial quinolines.[9] By reacting 4-chloro-6-ethoxyquinoline with various aliphatic amines, novel potential antimalarial compounds can be synthesized.

Experimental Protocol: Synthesis of 6-Ethoxy-N-(substituted-alkyl)quinolin-4-amine

Procedure:

  • Reaction Setup: Combine 4-chloro-6-ethoxyquinoline (1.0 eq) and the desired aliphatic amine (e.g., a diamine side chain) (2-5 eq) either neat or in a high-boiling polar solvent.

  • Reaction: Heat the mixture at a temperature ranging from 100 to 160 °C for several hours. The excess amine often acts as both the nucleophile and the acid scavenger.

  • Work-up: After cooling, dilute the reaction mixture with water and basify with an aqueous base (e.g., NaOH) to deprotonate any amine salts.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product is then purified by column chromatography.

Conclusion

6-Ethoxyquinolin-4-ol is a highly valuable and versatile chemical intermediate. Its synthesis via the well-established Gould-Jacobs reaction provides a reliable source of this key building block. Subsequent activation to 4-chloro-6-ethoxyquinoline opens up a wide range of synthetic possibilities through nucleophilic aromatic substitution. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors, antimalarial agents, and other potentially therapeutic compounds. The strategic placement of the 6-ethoxy group offers a powerful tool for modulating the biological activity and physicochemical properties of the final molecules, making 6-ethoxyquinolin-4-ol a critical component in the modern drug discovery toolbox.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The synthesis of certain substituted quinolines and 5,6-benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. E. Jr. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699.
  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3012.
  • Kim, J. S., Rhee, J. K., Lee, J. K., Lee, G. J., & Lee, C. O. (2001). Synthesis of amino acid derivatives of 6-aminoquinoline antimalarial agents. Bulletin of the Korean Chemical Society, 22(5), 539-542.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Zhang, X., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 187, 111956.
  • Liu, Z., et al. (2012). Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5248-5252.
  • Beteck, R. M., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(1), 130.
  • Majer, J., & Szymańska, E. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163.
  • Biotage. (n.d.).
  • BenchChem. (2025).
  • Nilsen, A., et al. (2013). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. Journal of Medicinal Chemistry, 56(4), 1445-1456.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction.
  • Waiker, P. V., et al. (2019). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic Chemistry, 87, 580-591.
  • Riscoe, M. K., et al. (2010). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Current Topics in Medicinal Chemistry, 10(4), 366-382.
  • Mao, Y., et al. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Pharmacology, 13, 1028681.
  • Kumar, A., & Srivastava, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antivirals & Antiretrovirals, 8(1), 001-007.
  • Romero, M. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry, 15(4), 819-839.
  • Smaill, J. B., et al. (2001). Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 44(3), 429-440.
  • Kumar, V., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 6(10), 2779-2790.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
  • Abdel-Aziz, M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3027.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (ICMSEE 2017).
  • Beteck, R. M., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(1), 130.
  • Li, C., et al. (2009). Synthesis and Evaluation of 4-Quinazolinone Compounds as Potential Antimalarial Agents. Molecules, 14(12), 5094-5104.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.

Sources

Application Notes and Protocols for the Functionalization of 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Ethoxyquinolin-4-ol Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Among the vast family of quinoline derivatives, 6-ethoxyquinolin-4-ol stands out as a particularly valuable scaffold. The presence of the ethoxy group at the 6-position and a hydroxyl group at the 4-position offers multiple avenues for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[3] This guide provides a comprehensive overview of established protocols for the targeted functionalization of 6-ethoxyquinolin-4-ol, designed for researchers and professionals in drug development and synthetic organic chemistry.

Core Functionalization Strategies: A Chemist's Guide to Unlocking Molecular Diversity

The functionalization of 6-ethoxyquinolin-4-ol can be broadly categorized into three key areas: modification of the 4-hydroxyl group, electrophilic substitution on the quinoline ring, and palladium-catalyzed cross-coupling reactions. Each of these strategies opens up a unique chemical space for derivatization.

Activation of the 4-Hydroxyl Group: Gateway to Cross-Coupling

The hydroxyl group at the 4-position is a versatile handle for functionalization. However, for many powerful C-C and C-N bond-forming reactions, it must first be converted into a more reactive leaving group, such as a halide or a triflate. The conversion to a 4-chloro derivative is a common and effective strategy.

This protocol is adapted from a standard procedure for the chlorination of hydroxyquinolines.[4][5] The use of phosphorus oxychloride (POCl₃) is a robust method for this transformation.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-ethoxyquinolin-4-ol (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq). The POCl₃ can serve as both the reagent and the solvent. Alternatively, a high-boiling inert solvent like toluene or acetonitrile can be used.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 4-chloro-6-ethoxyquinoline.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-chloro-6-ethoxyquinoline.

Data Presentation: Chlorination of 6-Ethoxyquinolin-4-ol

ParameterCondition
Substrate 6-Ethoxyquinolin-4-ol
Reagent Phosphorus oxychloride (POCl₃)
Solvent Neat POCl₃ or Toluene/Acetonitrile
Temperature 100-110 °C
Reaction Time 2-4 hours
Typical Yield 75-90%

Visualization: Chlorination Workflow

chlorination_workflow sub_start 6-Ethoxyquinolin-4-ol reagent POCl3, Reflux sub_start->reagent 1. intermediate Reaction Mixture reagent->intermediate 2. workup Quench with Ice intermediate->workup 3. neutralize Neutralize (NaHCO3/K2CO3) workup->neutralize 4. extract Extract (DCM/EtOAc) neutralize->extract 5. purify Purify extract->purify 6. product 4-Chloro-6-ethoxyquinoline purify->product 7.

Caption: Workflow for the synthesis of 4-chloro-6-ethoxyquinoline.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

With the activated 4-chloro-6-ethoxyquinoline in hand, a variety of powerful palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functionalities at the 4-position.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[6][7][8][9]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 4-chloro-6-ethoxyquinoline (1.0 eq), the desired aryl or vinyl boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0-3.0 eq) or K₂CO₃.[6]

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1) or dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen.

  • Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired 4-aryl/vinyl-6-ethoxyquinoline.

Data Presentation: Suzuki-Miyaura Coupling Parameters

ComponentExample
Aryl Halide 4-Chloro-6-ethoxyquinoline
Boron Reagent Phenylboronic acid, 4-methoxyphenylboronic acid, etc.
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Base Na₂CO₃, K₂CO₃, Cs₂CO₃
Solvent Toluene/H₂O, Dioxane/H₂O
Temperature 80-100 °C

Visualization: Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-Cl pd0->pd2_halide Oxidative Addition (4-Chloro-6-ethoxyquinoline) pd2_boron Ar-Pd(II)L2-Ar' pd2_halide->pd2_boron Transmetalation (Ar'B(OH)2, Base) pd2_boron->pd0 Reductive Elimination product Ar-Ar' pd2_boron->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][10][11][12]

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add 4-chloro-6-ethoxyquinoline (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst such as CuI (0.04-0.10 eq).

  • Reagents and Solvent: Add a suitable solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Then, add the terminal alkyne (1.2-1.5 eq).

  • Degassing: Degas the mixture by several cycles of vacuum and backfilling with an inert gas.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the 4-alkynyl-6-ethoxyquinoline product.

Data Presentation: Sonogashira Coupling Parameters

ComponentExample
Aryl Halide 4-Chloro-6-ethoxyquinoline
Alkyne Phenylacetylene, Trimethylsilylacetylene, etc.
Palladium Catalyst Pd(PPh₃)₂Cl₂
Copper Co-catalyst CuI
Base/Solvent Et₃N, DIPA
Temperature Room Temperature to 60 °C

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide.[1][13][14][15][16]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-chloro-6-ethoxyquinoline (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq).

  • Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the 4-amino-6-ethoxyquinoline derivative.

Data Presentation: Buchwald-Hartwig Amination Parameters

ComponentExample
Aryl Halide 4-Chloro-6-ethoxyquinoline
Amine Morpholine, Piperidine, Aniline, etc.
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, RuPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane

Visualization: Buchwald-Hartwig Catalytic Cycle

buchwald_cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-Cl pd0->pd2_halide Oxidative Addition (4-Chloro-6-ethoxyquinoline) pd2_amine Ar-Pd(II)L2-NR'R'' pd2_halide->pd2_amine Amine Coordination & Deprotonation (Base) pd2_amine->pd0 Reductive Elimination product Ar-NR'R'' pd2_amine->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Direct Functionalization of the Hydroxyl and Ethoxy Groups

The 4-hydroxyl group can be directly alkylated or acylated to introduce a variety of substituents.

Protocol 2: O-Alkylation

  • Reaction Setup: Suspend 6-ethoxyquinolin-4-ol (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq) and stir the mixture at room temperature for 30 minutes.[17]

  • Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq) dropwise.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (50-70 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.

Protocol 3: O-Acylation

  • Reaction Setup: Dissolve 6-ethoxyquinolin-4-ol (1.0 eq) in a suitable solvent like DCM or THF in the presence of a base such as triethylamine or pyridine (1.5-2.0 eq).

  • Acylating Agent: Cool the solution in an ice bath and add the acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1-1.2 eq) dropwise.[18]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by chromatography.

Conclusion and Future Outlook

The protocols detailed in this guide provide a robust framework for the chemical functionalization of the 6-ethoxyquinolin-4-ol scaffold. By leveraging the reactivity of the 4-hydroxyl group and employing powerful palladium-catalyzed cross-coupling reactions, chemists can access a vast array of novel derivatives. These compounds hold significant potential for the discovery of new therapeutic agents and the advancement of medicinal chemistry. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the chemical space accessible from this versatile starting material.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Sonogashira, K. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 8, 2026, from [Link]

  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • (2021, February 23). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]

  • (2018, September 12). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Retrieved from [Link]

  • (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Retrieved from [Link]

  • (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. Retrieved from [Link]

  • Abell, A. D., & Jones, M. A. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • (2024, December 7). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. Retrieved from [Link]

  • (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Reddy, T. S., et al. (2012). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 8, 1084–1089. [Link]

  • Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]

  • Bertolini, T. M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Molecules, 20(4), 6454–6483. [Link]

  • (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Retrieved from [Link]

  • (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central. Retrieved from [Link]

  • (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). National Institutes of Health. Retrieved from [Link]

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Retrieved from [Link]

  • (n.d.). 6-Ethoxyquinolin-4-ol, 97%+ Purity, C11H11NO2, 5 grams. CP Lab Safety. Retrieved from [Link]

  • (n.d.). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 6-Ethoxyquinolin-4-ol, a quinoline derivative of significant interest in pharmaceutical research. Quinoline scaffolds are prevalent in a wide array of biologically active compounds, making robust and reliable quantification methods essential for research and development, quality control, and pharmacokinetic studies.[1][2][3] This document outlines three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each section offers a detailed, step-by-step protocol, explains the scientific rationale behind methodological choices, and presents data in a clear, accessible format. The methodologies are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation to ensure data integrity, accuracy, and precision.[4][5][6][7]

Introduction: The Significance of 6-Ethoxyquinolin-4-ol Quantification

6-Ethoxyquinolin-4-ol belongs to the quinolin-4-one class of heterocyclic compounds, a privileged structure in medicinal chemistry.[8] Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][9] The precise and accurate quantification of 6-Ethoxyquinolin-4-ol is therefore a critical requirement in various stages of drug development. This includes:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.

  • Quality Control (QC): To ensure the purity and potency of the active pharmaceutical ingredient (API) and its formulated products.

  • Stability Studies: To assess the degradation of the compound under various storage conditions.

  • In Vitro and In Vivo Research: To correlate compound concentration with biological activity and therapeutic efficacy.

This guide provides the foundational methodologies to address these analytical challenges, offering a choice of techniques based on the required sensitivity, selectivity, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of chromophoric compounds like 6-Ethoxyquinolin-4-ol. The quinoline ring system possesses strong UV absorbance, allowing for sensitive detection.[10][11] The following reversed-phase HPLC method is proposed, leveraging a C18 stationary phase which is a versatile and common choice for separating moderately polar to non-polar compounds.[12][13]

Principle and Rationale

The separation is based on the partitioning of 6-Ethoxyquinolin-4-ol between a non-polar stationary phase (C18) and a polar mobile phase. By adjusting the mobile phase composition—typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol—the retention time of the analyte can be optimized for effective separation from matrix components and potential impurities.[13][14] The use of a phosphate buffer helps to control the pH of the mobile phase, ensuring consistent ionization state of the analyte and reproducible retention times.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • 6-Ethoxyquinolin-4-ol reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

2.2.2. Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.5) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Estimated at 254 nm and 330 nm (Primary analysis at 330 nm for selectivity)
Injection Volume 10 µL
Run Time 10 minutes

2.2.3. Preparation of Solutions

  • Phosphate Buffer (25 mM, pH 3.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix 400 mL of acetonitrile with 600 mL of the phosphate buffer. Degas the solution before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Ethoxyquinolin-4-ol reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

2.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each calibration standard to construct a calibration curve.

  • Inject 10 µL of the prepared sample solution.

  • Quantify the amount of 6-Ethoxyquinolin-4-ol in the sample by correlating its peak area with the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of 6-Ethoxyquinolin-4-ol in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[15] This technique combines the separation power of HPLC with the highly selective and sensitive detection capabilities of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[16]

Principle and Rationale

After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). In the mass spectrometer, the precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺ of 6-Ethoxyquinolin-4-ol is selected. This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion (Q3) is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the sample matrix.[16][17]

Experimental Protocol: LC-MS/MS

3.2.1. Materials and Reagents

  • As per HPLC-UV section, with the addition of:

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound or a compound with similar chromatographic and ionization behavior (e.g., 6-Methoxyquinolin-4-ol or a deuterated analog).

3.2.2. Instrumentation and Conditions

LC System:

Parameter Condition
UHPLC System Agilent 1290 Infinity II or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and equilibrate for 1 min
Column Temperature 40 °C

| Injection Volume | 5 µL |

MS/MS System:

Parameter Condition
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi

| MRM Transitions | See Table below |

Proposed MRM Transitions for 6-Ethoxyquinolin-4-ol (MW: 189.21 g/mol ):

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Dwell Time (ms) Collision Energy (eV)
6-Ethoxyquinolin-4-ol 190.1 162.1 (Loss of C₂H₄) 100 20
6-Ethoxyquinolin-4-ol (Qualifier) 190.1 134.1 (Loss of C₂H₄ + CO) 100 35

| Internal Standard (e.g., 6-Methoxyquinolin-4-ol) | 176.1 | 134.1 (Loss of CH₂O) | 100 | 25 |

Note: These are proposed transitions and should be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.

Sample Preparation for Biological Matrices

The choice of sample preparation is critical to remove matrix components like proteins and phospholipids that can cause ion suppression and interfere with the analysis.[18]

3.3.1. Protein Precipitation (PPT) for Plasma/Serum Samples This is a fast and simple method suitable for high-throughput analysis.[19][20]

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.[18]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC vial for injection.

3.3.2. Liquid-Liquid Extraction (LLE) for Urine Samples LLE is effective for cleaner extracts and can provide analyte concentration.

  • To 1 mL of urine, add the internal standard and 50 µL of 1M NaOH to basify the sample.

  • Add 3 mL of ethyl acetate.

  • Vortex for 5 minutes, then centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

3.3.3. Solid-Phase Extraction (SPE) for Aqueous Samples SPE offers excellent clean-up and concentration capabilities, making it ideal for environmental water samples or when very low detection limits are required.[21][22]

  • Column: Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).

  • Condition: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated aqueous sample (pH adjusted if necessary) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate and reconstitute in the mobile phase for analysis.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma, Urine) add_is Add Internal Standard (IS) start->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifuge / Evaporate extraction->centrifuge reconstitute Reconstitute centrifuge->reconstitute hplc UHPLC Separation (C18 Column) reconstitute->hplc Inject ms MS/MS Detection (ESI+, MRM Mode) hplc->ms data Data Acquisition & Quantification ms->data

Caption: General workflow for the bioanalysis of 6-Ethoxyquinolin-4-ol using LC-MS/MS.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique suitable for the quantification of 6-Ethoxyquinolin-4-ol in pure form or in simple formulations where interfering substances are absent. The extensive conjugation in the quinoline ring system results in strong UV absorbance.[11] Based on the structure of quinoline and its derivatives, the maximum absorption wavelength (λmax) is expected in the UV range, likely with two main absorption bands.[10][23][24]

Principle and Rationale

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a sample at its λmax, the concentration can be determined from a pre-established calibration curve.

Experimental Protocol: UV-Vis Spectrophotometry

4.2.1. Materials and Reagents

  • 6-Ethoxyquinolin-4-ol reference standard (≥98% purity)

  • Methanol (Spectroscopic grade) or Ethanol (Spectroscopic grade)

4.2.2. Instrumentation

  • A dual-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

4.2.3. Procedure

  • Determination of λmax:

    • Prepare a dilute solution of 6-Ethoxyquinolin-4-ol (approx. 10 µg/mL) in methanol.

    • Scan the solution from 200 to 400 nm against a methanol blank.

    • Identify the wavelength of maximum absorbance (λmax). For quinolin-4-one structures, expect a strong absorbance peak around 330-340 nm.

  • Preparation of Calibration Curve:

    • From the 1 mg/mL stock solution (prepared as in the HPLC section), create a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) in methanol.

    • Measure the absorbance of each standard at the determined λmax using methanol as the blank.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution of appropriate concentration in methanol.

    • Measure its absorbance at λmax.

    • Determine the concentration from the calibration curve.

Method Validation

All developed analytical methods intended for regulatory submissions must be validated to ensure their reliability. The validation should be performed according to the ICH M10 guideline on bioanalytical method validation.[4][5][25]

Key Validation Parameters

The following parameters must be assessed:

  • Selectivity and Specificity: The ability to measure the analyte unequivocally in the presence of other components.

  • Accuracy: The closeness of the determined value to the true value.

  • Precision: The reproducibility of measurements (assessed as intra-day and inter-day precision).

  • Calibration Curve: Demonstrating the linear relationship between concentration and response.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term) and in processed samples.

  • Matrix Effect (for LC-MS/MS): The effect of matrix components on the ionization of the analyte.

Acceptance Criteria (ICH M10 Summary)
ParameterAcceptance Criteria
Accuracy Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
Calibration Curve At least 75% of standards must be within ±15% of nominal (±20% at LLOQ).
Stability Mean concentration of stability QCs should be within ±15% of nominal concentration.
Workflow for Method Validation

Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Data Analysis & Reporting define_atp Define Analytical Target Profile (ATP) prep_qc Prepare Calibration Standards & Quality Controls (QCs) define_atp->prep_qc selectivity Selectivity accuracy_precision Accuracy & Precision (Intra- & Inter-day) linearity Linearity (Calibration Curve) lloq LLOQ Determination stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) matrix_effect Matrix Effect (for LC-MS/MS) data_analysis Statistical Analysis of Results selectivity->data_analysis accuracy_precision->data_analysis linearity->data_analysis lloq->data_analysis stability->data_analysis matrix_effect->data_analysis acceptance Compare against ICH M10 Criteria data_analysis->acceptance report Generate Validation Report acceptance->report

Caption: A structured workflow for bioanalytical method validation based on ICH M10 principles.

Conclusion

This document provides a detailed framework for the quantitative analysis of 6-Ethoxyquinolin-4-ol using HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The LC-MS/MS method offers the highest sensitivity and selectivity and is recommended for bioanalytical applications. The HPLC-UV method provides a robust and cost-effective alternative for quality control and formulation analysis. UV-Vis spectrophotometry is suitable for rapid analysis of pure substances. For all applications in a regulated environment, a full method validation according to ICH M10 guidelines is imperative to ensure the generation of reliable and reproducible data.

References

  • ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone. Available at: [Link]

  • ICH M10 guideline: validation of bioanalytical methods. (n.d.). Kymos. Available at: [Link]

  • M10 Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (n.d.). LCGC International. Available at: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • Extraction of Acidic, Neutral and Basic Drugs from Urine using ISOLUTE® HCX Columns. (n.d.). Biotage. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. Available at: [Link]

  • RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-Methoxy-2-(Morpholin-4-YL) Quinolin-3]. (2022). International Journal of Scientific Research and Engineering Development.
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (2014). Indian Journal of Clinical Biochemistry.
  • Methods in Developing Mobile Phase Condition for C18 Column. (n.d.). Nacalai Tesque. Available at: [Link]

  • Separation of 3-Hydroxyquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • Magnetic solid-phase extraction of heterocyclic pesticides in environmental water samples using metal-organic frameworks coupled to high performance liquid chromatography determination. (2018).
  • Solid-phase extraction. (n.d.). Wikipedia. Available at: [Link]

  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Available at: [Link]

  • MRM transition and optimized parameters of LC-MS/MS for 11 targeted compounds. (n.d.). ResearchGate. Available at: [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. Available at: [Link]

  • Comparison of Liquid-Liquid Extraction and Solid Phase Extraction of Mephedrone. (2015). The Aquila Digital Community.
  • Method for detection of drug using liquid-liquid extraction by mixed ethyl acetate and acetonitrile. (n.d.).
  • Selecting and optimizing transitions for LC-MS/MS methods. (2024). Forensic RTI. Available at: [Link]

  • Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. (2023). Analytical Chemistry.
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). International Journal of Pharmaceutical Research.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • LC-MS/MS parameter for the analysis of ethoxyquin. (n.d.). ResearchGate. Available at: [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent Technologies.
  • Biological activities of quinoline derivatives. (2010). Medicinal Chemistry Research.
  • UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. (n.d.). ResearchGate. Available at: [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025).
  • Quinoline. (n.d.). NIST WebBook. Available at: [Link]

  • UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. (n.d.). ResearchGate. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023).
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Available at: [Link]

  • UV-Vis-Spectroscopy. (n.d.). Master Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for 6-Ethoxyquinolin-4-ol in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Derivatives of quinoline have demonstrated a vast spectrum of pharmacological activities, including potent anticancer properties.[2][3] The planar, heterocyclic nature of the quinoline core allows it to intercalate with DNA, and its versatile substitution patterns enable specific interactions with various enzymatic targets crucial for cancer cell survival and proliferation.

This guide focuses on a specific, yet underexplored, derivative: 6-Ethoxyquinolin-4-ol . While direct therapeutic applications of this compound are not extensively documented, its structural similarity to other quinolin-4-ol and quinolin-4-one compounds with known anti-proliferative and kinase inhibitory activities suggests a strong potential for its development as a novel therapeutic agent.[4][5] The 4-hydroxy (or 4-oxo tautomer) is a key feature, often involved in hydrogen bonding within enzyme active sites, while the 6-ethoxy group can modulate pharmacokinetic properties and potentially enhance target-specific interactions.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of 6-ethoxyquinolin-4-ol, with a primary focus on its application as an anticancer agent. We will provide detailed protocols for its synthesis and a logical, stepwise approach to its biological evaluation, from initial in vitro cytotoxicity screening to in vivo efficacy studies.

Part 1: Synthesis of 6-Ethoxyquinolin-4-ol

A reliable and scalable synthesis is the first critical step in the evaluation of any new chemical entity. The Conrad-Limpach synthesis is a well-established and robust method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.[6][7] The following protocol adapts this classical reaction for the specific synthesis of 6-ethoxyquinolin-4-ol from 4-ethoxyaniline.

Protocol 1: Synthesis via Conrad-Limpach Reaction

This protocol involves two main stages: the initial condensation of 4-ethoxyaniline with diethyl malonate to form an enamine intermediate, followed by a high-temperature thermal cyclization.

Materials and Reagents:

  • 4-Ethoxyaniline

  • Diethyl malonate

  • Dowtherm A (or other high-boiling point solvent like diphenyl ether)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Step-by-Step Procedure:

  • Condensation to form the Enamine Intermediate:

    • In a round-bottom flask, combine one molar equivalent of 4-ethoxyaniline with 1.1 molar equivalents of diethyl malonate.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

    • Heat the mixture at a moderate temperature (e.g., 100-120 °C) for 2-4 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the ethanol byproduct under reduced pressure using a rotary evaporator.

  • Thermal Cyclization:

    • To the crude enamine intermediate, add a high-boiling point solvent such as Dowtherm A.

    • Heat the mixture to a high temperature (typically 250-260 °C) and maintain it for 30-60 minutes.[6] This high temperature is crucial for the intramolecular cyclization to occur.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

    • Collect the solid precipitate by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Purification:

    • The crude 6-ethoxyquinolin-4-ol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

    • Characterize the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Part 2: In Vitro Evaluation of Anticancer Activity

The following protocols are designed to provide a comprehensive in vitro assessment of the anticancer potential of 6-ethoxyquinolin-4-ol.

Workflow for In Vitro Anticancer Evaluation

G cluster_0 Initial Screening cluster_1 Metastatic Potential cluster_2 Mechanism of Action MTT MTT Assay (Cytotoxicity) Wound Wound Healing Assay (Migration) MTT->Wound If cytotoxic Western Western Blotting (Signaling Pathways) MTT->Western Investigate apoptosis/ proliferation markers Transwell Transwell Assay (Invasion) Wound->Transwell If inhibits migration Kinase Kinase/HDAC Assays (Target Identification) Western->Kinase Identify specific targets

Caption: Workflow for in vitro evaluation of 6-ethoxyquinolin-4-ol.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][8]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of 6-ethoxyquinolin-4-ol in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.[8]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical MTT Assay Data

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
578.1 ± 6.1
1052.4 ± 3.9
2523.7 ± 2.5
508.9 ± 1.7
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration

This assay is a simple and widely used method to study collective cell migration in vitro.[9][10]

Materials and Reagents:

  • Cancer cell line of interest

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • Complete cell culture medium

  • PBS

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed cells into a 6-well plate at a density that will form a confluent monolayer within 24 hours.

    • Incubate at 37°C and 5% CO2.

  • Creating the Wound:

    • Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[9]

    • Wash the wells twice with PBS to remove detached cells and debris.

  • Compound Treatment and Imaging:

    • Add fresh medium containing the test compound at a non-lethal concentration (determined from the MTT assay, e.g., below IC50). Include a vehicle control.

    • Immediately capture an image of the scratch at T=0 using a phase-contrast microscope.

    • Incubate the plate and capture images of the same regions at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at different points for each image.

    • Calculate the percentage of wound closure over time for the treated and control groups.

    • % Wound Closure = [(Initial Width - Width at T=x) / Initial Width] * 100

Protocol 4: Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis.[5][11]

Materials and Reagents:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (or other ECM components)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet stain

Step-by-Step Procedure:

  • Coating the Inserts:

    • Thaw Matrigel on ice and dilute it with cold, serum-free medium.

    • Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for 1-2 hours at 37°C to allow it to solidify.[12]

  • Cell Seeding and Treatment:

    • Harvest and resuspend the cancer cells in serum-free medium containing the test compound or vehicle control.

    • Seed 50,000-100,000 cells into the upper chamber of the coated inserts.

    • Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Incubation and Cell Invasion:

    • Incubate the plate for 24-48 hours at 37°C and 5% CO2 to allow the cells to invade through the Matrigel and migrate through the pores.

  • Fixation and Staining:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with 0.5% crystal violet for 20 minutes.

  • Imaging and Quantification:

    • Gently wash the inserts with water and allow them to air dry.

    • Image the stained cells on the underside of the membrane using an inverted microscope.

    • Count the number of invaded cells in several random fields of view and calculate the average.

Protocol 5: Western Blotting for Mechanistic Insights

Western blotting can be used to investigate the effect of 6-ethoxyquinolin-4-ol on the expression and phosphorylation status of key proteins in cancer-related signaling pathways.

Hypothetical Signaling Pathway Targeted by 6-Ethoxyquinolin-4-ol

G Compound 6-Ethoxyquinolin-4-ol PIM1 PIM-1 Kinase Compound->PIM1 Inhibition HDAC HDAC Compound->HDAC Inhibition BAD BAD PIM1->BAD Phosphorylation (Inhibition of Apoptosis) p21 p21 HDAC->p21 Deacetylation (Repression) Bcl2 Bcl-2 BAD->Bcl2 Sequesters Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle Cell Cycle Arrest p21->CellCycle Induces

Caption: Hypothetical signaling pathways inhibited by 6-ethoxyquinolin-4-ol.

Materials and Reagents:

  • Treated and untreated cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Pim-1, HDACs, PARP, Caspase-3, Akt, p-Akt, ERK, p-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Step-by-Step Procedure:

  • Protein Extraction and Quantification:

    • Treat cells with 6-ethoxyquinolin-4-ol at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Part 3: In Vivo Evaluation of Antitumor Efficacy

If in vitro studies show promising results, the next step is to evaluate the efficacy of 6-ethoxyquinolin-4-ol in a living organism. A tumor xenograft model in immunocompromised mice is a standard preclinical model for this purpose.[2]

Protocol 6: Human Tumor Xenograft Model in Mice

Materials and Reagents:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line that showed sensitivity in vitro

  • Matrigel (optional, to improve tumor take rate)

  • Sterile PBS

  • 6-Ethoxyquinolin-4-ol formulation for in vivo administration (e.g., in a solution with DMSO and PEG300)

  • Anesthetics

  • Calipers for tumor measurement

Step-by-Step Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.[2]

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5-10 million cells) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer 6-ethoxyquinolin-4-ol or the vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage).

  • Monitoring and Data Collection:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[2]

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (when tumors in the control group reach a predetermined size or if mice show signs of distress), euthanize the animals.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

    • Compare the tumor growth curves and final tumor weights between the treated and control groups to assess the in vivo efficacy of the compound.

Table 2: Example Data from a Xenograft Study

Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEM
Vehicle Control1250 ± 150
6-Ethoxyquinolin-4-ol (25 mg/kg)670 ± 95
6-Ethoxyquinolin-4-ol (50 mg/kg)320 ± 60

Conclusion

The protocols and application notes provided in this guide offer a comprehensive roadmap for the preclinical evaluation of 6-ethoxyquinolin-4-ol as a potential novel therapeutic agent. By systematically progressing from synthesis to in vitro and in vivo studies, researchers can thoroughly characterize its biological activity and elucidate its mechanism of action. The quinoline scaffold continues to be a rich source of new drug candidates, and a detailed investigation of compounds like 6-ethoxyquinolin-4-ol is a critical step in the ongoing search for more effective cancer therapies.

References

  • [Making a Mark: How to Set up Your Wound Healing Assay. Bitesize Bio.]([Link] wound-healing-assay/)

Sources

Application Notes & Protocols: Investigating the Enzymatic Metabolism of 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for enzymatic reactions involving 6-Ethoxyquinolin-4-ol.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to antimalarial.[1] The metabolic fate of these compounds is a critical factor in drug development, influencing their efficacy, safety, and pharmacokinetic profile. 6-Ethoxyquinolin-4-ol, a derivative of this class, is subject to metabolic transformation by key drug-metabolizing enzymes. Understanding these enzymatic reactions is paramount for predicting its behavior in vivo.

This guide provides a comprehensive overview and detailed protocols for investigating the primary enzymatic reactions involving 6-Ethoxyquinolin-4-ol. We will focus on the two major enzyme families responsible for the metabolism of nitrogen-containing aromatic heterocycles: Aldehyde Oxidases (AO) and Cytochrome P450 (CYP450) enzymes .[2][3][4] The narrative emphasizes the causality behind experimental choices, providing not just a series of steps, but a framework for robust, self-validating metabolic investigation.

Section 1: Theoretical Framework and Predicted Metabolic Pathways

The Role of Aldehyde Oxidase (AO)

Aldehyde Oxidase is a cytosolic molybdo-flavoprotein that plays a significant role in the Phase I metabolism of many drugs, particularly those containing nitrogen heterocycles.[3] Unlike CYPs, AO-mediated reactions are typically oxidations at electron-deficient carbon atoms, often adjacent to a ring nitrogen.[3][5] For quinoline-based structures, this frequently results in the formation of a lactam metabolite.[5] The presence of an electron-donating group, such as the ethoxy substituent at the 6-position of our target molecule, can increase its susceptibility to AO metabolism.[6]

A critical consideration in drug development is the pronounced species variation in AO activity, which can complicate the extrapolation of preclinical data to humans.[2][6] Therefore, direct investigation using human-derived enzyme systems is essential.

The Role of Cytochrome P450 (CYP450) Enzymes

The CYP450 superfamily, located primarily in the endoplasmic reticulum of hepatocytes, is responsible for the metabolism of over 90% of drugs in clinical use.[7] These enzymes catalyze a wide range of oxidative reactions. For quinoline and its derivatives, key CYP-mediated transformations include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic rings.

  • N-oxidation: Oxidation of the ring nitrogen atom.[4][8]

  • O-dealkylation: Cleavage of the ether linkage in the ethoxy group.

Specific isoforms like CYP2A6 and CYP2E1 have been identified as principal enzymes in the metabolism of the parent quinoline molecule.[4] The ultimate metabolite profile is determined by a combination of electronic effects and steric hindrance within the enzyme's active site.[9]

Predicted Metabolic Pathways for 6-Ethoxyquinolin-4-ol

Based on established metabolic routes for quinoline derivatives, we can predict several potential biotransformations for 6-Ethoxyquinolin-4-ol. These pathways are the primary targets for experimental investigation.

Metabolic_Pathways cluster_0 Predicted Metabolic Pathways for 6-Ethoxyquinolin-4-ol Parent 6-Ethoxyquinolin-4-ol AO_Metabolite 6-Ethoxy-1H-quinolin-2,4-dione (Lactam Formation) Parent->AO_Metabolite Aldehyde Oxidase (AO) Oxidation at C2 CYP_Metabolite1 6-Hydroxyquinolin-4-ol (O-deethylation) Parent->CYP_Metabolite1 CYP450 CYP_Metabolite2 Aromatic Hydroxylation Product(s) Parent->CYP_Metabolite2 CYP450

Caption: Predicted primary metabolic pathways for 6-Ethoxyquinolin-4-ol.

Section 2: General Experimental Workflow

A systematic approach is required to determine metabolic stability and identify the enzymes involved. The workflow below outlines the key stages, from initial screening to enzyme phenotyping.

Experimental_Workflow cluster_CYP CYP450 Pathway cluster_AO Aldehyde Oxidase Pathway start Start: 6-Ethoxyquinolin-4-ol stability_screen stability_screen start->stability_screen half_life Calculate Half-Life (t½) & Intrinsic Clearance stability_screen->half_life phenotyping Reaction Phenotyping (Identify Responsible Enzymes) stability_screen->phenotyping end End: Metabolic Profile half_life->end cyp_incubation Incubate with Microsomes (+/- NADPH) phenotyping->cyp_incubation ao_incubation Incubate with Cytosol phenotyping->ao_incubation met_id Metabolite Identification (LC-MS/MS Analysis) met_id->end cyp_inhibition Incubate with specific CYP inhibitors cyp_incubation->cyp_inhibition cyp_inhibition->met_id ao_inhibition Incubate with AO inhibitors (e.g., Menadione) ao_incubation->ao_inhibition ao_inhibition->met_id

Caption: General workflow for investigating drug metabolism.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for laboratory investigation. All concentrations and incubation times should be optimized for your specific experimental setup and analytical instrumentation.

Protocol 1: Metabolic Stability in Human Liver Microsomes (CYP450 Focus)

This assay determines the rate of metabolism of 6-Ethoxyquinolin-4-ol by CYP450 enzymes.

Scientist's Notes (Rationale):

  • Microsomes: This subcellular fraction is enriched with CYP450 enzymes.

  • NADPH: This cofactor is essential for CYP450 catalytic activity. Incubations without NADPH serve as a critical negative control to distinguish enzymatic from non-enzymatic degradation.

  • Quenching: Acetonitrile is used to stop the reaction by precipitating proteins and is compatible with subsequent LC-MS analysis. The internal standard corrects for variations in sample processing and instrument response.

Materials:

  • 6-Ethoxyquinolin-4-ol

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (e.g., Tolbutamide, Labetalol)

  • 96-well plates, incubator, centrifuge

Procedure:

  • Prepare Master Mix: In a microfuge tube on ice, prepare a master mix of phosphate buffer and HLM. The final protein concentration in the incubation should be 0.5 mg/mL.

  • Pre-incubation: Add the HLM master mix to the wells of a 96-well plate. Add 6-Ethoxyquinolin-4-ol to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system to the wells. For the negative control (T=0 and no-NADPH), add an equal volume of phosphate buffer instead.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN with internal standard to the respective wells. The T=0 sample is quenched immediately after adding the substrate, before adding NADPH.

  • Sample Processing: Once all time points are collected, seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of 6-Ethoxyquinolin-4-ol at each time point.

Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear portion of this curve (k) is used to calculate the half-life (t½ = 0.693/k).

Reagent Stock Concentration Volume (µL) Final Concentration
Phosphate Buffer (pH 7.4)100 mMVaries100 mM
Human Liver Microsomes20 mg/mL2.50.5 mg/mL
6-Ethoxyquinolin-4-ol100 µM11 µM
NADPH System10X101X
Total Volume 100 µL
Protocol 2: Aldehyde Oxidase (AO) Contribution using Liver Cytosol

This protocol assesses the involvement of cytosolic enzymes, primarily AO, in the metabolism of the test compound.

Scientist's Notes (Rationale):

  • Cytosol: AO is a cytosolic enzyme, so this fraction is used instead of microsomes.

  • No Cofactor: Unlike CYPs, AO does not require external cofactors like NADPH for its activity.

  • Inhibitor: Menadione is a known inhibitor of AO.[6] A significant reduction in metabolism in the presence of menadione is strong evidence for AO involvement. Raloxifene is another potent AO inhibitor that can be used for confirmation.[6]

Materials:

  • All materials from Protocol 1, except using Pooled Human Liver Cytosol instead of microsomes.

  • Menadione (AO inhibitor) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Prepare Master Mixes: Prepare three separate master mixes containing liver cytosol (final concentration 1 mg/mL) in phosphate buffer.

    • Mix A: Cytosol only (Control)

    • Mix B: Cytosol + Menadione (final concentration 10 µM)

    • Mix C: Heat-inactivated Cytosol (Negative Control - boil for 10 min)

  • Pre-incubation: Add the master mixes to their respective wells. Add the vehicle for menadione to the control wells. Pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add 6-Ethoxyquinolin-4-ol (final concentration 1 µM) to all wells to start the reaction.

  • Time-Point Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) by quenching with ice-cold ACN containing internal standard.

  • Sample Processing & Analysis: Follow steps 5 and 6 from Protocol 1.

Data Analysis: Compare the rate of disappearance of the parent compound in the control incubation (Mix A) versus the inhibitor incubation (Mix B). A significantly slower rate in the presence of menadione indicates AO-mediated metabolism. The heat-inactivated control (Mix C) should show no significant metabolism.

Condition Enzyme Source Cofactor Inhibitor Expected Outcome for AO Substrate
ControlCytosolNoneNoneRapid Metabolism
InhibitionCytosolNoneMenadione (10 µM)Slow/No Metabolism
Negative ControlHeat-Inactivated CytosolNoneNoneNo Metabolism

References

  • Novartis OAK. (2018). Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Retrieved from [Link]

  • ACS Omega. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. Retrieved from [Link]

  • PubMed. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the synthesis of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Classical synthetic route of quinoline. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. Retrieved from [Link]

  • PubMed. (n.d.). An Analysis of the Regioselectivity of Aromatic Hydroxylation and N-oxygenation by Cytochrome P450 Enzymes. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • PubMed. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Retrieved from [Link]

Sources

Application Note: Optimized Scale-Up Synthesis of 6-Ethoxyquinolin-4-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Ethoxyquinolin-4-ol is a key heterocyclic compound with significant potential in medicinal chemistry, serving as a crucial intermediate for the synthesis of various pharmacologically active molecules. As drug development programs advance from discovery to preclinical stages, the demand for larger quantities of high-purity active pharmaceutical ingredients (APIs) necessitates robust and scalable synthetic methods.[1] This application note provides a detailed, optimized protocol for the scale-up synthesis of 6-Ethoxyquinolin-4-ol, designed to meet the stringent quality and quantity requirements for preclinical studies.[2]

The synthetic strategy is based on the well-established Gould-Jacobs reaction, a versatile method for preparing 4-hydroxyquinoline derivatives.[3][4] This process involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[5] This note addresses the common challenges associated with this reaction on a larger scale, including reaction control, purification, and ensuring batch-to-batch consistency.

Synthetic Strategy: The Gould-Jacobs Reaction

The synthesis of 6-Ethoxyquinolin-4-ol is accomplished via a three-step sequence starting from 4-ethoxyaniline and diethyl ethoxymethylenemalonate (DEEM), as depicted below. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups, such as the ethoxy group at the para-position in our starting material.[3]

Reaction Pathway Overview

The overall synthetic pathway involves:

  • Condensation: Formation of the anilinomethylenemalonate intermediate.

  • Thermal Cyclization: High-temperature ring closure to form the quinoline core.

  • Saponification and Decarboxylation: Hydrolysis of the ester followed by decarboxylation to yield the final product.[6]

Synthetic_Pathway A 4-Ethoxyaniline C Ethyl 2-((4-ethoxyphenyl)amino)methylene)-3-oxobutanoate (Intermediate) A->C Condensation (120-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (250-260°C, Dowtherm A) E 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid D->E Saponification (NaOH, Reflux) F 6-Ethoxyquinolin-4-ol (Final Product) E->F Decarboxylation (Heat)

Caption: Overall synthetic pathway for 6-Ethoxyquinolin-4-ol.

Optimized Scale-Up Protocol

This protocol is optimized for a target scale of 100-200 g of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-EthoxyanilineReagentPlus®, 99%Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)98%Alfa Aesar
Dowtherm AHigh Temperature Heat Transfer FluidDow Chemical
Sodium Hydroxide (NaOH)ACS Reagent, ≥97.0%Fisher Scientific
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%VWR
Ethanol, 200 proofACS/USP GradePharmco-Aaper
Dichloromethane (DCM)HPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Step-by-Step Protocol
Part 1: Synthesis of Ethyl 2-(((4-ethoxyphenyl)amino)methylene)-3-oxobutanoate (Intermediate)
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add 4-ethoxyaniline (137.18 g, 1.0 mol) and diethyl ethoxymethylenemalonate (227.0 g, 1.05 mol).

  • Condensation: Heat the mixture with stirring to 120-130 °C. Ethanol will begin to distill off as the condensation reaction proceeds.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-3 hours, indicated by the consumption of 4-ethoxyaniline.

  • Work-up: Once the reaction is complete, cool the mixture to approximately 60 °C. Apply a vacuum to remove the remaining ethanol and any unreacted DEEM. The resulting crude intermediate is a viscous oil and can be used directly in the next step without further purification.

Part 2: Thermal Cyclization to Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate
  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add Dowtherm A (800 mL) and heat to 250-260 °C.

  • Addition of Intermediate: Slowly add the crude intermediate from Part 1 to the hot Dowtherm A over 30-45 minutes. Caution: The addition is endothermic, and the temperature may drop. Maintain the reaction temperature within the specified range.

  • Cyclization: After the addition is complete, maintain the reaction mixture at 250-260 °C for 1 hour.

  • Reaction Monitoring: Monitor the cyclization by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The formation of the cyclized product will be evident.

  • Isolation: Cool the reaction mixture to below 100 °C and add hexanes (1 L) to precipitate the product. Stir for 30 minutes, then filter the solid. Wash the filter cake with hexanes (2 x 200 mL) to remove residual Dowtherm A.

  • Purification: The crude solid can be recrystallized from ethanol to yield the purified ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate as an off-white to pale yellow solid.

Part 3: Saponification and Decarboxylation to 6-Ethoxyquinolin-4-ol
  • Saponification: In a 2 L round-bottom flask, suspend the purified product from Part 2 in a solution of sodium hydroxide (80 g, 2.0 mol) in water (800 mL) and ethanol (400 mL).

  • Hydrolysis: Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis of the ester.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid until the pH is ~2-3. A precipitate of 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid will form.

  • Isolation of Carboxylic Acid: Filter the solid, wash with cold water (2 x 200 mL), and dry under vacuum.

  • Decarboxylation: Place the dried carboxylic acid in a large flask and heat it to 240-250 °C. The solid will melt, and CO2 will evolve. Caution: This step should be performed in a well-ventilated fume hood.

  • Completion and Purification: The decarboxylation is complete when the gas evolution ceases (typically 1-2 hours). Cool the resulting solid and recrystallize from ethanol or an ethanol/water mixture to afford pure 6-Ethoxyquinolin-4-ol.

Quantitative Data Summary
StepStarting MaterialReagentProductExpected YieldPurity (HPLC)
1 4-Ethoxyaniline (1.0 mol)DEEM (1.05 mol)Intermediate~95% (crude)>90%
2 Intermediate (~0.95 mol)Dowtherm AEthyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate75-85%>98%
3 Ester (~0.76 mol)NaOH, HCl6-Ethoxyquinolin-4-ol80-90%>99.5%

Quality Control for Preclinical Use

For preclinical studies, it is imperative to ensure the identity, purity, and stability of the synthesized compound.[7] A comprehensive analytical characterization is required.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and intermediates. A typical method would use a C18 reversed-phase column with a gradient of acetonitrile and water.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Quality Control Workflow

QC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization cluster_final Final Product A Crude 6-Ethoxyquinolin-4-ol B Recrystallization A->B C Purity Assessment (HPLC >99.5%) B->C D Structural Confirmation (NMR, MS) C->D E Identity Confirmation (Elemental Analysis) D->E F Qualified Preclinical Batch E->F

Caption: Quality control workflow for preclinical batch release.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of 6-Ethoxyquinolin-4-ol, suitable for producing the quantities required for preclinical evaluation. By following this detailed procedure and implementing the recommended quality control measures, researchers and drug development professionals can confidently produce a high-purity compound that meets the stringent requirements for preclinical studies. The use of the Gould-Jacobs reaction, with the described optimizations, ensures a reliable and efficient synthetic route.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Merck & Co. Gould-Jacobs Reaction. [Link]

  • AMSbiopharma. Drug Development Priorities: Preclinical Data Drives Regulatory Success. [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • TRACER. What quality grade labeled compounds do you need in your trials?. [Link]

  • PubMed. Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies. [Link]

  • UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

Sources

Application Note: Formulation Strategies and Protocols for the Preclinical Evaluation of 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Google Gemini

Executive Summary

6-Ethoxyquinolin-4-ol is a quinoline derivative of interest for biological screening. As with many new chemical entities (NCEs) in the drug discovery pipeline, its molecular structure suggests high lipophilicity and consequently poor aqueous solubility.[1][2] This presents a significant hurdle for obtaining reliable and reproducible data in biological assays, as achieving adequate concentration and exposure is paramount.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 6-Ethoxyquinolin-4-ol for both in vitro and in vivo preclinical testing. The protocols herein are designed to be robust and self-validating, emphasizing the scientific rationale behind each formulation strategy to ensure data integrity and accelerate preclinical development.

Physicochemical Profile & Formulation Rationale

A thorough understanding of a compound's physicochemical properties is the cornerstone of effective formulation development.[3][5] While comprehensive experimental data for 6-Ethoxyquinolin-4-ol is not widely published, we can infer a likely profile based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties of 6-Ethoxyquinolin-4-ol

PropertyValue / Expected ValueImplication for Formulation
Molecular Formula C₁₁H₁₁NO₂---
Molecular Weight ~189.21 g/mol [6][7]Required for all concentration calculations.
Appearance Solid, powder (Assumed)Requires solubilization or suspension for biological testing.
Aqueous Solubility Predicted to be Low. Direct dosing in aqueous buffers (e.g., PBS) is likely unachievable at relevant concentrations. Bio-enabling formulations are necessary.[2]
Lipophilicity (logP) Predicted to be High. The ethoxy and quinoline moieties suggest the compound will preferentially partition into organic phases, making lipid-based or co-solvent systems viable approaches.[8]
pKa Not Determined (Ionizable groups present)The quinolinol core contains ionizable groups. Determining the pKa is critical, as solubility may be highly pH-dependent. pH adjustment can be a powerful formulation tool.[9]

Core Formulation Challenge: The primary obstacle is overcoming the predicted poor water solubility to achieve sufficient drug concentration for desired biological effects and to ensure consistent bioavailability between experiments.[10][11] The strategy will diverge based on the experimental system (in vitro vs. in vivo) and the intended route of administration.

Formulation Selection Workflow

The choice of formulation is not arbitrary; it is a logical process dictated by the goals of the study. The following workflow provides a decision-making framework for selecting an appropriate starting formulation.

G cluster_0 start Start: Formulate 6-Ethoxyquinolin-4-ol exp_type Type of Study? start->exp_type invitro In Vitro (e.g., Cell-based assays) exp_type->invitro In Vitro invivo In Vivo (e.g., Animal models) exp_type->invivo In Vivo dmso_stock Prepare High-Concentration DMSO Stock Solution (e.g., 10-50 mM) invitro->dmso_stock dilution Dilute Stock in Aqueous Culture Medium dmso_stock->dilution final_dmso QC Check: Final DMSO concentration <0.5% to avoid cytotoxicity dilution->final_dmso route Route of Administration? invivo->route oral Oral (PO) route->oral Oral iv Parenteral (IV, IP) route->iv IV/IP suspension Prepare Aqueous Suspension (e.g., HPMC/Tween 80) oral->suspension cosolvent Prepare Co-Solvent Solution (e.g., PEG400/PG/DMA) iv->cosolvent oral_qc QC Check: Homogeneity, Resuspendability suspension->oral_qc iv_qc QC Check: Clarity, Stability, Sterility. Must be free of particulates. cosolvent->iv_qc caption Fig 1. Decision workflow for formulation.

Caption: Fig 1. Decision workflow for selecting a formulation strategy.

Protocol for In Vitro Formulation

For most in vitro applications, the standard approach is to use a concentrated stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO), which is then diluted into the aqueous cell culture medium.[12]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of lipophilic compounds.[13] Preparing a high-concentration stock allows for minimal solvent addition to the final assay, thereby reducing the risk of vehicle-induced toxicity.[14][15] A concentration of <0.5% DMSO is generally considered safe for most cell lines.[12][14]

Materials:

  • 6-Ethoxyquinolin-4-ol (MW: 189.21 g/mol )

  • Anhydrous DMSO, sterile-filtered

  • Calibrated analytical balance

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Sterile pipette tips

Procedure:

  • Preparation: In a sterile environment (e.g., laminar flow hood), weigh out 1.89 mg of 6-Ethoxyquinolin-4-ol powder and transfer it to a sterile vial.

    • Causality Note: Accurate weighing is critical for an accurate final stock concentration. Using sterile equipment prevents contamination of the stock solution.[15]

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief ultrasonication can be applied.

    • Self-Validation: Visually inspect the solution against a light and dark background to ensure complete dissolution. No visible particulates should remain.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability.[12]

    • Causality Note: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Application: For cell-based assays, perform a serial dilution of the stock solution into your culture medium to achieve the desired final concentrations. Always prepare a vehicle control using the same final concentration of DMSO as in the highest-concentration test wells.[16]

Protocols for In Vivo Formulation

For animal studies, the formulation must be tailored to the route of administration and must be well-tolerated by the animal.[17]

Oral (PO) Administration: Aqueous Suspension

Rationale: For early pharmacokinetic (PK) and efficacy studies, a simple aqueous suspension is often preferred.[3][11] It reveals the compound's intrinsic absorption properties without complex solubilizers that might alter gut physiology.[9] This formulation requires a suspending agent to increase viscosity and prevent rapid settling, and a wetting agent to ensure drug particles are properly dispersed in the vehicle.[18]

G cluster_0 Components of an Oral Suspension cluster_1 Aqueous Vehicle API 6-Ethoxyquinolin-4-ol (Active Pharmaceutical Ingredient) HPMC 0.5% HPMC (Suspending Agent) Tween 0.1% Tween 80 (Wetting Agent) Water Purified Water (Vehicle) HPMC->Water increases viscosity, prevents settling Tween->API coats particles, prevents aggregation caption Fig 2. Key components of the oral suspension.

Caption: Fig 2. Key components of the oral suspension.

Protocol 2: Preparation of a 10 mg/mL Oral Suspension

Materials:

  • 6-Ethoxyquinolin-4-ol (micronized powder preferred)

  • Hydroxypropyl methylcellulose (HPMC), low viscosity grade[19][20]

  • Tween 80 (Polysorbate 80)[21][22]

  • Purified water (e.g., Milli-Q)

  • Mortar and pestle

  • Graduated cylinder and magnetic stir plate/bar

Procedure:

  • Prepare the Vehicle: To a beaker with 90 mL of purified water on a stir plate, slowly add 0.5 g of HPMC while stirring to avoid clumping. Stir until fully dissolved (this may take time). Then, add 0.1 mL of Tween 80 and stir to combine. Adjust the final volume to 100 mL with water. This creates a 0.5% HPMC, 0.1% Tween 80 vehicle.

    • Causality Note: HPMC is a hydrophilic polymer that swells in water, forming a gel-like network that slows particle sedimentation.[23][24] Tween 80 is a non-ionic surfactant that reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing them to be wetted and dispersed rather than clumping together.[10][21]

  • Weigh API: Weigh 100 mg of 6-Ethoxyquinolin-4-ol.

    • Insight: Using micronized powder (reduced particle size) will increase the surface area, which can improve the dissolution rate and overall homogeneity of the suspension.[1][10]

  • Create a Paste: Place the weighed powder into a mortar. Add a small volume (~1-2 mL) of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste.

    • Causality Note: This "wetting" step is critical to break down any powder agglomerates and ensure each particle is coated with the surfactant-containing vehicle before final dilution.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a graduated cylinder and adjust the final volume to 10 mL.

  • Homogenize: Transfer to a suitable container and stir with a magnetic stirrer for at least 30 minutes before dosing.

    • Self-Validation: The final product should be a milky, uniform suspension. Before each animal is dosed, the suspension must be stirred or vortexed to ensure homogeneity and accurate dosing.

Parenteral (IV) Administration: Co-Solvent Solution

Rationale: Intravenous administration requires the drug to be fully solubilized to prevent capillary blockade and ensure immediate bioavailability.[3] Given the predicted poor aqueous solubility, a co-solvent system is necessary. These formulations must be used with caution, administered slowly, and tested for tolerability, as the solvents themselves can cause adverse effects like hemolysis or irritation.[17]

Table 2: Example Co-Solvent Vehicle for IV Administration in Rodents

Component% (v/v)RoleReference
N,N-Dimethylacetamide (DMA)20%Powerful solubilizing agent[25]
Propylene Glycol (PG)40%Common co-solvent, well-tolerated[13][25]
Polyethylene Glycol 400 (PEG-400)40%Co-solvent, increases solubility[13][25]

Protocol 3: Preparation of a 5 mg/mL IV Solution

Materials:

  • 6-Ethoxyquinolin-4-ol

  • N,N-Dimethylacetamide (DMA)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG-400)

  • Sterile vials and syringe filters (0.22 µm)

Procedure:

  • Weigh API: Weigh 50 mg of 6-Ethoxyquinolin-4-ol into a sterile glass vial.

  • Solubilize in DMA: Add 2.0 mL of DMA to the vial. Vortex or sonicate until the compound is completely dissolved.

    • Causality Note: Start with the strongest solvent to ensure the API is fully solubilized before adding less powerful co-solvents, which can prevent precipitation.

  • Add Co-solvents: Sequentially add 4.0 mL of PG and 4.0 mL of PEG-400 to the vial, mixing thoroughly after each addition.

  • Self-Validation & Sterilization: The final solution must be perfectly clear with no signs of precipitation. Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Critical Safety Note: This formulation should be administered as a slow IV infusion rather than a rapid bolus to minimize the risk of the drug precipitating in the bloodstream upon dilution.[17] A tolerability study with the vehicle alone is highly recommended before testing the drug formulation.

Final Recommendations & Quality Control

  • Characterize First: Before extensive testing, it is crucial to experimentally determine the solubility of 6-Ethoxyquinolin-4-ol in various pharmaceutically relevant solvents and buffers across a pH range.[3]

  • Stability Testing: The stability of any prepared formulation should be assessed over the intended period of use. Check for signs of precipitation, color change, or changes in concentration (via HPLC).

  • Vehicle Controls: In all experiments, a corresponding group of animals or cell cultures must be treated with the vehicle alone to ensure that any observed biological effects are due to the compound and not the excipients.[17]

References

  • Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(10), 3137-3151. Available at: [Link]

  • AUCO. (n.d.). What Makes Tween 80 A Unique Ingredient in Pharmaceuticals? Available at: [Link]

  • Shandong Landu. (2024). Hydroxypropyl Methylcellulose (HPMC) in Pharmaceutical Applications. Available at: [Link]

  • Pop, A. L., et al. (2023). Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. Pharmaceutics, 15(4), 1106. Available at: [Link]

  • ResearchGate. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. Available at: [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available at: [Link]

  • IntechOpen. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Available at: [Link]

  • Pugsley, M. K., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 169-176. Available at: [Link]

  • Meska Joinway. (n.d.). The role of HPMC in controlled-release preparations. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Available at: [Link]

  • protocols.io. (2021). DMSO stock preparation. Available at: [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Available at: [Link]

  • Gao, L., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1347. Available at: [Link]

  • Journal of Aerosol Medicine. (2007). The effects of Tween-80 on the integrity of solutions of capsaicin: useful information for performing tussigenic challenges. Available at: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Available at: [Link]

  • ResearchGate. (2025). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. Available at: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Available at: [Link]

  • Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Available at: [Link]

  • Veterinary and Animal Science. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Available at: [Link]

  • ILAR Journal. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available at: [Link]

  • Gad Consulting Services. (n.d.). Gad Vehicles Database. Available at: [Link]

  • SBR-International. (n.d.). Veterinary Excipients & Additives. Available at: [Link]

  • Pharmapproach.com. (n.d.). Excipients Used in the Formulation of Pharmaceutical Suspensions. Available at: [Link]

  • CP Lab Safety. (n.d.). 6-Ethoxyquinolin-4-ol, 97%+ Purity. Available at: [Link]

  • PubChem. (n.d.). 6-Iodoquinolin-4-ol. Available at: [Link]

  • PubChem. (n.d.). 8-Methoxy-6-methylquinolin-4-ol. Available at: [Link]

Sources

Application Notes and Protocols: 6-Ethoxyquinolin-4-ol as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and intriguing photophysical properties.[1][2][3] Within this class, quinolin-4-ol derivatives are emerging as promising candidates for fluorescent probes in biological imaging. This document provides detailed application notes and foundational protocols for the use of a novel quinoline derivative, 6-Ethoxyquinolin-4-ol, in fluorescence microscopy. While direct experimental data for this specific compound is nascent, these guidelines are synthesized from the established characteristics of the quinolin-4-ol core structure and related analogs, offering a robust starting point for researchers in cell biology and drug development.[4][5]

Physicochemical & Fluorescent Properties of 6-Ethoxyquinolin-4-ol

6-Ethoxyquinolin-4-ol belongs to the 4-quinolone family, which exists in tautomeric equilibrium with its 4-hydroxyquinoline form.[6] This structural feature is central to its electronic and, consequently, fluorescent properties. The ethoxy group at the 6-position is an electron-donating group, which is anticipated to modulate the photophysical characteristics of the quinoline core, potentially enhancing quantum yield and shifting the emission spectrum.

PropertyPredicted Value/CharacteristicRationale / Notes
Molecular Formula C₁₁H₁₁NO₂Confirmed chemical structure.[7]
Molecular Weight 189.21 g/mol Confirmed chemical data.[7]
Predicted Excitation Max 330 - 350 nmBased on the parent compound, 4-hydroxyquinoline, and other derivatives.[5][8] The exact maximum should be determined empirically.
Predicted Emission Max 420 - 460 nm (blue-green)Inferred from related quinolin-4-ol compounds. The ethoxy substituent may influence the final emission wavelength.
Predicted Stokes Shift ~80 - 110 nmA significant Stokes shift is characteristic of many quinoline-based fluorophores, which is advantageous for minimizing self-quenching.
Solubility Soluble in DMSO, EthanolCommon for heterocyclic organic compounds. High-quality anhydrous solvent is recommended for stock solutions.
Cell Permeability Predicted to be cell-permeableThe relatively small molecular size and heterocyclic nature suggest passive diffusion across the cell membrane.

Experimental Protocols

The following protocols are designed as a starting point for utilizing 6-Ethoxyquinolin-4-ol for live-cell and fixed-cell imaging. It is imperative that researchers perform their own optimization for specific cell types and experimental conditions.

Protocol 1: Live-Cell Staining and Imaging

This protocol outlines the general steps for staining living cells in culture with 6-Ethoxyquinolin-4-ol.

1. Reagent Preparation:

  • Stock Solution (10 mM): Prepare a 10 mM stock solution of 6-Ethoxyquinolin-4-ol in anhydrous dimethyl sulfoxide (DMSO).
  • Expert Tip: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
  • Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or an appropriate physiological buffer (e.g., PBS or HBSS) to the desired final concentration.
  • Causality: Serum proteins can sometimes bind to fluorescent dyes, increasing background fluorescence. Using a serum-free medium for the staining step minimizes this effect.

2. Cell Preparation:

  • Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered slides) and allow them to adhere and reach the desired confluency.
  • Before staining, aspirate the culture medium and wash the cells once with pre-warmed (37°C) PBS.

3. Staining Procedure:

  • Add the pre-warmed working solution of 6-Ethoxyquinolin-4-ol to the cells.
  • Incubate for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.
  • Trustworthiness: The optimal incubation time will vary between cell types. It is recommended to perform a time-course experiment (e.g., 15, 30, 45, 60 minutes) to determine the ideal duration that provides bright staining with minimal cytotoxicity.

4. Washing and Imaging:

  • Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.
  • Add fresh, pre-warmed imaging medium to the cells.
  • Proceed with imaging using a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths (e.g., a DAPI or "blue" filter set).

Diagram: Live-Cell Staining Workflow

Live_Cell_Staining cluster_prep Preparation cluster_stain Staining cluster_image Imaging prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 1-10 µM in Media prep_stock->prep_working Dilution stain_cells Incubate Cells with Working Solution (15-45 min, 37°C) prep_working->stain_cells prep_cells Plate & Culture Cells prep_cells->stain_cells Add Stain wash_cells Wash 2-3x with PBS stain_cells->wash_cells Remove Unbound Dye image_cells Image with Fluorescence Microscope wash_cells->image_cells Mount & View

Caption: A generalized workflow for live-cell imaging with 6-Ethoxyquinolin-4-ol.

Protocol 2: Fixed-Cell Staining (Immunofluorescence Counterstaining)

6-Ethoxyquinolin-4-ol may also serve as a counterstain in immunofluorescence protocols, potentially highlighting cytoplasmic or other cellular compartments.

1. Cell Fixation and Permeabilization:

  • Perform your standard immunofluorescence protocol for antibody staining.
  • After secondary antibody incubation and washing, cells should be fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1-0.5% Triton X-100 or saponin), if required for the primary antibody target.[9][10]

2. Staining with 6-Ethoxyquinolin-4-ol:

  • Prepare a working solution of 6-Ethoxyquinolin-4-ol (e.g., 5 µM) in PBS.
  • Incubate the fixed and permeabilized cells with the staining solution for 10-20 minutes at room temperature, protected from light.

3. Final Washes and Mounting:

  • Wash the cells two to three times with PBS.
  • Mount the coverslip onto a microscope slide using an appropriate mounting medium.
  • Seal the coverslip and allow the mounting medium to cure before imaging.

Mechanism of Action & Potential Applications

The fluorescence of quinoline derivatives often arises from an intramolecular charge transfer (ICT) mechanism. Upon excitation, the electron density shifts within the molecule, and the subsequent relaxation to the ground state emits a photon of light. The specific intracellular localization of 6-Ethoxyquinolin-4-ol is yet to be determined but may be influenced by its lipophilicity and potential to interact with cellular membranes or other organelles.

Potential Applications in Research and Drug Development:

  • Cellular Imaging: As a novel fluorophore, it can be used for general cell staining to visualize cell morphology and structure.

  • High-Content Screening: The cell-permeable nature of this compound makes it a potential tool for automated imaging and analysis in drug discovery screens.

  • Ion Sensing: Many quinoline derivatives exhibit fluorescence changes upon binding to metal ions.[11][12] Future studies could explore if 6-Ethoxyquinolin-4-ol has similar sensing capabilities for specific ions within the cell.

  • Pharmacokinetic Studies: The inherent fluorescence of quinoline-based drug candidates can be leveraged to study their uptake, distribution, and metabolism at the cellular level.[1][3]

Diagram: Hypothetical Cellular Uptake

Cellular_Uptake extracellular 6-Ethoxyquinolin-4-ol (Extracellular) membrane Cell Membrane extracellular->membrane Passive Diffusion intracellular Intracellular Probe (Fluorescent Signal) membrane->intracellular Accumulation

Sources

Application Notes and Protocols for the Derivatization of 6-Ethoxyquinolin-4-ol for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a remarkable breadth of pharmacological activities.[1] This includes applications as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][3][4] The biological versatility of the quinoline scaffold is largely attributed to the numerous positions on its bicyclic structure that can be functionalized, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties.[2] Among the various quinoline derivatives, 6-ethoxyquinolin-4-ol presents a promising starting point for the development of novel bioactive compounds. The ethoxy group at the 6-position can enhance lipophilicity, potentially improving membrane permeability, while the hydroxyl group at the 4-position serves as a versatile handle for a variety of chemical modifications.

This application note provides a comprehensive guide to the derivatization of 6-ethoxyquinolin-4-ol, with a focus on strategies to enhance its bioactivity. We will detail the synthesis of the starting material, its conversion to a key intermediate, and subsequent derivatization at the 4-position. Furthermore, we will outline protocols for screening the synthesized derivatives for potential anticancer and antimicrobial activities, providing a complete workflow from synthesis to biological evaluation.

Workflow for Derivatization and Bioactivity Screening

The overall strategy involves a three-stage process: synthesis of the core scaffold, derivatization, and biological evaluation. This workflow is designed to be modular, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Derivatization Workflow cluster_0 Stage 1: Synthesis of Core Scaffold cluster_1 Stage 2: Derivatization cluster_2 Stage 3: Bioactivity Screening A Starting Materials (p-phenetidine and Diethyl Malonate) B Conrad-Limpach Cyclization A->B C 6-Ethoxyquinolin-4-ol B->C D Chlorination (POCl3/DMF) C->D E 4-Chloro-6-ethoxyquinoline D->E F Nucleophilic Substitution E->F G Library of 4-Substituted 6-Ethoxyquinoline Derivatives F->G H Anticancer Assays (e.g., MTT Assay) G->H I Antimicrobial Assays (e.g., MIC Determination) G->I J Structure-Activity Relationship (SAR) Analysis H->J I->J

Caption: Overall workflow for the synthesis, derivatization, and bioactivity screening of 6-ethoxyquinolin-4-ol.

Part 1: Synthesis of the 6-Ethoxyquinolin-4-ol Scaffold

The synthesis of the 6-ethoxyquinolin-4-ol core can be efficiently achieved via the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by a high-temperature cyclization.[5][6]

Protocol 1: Synthesis of 6-Ethoxyquinolin-4-ol via Conrad-Limpach Reaction

Materials:

  • p-Phenetidine

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or a high-boiling solvent (e.g., Dowtherm A)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Standard laboratory glassware

Procedure:

  • Condensation: In a round-bottom flask, combine p-phenetidine (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture with stirring at 140-150 °C for 2 hours. Ethanol will be evolved during the reaction.

  • Cyclization: After the initial condensation, add polyphosphoric acid (PPA) to the reaction mixture. Alternatively, the intermediate can be isolated and then added to a high-boiling solvent like Dowtherm A.[7] Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes.[5]

  • Work-up and Purification: Cool the reaction mixture and pour it into a beaker of ice water with vigorous stirring. The solid precipitate is the crude 6-ethoxyquinolin-4-ol. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture to yield the pure 6-ethoxyquinolin-4-ol.

Part 2: Derivatization at the 4-Position

The hydroxyl group at the 4-position of 6-ethoxyquinolin-4-ol is the primary site for derivatization. The most common and effective strategy is to first convert the hydroxyl group into a more reactive leaving group, such as a chlorine atom, which can then be displaced by a variety of nucleophiles.

Protocol 2: Chlorination of 6-Ethoxyquinolin-4-ol

Materials:

  • 6-Ethoxyquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 6-ethoxyquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Cool the mixture in an ice bath and add a catalytic amount of DMF dropwise with stirring.

  • After the addition of DMF, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 8.

  • The product, 4-chloro-6-ethoxyquinoline, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.[8]

Protocol 3: Nucleophilic Substitution of 4-Chloro-6-ethoxyquinoline

The 4-chloro-6-ethoxyquinoline intermediate is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups at the 4-position.[9]

A. Reaction with Amines (Synthesis of 4-Amino-6-ethoxyquinoline Derivatives)

Materials:

  • 4-Chloro-6-ethoxyquinoline

  • Desired primary or secondary amine (aliphatic or aromatic) (1.2-1.5 eq)

  • Solvent (e.g., ethanol, isopropanol, or DMF)

  • Optional base (e.g., K₂CO₃, Et₃N) for reactions with amine hydrochlorides

  • Round-bottom flask with reflux condenser or microwave reaction vial

  • Heating source (heating mantle or microwave reactor)

Procedure (Conventional Heating):

  • Dissolve 4-chloro-6-ethoxyquinoline (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent in a round-bottom flask.

  • Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Procedure (Microwave-Assisted Synthesis):

  • In a microwave reaction vial, combine 4-chloro-6-ethoxyquinoline (1.0 eq) and the desired amine (1.5 eq). A high-boiling polar solvent like DMF can be used, or the reaction can be run neat.

  • Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 10-30 minutes.[9]

  • After cooling, work up the reaction as described for the conventional heating method.

B. Reaction with Thiols (Synthesis of 4-Thioether-6-ethoxyquinoline Derivatives)

Materials:

  • 4-Chloro-6-ethoxyquinoline

  • Desired thiol (1.1 eq)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a suitable solvent.

  • Add a base (e.g., sodium ethoxide, 1.1 eq) to generate the thiolate anion.

  • Add 4-chloro-6-ethoxyquinoline (1.0 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating for 2-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Bioactivity Screening

A crucial step in the drug discovery process is the evaluation of the biological activity of the newly synthesized compounds. Based on the known activities of quinoline derivatives, initial screening should focus on anticancer and antimicrobial properties.

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 6-ethoxyquinoline derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative Anticancer Activity of 4-Substituted Quinoline Derivatives

Compound IDSubstitution at 4-positionCancer Cell LineIC₅₀ (µM)Reference
1 AnilinoA5490.96[10]
2 N,N-dimethyl-ethane-1,2-diamineMDA-MB-4687.35-8.73[1]
3 ButylaminoMCF-7>10[1]
Protocol 5: In Vitro Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized 6-ethoxyquinoline derivatives dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[11]

Table 2: Representative Antimicrobial Activity of Substituted Quinoline Derivatives

Compound TypeMicroorganismMIC (µg/mL)Reference
Thio-functionalized pyrimido[4,5-b]quinolinesGram-positive & Gram-negative bacteria, FungiActive[11]
4-Hydroxy-3-iodo-quinol-2-oneMRSA0.049-0.097[3]
2-sulfoether-4-quinoloneS. aureus, B. cereus0.8-1.61 µM[12]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The derivatization of the 6-ethoxyquinolin-4-ol scaffold provides an excellent platform for conducting SAR studies. By systematically varying the substituent at the 4-position, researchers can elucidate the structural requirements for optimal bioactivity. For instance, the introduction of basic amine side chains at the 4-position has been shown to be crucial for the antimalarial activity of compounds like chloroquine. The nature of the substituent at the 4-position can also influence the compound's ability to interact with specific biological targets.

SAR and Mechanism cluster_0 Molecular Derivatization cluster_1 Biological Target Interaction cluster_2 Observed Bioactivity A 6-Ethoxyquinolin-4-ol Core B Modification at 4-Position (Amines, Ethers, Thioethers, etc.) A->B C DNA Intercalation B->C D Enzyme Inhibition (e.g., Kinases, Topoisomerases) B->D E Membrane Disruption B->E F Anticancer Activity C->F D->F G Antimicrobial Activity D->G H Anti-inflammatory Activity D->H E->G

Caption: Conceptual diagram illustrating the link between derivatization, potential mechanisms of action, and observed bioactivities.

Conclusion

The derivatization of 6-ethoxyquinolin-4-ol at the 4-position represents a promising strategy for the discovery of novel bioactive compounds. The protocols outlined in this application note provide a clear and actionable framework for the synthesis of a diverse library of derivatives and their subsequent evaluation for anticancer and antimicrobial activities. The modular nature of this workflow allows for extensive SAR studies, which are essential for optimizing the therapeutic potential of this versatile scaffold.

References

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry, 28(14), 115511. Available at: [Link]

  • Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. (2018). Bioorganic Chemistry, 81, 184-190. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure, 1262, 133039. Available at: [Link]

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (2010). International Journal of Antimicrobial Agents, 35(1), 30-38. Available at: [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2012). Letters in Drug Design & Discovery, 9(1), 78-83. Available at: [Link]

  • 4-Chloro-6,7-dimethoxyquinoline. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873. Available at: [Link]

  • Gould-Jacobs Reaction. In Name Reactions in Organic Chemistry. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules, 27(21), 7578. Available at: [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Chinese Patent CN106008336A.
  • Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage Application Note AN056. Available at: [Link]

  • Conrad-Limpach Reaction. In Comprehensive Organic Name Reactions and Reagents. Available at: [Link]

  • Chemical structure of quinoline, 4-quinolinones, and some diversely substituted analogs with quinolone skeleton. (2022). ResearchGate. Available at: [Link]

  • Novel 4-aminopyrimido[4,5-b]quinoline Derivatives as Potential Antimicrobial Agents. (2002). Bollettino Chimico Farmaceutico, 141(6), 461-465. Available at: [Link]

  • 4,7-dichloroquinoline. In Organic Syntheses. Available at: [Link]

  • Conrad-Limpach Synthesis. In SynArchive. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4192. Available at: [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). Molecules, 28(23), 7808. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(15), 5134-5141. Available at: [Link]

  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (2001). Journal of Medicinal Chemistry, 44(22), 3684-3693. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Molecular Structure, 1269, 133795. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13. Available at: [Link]

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2022). ChemistrySelect, 7(43), e202203058. Available at: [Link]

  • Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. (2021). Molecules, 26(11), 3326. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting common issues in 6-Ethoxyquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Ethoxyquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable quinolinone core structure. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Introduction

6-Ethoxyquinolin-4-ol is a key heterocyclic scaffold present in various pharmacologically active molecules. Its synthesis, most commonly achieved via the Gould-Jacobs reaction , is a multi-step process that, while robust, presents several potential pitfalls that can impact yield and purity.[1][2] This process typically involves four key stages: the condensation of an aniline with an ethoxymethylenemalonate ester, thermal cyclization, saponification, and finally, decarboxylation.[3] This guide will address specific issues that can arise at each of these critical stages.

Troubleshooting Guide: Common Experimental Issues

Step 1: Condensation Reaction

Question: My initial condensation reaction between p-phenetidine and diethyl ethoxymethylenemalonate (DEEM) is sluggish, resulting in incomplete conversion. What should I do?

Answer: This initial step forms the key intermediate, diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate. While often straightforward, low reactivity can be an issue.

  • Causality: The reaction is a nucleophilic substitution on the DEEM, where the aniline nitrogen attacks the electron-deficient carbon, followed by the elimination of ethanol. Incomplete reactions are often due to low-purity reagents or insufficient thermal energy.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure both p-phenetidine and DEEM are of high purity. p-Phenetidine can oxidize and darken on storage, which can impede the reaction. Distillation of the aniline may be necessary if it is significantly colored.

    • Optimize Reaction Temperature: While the reaction can proceed at room temperature, gentle heating to 80-100 °C can significantly increase the rate and drive the reaction to completion.[4]

    • Solvent Choice: The reaction is often run neat (without solvent). However, if solubility or heat transfer is an issue, using a non-protic solvent like toluene or xylene can be beneficial.

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the p-phenetidine spot and the appearance of a new, more polar product spot will indicate conversion.

Step 2: Thermal Cyclization

Question: The yield of my thermal cyclization step is consistently low, and I observe significant charring or formation of a dark, intractable tar. What is causing this, and how can it be prevented?

Answer: This is the most critical and challenging step of the Gould-Jacobs synthesis. The high temperatures required for the intramolecular Friedel-Crafts-type cyclization can also lead to decomposition and polymerization.[3][5]

  • Causality: The cyclization requires temperatures of approximately 250 °C to proceed efficiently.[3] At these temperatures, the enamine intermediate can degrade or polymerize, especially if heating is uneven or prolonged. This leads to the formation of tar and a subsequent reduction in the yield of the desired ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Troubleshooting Workflow:

G cluster_solutions Solutions start Low Yield / Tarring in Cyclization Step check_temp Is the heating uniform and temperature controlled? start->check_temp check_solvent Are you using a high-boiling, inert solvent? check_temp->check_solvent Yes sol_temp Use a sand or metal bath for even heat distribution. Calibrate thermometer. check_temp->sol_temp No check_time Is the reaction time optimized? check_solvent->check_time Yes sol_solvent Use Dowtherm A or diphenyl ether to ensure a stable, high temperature and prevent localized overheating. [1] check_solvent->sol_solvent No consider_alt Consider Milder Alternative Methods check_time->consider_alt Yes sol_time Perform a time-course study (e.g., test 15, 30, 45 min) and monitor by TLC/LC-MS to find the optimal point before degradation increases. [2] check_time->sol_time No sol_alt Use Eaton's Reagent (P₂O₅/MeSO₃H) for cyclization at lower temperatures (e.g., 100-140°C). [5] Explore microwave-assisted synthesis for rapid, controlled heating. [2] consider_alt->sol_alt

Caption: Troubleshooting workflow for low-yield cyclization.

Step 3: Saponification (Ester Hydrolysis)

Question: My saponification of the ethyl ester to the corresponding carboxylic acid is incomplete, even after prolonged heating with sodium hydroxide. How can I drive this reaction to completion?

Answer: Incomplete hydrolysis is a common issue, often related to the poor solubility of the quinolinone ester in aqueous base.

  • Causality: The hydrolysis of the ester requires the hydroxide ion to attack the carbonyl carbon. If the substrate has low solubility in the reaction medium, this becomes a diffusion-limited, heterogeneous reaction, which is inherently slow and often incomplete.

  • Troubleshooting Steps:

    • Improve Solubility with a Co-Solvent: The most effective solution is to use a co-solvent system. A mixture of water and a water-miscible organic solvent like ethanol, methanol, or tetrahydrofuran (THF) will dissolve the ester, creating a homogeneous solution and dramatically increasing the reaction rate.[6]

    • Choice of Base: While sodium hydroxide is common, lithium hydroxide (LiOH) is sometimes more effective for ester hydrolysis and can be used in a THF/water system.[6]

    • Increase Temperature: Refluxing the reaction mixture will increase the rate of hydrolysis. Ensure your chosen co-solvent is appropriate for the temperature.

    • Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting ester. The product carboxylic acid will typically have a much lower Rf value and may streak from the baseline if a non-acidified eluent is used. Acidifying the TLC plate chamber with a drop of acetic acid can improve the spot shape.

Caution: Avoid using an alcohol co-solvent (like methanol or ethanol) if your starting material for the next step is sensitive to trace amounts of ester impurities, as transesterification can sometimes occur as a minor side reaction.[6]

Step 4: Decarboxylation

Question: The final decarboxylation step to yield 6-Ethoxyquinolin-4-ol is slow and requires very high temperatures. Is there a way to optimize this?

Answer: The decarboxylation of 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid proceeds via a cyclic transition state, which requires significant thermal energy.[7]

  • Causality: The reaction involves the loss of carbon dioxide from the carboxylic acid. For this to occur, the molecule must adopt a specific conformation that is energetically accessible at high temperatures. The stability of the resulting enol intermediate also plays a key role.[7]

  • Troubleshooting Steps:

    • Optimal Thermal Conditions: This step is typically performed in the same high-boiling solvent used for the cyclization (e.g., Dowtherm A or diphenyl ether) at temperatures around 240-260 °C. The reaction is complete when the evolution of CO₂ gas ceases.

    • Ensure Anhydrous Conditions: While not strictly required, ensuring the intermediate is dry can prevent potential side reactions at these high temperatures.

    • Alternative: Copper-Catalyzed Decarboxylation: In some quinoline syntheses, copper powder or copper salts have been used to facilitate decarboxylation at lower temperatures, although this is less common for this specific substrate.[8]

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the Gould-Jacobs synthesis of 6-Ethoxyquinolin-4-ol? A1: The synthesis follows a four-step sequence starting from p-phenetidine and diethyl ethoxymethylenemalonate (DEEM).

Caption: Overall workflow of the Gould-Jacobs synthesis.

Q2: What are the primary safety concerns for this synthesis? A2: The primary hazards are associated with the high temperatures used in the cyclization and decarboxylation steps.

  • High Temperatures: Use appropriate heating mantles and sand/metal baths for stable and controlled heating. Work in a fume hood and ensure no flammable solvents are nearby.

  • High-Boiling Solvents: Dowtherm A and diphenyl ether have high boiling points and can cause severe burns. Use appropriate personal protective equipment (PPE), including heat-resistant gloves.

  • Strong Bases/Acids: Handle sodium hydroxide and any acidic reagents (like Eaton's reagent) with care, using gloves and safety glasses.

Q3: How should I purify the final product, 6-Ethoxyquinolin-4-ol? A3: After the decarboxylation step, the reaction mixture is cooled.

  • Precipitation: The product is often poorly soluble in the high-boiling solvent upon cooling. Diluting the cooled mixture with a non-polar solvent like hexanes or petroleum ether can facilitate precipitation.[9]

  • Filtration: The precipitated solid can be collected by vacuum filtration and washed with the non-polar solvent to remove the residual high-boiling solvent.

  • Recrystallization: For higher purity, the crude solid can be recrystallized from a suitable solvent, such as ethanol or a mixture of DMF and water.

Q4: What analytical techniques are essential for characterizing the final product? A4: A combination of techniques is necessary to confirm the structure and purity.[10]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected for C₁₁H₁₁NO₂: 189.21 g/mol ).[10]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[11]

  • Infrared (IR) Spectroscopy: To identify key functional groups like the O-H, N-H, C=O, and C-O-C bonds.

Key Experimental Protocols

Protocol 1: Cyclization of Diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate
  • Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Add a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to the flask.

  • Heat the solvent to 250 °C using a suitable heating bath (a sand bath is recommended for even heating).

  • Slowly add the intermediate enamine from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C for 30-45 minutes. Monitor the reaction by taking small aliquots and analyzing by TLC or LC-MS.[5]

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to below 100 °C.

  • Slowly add hexanes or petroleum ether to the cooled mixture with stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexanes, and dry under vacuum.

Protocol 2: Saponification and Decarboxylation
  • To a round-bottom flask, add the crude ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate from the previous step.

  • Add a 2:1 mixture of THF and 2M aqueous sodium hydroxide solution.

  • Heat the mixture to reflux (approx. 70-80 °C) with stirring until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. The carboxylic acid will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • For decarboxylation, add the dried carboxylic acid to a flask containing diphenyl ether and heat to 250 °C until gas evolution ceases.

  • Work up the product as described in FAQ Q3.

References

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069–3071. Retrieved from [Link]

  • MDPI. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Thakare, V. G., et al. (2021). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]

  • Sciencemadness.org. (2011). Help with quinoline synthesis. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Reddit. (2022). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2016). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same??. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • ACS Publications. (n.d.). Copper-quinoline decarboxylation. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Ethoxyquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Ethoxyquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The synthesis of quinoline derivatives is a cornerstone of medicinal chemistry, and achieving high yields and purity is paramount. This document offers practical, experience-driven advice to navigate the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 6-Ethoxyquinolin-4-ol?

The Gould-Jacobs reaction is the most prevalent and dependable method for synthesizing 4-hydroxyquinoline derivatives, including 6-Ethoxyquinolin-4-ol.[1][2][3] This multi-step process begins with the condensation of an appropriately substituted aniline, in this case, p-phenetidine (4-ethoxyaniline), with diethyl ethoxymethylenemalonate (DEEM).[2] This is followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis (saponification) and decarboxylation yield the final 6-Ethoxyquinolin-4-ol product.[2][4]

Q2: My initial condensation reaction between p-phenetidine and DEEM is sluggish and gives low yields. How can I improve this step?

Low yields in the initial condensation step are a frequent issue.[5] Here are several factors to consider for optimization:

  • Reaction Temperature and Time: The condensation typically requires heating. A good starting point is 100-140°C for 1-3 hours.[5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the aniline starting material.[5]

  • Reagent Stoichiometry: Using an excess of DEEM can effectively drive the condensation reaction to completion.[5] In many protocols, excess DEEM can also serve as the solvent for the reaction.[5]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the condensation step.[6] A typical microwave protocol might involve neat irradiation of the reactants at 170°C for as little as 7 minutes.[6]

Q3: The thermal cyclization step is not proceeding to completion, or I am observing significant charring and decomposition. What can I do?

The high-temperature cyclization is often the most challenging step.[1][7] Here are some troubleshooting strategies:

  • Temperature Optimization: This step requires high temperatures, often in the range of 250-300°C.[1] If the reaction is incomplete, a gradual increase in temperature may be necessary.[1] However, excessive heat can lead to decomposition, so careful optimization is key.[8]

  • High-Boiling Solvents: Performing the cyclization in a high-boiling, inert solvent such as mineral oil, diphenyl ether, or Dowtherm A can lead to more controlled heating and significantly improved yields compared to running the reaction neat.[4][7]

  • Reaction Time: While extending the reaction time might seem like a solution for incomplete reactions, prolonged heating at high temperatures can also lead to product degradation.[1][8] It's a delicate balance that needs to be optimized for your specific setup.

  • Microwave Synthesis: As with the condensation step, microwave irradiation can be highly effective for the cyclization, offering rapid and uniform heating that can lead to higher yields and shorter reaction times.[1][8]

  • Use of Catalysts: For challenging cyclizations, the use of a catalyst like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can promote the reaction under milder conditions (e.g., 100°C for 2 hours), offering a significant advantage over traditional high-temperature thermal methods.[6]

Q4: I'm having trouble with the final saponification and decarboxylation steps. What are the key parameters to control?

The hydrolysis of the ester and subsequent decarboxylation are the final steps to obtaining 6-Ethoxyquinolin-4-ol.

  • Saponification: This is typically achieved by heating the ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate intermediate with an aqueous base, such as sodium hydroxide or potassium hydroxide.[2][9] The reaction progress can be monitored by the disappearance of the ester starting material.

  • Decarboxylation: After saponification, the resulting carboxylate salt is neutralized with an acid to form the carboxylic acid, which is then decarboxylated by heating.[2][4] The temperature required for decarboxylation can vary but is generally lower than the cyclization step.

Q5: What are some common side reactions, and how can they be minimized?

During the Gould-Jacobs synthesis, several side reactions can occur, leading to impurities and reduced yields.

  • Incomplete Cyclization: As discussed in Q3, this is a major issue. Optimizing temperature, reaction time, and considering the use of high-boiling solvents or catalysts are key to minimizing this.[1][6][7]

  • Formation of Di-substitution Products: In the initial condensation, it's possible for two molecules of the aniline to react with one molecule of the malonic ester derivative, though this is less common under optimized conditions.

  • Product Degradation: At the high temperatures required for cyclization, the desired product can degrade.[8] Minimizing reaction time at elevated temperatures is crucial.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in condensation step Incomplete reaction; Suboptimal temperature; Incorrect stoichiometryIncrease reaction temperature to 100-140°C and monitor by TLC.[5] Use an excess of diethyl ethoxymethylenemalonate (DEEM).[5] Consider microwave-assisted synthesis.[6]
Incomplete cyclization Insufficient temperature; Short reaction timeGradually increase the cyclization temperature (250-300°C).[1] Use a high-boiling inert solvent like mineral oil or Dowtherm A.[4][7] Optimize reaction time, avoiding prolonged heating.[1] Explore using a catalyst like Eaton's reagent for milder conditions.[6]
Product decomposition/charring Excessive temperature; Prolonged heatingCarefully control and optimize the cyclization temperature.[7] Minimize the reaction time at high temperatures.[8] Use of a high-boiling solvent can help with even heat distribution.[4]
Difficulty with purification Presence of unreacted starting materials or side productsEnsure each step goes to completion by monitoring with TLC. Column chromatography on silica gel can be an effective purification method.[10] Recrystallization from a suitable solvent, such as methanol, may also be effective.[10]
Poor regioselectivity (with unsymmetrical anilines) Steric and electronic factors of the aniline substituentWhile not an issue for the synthesis of 6-Ethoxyquinolin-4-ol from p-phenetidine, for other derivatives, the cyclization can occur at two different positions. The directing effects of the substituents on the aniline ring will determine the major product.[4]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 6-Ethoxyquinolin-4-ol (Conventional Heating)
  • Condensation: In a round-bottom flask, combine p-phenetidine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 - 1.5 eq.). Heat the mixture at 120-140°C for 2-3 hours. Monitor the reaction by TLC until the p-phenetidine is consumed. The intermediate, diethyl ((4-ethoxyphenyl)amino)methylenemalonate, can be isolated or used directly in the next step.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as mineral oil or Dowtherm A. Heat the mixture to 250-260°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.[7] Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture. The product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, will often precipitate. Dilute the mixture with a hydrocarbon solvent like hexanes to facilitate precipitation and dissolve the high-boiling solvent.[7] Filter the solid and wash with a cold solvent.

  • Saponification and Decarboxylation: Reflux the isolated ester with an excess of 10% aqueous sodium hydroxide solution until the ester is fully hydrolyzed (monitor by TLC). Cool the solution and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration and heat it to effect decarboxylation, yielding 6-Ethoxyquinolin-4-ol.

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis
  • Condensation: In a microwave vial, combine p-phenetidine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0 eq.). Irradiate the neat mixture in a microwave reactor at 170°C for 7 minutes.[6]

  • Cyclization (with Eaton's Reagent): To the cooled intermediate from the previous step, add Eaton's reagent. Heat the mixture at 100°C for 2 hours.[6]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acid. The product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, will precipitate. Filter the solid, wash with water, and dry.[6]

  • Saponification and Decarboxylation: Follow the procedure outlined in Protocol 1, step 4.

Visualizing the Workflow

Gould_Jacobs_Synthesis cluster_condensation Condensation Step cluster_cyclization Cyclization Step cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation p_phenetidine p-Phenetidine intermediate Diethyl ((4-ethoxyphenyl)amino) methylenemalonate p_phenetidine->intermediate Heat or MW DEEM DEEM DEEM->intermediate cyclized_ester Ethyl 6-ethoxy-4-hydroxy quinoline-3-carboxylate intermediate->cyclized_ester High Temp. or Eaton's Reagent final_product 6-Ethoxyquinolin-4-ol cyclized_ester->final_product 1. NaOH, H2O, Heat 2. H+, Heat

Caption: Workflow for the Gould-Jacobs synthesis of 6-Ethoxyquinolin-4-ol.

Reaction Mechanism Overview

Reaction_Mechanism start p-Phenetidine + DEEM step1 Nucleophilic attack of aniline nitrogen on DEEM start->step1 step2 Elimination of ethanol to form intermediate step1->step2 step3 6-electron electrocyclization step2->step3 step4 Tautomerization to form 4-hydroxyquinoline ester step3->step4 step5 Saponification (ester hydrolysis) step4->step5 step6 Decarboxylation step5->step6 end 6-Ethoxyquinolin-4-ol step6->end

Caption: Key mechanistic steps in the Gould-Jacobs reaction.

References

  • Benchchem. Optimizing reaction conditions for the Gould-Jacobs synthesis.
  • Benchchem. Optimizing temperature and reaction time for the Gould-Jacobs reaction.
  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

  • Benchchem. optimizing reaction conditions for quinolinone synthesis.
  • Organic Chemistry Portal. Gould-Jacobs Reaction. Available from: [Link]

  • MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • NIH. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Available from: [Link]

  • PubMed. Purification of ethoxyquin and its two oxidation products. Available from: [Link]

  • Organic Syntheses. diethyl methylenemalonate. Available from: [Link]

  • Google Patents. Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
  • NIH. Malonates in Cyclocondensation Reactions. Available from: [Link]

  • CP Lab Safety. 6-Ethoxyquinolin-4-ol, 97%+ Purity, C11H11NO2, 5 grams. Available from: [Link]

  • NIH. Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction. Available from: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

  • ResearchGate. Synthesis and Reactions of the Novel 6‐ethyl‐4‐hydroxy‐2,5‐dioxo‐5,6‐dihydro‐2H‐pyrano[3,2‐c]quinoline‐3‐carboxaldehyde. Available from: [Link]

  • PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Cyclization of Active Methylene Isocyanides with α-Oxodithioesters Induced by Base: An Expedient Synthesis of 4-Methylthio/Ethoxycarbonyl-5-acylthiazoles. Available from: [Link]

  • ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Available from: [Link]

  • YouTube. Hydrolysis of Esters. Available from: [Link]

  • ResearchGate. Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. Available from: [Link]

  • YouTube. Hydrolysis of esters mechanism. Available from: [Link]

  • ResearchGate. Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Available from: [Link]

Sources

Technical Support Center: Synthesis of 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Ethoxyquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important quinolinone intermediate. Here, we address common challenges encountered during its synthesis, offering practical, field-tested solutions and in-depth explanations to enhance both yield and purity.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 6-Ethoxyquinolin-4-ol?

The most prevalent and well-established method is the Gould-Jacobs reaction .[1] This procedure begins with the condensation of 4-ethoxyaniline with diethyl ethoxymethylenemalonate (DEEM).[2] The resulting intermediate, a diethyl anilinomethylenemalonate, is then subjected to high-temperature thermal cyclization to form the quinoline ring system.[2][3] Subsequent hydrolysis (saponification) and decarboxylation can be performed if the 3-carboalkoxy group is not desired, but for 6-Ethoxyquinolin-4-ol, the key step is the cyclization.[2]

Q2: I'm experiencing very low yields in my Gould-Jacobs synthesis. What are the most common culprits?

Low yields are a frequent challenge and can stem from several factors across the two main stages of the reaction:[4][5]

  • Incomplete Condensation: The initial formation of the anilidomethylenemalonate intermediate may be inefficient.

  • Harsh Cyclization Conditions: The high temperatures required for ring closure (often >250°C) can lead to the degradation of starting materials or the final product.[6]

  • Suboptimal Cyclization Temperature/Time: Insufficient heat may lead to an incomplete reaction, while prolonged heating, even at the correct temperature, can increase degradation.[7]

  • Competing Side Reactions: Self-condensation of reactants or alternative cyclization pathways can consume starting materials and reduce the yield of the desired product.[4]

Q3: What are the typical impurities I should expect in my crude 6-Ethoxyquinolin-4-ol?

Common impurities include:

  • Unreacted 4-ethoxyaniline.

  • The uncyclized diethyl (4-ethoxyanilino)methylenemalonate intermediate.

  • By-products from thermal decomposition.

  • Regioisomers, although less common with the symmetrically substituted 4-ethoxyaniline.

Q4: How can I effectively monitor the progress of both the condensation and cyclization steps?

Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring reaction progress.[4][6]

  • For Condensation: Spot the reaction mixture against the 4-ethoxyaniline starting material. The reaction is complete when the aniline spot has been completely consumed, replaced by a new, typically less polar, product spot (the intermediate).

  • For Cyclization: Spot the reaction mixture against the intermediate. The reaction is complete when the intermediate spot disappears, and a new, often more polar spot corresponding to the 6-Ethoxyquinolin-4-ol product appears. For more precise analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the conversion.[7][8]

Troubleshooting Guide: Low Product Yield

Low yields can be diagnosed and resolved by systematically evaluating each stage of the Gould-Jacobs reaction.

Issue 1: Incomplete Initial Condensation

The first step, forming the enamine intermediate, is critical for a high overall yield.

  • Potential Cause: The reaction temperature for the condensation is too low, or the reaction time is insufficient.

  • Suggested Solution: A typical starting point for the condensation is heating the neat mixture of 4-ethoxyaniline and DEEM to between 100-140°C for 1-3 hours.[5] Use TLC to monitor the disappearance of the 4-ethoxyaniline.

  • Potential Cause: Incorrect stoichiometry of reactants.

  • Suggested Solution: Use a slight excess of diethyl ethoxymethylenemalonate (DEEM). In many procedures, excess DEEM can serve as both a reagent and a solvent, helping to drive the condensation to completion.[5]

Issue 2: Poor Thermal Cyclization Efficiency

The high-temperature ring closure is often the most challenging step.

  • Potential Cause: The cyclization temperature is too low to overcome the activation energy barrier.

  • Suggested Solution: The thermal cyclization generally requires temperatures of 250-300°C.[9] This is typically achieved by heating the intermediate in a high-boiling inert solvent such as mineral oil or Dowtherm A.[3][6] Using a high-boiling solvent ensures even heat distribution and can improve yields compared to heating the intermediate neat.[3]

  • Potential Cause: Product degradation due to excessive temperature or prolonged reaction time.

  • Suggested Solution: A thorough time-temperature study is necessary to find the optimal balance.[7] If degradation is suspected, try reducing the reaction time. For example, increasing the temperature to 300°C while decreasing the reaction time to 5 minutes has been shown to improve yields in some cases.[7]

  • Potential Cause: Inefficient heating method.

  • Suggested Solution: Consider using microwave irradiation. Microwave synthesis can provide rapid, uniform heating, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods.[7][10]

  • Potential Cause: The thermal reaction is simply too harsh for the substrate.

  • Suggested Solution: Explore chemical catalysis to promote cyclization under milder conditions. Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) is an effective cyclizing agent that allows the reaction to proceed at lower temperatures (e.g., 80–100 °C), often with excellent yields.[10]

Logical Workflow for Troubleshooting Low Yield

Below is a diagram outlining a systematic approach to diagnosing and solving low-yield issues.

Low_Yield_Troubleshooting start Low Yield of 6-Ethoxyquinolin-4-ol check_condensation Analyze Condensation Step (TLC/LC-MS) start->check_condensation incomplete_condensation Condensation Incomplete? check_condensation->incomplete_condensation optimize_condensation Optimize Condensation: - Increase Temp (100-140°C) - Use excess DEEM - Increase Time incomplete_condensation->optimize_condensation Yes check_cyclization Analyze Cyclization Step (TLC/LC-MS) incomplete_condensation->check_cyclization No, Condensation is Complete optimize_condensation->check_condensation incomplete_cyclization Cyclization Incomplete? check_cyclization->incomplete_cyclization degradation Evidence of Degradation (e.g., charring, multiple spots)? incomplete_cyclization->degradation No, Cyclization is Complete but yield is still low optimize_cyclization Optimize Cyclization: - Increase Temp (250-300°C) - Use high-boiling solvent (e.g., Dowtherm A) incomplete_cyclization->optimize_cyclization Yes milder_conditions Use Milder Conditions: - Reduce reaction time - Use Microwave heating - Use Eaton's Reagent degradation->milder_conditions Yes end Improved Yield degradation->end No optimize_cyclization->check_cyclization milder_conditions->end

Caption: Troubleshooting workflow for low product yield.

Troubleshooting Guide: Product Purity

Achieving high purity is essential for downstream applications. Recrystallization is the most common purification technique for quinolinones.[11]

Issue 1: Crude Product is an Oil and Fails to Solidify
  • Potential Cause: Residual high-boiling solvent (e.g., Dowtherm A, mineral oil) is present.

  • Suggested Solution: Ensure the solvent is thoroughly removed. After the reaction, dilute the mixture with a hydrocarbon solvent like hexanes to precipitate the product and dissolve the reaction solvent.[6] Filter the solid and wash it extensively with a low-boiling solvent (hexanes, ethyl acetate) to remove residual high-boiling oils before drying under a high vacuum.

  • Potential Cause: Impurities are depressing the melting point and preventing crystallization.

  • Suggested Solution: If removing the solvent is unsuccessful, column chromatography is the next logical step to remove impurities.[12] The purified product, free from contaminants, will often solidify upon removal of the chromatography solvent.

Issue 2: Persistent Impurities After Recrystallization
  • Potential Cause: An inappropriate recrystallization solvent was chosen.

  • Suggested Solution: The ideal solvent should dissolve the product well when hot but poorly at room temperature.[11] For quinolinone derivatives, polar solvents like ethanol or solvent mixtures such as ethanol/ethyl acetate or dichloromethane/hexane are good starting points.[11][12] Perform a systematic solvent screen with small amounts of crude material to identify the optimal system.

  • Potential Cause: Unreacted 4-ethoxyaniline co-precipitates with the product.

  • Suggested Solution: Before crystallization, perform an acid-base liquid-liquid extraction.[12] Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 4-ethoxyaniline will be protonated and move into the aqueous layer, while the neutral quinolinone product remains in the organic layer.[12]

General Purification Workflow

Purification_Workflow crude Crude Reaction Mixture workup Initial Workup: - Cool reaction - Dilute with Hexane - Filter solid crude->workup solid_check Is the product a solid? workup->solid_check oily_product Troubleshoot Oily Product: - Dry under high vacuum - Attempt trituration - Proceed to Chromatography solid_check->oily_product No dry_solid Dry Crude Solid solid_check->dry_solid Yes purification Purification Required oily_product->purification purity_check Check Purity (TLC/HPLC) dry_solid->purity_check purity_ok Purity > 95%? purity_check->purity_ok final_product Final Pure Product purity_ok->final_product Yes purity_ok->purification No acid_wash Acid Wash (Optional): Dissolve in EtOAc, wash with 1M HCl to remove residual aniline purification->acid_wash recrystallize Recrystallization: - Select appropriate solvent - Dissolve in minimum hot solvent - Cool slowly to crystallize - Filter and dry acid_wash->recrystallize recrystallize->purity_check

Caption: General workflow for the purification of 6-Ethoxyquinolin-4-ol.

Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 6-Ethoxyquinolin-4-ol

This protocol is a generalized procedure based on common practices for the Gould-Jacobs reaction.

Step A: Condensation

  • In a round-bottom flask, combine 4-ethoxyaniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.2 equiv.).

  • Heat the neat mixture with stirring at 120-130°C for 2 hours.

  • Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) to confirm the consumption of 4-ethoxyaniline.

  • Allow the mixture to cool slightly. The resulting oil is the crude diethyl (4-ethoxyanilino)methylenemalonate intermediate.

Step B: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser and a magnetic stirrer, preheat a high-boiling solvent (e.g., Dowtherm A or mineral oil) to 250°C.

  • Add the crude intermediate from Step A dropwise to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250°C for 30-60 minutes.[6] Monitor the disappearance of the intermediate by TLC.

  • After the reaction is complete, remove the heat source and allow the mixture to cool. The product often precipitates upon cooling.

  • Dilute the cooled mixture with a sufficient volume of hexanes to fully precipitate the product and dissolve the Dowtherm A.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes, followed by a small amount of cold ethyl acetate, to remove residual solvent and impurities.

  • Dry the solid under vacuum to yield crude 6-Ethoxyquinolin-4-ol.

ParameterConditionRationale
Condensation Temp. 120-130°COptimal for forming the enamine intermediate without significant side reactions.[5]
Cyclization Temp. ~250°CRequired to overcome the energy barrier for the 6-electron cyclization.[6]
Cyclization Solvent Dowtherm A / Mineral OilHigh-boiling, inert solvent that provides excellent heat transfer and prevents charring.[3]
Workup Solvent HexanesNonpolar solvent used to precipitate the polar product while dissolving the nonpolar reaction solvent.[6]
Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, or mixtures) at room temperature and with heating. The ideal solvent will dissolve the crude material when hot but not when cold.[11]

  • Dissolution: Place the crude 6-Ethoxyquinolin-4-ol in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[11]

  • Hot Filtration (Optional): If insoluble impurities or coloring agents are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[11]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent. The purity can then be confirmed by HPLC and melting point analysis.

References
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. (n.d.). Optimizing reaction conditions for the Gould-Jacobs synthesis.
  • Benchchem. (2025). Optimizing temperature and reaction time for the Gould-Jacobs reaction.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • Benchchem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
  • Merck Index. (n.d.). Gould-Jacobs Reaction.
  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol.
  • Benchchem. (n.d.). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization.
  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.

Sources

Technical Support Center: Purification of Crude 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 6-Ethoxyquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to provide you with the scientific rationale behind purification strategies to empower you to overcome challenges in your experiments.

Introduction

6-Ethoxyquinolin-4-ol is a quinolinone derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry. The purity of this compound is paramount for its downstream applications, including biological assays and further synthetic transformations. The common synthetic route to 4-hydroxyquinoline derivatives like 6-Ethoxyquinolin-4-ol is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.[1][2][3] This synthesis, while effective, can result in a crude product containing unreacted starting materials, intermediates, and other by-products that necessitate robust purification protocols.[4]

This guide provides a structured approach to purifying crude 6-Ethoxyquinolin-4-ol, focusing on the most common and effective techniques: recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the purification of 6-Ethoxyquinolin-4-ol.

Q1: What are the most likely impurities in my crude 6-Ethoxyquinolin-4-ol?

A1: Given that the Gould-Jacobs reaction is a common synthetic route, the primary impurities are likely to be:

  • Unreacted Starting Materials: p-phenetidine (4-ethoxyaniline) and diethyl ethoxymethylenemalonate (or a similar malonic ester derivative).

  • Intermediate Product: The acyclic intermediate, diethyl 2-((4-ethoxyphenyl)amino)methylenemalonate, may be present if the cyclization step is incomplete.[1][2]

  • Isomeric Byproducts: If the cyclization is not completely regioselective, minor isomers could be formed, although this is less common with a para-substituted aniline.

  • Degradation Products: High temperatures used for cyclization can sometimes lead to minor degradation products.[2]

  • Residual Solvent: Solvents used in the reaction or initial work-up, such as Dowtherm A or diphenyl ether, can be difficult to remove.[2]

Q2: How do I choose the best purification method for my crude sample?

A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is ideal when you have a relatively high-purity crude product (>90%) with small amounts of impurities that have different solubility profiles from your desired compound. It is a cost-effective and scalable method.[4]

  • Column Chromatography is more suitable for complex mixtures with multiple components or when impurities have similar solubility to 6-Ethoxyquinolin-4-ol. It offers higher resolution but is more time-consuming and requires more solvent.[5][6]

The following flowchart can guide your decision-making process:

Purification_Decision_Tree start Crude 6-Ethoxyquinolin-4-ol tlc Perform TLC Analysis start->tlc single_spot Single major spot with minor impurities? tlc->single_spot Analyze chromatogram multiple_spots Multiple spots of comparable intensity? single_spot->multiple_spots No recrystallize Recrystallization single_spot->recrystallize Yes column Column Chromatography multiple_spots->column Yes pure_product Pure Product recrystallize->pure_product column->pure_product

Caption: Decision tree for selecting a purification method.

Q3: My compound streaks badly on the TLC plate. What does this mean and how can I fix it?

A3: Streaking or tailing on a silica gel TLC plate is a common issue with basic compounds like quinolines.[5] The acidic nature of silica gel can lead to strong interactions with the basic nitrogen atom in the quinoline ring, causing the compound to move unevenly up the plate.

Solution: To mitigate this, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[5] Alternatively, a few drops of ammonia in methanol can also be effective. This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Recrystallization Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
Oiling Out (Compound separates as a liquid instead of crystals)1. The solution is supersaturated. 2. The cooling process is too rapid. 3. High concentration of impurities depressing the melting point.1. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.[5] 2. Scratch the inside of the flask with a glass rod to induce nucleation.[5] 3. Add a seed crystal of pure compound.[5] 4. If impurities are the issue, consider a preliminary purification step like a quick filtration through a silica plug.[5]
No Crystal Formation 1. The solution is not saturated (too much solvent was used). 2. The compound is highly soluble in the solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Place the solution in an ice bath or freezer to further decrease solubility. 3. If the compound remains soluble, a different solvent or a mixed-solvent system may be necessary.
Low Recovery 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration.1. Minimize the amount of hot solvent used for dissolution.[5] 2. Concentrate the mother liquor and perform a second recrystallization. 3. For hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.
Crystals are colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.[5]
Column Chromatography Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
Poor Separation 1. Inappropriate solvent system. 2. Column overloading.1. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your compound. 2. Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel weight).[5]
Compound Won't Elute 1. The compound is too polar for the chosen eluent. 2. Irreversible adsorption or decomposition on the silica gel.1. Gradually increase the polarity of the eluent. A gradient elution can be very effective.[5] 2. Before running a column, test the stability of your compound on a TLC plate by letting it sit for an hour before eluting. 3. Consider using a different stationary phase like neutral alumina or reversed-phase silica (C18).[5]
Streaking on the Column The compound is basic and interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica.[5]

Experimental Protocols

Protocol 1: Purification of 6-Ethoxyquinolin-4-ol by Recrystallization

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally. Based on literature for similar compounds, ethanol or a methanol-acetone mixture are good starting points.[4]

1. Solvent Selection:

  • Place a small amount of your crude 6-Ethoxyquinolin-4-ol (20-30 mg) in a test tube.
  • Add a few drops of the chosen solvent at room temperature. If it dissolves, the solvent is not suitable.
  • If it does not dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot but not when cold.
  • Allow the hot solution to cool. The formation of crystals upon cooling indicates a suitable solvent.

2. Recrystallization Procedure:

  • Place the crude 6-Ethoxyquinolin-4-ol in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent.[5]
  • If there are insoluble impurities, perform a hot gravity filtration.
  • Allow the clear, hot solution to cool slowly to room temperature.
  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
  • Dry the crystals in a vacuum oven.
Protocol 2: Purification of 6-Ethoxyquinolin-4-ol by Flash Column Chromatography

This protocol provides a general workflow for flash column chromatography.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Collection tlc 1. TLC Analysis: Optimize eluent (e.g., Ethyl Acetate/Hexane with 0.5% TEA). Aim for Rf ~0.25. column_prep 2. Column Packing: Pack a silica gel column with the initial eluent. tlc->column_prep loading 3. Sample Loading: Dissolve crude product in a minimum amount of solvent and load onto the column. column_prep->loading elution 4. Elution: Run the column with the optimized eluent, collecting fractions. loading->elution fraction_analysis 5. Fraction Analysis: Analyze collected fractions by TLC. elution->fraction_analysis combine 6. Combine & Evaporate: Combine pure fractions and remove the solvent under reduced pressure. fraction_analysis->combine final_product Pure 6-Ethoxyquinolin-4-ol combine->final_product

Caption: Workflow for flash column chromatography.

Data Presentation

The following table summarizes the advantages and disadvantages of the primary purification techniques discussed.

Purification Technique Advantages Disadvantages Best Suited For
Recrystallization - Cost-effective - Scalable - Can yield very pure crystals- Not suitable for complex mixtures - Requires a suitable solvent - Can have lower recoveryRemoving small amounts of impurities from a relatively pure solid.
Column Chromatography - High resolution for complex mixtures - Versatile with different stationary and mobile phases- More time-consuming - Requires larger volumes of solvent - Can be less scalableSeparating multiple components or impurities with similar solubility to the product.

References

  • Gould-Jacobs reaction. Wikipedia. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

  • Purification of strong polar and basic compounds : r/Chempros. Reddit. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Agilent. [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. National Institutes of Health. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health. [Link]

  • Determination of Residues of Quinolones in Poultry Products by High Pressure Liquid Chromatography. Science Alert. [Link]

  • Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. Beilstein Journal of Organic Chemistry. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate. [Link]

Sources

Technical Support Center: Characterization of 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 6-Ethoxyquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and analytical scientists who are working with this and related quinolinone scaffolds. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and analytical characterization. Our goal is to equip you with the expertise to interpret your data accurately and overcome experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries regarding the fundamental properties and analytical behavior of 6-Ethoxyquinolin-4-ol.

Q1: What are the primary structural and chemical features of 6-Ethoxyquinolin-4-ol that influence its characterization?

A1: The most critical feature of 6-Ethoxyquinolin-4-ol is its existence in a tautomeric equilibrium between the keto (quinolin-4-one) and enol (quinolin-4-ol) forms. This equilibrium is highly sensitive to the solvent, pH, and temperature, which can lead to variable results across different analytical techniques.[1][2][3] The quinoline core is basic, while the 4-hydroxy group is acidic, giving the molecule amphoteric properties that can cause issues like peak tailing in HPLC.

Q2: What is the significance of the keto-enol tautomerism in its characterization?

A2: The presence of both tautomers in solution can complicate spectral interpretation. In Nuclear Magnetic Resonance (NMR), you may observe two distinct sets of signals or broadened peaks, depending on the rate of interconversion.[4][5] In chromatography, it can lead to split or broad peaks. Understanding and controlling this equilibrium is key to obtaining reproducible and clear analytical data. In the solid state, it typically exists predominantly as the keto (quinolin-4-one) tautomer due to favorable intermolecular hydrogen bonding.

Diagram: Keto-Enol Tautomerism of 6-Ethoxyquinolin-4-ol

The following diagram illustrates the equilibrium that is central to the characterization challenges of this molecule.

tautomerism cluster_keto 6-Ethoxyquinolin-4(1H)-one (Keto Form) cluster_enol 6-Ethoxyquinolin-4-ol (Enol Form) Keto Keto Enol Enol Keto->Enol H⁺ transfer (Solvent Dependent)

Caption: Keto-enol equilibrium of the 6-ethoxyquinoline core structure.

Q3: What are the expected solubility properties and how should I store this compound?

A3: Quinolin-4-ol and its derivatives typically exhibit poor solubility in water and nonpolar organic solvents but are soluble in polar aprotic solvents like DMSO and DMF.[6] For storage, quinolone compounds are generally stable but can be sensitive to light.[7] It is recommended to store the solid compound in a cool, dark, and dry place (4°C is preferable to -20°C to avoid freeze-thaw cycles if used frequently).[8][9] Solutions should be prepared fresh; long-term storage in solution is not recommended without stability validation.[10]

Section 2: Troubleshooting Guides by Analytical Technique

This section provides detailed, issue-specific guidance for common analytical methods used to characterize 6-Ethoxyquinolin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum in CDCl₃ shows very broad signals for the aromatic protons, and the N-H/O-H proton is not visible. What is happening?

A: This is a classic presentation for a compound undergoing intermediate exchange on the NMR timescale, driven by tautomerism and potentially aggregation.

  • Causality: In a solvent like chloroform, the keto-enol exchange rate is often in the intermediate regime at room temperature, leading to signal broadening. The acidic proton (N-H or O-H) may exchange with trace amounts of D₂O or acidic impurities, broadening it into the baseline.

  • Troubleshooting Protocol:

    • Change Solvent: Re-run the sample in a hydrogen-bond-accepting solvent like DMSO-d₆. This solvent will stabilize the keto tautomer and form a distinct hydrogen bond with the N-H proton, resulting in a sharp, observable signal, typically downfield (>10 ppm).[11]

    • Variable Temperature (VT) NMR: If broadening persists, acquiring spectra at different temperatures can help. Cooling the sample may slow the exchange enough to resolve separate signals for each tautomer, while heating may coalesce them into a sharp, averaged signal.

    • Confirm with ²D NMR: A ¹H-¹³C HSQC experiment can help correlate broad proton signals to their corresponding carbons, aiding in structural confirmation even with poor ¹H resolution.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 6-Ethoxyquinolin-4-one Core (in DMSO-d₆)

Position ¹H Chemical Shift (ppm) [11][12][13]¹³C Chemical Shift (ppm) [14][15]Notes
H-2~8.0 - 8.2 (d)~140 - 145
H-3~6.0 - 6.3 (d)~108 - 112Highly shielded proton on the enone system.
C-4 (C=O)N/A~175 - 178Diagnostic signal for the keto tautomer.
H-5~7.8 - 8.0 (d)~125 - 128
C-6 (-OEt)N/A~155 - 158
H-7~7.3 - 7.5 (dd)~118 - 121
H-8~7.6 - 7.8 (d)~115 - 118
N-H~11.5 - 12.0 (s, broad)N/ASharp in dry DMSO; exchanges in MeOD.
-OCH₂CH₃~4.0 - 4.2 (q)~63 - 65
-OCH₂CH₃~1.3 - 1.5 (t)~14 - 16

Note: These are estimated ranges based on analogous structures. Actual shifts will vary.

High-Performance Liquid Chromatography (HPLC)

Q: My compound shows a broad, tailing peak on a standard C18 column with a methanol/water mobile phase. How can I improve the peak shape?

A: Peak tailing for quinolone derivatives on silica-based columns is very common. It is typically caused by strong interactions between the basic nitrogen of the quinoline ring and acidic residual silanol groups on the stationary phase.

  • Causality: This secondary interaction delays the elution of a fraction of the analyte molecules, causing the peak to tail. The amphoteric nature of the molecule can also contribute.

  • Troubleshooting Protocol:

    • Control Mobile Phase pH: The most effective solution is to buffer the aqueous portion of your mobile phase. A pH between 2.5 and 3.5 will protonate the quinoline nitrogen, minimizing interaction with silanols. Use a buffer like phosphate or formate.[16]

    • Add a Basic Modifier: If buffering is not sufficient, adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can effectively block the active silanol sites.[17]

    • Select a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a modern phenyl-hexyl or an embedded polar group column) designed for basic compounds.[18]

    • Optimize Organic Modifier: Acetonitrile often provides better peak shapes for heterocyclic compounds compared to methanol due to its different solvent properties.[16][19]

Diagram: HPLC Troubleshooting Workflow for Peak Tailing

hplc_troubleshooting Start Start: Broad/Tailing Peak on C18 with MeOH/H₂O Buffer Action 1: Add Buffer (e.g., 0.1% Formic Acid, pH ~2.7) Start->Buffer Check1 Peak Shape Improved? Buffer->Check1 Modifier Action 2: Add Basic Modifier (e.g., 0.1% Triethylamine) Check1->Modifier No End_Good End: Symmetrical Peak Achieved Check1->End_Good Yes Check2 Peak Shape Improved? Modifier->Check2 Column Action 3: Change Column (e.g., Phenyl-Hexyl, End-capped) Check2->Column No Check2->End_Good Yes Check3 Peak Shape Improved? Column->Check3 Check3->End_Good Yes End_Bad End: Consult Specialist (Consider HILIC or SFC) Check3->End_Bad No

Caption: A decision tree for systematically improving HPLC peak shape.

Mass Spectrometry (MS)

Q: In my ESI-MS (positive ion mode), I am seeing a weak molecular ion [M+H]⁺ and several unexpected fragment ions. Is my compound impure or unstable?

A: While impurity is possible, quinolin-4-ones can undergo in-source fragmentation, especially under harsh ionization conditions. The most common fragmentations involve losses from the ethoxy group or the quinolone core itself.

  • Causality: The protonated molecule can be unstable in the gas phase. Common neutral losses for related quinolone structures include H₂O, CO, and cleavage of substituents.[20][21][22][23] For 6-ethoxyquinolin-4-ol, a primary fragmentation pathway would be the loss of ethylene (C₂H₄) from the ethoxy group, resulting in an [M+H - 28]⁺ ion.

  • Troubleshooting Protocol:

    • Soften Ionization Conditions: Decrease the fragmentor or capillary voltage in the ion source. This reduces the energy applied to the ions, minimizing in-source fragmentation and promoting the molecular ion.

    • Optimize Cone Gas Flow: Increasing the cone gas flow can sometimes help to cool the ions and reduce fragmentation.

    • Confirm with High-Resolution MS (HRMS): Obtain an accurate mass measurement of the parent and fragment ions. This will allow you to calculate elemental compositions and confidently assign the fragmentation pathways, distinguishing them from potential impurities.

    • Perform MS/MS: Isolate the suspected [M+H]⁺ ion and perform collision-induced dissociation (CID). This will confirm which fragment ions originate from your compound of interest. The fragmentation pattern can serve as a structural fingerprint.[24]

Section 3: General Synthesis and Purification

Q: I am struggling to purify 6-Ethoxyquinolin-4-ol by silica gel chromatography. My compound seems to decompose on the column.

A: This is a frequent problem. The acidic nature of standard silica gel can catalyze decomposition or lead to irreversible adsorption of basic heterocyclic compounds.

  • Causality: The silanol groups (Si-OH) on the silica surface are acidic and can interact strongly with the basic quinoline nitrogen, leading to streaking, poor recovery, and in some cases, degradation.[17]

  • Purification Protocol:

    • Deactivate the Silica: Before packing, prepare a slurry of the silica gel in your chosen eluent system containing 1-2% triethylamine or pyridine. This neutralizes the acidic sites.[17]

    • Use an Alternative Stationary Phase: If decomposition persists, switch to a less acidic medium.

      • Neutral Alumina: Often an excellent choice for basic compounds.

      • Reversed-Phase (C18) Chromatography: If the compound and impurities have different polarities, this can be a very effective method.

    • Recrystallization: If the crude material is sufficiently pure (>90%), recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is the preferred method for obtaining high-purity material, as it avoids issues with stationary phases altogether.

References

  • Groh, M., et al. (2009). Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed. Available at: [Link]

  • Tang, Q., et al. (2011). Full article: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis Online. Available at: [Link]

  • Tang, Q., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis Online. Available at: [Link]

  • Turiel, E., et al. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. PubMed. Available at: [Link]

  • Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Available at: [Link]

  • Nguyen, T., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Pharmacia. Available at: [Link]

  • Wang, J., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. Available at: [Link]

  • Tang, Q., et al. (2011). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry. Available at: [Link]

  • Roca, M., et al. (2010). Effect of Heating on the Stability of Quinolones in Milk. ACS Publications. Available at: [Link]

  • Rao, P., et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. Available at: [Link]

  • Supporting Information. (n.d.). 2-phenylquinolin-4(1H)-one (3aa). Available at: [Link]

  • Turiel, E., et al. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges | Request PDF. ResearchGate. Available at: [Link]

  • WCK 1152 Development Team. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. NIH. Available at: [Link]

  • Roca, M., et al. (2010). Effect of heating on the stability of quinolones in milk. PubMed. Available at: [Link]

  • Reddit User. (2023). Purification of Quinoline-3,4-diones. Reddit. Available at: [Link]

  • Le, T., & Bełdowicz, M. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Available at: [Link]

  • Ghammamy, S., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Al-Majedy, Y., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. NIH. Available at: [Link]

  • PubChem. 4-Hydroxyquinoline. PubChem. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Wang, M., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Available at: [Link]

  • Hussein, M., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org. Available at: [Link]

  • Hussein, M., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciSpace. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • ResearchGate. Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2022). Keto-enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Ethoxyquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation. As Senior Application Scientists, we have structured this center to provide not just protocols, but the underlying principles to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational questions regarding the physicochemical properties of 6-Ethoxyquinolin-4-ol, which are critical for understanding its solubility behavior.

Q1: What is 6-Ethoxyquinolin-4-ol and why is it poorly soluble in aqueous solutions?

A1: 6-Ethoxyquinolin-4-ol is a heterocyclic aromatic organic compound belonging to the quinolinol class. Its poor aqueous solubility stems from its molecular structure. The core quinoline ring is a bicyclic aromatic system, which is largely hydrophobic. While the hydroxyl (-OH) and ether (-OC2H5) groups add some polarity, the molecule's overall character is dominated by the nonpolar aromatic surface. Furthermore, in its solid state, strong intermolecular forces within the crystal lattice can require significant energy to break, making it difficult for water molecules to effectively solvate individual molecules.[1]

Q2: I can't find specific experimental data for the pKa or LogP of 6-Ethoxyquinolin-4-ol. What are the estimated values and how do they impact solubility?

A2: It is common for specific experimental data to be limited for specialized research compounds. However, we can infer properties from its structure and related analogs.

  • pKa (Acid Dissociation Constant): The quinoline nitrogen atom makes the molecule a weak base. The hydroxyl group is phenolic and thus weakly acidic. Based on similar quinolinol structures, the pKa for the protonation of the quinoline nitrogen is estimated to be in the range of 4-5. This is the most relevant pKa for solubility enhancement. As a weak base, its solubility will dramatically increase in acidic conditions (pH < pKa) as the nitrogen becomes protonated, forming a more soluble cationic salt.[2][3]

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity (oil-loving) or hydrophilicity (water-loving) of a compound. A positive LogP value indicates lipophilicity. While an experimental value is unavailable, the presence of the bicyclic aromatic system and the ethoxy group suggests a positive LogP value, confirming its hydrophobic nature and predicting poor aqueous solubility.

Understanding these properties is the first step in troubleshooting. The weakly basic nature immediately suggests that pH adjustment is a primary strategy for solubilization.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step solutions to common solubility problems. Each guide explains the core principle, provides a protocol, and offers troubleshooting tips.

Scenario 1: My compound, dissolved in a DMSO stock, precipitates when diluted into my aqueous experimental buffer.

This is a very common issue known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but not in the final aqueous buffer once the organic solvent concentration is drastically lowered.[2]

Before choosing a specific protocol, use this decision tree to identify the most suitable approach based on your experimental constraints.

G start Start: 6-Ethoxyquinolin-4-ol Insoluble in Aqueous Buffer q_solvent Is your assay tolerant to low levels (<1%) of organic co-solvents? start->q_solvent q_ph Can the pH of your experimental medium be adjusted? q_solvent->q_ph No cosolvency Strategy 1: Co-Solvency Optimization q_solvent->cosolvency Yes q_excipient Is your assay compatible with excipients like cyclodextrins? q_ph->q_excipient No ph_adjust Strategy 2: pH Adjustment / Salt Formation q_ph->ph_adjust Yes complexation Strategy 3: Cyclodextrin Complexation q_excipient->complexation Yes advanced Consider Advanced Methods: Solid Dispersions, Nanosuspensions q_excipient->advanced No

Caption: Decision tree for selecting a solubility enhancement method.

Guide 1: pH Adjustment / Salt Formation

Principle: As a weak base, 6-Ethoxyquinolin-4-ol can be protonated by an acid to form a water-soluble salt.[4] By lowering the pH of the aqueous medium to at least 1-2 units below the compound's pKa (~4-5), we can significantly increase the concentration of the more soluble, ionized form.[2][5] This is often the most effective and cleanest method if the experimental system can tolerate an acidic pH.

Experimental Protocol: Solubility Enhancement via pH Adjustment

  • Determine Target pH: Based on the estimated pKa of ~4-5, aim for a buffer pH in the range of 2.5-3.5. The required pH will depend on the target concentration.

  • Buffer Selection: Choose a buffer system with adequate buffering capacity in the desired pH range (e.g., citrate or glycine-HCl buffer). Ensure the buffer components do not interact with your compound or assay.

  • Preparation of Acidic Solution:

    • Accurately weigh the required amount of 6-Ethoxyquinolin-4-ol powder.

    • Add a small amount of your acidic buffer (e.g., pH 3.0 citrate buffer) to the powder.

    • Vortex or sonicate the mixture. The compound should dissolve as it forms the corresponding salt in situ.

    • Once dissolved, add the remaining buffer to reach the final desired volume and concentration.

  • Verification:

    • Visually inspect the solution for any cloudiness or particulates. A true solution should be clear.

    • Measure the final pH of the solution to confirm it is within the target range.

    • (Optional but Recommended) Filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles.

Troubleshooting & Optimization:

  • Problem: The compound still doesn't dissolve completely.

    • Solution: The pH may not be low enough. Try a buffer with a lower pH. You can also prepare a concentrated stock in 0.1 M HCl and then dilute it into your final buffer, ensuring the final pH remains sufficiently acidic.

  • Problem: My experiment cannot be performed at such a low pH.

    • Solution: This method may not be suitable. Consider the Co-Solvency or Cyclodextrin Complexation methods. Alternatively, you can attempt to form a stable, solid salt of 6-Ethoxyquinolin-4-ol first. Reacting the compound with an acid (like HCl or methanesulfonic acid) in an organic solvent, isolating the resulting salt, and then dissolving this salt in your neutral buffer may work.[6] A general rule is that the pKa of the acid should be at least 2-3 units lower than the pKa of the base to ensure stable salt formation.[7][8]

Guide 2: Co-Solvency

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving hydrophobic compounds like 6-Ethoxyquinolin-4-ol. Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[]

Experimental Protocol: Preparing a Working Solution Using a Co-solvent

  • Prepare a High-Concentration Stock: Dissolve 6-Ethoxyquinolin-4-ol in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. This is your primary stock.

  • Perform Serial Dilutions:

    • Make an intermediate dilution of your primary stock into your final aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) while vortexing vigorously to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.

    • Perform subsequent dilutions from this intermediate stock into the final buffer.

  • Final Concentration: The key is to keep the final concentration of the co-solvent in the experimental medium as low as possible (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts.[2]

Troubleshooting & Optimization:

  • Problem: The compound precipitates even with vigorous vortexing.

    • Solution 1: Lower the final concentration of your compound. You may have exceeded its solubility limit in the final buffer/co-solvent mixture.

    • Solution 2: Slightly increase the final concentration of the co-solvent, but ensure it remains within the tolerance limits of your assay.

    • Solution 3: Try a different co-solvent. Sometimes a combination of co-solvents (e.g., DMSO and PEG 400) can be more effective.

Table 1: Common Co-solvents for In Vitro Experiments

Co-SolventPropertiesTypical Final ConcentrationNotes
DMSO Strong aprotic solvent, dissolves a wide range of compounds.[12]< 0.5%Can have biological effects at higher concentrations.
Ethanol Polar protic solvent, commonly used for parenteral formulations.[]< 1%Can cause protein denaturation at higher concentrations.
PEG 400 Low toxicity, often used in drug formulations.[13]1-5%Can be viscous.
Propylene Glycol Similar to PEG 400, good solubilizing agent.[13]1-5%Check for compatibility with your assay.
Guide 3: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] The hydrophobic 6-Ethoxyquinolin-4-ol molecule can be encapsulated within this cavity, forming an "inclusion complex."[15][16] This complex has a water-soluble exterior, thus increasing the apparent aqueous solubility of the compound.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[5]

Experimental Protocol: Solubilization using HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., 5-10% w/v, which is ~35-70 mM).

  • Add Compound: Add an excess of 6-Ethoxyquinolin-4-ol powder directly to the HP-β-CD solution.

  • Equilibration: Stir or shake the mixture vigorously for 24-48 hours at a constant temperature (e.g., 25 °C) to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separation & Quantification:

    • After equilibration, separate the undissolved compound from the solution by centrifugation (e.g., 15,000 x g for 15-30 minutes) or by filtering through a 0.22 µm PVDF syringe filter.

    • The clear supernatant contains the solubilized drug-cyclodextrin complex.

    • Determine the concentration of 6-Ethoxyquinolin-4-ol in the supernatant using a validated analytical method, such as HPLC-UV. This gives you the maximum solubility in that specific cyclodextrin solution.

Troubleshooting & Optimization:

  • Problem: The achieved solubility is still insufficient.

    • Solution: Increase the concentration of HP-β-CD. The relationship between cyclodextrin concentration and drug solubility is often linear up to a certain point.

  • Problem: I am concerned about the effect of the cyclodextrin itself on my experiment.

    • Solution: Always run a "vehicle control" in your experiment containing only the HP-β-CD solution at the same concentration to account for any effects of the excipient.

Part 3: Analytical Confirmation

It is essential to analytically confirm the solubility of your compound. Visual clarity can be misleading.

Q: How do I accurately measure the solubility of 6-Ethoxyquinolin-4-ol?

A: The "gold standard" is the shake-flask equilibrium solubility method.[19]

Caption: Workflow for determining equilibrium solubility.

This method provides the thermodynamic or equilibrium solubility, which is the true maximum concentration of the compound that can be dissolved in a given solvent system.[20] This is distinct from kinetic solubility, which often measures precipitation from a DMSO stock and can yield higher, but less stable, supersaturated values.[20]

References

  • Jadhav, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Iacob, A. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 709. [Link]

  • Verma, S., & Rawat, A. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Mehta, H., et al. (2012). Enhancement of Solubility by Complexation with Clyclodextrin and Nanocrystallisation. International Research Journal of Pharmacy, 3(5), 100-105.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, Article ID 195727. [Link]

  • Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Patel, H., & Shah, V. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10.
  • Yustisia, I., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Rasayan Journal of Chemistry, 14(2), 1218-1226.
  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Topics. [Link]

  • IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Knowledge Centers.
  • Todkar, S. S., et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 14(6), 40-47.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. BenchChem Tech Support.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore Technical Article.
  • BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. BenchChem Tech Support.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Avdeef, A., et al. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(1), 28-49.
  • Sudarmi, S., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 375-382.
  • Goud, N. R., et al. (2021).
  • Bergström, C. A. S. (2010). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chen, Y.-C., et al. (2021). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics, 13(9), 1339.
  • Jain, A., et al. (2015). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(1), 43-50.
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Stasyuk, A. J., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 45011–45019. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Services. [Link]

  • Barik, B. B., et al. (2023). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 3(1), 1-5.
  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • Stasyuk, A. J., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 45011-45019.
  • BenchChem. (2025). An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol. BenchChem Tech Support.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Blog.
  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(7), 1-10.
  • Sree, G. J., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Sigma-Aldrich. (n.d.). 6-Ethoxy-2-methylquinolin-4-ol solubility. Product Page.
  • CP Lab Safety. (n.d.). 6-Ethoxyquinolin-4-ol, 97%+ Purity, C11H11NO2, 5 grams. Product Page.
  • Synthonix. (n.d.). 6-Ethoxyquinolin-4-ol. Product Page.
  • BLD Pharm. (n.d.). 6-Ethoxy-2-methylquinolin-4-ol. Product Page.
  • PubChem. (n.d.). 8-Methoxy-6-methylquinolin-4-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-Iodoquinolin-4-ol. National Center for Biotechnology Information. [Link]

Sources

refining experimental protocols for 6-Ethoxyquinolin-4-ol reactions.

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Refining Experimental Protocols for 6-Ethoxyquinolin-4-ol Reactions

Foreword from a Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and application of 6-Ethoxyquinolin-4-ol. As a quinolone derivative, this molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis, primarily through the Gould-Jacobs reaction, is nuanced and often presents challenges ranging from low yields to purification difficulties.

This guide is structured to move beyond simple step-by-step instructions. My goal is to provide you with the causal reasoning behind each experimental choice, empowering you to not just follow a protocol but to understand, adapt, and troubleshoot it effectively. We will delve into the mechanism, explore common pitfalls, and present field-proven solutions to refine your experimental outcomes. Every recommendation herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and the trustworthiness of your results.

Part 1: The Core Synthesis - Understanding the Gould-Jacobs Reaction

The most reliable and common route to 6-Ethoxyquinolin-4-ol is the Gould-Jacobs reaction. This process involves two key stages: the initial condensation of an aniline with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.[1][2]

The Reaction Pathway:

  • Condensation: 4-ethoxyaniline reacts with diethyl ethoxymethylenemalonate (EMME). This is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of the EMME, displacing an ethoxy group.

  • Cyclization: The resulting intermediate, diethyl (4-ethoxyanilino)methylenemalonate, undergoes a thermal 6-electron cyclization to form the quinoline ring system.[1][2]

  • Tautomerization: The product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, exists predominantly in its more stable 4-quinolone tautomeric form. Subsequent hydrolysis and decarboxylation can be performed if the parent 6-Ethoxyquinolin-4-ol is desired without the ester group.

Below is a generalized workflow for this synthesis.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: (Optional) Hydrolysis & Decarboxylation A 4-Ethoxyaniline C Condensation Reaction (Heat: Reflux or MW) A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Intermediate: Diethyl (4-ethoxyanilino)methylenemalonate C->D E Thermal Cyclization (High Temperature) D->E F Product: Ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F G Saponification (e.g., NaOH) F->G H Acidification & Heat G->H I Final Product: 6-Ethoxyquinolin-4-ol H->I

Caption: Workflow for the Gould-Jacobs Synthesis of 6-Ethoxyquinolin-4-ol.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis of 6-Ethoxyquinolin-4-ol and its derivatives.

Issue 1: Low Yield or Incomplete Reaction in the Condensation Step

Question: "I'm reacting 4-ethoxyaniline with EMME, but my yield of the intermediate is very low. TLC analysis shows a significant amount of unreacted aniline. What's going wrong?"

Answer: This is a frequent challenge that typically stems from suboptimal reaction conditions. The condensation requires sufficient energy to overcome the activation barrier for the initial nucleophilic attack.

  • Causality: The nucleophilicity of the aniline's nitrogen atom is key. While the ethoxy group on 4-ethoxyaniline is electron-donating, making it a reasonably good nucleophile, the reaction still requires energy. Inadequate heating leads to an incomplete reaction. Conversely, excessively harsh conditions can cause side reactions or decomposition.

  • Solutions & Protocol Optimization:

    • Optimize Thermal Conditions: Traditional methods involve refluxing in a high-boiling solvent like ethanol for several hours.[3] Ensure you are reaching and maintaining the reflux temperature.

    • Consider Microwave Irradiation: A highly effective modern alternative is microwave-assisted synthesis. This technique can dramatically reduce reaction times (often to minutes) and improve yields by providing rapid, uniform heating.[3][4] A typical starting point would be neat (solvent-free) irradiation for 5-10 minutes.[3]

    • Check Reagent Purity: Ensure your 4-ethoxyaniline is pure and free from oxidation (often indicated by dark coloration). The EMME should also be of high quality.

ParameterConventional HeatingMicrowave (MW) IrradiationRationale
Solvent Ethanol or neatNeat (solvent-free)MW heating is more efficient without a solvent, reducing workup complexity.
Temperature Reflux (~78 °C in EtOH)100-120 °CHigher temperatures can be reached quickly and safely in a dedicated MW reactor.
Time 2-4 hours5-10 minutesMW provides rapid energy transfer, significantly accelerating the reaction rate.[3]
Typical Yield GoodGood to ExcellentMW often improves yields by minimizing thermal degradation due to shorter reaction times.[3]
Issue 2: Failure or Low Yield in the High-Temperature Cyclization Step

Question: "My condensation worked well, but when I heat the intermediate to induce cyclization, I get a dark, tarry mixture with very little desired product. How can I improve this critical step?"

Answer: The thermal cyclization is the most demanding step of the Gould-Jacobs reaction and a common source of failure. The high temperatures required can lead to product degradation and tar formation.[5][6]

  • Causality: This intramolecular reaction requires significant thermal energy to facilitate the electrophilic aromatic substitution on the aniline ring. Traditional methods use very high-boiling solvents like diphenyl ether or Dowtherm A at temperatures of 250 °C or higher.[3][7] While effective, these conditions are harsh and can easily lead to decomposition, especially if the reaction time is not perfectly controlled.[4]

  • Solutions & Protocol Optimization:

    • Modern Reagents for Milder Conditions: The most significant process improvement is the use of Eaton's reagent (a 1:10 w/w solution of phosphorus pentoxide, P₂O₅, in methanesulfonic acid). This reagent acts as a powerful dehydrating agent and acid catalyst, promoting cyclization at much lower temperatures (typically 80–100 °C) and often results in quantitative yields with cleaner reaction profiles.[3]

    • Precise Temperature Control: If using a high-boiling solvent, precise temperature control is critical. Use a high-temperature thermometer and a suitable heating mantle. It is often better to slightly increase the reaction time than to overshoot the temperature, which can cause rapid decomposition.[4]

Recommended Protocol: Cyclization using Eaton's Reagent

  • Setup: In a fume hood, add the dried diethyl (4-ethoxyanilino)methylenemalonate intermediate (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a temperature probe.

  • Reagent Addition: Add Eaton's reagent (typically 3-4 mL per gram of intermediate) to the flask.

  • Heating: Heat the mixture to 80–100 °C with vigorous stirring. The reaction is often complete within 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (a common eluent system is dichloromethane:methanol 95:5). The product spot should be significantly more polar than the starting material.

  • Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate. Neutralize the acidic solution slowly with a base, such as aqueous sodium hydroxide, until the pH is ~7.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This method typically yields a much cleaner crude product than thermal methods.

Issue 3: Product Purification is Difficult

Question: "My crude 6-Ethoxyquinolin-4-ol is a colored solid, and I'm struggling to purify it. Column chromatography on silica gel seems to be causing product degradation."

Answer: Purifying quinoline derivatives can be tricky. Their basic nitrogen atom can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, and sometimes decomposition.[8]

  • Causality: The lone pair on the quinoline nitrogen makes the molecule basic. Silica gel is acidic (pKa ~4.5). This acid-base interaction can irreversibly bind the product to the column or catalyze degradation reactions.

  • Solutions:

    • Recrystallization: This is the preferred method for purifying the final product. Solvents like ethanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can be effective.[9] Experiment with solvent systems to find one that provides good solubility at high temperatures and poor solubility when cold.

    • Modified Column Chromatography: If chromatography is necessary, avoid standard silica gel.

      • Deactivated Silica: Pre-treat your silica gel by slurrying it in an eluent containing 1-2% of a base like triethylamine or ammonia. This neutralizes the acidic sites.

      • Alumina: Use neutral or basic alumina as the stationary phase. Alumina is generally less acidic and often better suited for basic compounds.

    • Acid-Base Extraction: For crude mixtures, you can sometimes use an acid-base workup. Dissolve the crude material in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate and extract your basic product into the aqueous layer. Then, basify the aqueous layer and re-extract the purified product with an organic solvent. This method is highly dependent on the stability of your compound to pH changes.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the predominant tautomeric form of 6-Ethoxyquinolin-4-ol? The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline form and the 4-quinolone form. Due to the stability of the amide-like system in the quinolone ring, the equilibrium overwhelmingly favors the 6-ethoxy-1,4-dihydroquinolin-4-one (quinolone) tautomer.[1] This is important for understanding its reactivity and spectral characteristics.

Q2: How can I reliably confirm the structure and purity of my final product? A combination of analytical techniques is recommended:

  • ¹H NMR: You should see characteristic signals for the ethoxy group (a triplet and a quartet), distinct aromatic protons on the quinoline ring system, and likely a broad singlet for the N-H proton.[10][11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound (C₁₁H₁₁NO₂ = 189.21 g/mol ).[12]

  • HPLC: High-Performance Liquid Chromatography is the best method for assessing purity, ideally showing a single major peak.

Q3: What are the essential safety precautions when working with quinoline derivatives? Quinoline and its derivatives should be handled with care as they can be toxic and are often suspected mutagens or carcinogens.[13][14]

  • Engineering Controls: Always work in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13][14]

  • Handling: Avoid skin and eye contact. Wash hands thoroughly after handling.[15]

  • Disposal: Dispose of chemical waste according to your institution's hazardous waste guidelines.

Q4: My goal is to synthesize a derivative. What is a common follow-up reaction for 6-Ethoxyquinolin-4-ol? A very common and useful subsequent reaction is the conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[7][11] The resulting 4-chloro-6-ethoxyquinoline is a versatile intermediate. The chlorine at the 4-position is highly activated towards nucleophilic aromatic substitution, allowing for the straightforward introduction of amines, alcohols, thiols, and other nucleophiles to build more complex molecules.

G A Low Yield or Incomplete Reaction B Check Reaction Temperature & Time A->B Start Here C Is Temperature Adequate? B->C D Increase Temperature or Switch to Microwave C->D No E Check Reagent Purity C->E Yes D->B F Use Fresh, High-Purity Reagents E->F Impure? G Problem Resolved E->G Pure F->B

Caption: Basic Troubleshooting Logic for Low Yield Issues.

References

  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Pentachemicals. (2025). Quinoline - SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Al-dujaili, J. H., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
  • Thakare, P. P., et al. (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. NIH.
  • CP Lab Safety. (n.d.). 6-Ethoxyquinolin-4-ol, 97%+ Purity, C11H11NO2, 5 grams.
  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.

Sources

Technical Support Center: Minimizing Byproduct Formation in 6-Ethoxyquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Ethoxyquinolin-4-ol. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges related to byproduct formation. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

The primary route for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction, a powerful method that involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][2][3] Specifically for 6-Ethoxyquinolin-4-ol, the reaction starts with 4-ethoxyaniline and diethyl ethoxymethylenemalonate (DEEM). While robust, this process has critical stages where side reactions can occur, leading to purification challenges and reduced yields.

This guide addresses the most common issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Section 1: Understanding the Core Synthesis Pathway

The Gould-Jacobs reaction for 6-Ethoxyquinolin-4-ol is a multi-step process.[2][3] A clear understanding of this pathway is the first step in diagnosing and preventing byproduct formation.

  • Condensation: 4-ethoxyaniline reacts with diethyl ethoxymethylenemalonate (DEEM) via nucleophilic attack, followed by the elimination of ethanol, to form the key intermediate, diethyl 2-((4-ethoxyphenyl)amino)methylene)malonate.[3][4]

  • Thermal Cyclization: This intermediate undergoes a high-temperature (typically >250 °C) 6-electron electrocyclization to form the quinoline ring, yielding ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.[3][5]

  • Saponification: The ester group at the C3 position is hydrolyzed to a carboxylic acid using a base, such as sodium hydroxide.[4][6]

  • Decarboxylation: The resulting 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid is heated to eliminate carbon dioxide, yielding the final product, 6-Ethoxyquinolin-4-ol.[2][4]

Gould_Jacobs_Mechanism cluster_start Starting Materials SM1 4-Ethoxyaniline Intermediate Diethyl 2-((4-ethoxyphenyl)amino)- methylene)malonate SM1->Intermediate Condensation (100-140°C) -EtOH SM2 Diethyl Ethoxymethylenemalonate (DEEM) SM2->Intermediate Condensation (100-140°C) -EtOH CyclizedEster Ethyl 6-ethoxy-4-hydroxy- quinoline-3-carboxylate Intermediate->CyclizedEster Thermal Cyclization (>250°C) -EtOH Acid 6-Ethoxy-4-hydroxy- quinoline-3-carboxylic Acid CyclizedEster->Acid Saponification (e.g., NaOH, H₂O) Product 6-Ethoxyquinolin-4-ol Acid->Product Decarboxylation (Heat, >200°C) -CO₂

Caption: The Gould-Jacobs reaction pathway for 6-Ethoxyquinolin-4-ol synthesis.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section directly addresses common experimental issues. Each answer provides a diagnosis of the problem, explains the underlying chemical principles, and offers a validated solution.

Q1: My cyclization step is inefficient. TLC analysis shows a large amount of the diethyl 2-((4-ethoxyphenyl)amino)methylene)malonate intermediate remaining. How can I drive the reaction to completion?

A1: Diagnosis and Solution

This is the most frequent challenge in the Gould-Jacobs reaction and is almost always due to insufficient thermal energy. The intramolecular cyclization is a pericyclic reaction with a high activation energy barrier.[3]

  • Causality: The reaction requires temperatures typically at or above 250 °C to proceed efficiently.[3][7] Standard laboratory heating mantles and oil baths often struggle to achieve and maintain these temperatures uniformly, leading to incomplete conversion.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your temperature probe is accurately measuring the internal temperature of the reaction mixture, not the heating medium.

    • Use a High-Boiling Solvent/Heat Transfer Medium: The cyclization is often performed in a high-boiling inert solvent which acts as a heat transfer medium. Diphenyl ether or Dowtherm A are common choices that can be heated safely to the required temperatures.[8]

    • Microwave Synthesis: If available, microwave-assisted synthesis is an excellent alternative. It allows for rapid and uniform heating to very high temperatures, dramatically reducing reaction times and often improving yields.[3][9]

ParameterConventional HeatingMicrowave HeatingRecommendation
Temperature 250-260 °C250-300 °CCrucial for cyclization. Do not operate below 250 °C.
Solvent Diphenyl ether / Dowtherm ASolvent-free or high-boiling solventFor conventional heating, a solvent is essential for heat transfer.
Time 30-90 minutes5-20 minutesMonitor by TLC until intermediate spot disappears.
Q2: My final product is contaminated with a significant amount of ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Why did this happen and how can I remove it?

A2: Diagnosis and Solution

This issue indicates that the post-cyclization workup, specifically saponification and/or decarboxylation, was incomplete. The direct product of the thermal cyclization is the C3-ester, not the final target molecule.[2]

  • Causality:

    • Incomplete Saponification: The hydrolysis of the ethyl ester to the corresponding carboxylic acid requires stoichiometric or excess base and sufficient time/heat to go to completion.[6] If the hydrolysis is incomplete, the ester will be carried through the workup.

    • Incomplete Decarboxylation: The subsequent removal of the carboxylic acid group requires heating the intermediate acid, often above its melting point, until CO₂ evolution ceases.[3] Insufficient heating will leave the acid in the final product. The ester, of course, will not decarboxylate.

  • Solution Protocol: Two-Step Hydrolysis and Decarboxylation

    • Saponification: Re-subject the impure product to hydrolysis. Suspend the material in a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours, monitoring by TLC until the ester starting material is consumed.

    • Isolation of the Acid: Cool the reaction mixture and carefully acidify with concentrated HCl until the pH is ~2-3. The 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid will precipitate.

    • Filtration and Drying: Collect the solid acid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry completely. Drying is critical for the next step.

    • Decarboxylation: Place the dry carboxylic acid in a flask and heat it in a sand bath or using a suitable high-temperature apparatus to 220-250 °C. The solid will melt, and CO₂ will evolve. Maintain the temperature until gas evolution stops. The melt will re-solidify upon cooling, yielding the crude 6-Ethoxyquinolin-4-ol, which can then be recrystallized.

Q3: I am observing a high-molecular-weight, poorly soluble byproduct, especially when I try to run the initial condensation at higher concentrations. What is this side product?

A3: Diagnosis and Solution

This byproduct is likely N,N'-bis(4-ethoxyphenyl)malonamide .

  • Causality: The formation of the desired enamine intermediate involves the reaction of one molecule of 4-ethoxyaniline with DEEM. However, the malonic ester can potentially react with a second molecule of aniline, especially if the local concentration of aniline is high relative to the intermediate. This leads to the formation of a diamide. This reaction pathway is favored at temperatures below 200°C, while the desired cyclization requires much higher temperatures.[7][10]

  • Preventative Measures:

    • Control Stoichiometry: Use a stoichiometry of 1:1 to 1:1.2 of 4-ethoxyaniline to DEEM. A large excess of aniline should be avoided.

    • Two-Step Procedure: The most reliable method is to perform the synthesis in two distinct steps. First, synthesize and isolate the diethyl 2-((4-ethoxyphenyl)amino)methylene)malonate intermediate at a moderate temperature (100-140 °C).[8][11] Once purified, this intermediate can then be subjected to the high-temperature cyclization without the presence of excess aniline, preventing diamide formation.

Section 3: Validated Experimental Protocols

These protocols are designed to be self-validating by including checkpoints for reaction monitoring.

Protocol 1: Synthesis of Diethyl 2-((4-ethoxyphenyl)amino)methylene)malonate (Intermediate)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Reaction: Heat the mixture in an oil bath at 120-130 °C for 2 hours. Ethanol is evolved as a byproduct.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The spot for 4-ethoxyaniline should disappear and be replaced by a new, higher Rf product spot.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product will often solidify. If not, remove any residual ethanol under reduced pressure. The crude intermediate can be purified by recrystallization from ethanol or used directly in the next step if TLC shows high purity.

Protocol 2: High-Temperature Thermal Cyclization
  • Setup: Place the dried intermediate from Protocol 1 into a three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation head. Add diphenyl ether as a high-boiling solvent (enough to ensure good stirring).

  • Reaction: Begin stirring and rapidly heat the mixture to 250 °C. Ethanol will begin to distill off as the cyclization proceeds.

  • Hold: Maintain the internal temperature at 250-255 °C for 30-45 minutes.

  • Monitoring: The reaction is typically run for a set time, but progress can be monitored by taking small aliquots (if safe) and checking via TLC for the disappearance of the intermediate.

  • Workup: Turn off the heat and allow the mixture to cool to below 100 °C. While still warm, carefully add hexane or petroleum ether to precipitate the product (ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate).

  • Isolation: Allow the suspension to cool completely to room temperature, then collect the solid product by vacuum filtration and wash with hexane.

Section 4: Troubleshooting Workflow

This logic diagram provides a visual guide to diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis CheckCondensation Check Condensation Step by TLC Start->CheckCondensation CondensationOK Condensation Complete CheckCondensation->CondensationOK Yes CondensationFail Incomplete Condensation / Unreacted Aniline CheckCondensation->CondensationFail No CheckCyclization Check Cyclization Step by TLC CondensationOK->CheckCyclization FixCondensation Increase Reaction Time/Temp (120-130°C) CondensationFail->FixCondensation FixCondensation->CheckCondensation CyclizationOK Cyclization Complete (Intermediate Consumed) CheckCyclization->CyclizationOK Yes CyclizationFail Intermediate Remains CheckCyclization->CyclizationFail No CheckFinalProduct Analyze Final Product (NMR, MS, TLC) CyclizationOK->CheckFinalProduct FixCyclization Increase Cyclization Temp to >250°C Use High-Boiling Solvent Consider Microwave CyclizationFail->FixCyclization FixCyclization->CheckCyclization ProductOK Pure 6-Ethoxyquinolin-4-ol CheckFinalProduct->ProductOK Pure EsterImpurity Ester/Acid Impurity Detected CheckFinalProduct->EsterImpurity Impure FixEster Repeat Saponification and/or Decarboxylation Steps EsterImpurity->FixEster FixEster->CheckFinalProduct

Caption: A logical workflow for troubleshooting 6-Ethoxyquinolin-4-ol synthesis.

References
  • Benchchem. (n.d.). Preventing side product formation in quinoline synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Gould–Jacobs reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. Retrieved from [Link]

  • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods. Retrieved from [Link]

  • Molbase. (n.d.). CGS-9896 Synthesis Route.
  • AK Lectures. (n.d.). Malonic Ester Synthesis.
  • ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Spectroscopic Guide to the Reaction Products of Diethyl Ethoxymethylenemalonate.
  • Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction.
  • National Center for Biotechnology Information. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • ResearchGate. (n.d.). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Retrieved from [Link]

  • MDPI. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • YouTube. (2020, April 5). MCQ about oxidation of Quinoline followed by decarboxylation. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Copper-quinoline decarboxylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Development for 6-Ethoxyquinolin-4-ol Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for developing robust analytical methods for the impurity profiling of 6-Ethoxyquinolin-4-ol. It addresses common challenges and provides practical, field-proven solutions in a question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect when analyzing 6-Ethoxyquinolin-4-ol?

A1: Impurities in 6-Ethoxyquinolin-4-ol can originate from the synthetic route or degradation.[1][2] Potential impurities can be broadly categorized as:

  • Process-Related Impurities: These are derived from starting materials, intermediates, and by-products of the manufacturing process.[1][3] Common synthetic routes for quinoline derivatives, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, can introduce specific impurities.[3][4][5] For instance, incomplete reactions could leave starting materials like anilines or β-ketoesters. Side reactions, such as polymerization or the formation of regioisomers, are also a concern.[3]

  • Degradation Products: These form during storage or upon exposure to stress conditions like acid, base, oxidation, heat, or light.[6][7] Quinolines can be susceptible to oxidation and photolytic degradation.[7][8][9]

  • Inorganic Impurities and Residual Solvents: These are not typically profiled by the same methods as organic impurities but must be controlled according to ICH guidelines.[10][11]

Q2: What is the best initial approach for developing an HPLC method for impurity profiling of 6-Ethoxyquinolin-4-ol?

A2: A systematic approach is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to its precision and sensitivity in separating and quantifying impurities.[12]

  • Column Selection: Start with a reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm), as it is a versatile choice for a wide range of polarities.[13][14] For more polar impurities that may not retain well on a C18 column, consider a C8 or a phenyl-hexyl column for alternative selectivity.[14][15]

  • Mobile Phase Selection: A good starting point is a gradient elution with a mobile phase consisting of an aqueous buffer (A) and an organic modifier (B).

    • Aqueous Phase (A): 0.1% formic acid or ammonium formate in water. This helps to control the ionization of the analytes and improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: A photodiode array (PDA) detector is highly recommended. It allows for the simultaneous monitoring of multiple wavelengths and can provide spectral data to assess peak purity.

  • Initial Gradient: A broad gradient, such as 5% to 95% B over 20-30 minutes, is a good starting point to elute all potential impurities.

Q3: How do I perform a forced degradation study for 6-Ethoxyquinolin-4-ol, and what are the key considerations?

A3: Forced degradation studies are essential to develop a stability-indicating method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be reliably detected.[6]

Here is a typical set of stress conditions based on ICH guidelines:[6][7][16]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60-80°C)To assess degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH at room temperature or slightly elevated temperatureTo evaluate stability in alkaline conditions.
Oxidation 3-30% H₂O₂ at room temperatureTo identify potential oxidative degradation products.
Thermal Degradation Dry heat (e.g., 105°C) or in solution at elevated temperatureTo determine the effect of heat on stability.
Photostability Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/m²)To assess sensitivity to light.[7][8][9]

Key Considerations:

  • Controls: Always include a control sample (unstressed) to compare against.

  • Mass Balance: Ensure that the sum of the assay of the main peak and the impurities is close to 100% to account for all degradation products.

  • Method Specificity: The analytical method must be able to separate all degradation products from the main peak and from each other.[17][18]

Section 2: Troubleshooting Guide

Issue 1: Poor peak shape (fronting or tailing) for the main peak or impurities.
  • Possible Cause: Secondary interactions with residual silanols on the HPLC column, especially for basic compounds like quinolines.[19]

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Adjust the pH of the aqueous mobile phase. For a basic compound like 6-Ethoxyquinolin-4-ol, a lower pH (e.g., 2.5-3.5) can improve peak shape by ensuring the analyte is in a single ionic form.

    • Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) to minimize silanol interactions.

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve the peak shape of basic analytes.

Issue 2: Co-eluting peaks or poor resolution between the main peak and an impurity.
  • Possible Cause: Insufficient selectivity of the chromatographic system.

  • Troubleshooting Steps:

    • Modify the Organic Modifier: Switch from acetonitrile to methanol or use a combination of both. This can alter the selectivity of the separation.

    • Adjust the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

    • Change the Stationary Phase: If mobile phase modifications are insufficient, a column with a different stationary phase (e.g., C8 instead of C18) will likely provide a different elution order and improved resolution.[14]

Issue 3: No degradation is observed under stress conditions.
  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.

    • Increase Temperature: Elevate the temperature to accelerate degradation.

    • Extend Exposure Time: Increase the duration of the stress study.

Issue 4: The impurity is not detected or the response is very low.
  • Possible Cause: The impurity may not have a chromophore that absorbs at the selected UV wavelength, or its concentration is below the detection limit.

  • Troubleshooting Steps:

    • Use a PDA Detector: Analyze the full UV spectrum to find the wavelength of maximum absorbance for the impurity.

    • Employ Mass Spectrometry (MS): If the impurity lacks a UV chromophore, a mass spectrometer is an essential tool for detection and identification.[20][21][22]

    • Increase Sample Concentration: A higher concentration of the sample may bring the impurity level above the limit of detection.

Section 3: Experimental Protocols

Protocol 1: HPLC Method Development for Impurity Profiling
  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector, 220-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 6-Ethoxyquinolin-4-ol sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study
  • Prepare a stock solution of 6-Ethoxyquinolin-4-ol at 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with an equivalent amount of 0.2 M NaOH.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.2 M HCl.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7][8][9]

  • Analyze all samples using the developed HPLC method alongside an unstressed control sample.

Section 4: Visualizations

MethodDevelopmentWorkflow cluster_prep Initial Preparation cluster_dev Method Development Cycle cluster_val Validation cluster_final Finalization start Define Analytical Target Profile (ATP) lit_review Literature & Compound Property Review start->lit_review col_select Column & Mobile Phase Screening lit_review->col_select grad_opt Gradient & Temperature Optimization col_select->grad_opt forced_deg Forced Degradation Study grad_opt->forced_deg peak_track Peak Tracking & Identification (MS) forced_deg->peak_track peak_track->grad_opt Re-optimize if needed validation Method Validation (ICH Q2(R1)) peak_track->validation robustness Robustness Testing validation->robustness final_method Final Analytical Method robustness->final_method

Caption: A typical workflow for analytical method development and validation.

Troubleshooting_Resolution cluster_solutions Troubleshooting Steps problem {Poor Resolution | Peaks co-elute} sol1 Adjust Gradient Slope (make shallower) problem->sol1 1st sol2 sol1->sol2 If not resolved outcome {Resolution Achieved | Baseline separation} sol1->outcome sol3 Modify Mobile Phase pH sol2->sol3 If not resolved sol2->outcome sol4 sol4 sol3->sol4 If not resolved sol3->outcome sol4->outcome

Sources

Technical Support Center: Regioselective Synthesis of 6-Ethoxyquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-ethoxyquinolin-4-ol derivatives. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important scaffold. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 6-ethoxyquinolin-4-ol, and which one should I choose?

A1: The two most prevalent and historically significant methods for constructing the 4-hydroxyquinoline core are the Conrad-Limpach synthesis and the Gould-Jacobs reaction . The choice between them l[1][2][3][4]argely depends on the desired substitution pattern and the available starting materials.

  • Conrad-Limpach Synthesis: This method involves the condensation of an aniline (in this case, p-phenetidine) with a β-ketoester (e.g., ethyl acetoacetate). It is particularly useful[5][6] for preparing 2-alkyl or 2-aryl substituted 4-quinolones. The reaction typically proceeds in two stages: formation of an enamine intermediate followed by a high-temperature thermal cyclization.

  • Gould-Jacobs React[5][6]ion: This approach utilizes the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. The initial condensation [1][4][7]is followed by thermal cyclization to yield an ethyl 4-hydroxyquinoline-3-carboxylate, which can then be hydrolyzed and decarboxylated to the desired 6-ethoxyquinolin-4-ol. This method is ideal when[1][7] a substituent is not required at the 2-position.

Recommendation: For the direct synthesis of 6-ethoxyquinolin-4-ol (unsubstituted at the 2- and 3-positions), the Gould-Jacobs reaction followed by hydrolysis and decarboxylation is the more direct route. If substituents are desired at the 2-position, the Conrad-Limpach synthesis is generally preferred.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor Regioselectivity in Cyclization with Substituted Anilines

Symptom: You are using a meta-substituted aniline and obtaining a mixture of 5- and 7-substituted quinolin-4-ol isomers, leading to difficult purification and reduced yield of the desired product.

Cause: The thermal cyclization step in both the Conrad-Limpach and Gould-Jacobs reactions is an electrophilic aromatic substitution. With a meta-substituted aniline, there are two possible ortho positions for cyclization (C2 and C6 of the aniline ring). The regiochemical outcome is governed by a delicate balance of steric and electronic effects.

  • Electronic Effects[1][8]: Electron-donating groups on the aniline ring can influence the nucleophilicity of the ortho positions.

  • Steric Hindrance: Bulky substituents on the aniline or the β-ketoester/malonate can favor cyclization at the less sterically hindered position.

Solutions:

  • Mo[8]dify Reaction Conditions:

    • Solvent Choice: High-boiling, inert solvents like diphenyl ether, Dowtherm A, or even mineral oil are traditionally used to achieve the high temperatures required for cyclization (~250 °C). The choice of solvent can[1][6] sometimes influence the isomer ratio. A survey of solvents for the Conrad-Limpach synthesis found that yields generally improve with higher-boiling solvents, with 1,2,4-trichlorobenzene and 2-nitrotoluene being effective alternatives.

    • Catalyst: Whi[9]le these reactions are often thermally driven, the use of acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under milder conditions and may influence regioselectivity. Eaton's reagent, in parti[10][11]cular, has been shown to be an excellent alternative for the Gould-Jacobs cyclization, providing good to excellent yields.

  • Substrate Modifica[10]tion:

    • If feasible, introduce a temporary blocking group at one of the ortho positions to direct the cyclization. This group can be removed in a subsequent step.

    • Alter the steric bulk of the substituents on your starting materials to favor the formation of the desired regioisomer.

Issue 2: Low[8] Yields in the Thermal Cyclization Step

Symptom: The conversion of the enamine or anilidomethylenemalonate intermediate to the final quinolin-4-ol product is inefficient, resulting in low overall yield.

Cause: The thermal cyclization step requires significant thermal energy to overcome the activation barrier associated with the intramolecular electrophilic aromatic substitution. Inadequate temperature, d[9]ecomposition of starting materials or products at high temperatures, or competing side reactions can all lead to low yields.

Solutions:

  • Optimize Heating and Solvent:

    • High-Boiling Solvents: Ensure your reaction reaches the required temperature, typically around 250 °C. Using high-boiling point solvents like diphenyl ether or Dowtherm A is crucial for maintaining a stable reaction temperature. Using these solvents can [1]increase cyclization yields to as high as 95%.

    • Microwave Irrad[1][6]iation: Microwave-assisted synthesis can be a powerful tool to reduce reaction times and improve yields. For the Gould-Jacobs reac[12][13]tion, microwave heating has been shown to dramatically shorten reaction times for the initial condensation step.

  • Employ a Cyclizati[10][13]on Agent:

    • As mentioned, using PPA or Eaton's reagent can facilitate the cyclization at lower temperatures, potentially minimizing thermal decomposition.

  • Ensure Purity of t[10]he Intermediate: Purify the intermediate enamine or anilidomethylenemalonate before the cyclization step to remove any impurities that might interfere with the reaction or cause side reactions at high temperatures.

Issue 3: Formation of Byproducts in the Conrad-Limpach Synthesis

Symptom: Alongside the desired 6-ethoxy-2-substituted-quinolin-4-ol, you observe the formation of a significant amount of a pyridine-2,6-dione byproduct.

Cause: This byproduct can arise from the reaction of the aniline with the acetonedicarboxylate starting material under certain conditions. The formation of this byproduct can be influenced by reaction conditions and the specific substrates used.

Solutions:

  • Co[14]ntrol Reaction Conditions:

    • Microwave Irradiation: Optimized microwave conditions have been shown to reduce the formation of the 1-phenyl-4-(phenylamino)pyridine-2,6(1H,3H)-dione byproduct in the synthesis of some 4-hydroxyquinoline derivatives.

    • Solvent and Tem[14]perature: Carefully control the solvent and temperature during the initial condensation to favor the formation of the desired enamine intermediate.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 6-Ethoxyquinolin-4-ol

This protocol involves a two-step process: condensation followed by cyclization, hydrolysis, and decarboxylation.

Step 1: Synthesis of Diethyl 2-((4-ethoxyphenyl)amino)methylenemalonate

  • In a round-bottom flask, combine p-phenetidine (1 eq.) and diethyl ethoxymethylenemalonate (EMME) (1 eq.).

  • Method A (Conventional Heating): Heat the neat mixture at 100-120 °C for 2-4 hours. Alternatively, reflux in [10]anhydrous ethanol for 2 hours.

  • Method B (Microwave[10] Irradiation): Subject the neat mixture to microwave irradiation at 170 °C for approximately 7 minutes.

  • Cool the reaction mix[10]ture to room temperature. The product often solidifies and can be recrystallized from a suitable solvent (e.g., ethanol).

Step 2: Cyclization, Hydrolysis, and Decarboxylation

  • Add the intermediate from Step 1 to a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes to effect cyclization.

  • Cool the reaction mixture and treat with aqueous sodium hydroxide solution to hydrolyze the ester.

  • Acidify the mixture to precipitate the carboxylic acid intermediate.

  • Isolate the intermediate and heat it above its melting point to induce decarboxylation, yielding 6-ethoxyquinolin-4-ol.

Protocol 2: Conrad-Limpach Synthesis of 2-Methyl-6-ethoxyquinolin-4-ol

Step 1: Synthesis of Ethyl 3-((4-ethoxyphenyl)amino)but-2-enoate

  • In a suitable solvent like methanol or ethanol, dissolve p-phenetidine (1 eq.) and ethyl acetoacetate (1 eq.).

  • Reflux the mixture fo[14]r approximately 6 hours to form the enamine intermediate.

  • Remove the solvent un[14]der reduced pressure.

Step 2: Thermal Cyclization

  • Dissolve the crude enamine from Step 1 in a high-boiling inert solvent like mineral oil or 1,2-dichlorobenzene.

  • Heat the solution to [6][14]~250 °C for a short period (e.g., 15-30 minutes) to induce cyclization.

  • Cool the reaction mix[6][14]ture. The product may precipitate upon cooling and can be collected by filtration and purified by recrystallization.

Visualizing the Workflow

Decision Tree for Synthesis Strategy

G start Desired Product: 6-Ethoxyquinolin-4-ol Derivative substituent_q Is a substituent required at the C2 position? start->substituent_q conrad_limpach Conrad-Limpach Synthesis (p-phenetidine + β-ketoester) substituent_q->conrad_limpach  Yes gould_jacobs Gould-Jacobs Reaction (p-phenetidine + EMME) substituent_q->gould_jacobs No   conrad_limpach_steps 1. Enamine Formation 2. Thermal Cyclization conrad_limpach->conrad_limpach_steps gould_jacobs_steps 1. Condensation 2. Thermal Cyclization 3. Hydrolysis & Decarboxylation gould_jacobs->gould_jacobs_steps

Caption: Choosing between Conrad-Limpach and Gould-Jacobs syntheses.

Troubleshooting Flowchart for Low Cyclization Yield

G start Low Yield in Cyclization Step check_temp Is reaction temperature ~250 °C? start->check_temp increase_temp Increase temperature. Use high-boiling solvent (e.g., Diphenyl Ether, Dowtherm A). check_temp->increase_temp No consider_catalyst Consider alternative methods. check_temp->consider_catalyst Yes catalyst_options Use cyclization agent: - Eaton's Reagent - Polyphosphoric Acid (PPA) - Consider Microwave Synthesis consider_catalyst->catalyst_options

Caption: Troubleshooting low yields in the thermal cyclization step.

Quantitative Data Summary

ReactionKey ReactantsTypical ConditionsYieldKey Advantages/Disadvantages
Gould-Jacobs p-phenetidine, Diethyl ethoxymethylenemalonate1. Condensation (100-170°C); 2. Cyclization (~250°C)Good to ExcellentAdv: Good for C2-un[10]substituted products. Disadv: Requires subsequent hydrolysis/decarboxylation.
Conrad-Limpach p-phenetidine, β-ketoester1. Condensation (Reflux); 2. Cyclization (~250°C)Moderate to GoodAdv: Directly yield[1][6]s C2-substituted products. Disadv: Very high temperatures required; potential for byproducts.
Modified Gould-Jacobs p-phenetidine, Diethyl ethoxymethylenemalonate1. MW Condensation; 2. Eaton's Reagent CyclizationGood to ExcellentAdv: Milder conditi[10]ons, shorter reaction times. Disadv: Requires specific reagents.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Available at: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. National Institutes of Health. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. Available at: [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Royal Society of Chemistry. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. researchgate.net. Available at: [Link]

  • Gould-Jacobs Reaction. onlinelibrary.wiley.com. Available at: [Link]

  • Conrad-Limpach Synthesis. SynArchive. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. ResearchGate. Available at: [Link]

  • Conrad-Limpach Reaction. Cambridge University Press. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Available at: [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Royal Society of Chemistry. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. Available at: [Link]

  • Synthesis of 4-alkoxy-8-hydroxyquinolines. PubMed. Available at: [Link]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
  • Synthesis of 4-alkoxy-8-hydroxyquinolines. semanticscholar.org. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. PubMed. Available at: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. MDPI. Available at: [Link]

Sources

impact of solvent and temperature on 6-Ethoxyquinolin-4-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs on the .

Technical Support Center: 6-Ethoxyquinolin-4-ol Reactions

Welcome to the technical support center for 6-Ethoxyquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to explore the underlying principles that govern the reactivity of this important scaffold. Our focus is on the critical interplay of solvent and temperature, providing you with the insights needed to troubleshoot common issues, optimize your reactions, and drive your projects forward.

Section 1: Foundational Concepts - The Role of Solvent and Temperature

Before diving into specific troubleshooting scenarios, it's crucial to understand why solvent and temperature are such powerful variables in the synthesis and derivatization of quinolin-4-one systems.

6-Ethoxyquinolin-4-ol exists in tautomeric equilibrium with its keto form, 6-ethoxyquinolin-4-one. The reactivity and stability of these forms are heavily influenced by the surrounding environment.

Solvent Selection: Protic vs. Aprotic

The choice between a polar protic solvent (e.g., ethanol, water) and a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) can dramatically alter reaction outcomes.

  • Polar Protic Solvents: These solvents possess O-H or N-H bonds and can form hydrogen bonds. They excel at stabilizing both cations and anions. However, their ability to form a "cage" around anionic nucleophiles through hydrogen bonding can suppress reactivity in certain reactions like Sɴ2.[1]

  • Polar Aprotic Solvents: These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors. They are excellent at solvating cations, leaving the anionic nucleophile "naked" and highly reactive.[2] This makes them ideal for promoting Sɴ2 type reactions.[1] In some photoinduced electron transfer reactions, aprotic solvents like acetonitrile (ACN) lead to more straightforward reaction mechanisms compared to protic solvents like ethanol (EtOH), where multiple deactivation pathways can occur.[3]

Temperature Control: The Engine of Transformation

Temperature is the primary lever for overcoming activation energy barriers. In the context of quinoline synthesis, particularly cyclization steps, high temperatures are often not just beneficial but necessary.

  • Kinetics vs. Thermodynamics: Increasing temperature generally increases the rate of all reactions. However, it preferentially accelerates reactions with higher activation energies. This can be used to favor a desired thermodynamic product over a kinetically favored byproduct.

  • High-Boiling Point Solvents: Many classical quinoline syntheses, such as the Gould-Jacobs and Conrad-Limpach reactions, require temperatures exceeding 200°C for the critical cyclization step.[4][5] This necessitates the use of high-boiling solvents like diphenyl ether, Dowtherm A, or mineral oil.[5] A significant challenge with these solvents is their difficulty of removal post-reaction.[5]

Section 2: Troubleshooting Guide - Synthesis & Derivatization

This section addresses common problems encountered during the synthesis and subsequent reaction of 6-Ethoxyquinolin-4-ol.

Q1: I'm attempting the Gould-Jacobs synthesis of 6-Ethoxyquinolin-4-ol, but my yield is very low after the heating step. What's going wrong?

Answer: This is a classic issue in the Gould-Jacobs reaction, which typically points to incomplete thermal cyclization. The synthesis is a two-stage process: (1) condensation of the aniline with an ethoxymethylenemalonate ester to form an intermediate, and (2) a high-temperature intramolecular cyclization.[5][6][7]

Troubleshooting Steps:

  • Verify Intermediate Formation: First, confirm that the initial condensation reaction was successful. This step can often be run under milder conditions, for instance, by refluxing in ethanol.[8] You should be able to isolate and characterize this intermediate before proceeding.

  • Evaluate Cyclization Temperature: The cyclization step is almost always the bottleneck and requires significant thermal energy.[7] Temperatures around 250°C are common.[4][9] If you are heating at a lower temperature (e.g., 150-180°C), you are likely not providing enough energy to overcome the activation barrier for the 6-electron cyclization.

  • Check Your Solvent: The cyclization requires a solvent that is stable at temperatures up to 250°C or higher. Using a lower-boiling solvent will prevent the reaction from reaching the necessary temperature.

Data Summary: Common Solvents for High-Temperature Cyclization

Solvent Boiling Point (°C) Key Considerations
Diphenyl ether ~259 °C Effective, but can be difficult to remove from the product.[5]
Dowtherm A ~257 °C A eutectic mixture of diphenyl ether and biphenyl; similar properties to diphenyl ether.[5]
Mineral Oil >300 °C High boiling point, but can lead to purification challenges.[4][5]

| Solvent-Free (Microwave) | N/A | Microwave heating can dramatically reduce reaction times and improve yields by reaching high temperatures (e.g., 250-300°C) and pressures quickly.[7] |

.dot

Troubleshooting_Low_Yield Start Low Yield in Gould-Jacobs Cyclization Check_Intermediate Was the anilinomethylene malonate intermediate formed? Start->Check_Intermediate Check_Temp Is the reaction temperature high enough (~250 °C)? Check_Intermediate->Check_Temp Yes Solution_Intermediate Action: Optimize the initial condensation step. Reflux in ethanol or heat neat at 120-130 °C to form the intermediate first. Check_Intermediate->Solution_Intermediate No Check_Solvent Is a high-boiling solvent (e.g., Diphenyl Ether) being used? Check_Temp->Check_Solvent Yes Solution_Temp Action: Increase temperature to ~250 °C. Use appropriate heating apparatus (e.g., sand bath, heating mantle). Check_Temp->Solution_Temp No Solution_Solvent Action: Switch to a high-boiling solvent like Dowtherm A or Diphenyl Ether, or consider solvent-free microwave synthesis. Check_Solvent->Solution_Solvent No Success Improved Yield Check_Solvent->Success Yes Solvent_Effect cluster_protic Polar Protic Solvent (e.g., EtOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_P Nu⁻ H1 H Nu_P->H1 H-Bond H2 H Nu_P->H2 H3 H Nu_P->H3 H4 H Nu_P->H4 Solv1 δ⁺ H1->Solv1 Solv2 δ⁺ H2->Solv2 Solv3 δ⁺ H3->Solv3 Solv4 δ⁺ H4->Solv4 label_protic Nucleophile is 'caged' and less reactive. Nu_A Nu⁻ Cat_A K⁺ Solv_A1 δ⁻ Cat_A->Solv_A1 Solvated Solv_A2 δ⁻ Cat_A->Solv_A2 Solv_A3 δ⁻ Cat_A->Solv_A3 label_aprotic Nucleophile is 'naked' and highly reactive.

Caption: Effect of protic vs. aprotic solvents on nucleophile reactivity.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal general-purpose solvent for running reactions with 6-Ethoxyquinolin-4-ol?

Answer: There is no single "best" solvent; the ideal choice is entirely reaction-dependent.

  • For solubility: 6-Ethoxyquinolin-4-ol, with its polar hydroxyl group and relatively large aromatic system, will have moderate solubility. For reactions, polar aprotic solvents like DMF or NMP are often good starting points as they can dissolve a wide range of organic compounds and are stable to heat.

  • For reactions involving strong bases: Use aprotic solvents (like THF or DMF) to avoid quenching the base.

  • For high-temperature cyclizations: As discussed, high-boiling aromatic solvents like diphenyl ether are required. [5]* For "greener" chemistry: Researchers are increasingly using water or performing solvent-free reactions, sometimes with microwave assistance, to reduce environmental impact. [10][11]

Q2: My reaction is producing a lot of dark, tarry byproducts at high temperatures. What can I do?

Answer: Tar formation at high temperatures is usually a sign of decomposition. The quinoline core is robust, but functional groups and starting materials may not be.

Mitigation Strategies:

  • Lower the Temperature: This is the most straightforward solution. Find the minimum temperature at which the desired reaction proceeds at an acceptable rate. This may require extending the reaction time.

  • Inert Atmosphere: Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen at high temperatures can promote oxidative decomposition pathways.

  • Catalyst Optimization: If using a catalyst, it might be too harsh. Consider switching to a milder catalyst. For example, some Friedländer syntheses can be catalyzed by molecular iodine at 80-100°C, a much milder condition than traditional methods. [4]4. Gradual Addition: Instead of mixing all reagents at once, try adding one of the components slowly at the reaction temperature. This keeps the instantaneous concentration of the reactive species low, which can minimize side reactions.

Q3: How can I effectively monitor the progress of these high-temperature reactions?

Answer: Monitoring high-temperature reactions can be tricky, but it is essential for optimization.

  • Thin-Layer Chromatography (TLC): TLC is the most common and effective method. [4][11]Carefully take small aliquots from the hot reaction mixture (using a long glass capillary), quench them immediately in a vial with a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate. This allows you to track the consumption of starting material and the formation of the product over time. [11]* LC-MS: For more complex reaction mixtures or for more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool. It allows you to see the masses of the components in your reaction mixture, helping to identify products, intermediates, and byproducts.

Section 4: Experimental Protocols

Protocol: Gould-Jacobs Synthesis of 6-Ethoxyquinolin-4-ol

This protocol is a two-step procedure adapted from established methodologies for quinolin-4-one synthesis. [5][6][12] Step 1: Condensation to form Diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 4-ethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture neat (without solvent) at 120-130°C for 2 hours with stirring.

  • Alternatively, the reaction can be performed by refluxing the reagents in anhydrous ethanol for 2-4 hours. [8]4. Monitor the reaction by TLC until the 4-ethoxyaniline spot has disappeared.

  • Cool the mixture. The intermediate will often solidify upon cooling and can be used in the next step without further purification, or it can be recrystallized from ethanol/hexanes.

Step 2: Thermal Cyclization to 6-Ethoxyquinolin-4-ol

CRITICAL: This step involves very high temperatures and must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Place the crude intermediate from Step 1 into a three-necked flask equipped with a high-temperature thermometer, a mechanical stirrer, and a condenser (or a short path distillation head to remove ethanol).

  • Add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • Under an inert atmosphere (N₂ or Ar), heat the mixture vigorously with stirring to 250°C.

  • Maintain the temperature for 30-60 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds. [9]5. Monitor the reaction by TLC.

  • Once complete, turn off the heat and allow the mixture to cool to below 100°C.

  • While still warm, carefully add a hydrocarbon solvent like hexanes or petroleum ether to precipitate the product. [4][9]8. Allow the suspension to cool to room temperature, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent. Dry the product under vacuum.

References

  • Nanocatalyzed Green Protocols. An Overview | ACS Omega.
  • Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine - PMC - NIH.
  • optimizing reaction conditions for quinolinone synthesis - Benchchem.
  • Quinoline Synthesis Optimization: A Technical Support Center - Benchchem.
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]

  • Effects of protic and aprotic solvents on quenching mechanisms involving dimethyl-substituted donors and tetracyanoquinodimethane (TCNQ) - Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H.
  • In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
  • optimization of reaction conditions for 6-(Trifluoromethoxy)quinolin-4-amine synthesis - Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry - YouTube. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for 6-Ethoxyquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Ethoxyquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals navigating the intricacies of this synthesis. The following sections provide in-depth answers to common questions and troubleshooting strategies for issues you may encounter during your experiments, with a focus on the critical cyclization step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 6-Ethoxyquinolin-4-ol, providing a strategic overview of the process.

Q1: What is the most common and effective synthetic route for 6-Ethoxyquinolin-4-ol?

The most prevalent and direct method for synthesizing 6-Ethoxyquinolin-4-ol and its derivatives is the Gould-Jacobs reaction .[1][2][3] This reaction proceeds in two distinct stages:

  • Condensation: An aniline, in this case, 4-ethoxyaniline (p-phenetidine), is reacted with a malonic ester derivative, typically diethyl 2-(ethoxymethylene)malonate (DEEMM). This step forms an intermediate, diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate.[1][4]

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization upon heating to form the quinoline ring system.[1][4] This is the most critical and challenging step, where catalyst selection and reaction conditions play a pivotal role.

The overall reaction pathway is illustrated below.

Gould_Jacobs_Pathway Reactant1 4-Ethoxyaniline Intermediate Diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate Reactant1->Intermediate Condensation (Heat or Microwave) Reactant2 Diethyl 2-(ethoxymethylene)malonate (DEEMM) Reactant2->Intermediate Product_ester Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Intermediate->Product_ester Thermal Cyclization (Catalyst/High Temp.) Final_Product 6-Ethoxyquinolin-4-ol Product_ester->Final_Product Saponification & Decarboxylation

Caption: General workflow for the Gould-Jacobs synthesis of 6-Ethoxyquinolin-4-ol.

Q2: What are the common catalytic and thermal strategies for the cyclization step?

The thermal cyclization of the anilidomethylenemalonate intermediate is the rate-determining and most demanding step of the Gould-Jacobs reaction.[5] Success hinges on applying sufficient energy to overcome the activation barrier for the intramolecular ring closure. The primary strategies are:

  • Uncatalyzed Thermal Cyclization: This is the classic approach, which relies solely on high temperatures (typically 240-260 °C) to drive the reaction.[3][6] It is often performed without a solvent or in a high-boiling, inert solvent like diphenyl ether or Dowtherm A. These solvents act as efficient heat-transfer media, ensuring a uniform reaction temperature and preventing localized charring.[3][6] While effective, this method requires specialized equipment for high temperatures and can lead to product degradation if not carefully controlled.[7]

  • Acid Catalysis: Strong acids can be used to promote cyclization under somewhat milder conditions than purely thermal methods. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a particularly effective and modern alternative.[8] It acts as both a strong acid and a dehydrating agent, facilitating the reaction at significantly lower temperatures (e.g., 80-100 °C) and often results in cleaner reactions with higher yields.[8] Polyphosphoric acid (PPA) is another option, though it can be viscous and difficult to handle.

Q3: How do I select the optimal cyclization strategy for my experiment?

The choice between a high-temperature thermal method and an acid-catalyzed approach depends on several factors:

  • Available Equipment: High-temperature reactions require glassware and heating mantles capable of safely reaching and maintaining ~250 °C. If such equipment is unavailable, an acid-catalyzed method like Eaton's reagent is a superior choice.

  • Reaction Scale: On a large scale, the cost and handling of high-boiling solvents or large quantities of Eaton's reagent become significant considerations. Thermal methods in solvents like diphenyl ether can be very effective for larger batches.[6]

  • Substrate Sensitivity: If your starting aniline or the resulting quinoline product is sensitive to very high temperatures, the milder conditions offered by Eaton's reagent can prevent decomposition and improve the overall yield of the desired product.[8]

  • Time and Efficiency: Microwave-assisted heating can dramatically shorten the initial condensation step.[5][8] For the cyclization, Eaton's reagent often provides a faster and more efficient conversion compared to the prolonged heating times required for the purely thermal method.[8]

The following table summarizes the key parameters for different cyclization conditions.

ParameterHigh-Temperature (Diphenyl Ether)Acid-Catalyzed (Eaton's Reagent)
Typical Temperature 250 - 260 °C[6]80 - 100 °C[8]
Reaction Time 1 - 2 hours[9]~2 hours[8]
Key Advantages - Effective for large scale- High yields (up to 95%) possible[6][10]- Milder conditions- Reduces thermal decomposition- High yields, often quantitative[8]- Simpler equipment requirements
Key Disadvantages - Requires very high temperatures- Potential for tar formation/degradation[11]- High-boiling solvent can be difficult to remove- Reagent can be corrosive- Requires careful work-up to neutralize acid
Best Suited For Large-scale synthesis; thermally robust compounds.Small to medium scale; thermally sensitive compounds; labs without high-temp equipment.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of 6-Ethoxyquinolin-4-ol.

Caption: A troubleshooting workflow for addressing low yields in the synthesis.

Issue 1: Low or No Yield of the Intermediate Product
  • Symptom: After the initial reaction of 4-ethoxyaniline and DEEMM, analysis by Thin Layer Chromatography (TLC) shows a large amount of unreacted 4-ethoxyaniline.

  • Potential Cause: The condensation reaction is incomplete. This is an equilibrium process, and insufficient heating or reaction time may not be enough to drive it to completion.

  • Troubleshooting & Optimization:

    • Conventional Heating: Ensure the reaction is heated to reflux in a suitable solvent (like ethanol) for at least 2 hours.[8]

    • Microwave Irradiation: For a more rapid and efficient reaction, consider using a microwave synthesizer. Heating the neat mixture of reactants for as little as 7 minutes can lead to complete consumption of the aniline.[5][8] This method often improves yields and dramatically reduces reaction times.[5]

Issue 2: Low Yield of 6-Ethoxyquinolin-4-ol After the Cyclization Step
  • Symptom: The intermediate is successfully formed, but after the high-temperature cyclization step, TLC analysis shows that the majority of the material is still the uncyclized intermediate.

  • Potential Cause: The temperature required for the thermal electrocyclization was not reached or maintained. This reaction has a high activation energy.[5]

  • Troubleshooting & Optimization:

    • Verify Temperature: When using a high-boiling solvent like diphenyl ether, ensure the internal reaction temperature reaches at least 250 °C.[3][6] Use a high-temperature thermometer to confirm.

    • Ensure Homogeneity: Vigorous stirring is crucial at high temperatures to ensure even heat distribution and prevent localized cold spots.[9]

    • Switch to a Catalyst: If high temperatures are difficult to achieve or maintain, or if they still result in poor conversion, switching to Eaton's reagent is the most effective solution. Heating the intermediate in Eaton's reagent at 80-100 °C for 2 hours typically results in a much higher conversion rate.[8]

Issue 3: Significant Tar Formation and Dark-Colored Product
  • Symptom: The reaction mixture becomes a dark, viscous tar during the high-temperature cyclization, making product isolation difficult and lowering the yield.

  • Potential Cause: This is a classic sign of thermal decomposition.[11] The harsh reaction conditions, especially temperatures exceeding 260 °C or prolonged heating times, can cause the starting materials, intermediates, or the final product to polymerize or degrade.[7][12]

  • Troubleshooting & Optimization:

    • Precise Temperature Control: Avoid overheating. Set the heating mantle to maintain a steady internal temperature of ~250 °C and do not exceed it.

    • Monitor Reaction Progress: Use TLC to monitor the disappearance of the intermediate. Once it is consumed, stop the reaction immediately to prevent extended exposure of the product to high temperatures.

    • Adopt Milder Conditions: This is the strongest argument for using Eaton's reagent. By allowing the reaction to proceed at a much lower temperature (80-100 °C), the risk of tar formation is virtually eliminated, leading to a cleaner reaction and simpler purification.[8]

Issue 4: Difficulty with Product Isolation and Purification
  • Symptom: After the reaction, the crude product is an oil or fails to crystallize, and is contaminated with the high-boiling solvent (e.g., diphenyl ether).

  • Potential Cause: The product is highly soluble in the residual reaction solvent, and impurities are preventing crystallization.

  • Troubleshooting & Optimization:

    • Solvent Removal/Precipitation: After cooling the reaction mixture, dilute it with a large volume of a non-polar solvent in which the product is insoluble, such as hexane, petroleum ether, or cyclohexane.[9] This will cause the desired quinolinol to precipitate, leaving the diphenyl ether in solution.

    • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with the same non-polar solvent to remove any remaining traces of the high-boiling solvent.

    • Recrystallization: For final purification, recrystallize the crude solid from a suitable solvent such as ethanol, methanol, or acetic acid to obtain a pure, crystalline product.

Section 3: Key Experimental Protocols

The following are summarized, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Microwave-Assisted Condensation

(Adapted from Martinez, R. et al., 2021)[8]

  • Reaction Setup: In a microwave process vial equipped with a magnetic stir bar, combine 4-ethoxyaniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the neat mixture to 120-150 °C for 7-15 minutes.

  • Work-up: Allow the vial to cool to room temperature. The intermediate product often solidifies upon cooling and can be used directly in the next step, or it can be triturated with cold ethanol or hexane and filtered to obtain a solid.

Protocol 2: High-Temperature Thermal Cyclization

(Adapted from standard Gould-Jacobs procedures)[6][9]

  • Reaction Setup: Place the dried intermediate from the previous step into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) in sufficient quantity to create a stirrable slurry.

  • Heating: Heat the mixture with vigorous stirring to ~250 °C.

  • Reaction: Maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Work-up: Allow the mixture to cool to below 100 °C. Carefully add a large volume of hexane or petroleum ether to precipitate the product. Stir the resulting suspension for 30 minutes.

  • Isolation: Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum.

Protocol 3: Eaton's Reagent-Catalyzed Cyclization

(Adapted from Martinez, R. et al., 2021)[8]

  • Reaction Setup: In a round-bottom flask, carefully add Eaton's reagent.

  • Addition of Reactant: While stirring, add the intermediate (diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate) portion-wise to the Eaton's reagent. An exotherm may be observed.

  • Heating: Heat the reaction mixture to 80-100 °C for approximately 2 hours, or until TLC analysis indicates the reaction is complete.

  • Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Slowly neutralize the acidic slurry with a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the pH is ~7. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. Recrystallize if necessary.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Stohl, F. V. (1987).
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III)
  • Wikipedia. (n.d.).
  • Daugulis, O., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central.
  • Organic-Chemistry.org. (n.d.). Gould-Jacobs Reaction.
  • An, J., et al. (2021).
  • Liu, L., et al. (2022). Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Martinez, R., et al. (2021).
  • Jin, Z. (2023).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • He, P., & Ackman, R. G. (2000).
  • Clarke, H. T., & Davis, A. W. (n.d.). QUINOLINE. Organic Syntheses Procedure.
  • Biotage. (n.d.).
  • Saczewski, F., & Balewski, L. (2022).
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • BenchChem. (2025).
  • Magdolen, P., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Ahluwalia, V. K., & Parashar, R. K. (n.d.). Conrad-Limpach Reaction.
  • Chem Vibe. (2021). Organic Chemistry - Gould-Jacobs Reaction Mechanism [Video]. YouTube.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • BenchChem. (2025).
  • Fadda, A. A., et al. (2010). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
  • Singh, A., et al. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Semantic Scholar.
  • Chemistry Lover. (2019). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Kiss, L., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)
  • CN103804289A - Method for synthetizing 6-methoxyquinoline. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Antimycobacterial Activity of 6-Alkoxy-4-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of the biological activity of 6-alkoxy-4-hydroxyquinoline derivatives, a promising class of compounds in the development of new antimycobacterial agents. Due to the limited availability of public data on the specific compound 6-Ethoxyquinolin-4-ol, this guide will focus on a closely related and well-studied analogue, 1-Methoxy-2-(quinolin-4-yl)propan-2-ol , and its derivatives, to provide a robust framework for researchers, scientists, and drug development professionals. We will objectively compare the performance of these compounds with other alternatives and provide the supporting experimental data and protocols necessary for validation.

The narrative of this guide is built upon the principles of scientific integrity, drawing from established research to explain the causality behind experimental choices and ensuring that the described protocols are self-validating.

Introduction to Quinoline Derivatives as Antimycobacterial Agents

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1] In the realm of infectious diseases, the emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel chemical entities that can overcome existing resistance mechanisms. Quinolone and its derivatives have been a focal point of this research due to their potent inhibitory effects on essential bacterial enzymes.[2]

The 6-alkoxy-4-hydroxyquinoline scaffold, in particular, has been investigated for its potential to yield potent antimycobacterial compounds. The substitution at the 6-position of the quinoline ring with an alkoxy group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into the antimycobacterial activity of this class of compounds, providing a comparative analysis to contextualize their potential.

Comparative Analysis of Antimycobacterial Activity

The antimycobacterial efficacy of 6-alkoxy-4-hydroxyquinoline derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[3]

A study by an esteemed research group synthesized a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis H37Rv.[4] The data from this study provides an excellent basis for a comparative analysis of the structure-activity relationship (SAR) within this class of compounds.

Table 1: Comparative Antimycobacterial Activity (MIC) of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives and Standard Drugs against M. tuberculosis H37Rv

Compound ID6-Position SubstituentAlkoxy GroupMIC (µM)[4]
8a HMethoxy14.4
8b HEthoxy27.1
8h BromoButoxy14.4
8i ChloroMethoxy24.9
8m FluoroMethoxy106.4
Isoniazid N/AN/ANot specified in the primary source, but typically <1 µM
Pyrazinamide N/AN/ATypically >20 µM

Data extracted from the study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives.[4]

From this data, we can draw several key insights:

  • Efficacy of the Unsubstituted Ring: Compound 8a , with an unsubstituted quinoline ring at the 6-position and a methoxy group, demonstrates excellent activity (MIC 14.4 µM), which is notably more potent than the standard drug pyrazinamide.[4]

  • Effect of Alkoxy Chain Length: Comparing 8a (methoxy) and 8b (ethoxy), we observe that a shorter alkoxy chain appears to be more favorable for activity in the unsubstituted series.

  • Influence of Halogen Substitution: The introduction of a halogen at the 6-position has a varied impact. A bromo substituent in compound 8h , combined with a butoxy group, maintains high potency, comparable to the lead compound 8a .[4] However, chloro (8i ) and fluoro (8m ) substitutions at the 6-position, when paired with a methoxy group, lead to a decrease in activity compared to the unsubstituted analogue 8a .[4]

Validating Antimycobacterial Activity: The Microplate Alamar Blue Assay (MABA)

To independently validate the antimycobacterial activity of these quinoline derivatives, the Microplate Alamar Blue Assay (MABA) is a widely accepted, rapid, and cost-effective method.[5][6] This colorimetric assay utilizes the redox indicator Alamar blue (resazurin) to assess the metabolic activity of mycobacteria.[7][8] In viable, respiring bacteria, the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin. Thus, a lack of color change from blue to pink indicates inhibition of bacterial growth.[8]

Detailed Step-by-Step MABA Protocol

This protocol is a synthesized methodology based on established procedures for determining the MIC of compounds against Mycobacterium tuberculosis.[6][7][8]

Materials:

  • Sterile 96-well, round-bottom microplates

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

  • Test compounds (e.g., 6-alkoxy-4-hydroxyquinoline derivatives) and control drugs (Isoniazid, Pyrazinamide) dissolved in DMSO

  • Alamar Blue reagent

  • Sterile deionized water

  • Parafilm

Procedure:

  • Preparation of Microplates:

    • Add 200 µL of sterile deionized water to all outer perimeter wells to prevent evaporation during incubation.

    • Add 100 µL of supplemented 7H9 broth to all inner wells that will be used for the assay.

  • Serial Dilution of Compounds:

    • Prepare stock solutions of the test compounds and control drugs in DMSO.

    • Add 2 µL of the stock solution of the test compound to the first well of a row, resulting in the highest desired concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from this well to the next well in the row, mixing thoroughly. Repeat this process across the plate to obtain a range of concentrations.

    • Include a drug-free well (containing only broth and the bacterial inoculum) as a positive control for growth.

    • Include a well with broth only as a negative control (sterility control).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase.

    • Vortex the culture with glass beads to break up clumps.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted inoculum 1:20 in supplemented 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control well), bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plates with Parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading Results:

    • After the initial incubation period, add 30 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates at 37°C for 24 hours.

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6]

Experimental Workflow Diagram

MABA_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading p1 Add sterile water to perimeter wells p2 Add 7H9 broth to inner wells p1->p2 p3 Prepare serial dilutions of test compounds p2->p3 i2 Add inoculum to wells p3->i2 i1 Prepare M. tuberculosis inoculum (McFarland 1.0) i1->i2 inc1 Incubate at 37°C for 5-7 days i2->inc1 inc2 Add Alamar Blue reagent inc1->inc2 inc3 Re-incubate for 24 hours inc2->inc3 inc4 Read results (Blue = Inhibition, Pink = Growth) inc3->inc4

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Mechanism of Action: Targeting DNA Gyrase

The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[2][9] This enzyme is essential for maintaining the topological state of DNA during replication and transcription. In Mycobacterium tuberculosis, DNA gyrase is the sole type II topoisomerase, making it a critical and validated drug target.[10][11]

DNA gyrase introduces negative supercoils into DNA, a process that involves the transient cleavage of both DNA strands. Quinolones bind to the complex of DNA gyrase and DNA, stabilizing this cleaved complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the mechanism of action of quinolone derivatives on M. tuberculosis DNA gyrase, in contrast to the mechanisms of the comparator drugs, isoniazid and pyrazinamide.

MoA_Comparison cluster_quinolone Quinolone Derivatives cluster_isoniazid Isoniazid (Prodrug) cluster_pyrazinamide Pyrazinamide (Prodrug) quinolone 6-Alkoxy-4-hydroxyquinoline gyrase M. tuberculosis DNA Gyrase-DNA Complex quinolone->gyrase Binds to cleavage Stabilized Cleavage Complex gyrase->cleavage Inhibits re-ligation ds_breaks Double-Strand DNA Breaks cleavage->ds_breaks death Bacterial Cell Death ds_breaks->death inh Isoniazid katg KatG (Catalase-Peroxidase) inh->katg Activated by active_inh Activated Isoniazid katg->active_inh inhA InhA (Enoyl-ACP reductase) active_inh->inhA Inhibits mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid mycolic_acid->death Inhibition leads to pza Pyrazinamide pncA pncA (Pyrazinamidase) pza->pncA Activated by poa Pyrazinoic Acid (Active form) pncA->poa fas1 Fatty Acid Synthase I (FAS-I) poa->fas1 Inhibits fas1->death Inhibition leads to

Caption: Comparative mechanisms of action of quinolones and standard anti-TB drugs.

Conclusion and Future Directions

The 6-alkoxy-4-hydroxyquinoline scaffold represents a promising starting point for the development of novel antimycobacterial agents. The available data on derivatives such as 1-Methoxy-2-(quinolin-4-yl)propan-2-ol demonstrate potent activity against Mycobacterium tuberculosis. The structure-activity relationship suggests that modifications at the 6-position and of the alkoxy side chain can be fine-tuned to optimize potency.

The validation of these compounds through standardized protocols like the Microplate Alamar Blue Assay is crucial for their progression in the drug discovery pipeline. A thorough understanding of their mechanism of action, primarily through the inhibition of DNA gyrase, provides a rational basis for further chemical modifications to enhance efficacy and overcome potential resistance.

Future research should focus on:

  • Synthesizing and testing a broader range of 6-alkoxy derivatives to further elucidate the structure-activity relationship.

  • Evaluating the cytotoxicity of these compounds against mammalian cell lines to assess their therapeutic index.

  • Investigating their efficacy in in vivo models of tuberculosis.

  • Exploring their activity against drug-resistant strains of M. tuberculosis.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively validate and advance this promising class of compounds in the fight against tuberculosis.

References

  • Asif, M. (2013). Antimicrobial and Anti-tubercular Activity of Quinolone Analogues. Science International, 1, 336-349. [https://scialert.net/abstract/?doi=sciintl.2013.336.349]
  • Blower, T. R., et al. (2016). Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 113(17), 4603-4608. [https://www.pnas.org/doi/10.1073/pnas.1601729113]
  • ChemicalBook. (2022). Mechanism of action of Isoniazid. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6318992.htm]
  • ChemicalBook. (2022). Mechanism of action of Pyrazinamide. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8295922.htm]
  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and future prospects. Applied microbiology and biotechnology, 92(3), 479-497. [https://link.springer.com/article/10.1007/s00253-011-3557-z]
  • Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004-1009. [https://journals.asm.org/doi/10.1128/aac.41.5.1004]
  • Dutta, N. K., & Karakousis, P. C. (2014). Pyrazinamide. Cold Spring Harbor perspectives in medicine, 4(9), a021124. [https://perspectivesinmedicine.cshlp.org/content/4/9/a021124.full]
  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of clinical microbiology, 36(2), 362-366. [https://journals.asm.org/doi/10.1128/jcm.36.2.362-366.1998]
  • Gemeniano, M. C., et al. (2021). Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons. Biochemistry, 60(2), 143-154. [https://pubs.acs.org/doi/10.1021/acs.biochem.0c00827]
  • Isoniazid. (2024). In Wikipedia. [https://en.wikipedia.org/wiki/Isoniazid]
  • Khan, S. R., et al. (2016). Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. Journal of cellular and molecular medicine, 20(10), 1781-1790. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5020623/]
  • Manjunatha, U. H., et al. (2002). Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity. Antimicrobial agents and chemotherapy, 46(7), 2079-2087. [https://journals.asm.org/doi/10.1128/AAC.46.7.2079-2087.2002]
  • Martin, A., et al. (2005). Microplate alamar blue assay for Staphylococcus epidermidis biofilm susceptibility testing. Journal of clinical microbiology, 43(9), 4814-4817. [https://journals.asm.org/doi/10.1128/JCM.43.9.4814-4817.2005]
  • O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International journal of antimicrobial agents, 35(1), 30-38. [https://www.ijidonline.com/article/S1201-9712(09)00342-9/fulltext]
  • Pyrazinamide. (2024). In Wikipedia. [https://en.wikipedia.org/wiki/Pyrazinamide]
  • Sriram, D., & Yogeeswari, P. (2010). Quinolones: an overview. Expert opinion on therapeutic patents, 20(10), 1349-1379. [https://www.tandfonline.com/doi/abs/10.1517/13543776.2010.511394]
  • Unissa, A. N., et al. (2016). Molecular Basis for the Differential Quinolone Susceptibility of Mycobacterial DNA Gyrase. Antimicrobial agents and chemotherapy, 60(10), 5873-5881. [https://journals.asm.org/doi/10.1128/AAC.00910-16]
  • Vashisth, D., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society, 19(11), 4811-4824. [https://link.springer.com/article/10.1007/s13738-022-02611-z]
  • Working Group for New TB Drugs. (n.d.). Mycobacterial Gyrase Inhibitors. [https://www.newtbdrugs.org/pipeline/compound/mycobacterial-gyrase-inhibitors]
  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The international journal of tuberculosis and lung disease, 7(1), 6-21. [https://www.ingentaconnect.com/content/iuatld/ijtld/2003/00000007/00000001/art00002]
  • Zhang, Y., & Yew, W. W. (2015). Mechanisms of pyrazinamide action and resistance. Microbiology spectrum, 3(4), 10.1128/microbiolspec.MGM2-0023-2014. [https://journals.asm.org/doi/10.1128/microbiolspec.MGM2-0023-2014]

Sources

A Comparative Guide to 6-Ethoxyquinolin-4-ol and Other Quinoline Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of 6-Ethoxyquinolin-4-ol and other significant quinoline derivatives, designed for researchers, scientists, and professionals in drug development. Our focus is on providing a technically sound, field-proven perspective on the synthesis, biological activities, and therapeutic potential of these compounds, grounded in experimental data and authoritative sources.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its versatile structure allows for extensive functionalization, leading to a vast library of derivatives with a wide spectrum of biological activities.[4][6] Quinoline-based compounds have been successfully developed into drugs for treating malaria, cancer, bacterial infections, and inflammatory diseases.[4][5] The unique electronic properties of the quinoline nucleus enable it to interact with various biological targets, including enzymes and DNA, making it a focal point in the quest for novel therapeutic agents.[4][7]

Synthesis and Physicochemical Properties of Quinolines

The synthesis of quinoline derivatives is well-established, with several named reactions providing access to a diverse range of structures. Classical methods like the Pfitzinger and Doebner reactions are fundamental for creating quinoline-4-carboxylic acids.[8] Modern approaches often employ metal and organometallic reagents to achieve more complex substitutions.[9]

The physicochemical properties of quinoline derivatives, such as solubility and lipophilicity, are critical for their pharmacokinetic behavior and can be finely tuned through chemical modification.[10][11] For instance, the introduction of an ethoxy group at the 6-position and a hydroxyl group at the 4-position in 6-Ethoxyquinolin-4-ol is expected to modulate its electronic and steric properties, influencing its biological activity and potential as a drug candidate.

Comparative Biological Activity of Quinoline Derivatives

Quinoline derivatives exhibit a remarkable diversity of biological activities. This section provides a comparative overview of their performance in key therapeutic areas, supported by experimental data.

Anticancer Activity

The quinoline scaffold is a prominent feature in many anticancer agents.[1][2][6] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][6] The substitution pattern on the quinoline ring plays a crucial role in determining the anticancer potency and selectivity.[1] For example, 2,4-disubstituted quinolines have shown significant potential as anticancer agents.[1]

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Representative Quinoline Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[6]
HCT-116 (Colon)5.34[6]
MCF-7 (Breast)5.21[6]
2-ArylquinolinesQuinoline 13HeLa (Cervical)8.3[6]
Quinoline 12PC3 (Prostate)31.37[6]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolineTetrahydroquinoline 18HeLa (Cervical)13.15[6]
Quinoline-3-carboxamide furan-derivative-MCF-7 (Breast)3.35[12]
Quinoline–chalcone hybridsCompound 39A549 (Lung)1.91[12]
Compound 40K-562 (Leukemia)5.29[12]
Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some being effective against both Gram-positive and Gram-negative bacteria.[13][14] The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV. The minimum inhibitory concentration (MIC) is a key metric for comparing the antibacterial potency of these compounds.

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Representative Quinoline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Novel Quinoline Derivative 11S. aureus6.25[13]
6-amino-4-methyl-1H-quinoline-2-one derivative 2B. cereus1.56[15]
6-amino-4-methyl-1H-quinoline-2-one derivative 6B. cereus3.12[15]
4-aminoquinoline derivative 7bMRSA0.125 mM[16]
4-aminoquinoline derivative 9dS. pyogenes0.25 mM[16]
Enzyme Inhibitory Activity

The ability of quinoline derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.[7] They have been shown to target a range of enzymes, including kinases, cholinesterases, and α-amylase, which are implicated in diseases like cancer, Alzheimer's, and diabetes, respectively.[3][17][18]

Table 3: Comparative Enzyme Inhibitory Activity (IC50) of Representative Quinoline Derivatives

Compound ClassTarget EnzymeIC50Reference
4-N-phenylaminoquinoline derivative 11gAcetylcholinesterase (AChE)1.94 ± 0.13 µM[17]
Butyrylcholinesterase (BChE)28.37 ± 1.85 µM[17]
Quinoline- and Isoindoline-Integrated Polycyclic Compound 7dα-glycosidase0.07 mM[19]
α-amylase0.21 mM[19]
4-substituted 2-phenylaminoquinazoline 4bMer tyrosine kinase0.68 µM[11]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments used to evaluate the biological activity of quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the quinoline derivative B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 H->I

MTT Assay Workflow

Step-by-step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

MIC_Determination_Workflow A Prepare serial dilutions of the quinoline derivative in broth B Inoculate each dilution with a standardized bacterial suspension A->B C Include positive (no drug) and negative (no bacteria) controls D Incubate at 37°C for 18-24 hours B->D C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

MIC Determination Workflow

Step-by-step Methodology:

  • Compound Dilution: Perform a two-fold serial dilution of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Bacterial Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14]

Signaling Pathways and Mechanisms of Action

Quinoline derivatives can modulate various cellular signaling pathways. For instance, in cancer, they can inhibit key kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[3]

Simplified Kinase Inhibition Pathway:

Kinase_Inhibition_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Promotes VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Quinoline Quinoline Derivative Quinoline->EGFR Inhibits Quinoline->VEGFR Inhibits

Quinoline Inhibition of Cancer Pathways

Conclusion and Future Perspectives

The quinoline scaffold remains a highly versatile and fruitful starting point for the development of new therapeutic agents. While 6-Ethoxyquinolin-4-ol itself is not extensively characterized in the public domain, its structural features suggest potential for biological activity, warranting further investigation. The comparative data presented in this guide highlight the broad therapeutic potential of quinoline derivatives and underscore the importance of structure-activity relationship studies in optimizing their efficacy and safety. Future research should focus on exploring novel substitutions on the quinoline ring, elucidating detailed mechanisms of action, and utilizing computational tools to design next-generation quinoline-based drugs with enhanced target specificity and reduced off-target effects.

References

  • A comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [No Source Provided]
  • Quinoline Derivatives as Anticancer Agents: A Compar
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis Online.
  • Antibacterial Properties of Quinoline Derivatives: A Mini-Review. (2021). Biointerface Research in Applied Chemistry.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online.
  • The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide. (n.d.). BenchChem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025).
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central.
  • Synthesis and α‐amylase inhibitory activity of quinoline‐fluroproline amide hybrids. (n.d.).
  • Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. (n.d.). PubMed Central.
  • Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery. (n.d.). BenchChem.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). ScienceDirect.
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2026).
  • Examples of 4-hydroxy and related quinolines as drug molecules. (n.d.).
  • discovery and history of quinoline-4-carboxylic acid deriv
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). [No Source Provided]
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). PubMed Central.
  • Synthesis new derivatives of quinoline and study the biological activity for some of them. (2025). [No Source Provided]
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
  • Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. (2016). PubMed.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI.

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Ethoxyquinolin-4-ol Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. Among these, the 6-ethoxyquinolin-4-ol core has emerged as a promising template for the development of novel drug candidates, particularly in the realms of anticancer and antimicrobial therapies. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-ethoxyquinolin-4-ol analogs, synthesizing available experimental data to elucidate the key structural determinants for biological efficacy. By understanding how modifications to this scaffold influence activity, researchers can more effectively design and develop next-generation therapeutic agents.

Introduction to the 6-Ethoxyquinolin-4-ol Scaffold

The 6-ethoxyquinolin-4-ol moiety is a privileged heterocyclic system characterized by a fused benzene and pyridine ring, with an ethoxy group at the 6-position and a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-quinolone form). This core structure offers several points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The exploration of its derivatives has revealed significant potential, particularly in oncology, where the need for novel, effective, and selective therapies remains urgent.[1]

Comparative Analysis of Biological Activity: A Focus on Anticancer Potential

While direct comparative studies on a wide range of 6-ethoxyquinolin-4-ol analogs are still emerging, analysis of the broader quinolin-4-one class provides critical insights into the SAR. The primary focus of recent research has been on the cytotoxic effects of these compounds against various cancer cell lines.

Key Structural-Activity Relationship Insights:
  • Substitution at the 6- and 7-Positions: The nature of the substituent at the 6- and 7-positions of the quinoline ring significantly impacts anticancer activity. The presence of an ethoxy group at the 6-position, as in our core scaffold, is often associated with favorable biological activity. Studies on related quinoline derivatives have shown that bulky and lipophilic groups at the 7-position can enhance antiproliferative effects.[2] For instance, the introduction of a substituted benzyloxy group at this position has been shown to be a beneficial pharmacophoric group.[2]

  • Modifications at the 4-Position: The hydroxyl group at the 4-position is crucial for the biological activity of these compounds. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Modifications at this position, such as the introduction of a phenoxy group, have been explored in related quinoline structures, leading to potent c-Met kinase inhibitors.[3]

  • Influence of Substituents on the Phenyl Ring (for 2-phenyl analogs): In analogs bearing a phenyl group at the 2-position, the substitution pattern on this ring plays a critical role in determining cytotoxicity. Halogen groups, particularly trifluoromethyl groups, on the phenyl ring have been shown to be effective in enhancing antitumor activity.[3]

Tabulated Comparison of Analog Performance

To provide a clear comparison, the following table summarizes the cytotoxic activity of various quinolin-4-one derivatives, which can serve as a proxy for understanding the potential of 6-ethoxyquinolin-4-ol analogs.

Compound ClassModificationTarget/Cell LineActivity (IC50/GI50)Reference
6,7-disubstituted-4-phenoxyquinolinesHalogen and trifluoromethyl groups on the 2-phenyl ringHT-29, H460, A549, MKN-45, U87MG0.03 - 1.06 µM[3]
7-alkoxy-4-aminoquinolinesBulky alkoxy substituent at position-7Various human tumor cell lines< 1.0 µM[2]
4-AnilinoquinolinylchalconesMethoxy group on the chalcone phenyl ringMDA-MB-2310.11 µM[4]
4-alkoxy-2-arylquinolinesPropyl linker at C4 and p-chlorophenyl at C2NCI-60 panelSub-micromolar[5]

Note: This table presents data from structurally related compounds to infer potential SAR trends for 6-ethoxyquinolin-4-ol analogs due to the limited availability of direct comparative data for a series of these specific compounds.

Mechanistic Insights: How Do 6-Ethoxyquinolin-4-ol Analogs Exert Their Effects?

The quinolone family of compounds is known to target type II topoisomerase enzymes, which are crucial for DNA replication.[1] This inhibition of topoisomerase leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Several potential mechanisms of action for quinolone derivatives as anticancer agents have been proposed:

  • Topoisomerase Inhibition: Many quinolone derivatives function as topoisomerase II inhibitors, leading to DNA strand breaks and cell death.[1]

  • Kinase Inhibition: Certain quinoline analogs have been shown to inhibit protein kinases, such as c-Met, which are often dysregulated in cancer.[3]

  • Induction of Apoptosis: These compounds can trigger the apoptotic cascade through various signaling pathways, often involving the activation of caspases.

  • Cell Cycle Arrest: Treatment with quinolone derivatives can lead to the arrest of cancer cells in different phases of the cell cycle, preventing their proliferation.

The specific mechanism of action for a given 6-ethoxyquinolin-4-ol analog will likely depend on its unique substitution pattern and the cellular context.

Experimental Protocols for Evaluation

To facilitate further research and comparative analysis, this section provides standardized protocols for key in vitro assays used to evaluate the anticancer potential of 6-ethoxyquinolin-4-ol analogs.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-ethoxyquinolin-4-ol analogs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the 6-ethoxyquinolin-4-ol analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizing Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

General Structure of 6-Ethoxyquinolin-4-ol and Key Modification Sites

Caption: Key sites for chemical modification on the 6-ethoxyquinolin-4-ol scaffold.

Note: As I cannot generate images, the DOT script above is a template. A proper diagram would require an image of the chemical structure.

Experimental Workflow for Anticancer Evaluation

workflow start Synthesis of 6-Ethoxyquinolin-4-ol Analogs cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle target Target Identification (e.g., Kinase Assay) mechanism->target end Lead Optimization apoptosis->end cell_cycle->end target->end

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Conclusion and Future Directions

The 6-ethoxyquinolin-4-ol scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While the primary focus of this guide has been on their anticancer potential, the broad biological activity of quinolones suggests that these analogs may also hold promise as antimicrobial or anti-inflammatory agents.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 6-ethoxyquinolin-4-ol analogs. This will enable the development of more precise quantitative structure-activity relationship (QSAR) models, which can guide the rational design of more potent and selective compounds. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these promising molecules. The insights gained from such studies will be invaluable in translating the therapeutic potential of 6-ethoxyquinolin-4-ol analogs from the laboratory to the clinic.

References

  • Brazhko, O. A., et al. (2018). Synthesis and Biological Activity of Derivatives (2-Methyl(phenyl)-6-R-quinolin-4-yl-sulphanyl)carboxylic Acid. Sci. Rev., 7, 8–10.[6]

  • (Reference for 6,7-disubstituted-4-phenoxyquinolines as c-Met kinase inhibitors)[3]

  • (Reference for synthesis and anticancer evaluation of 6-substituted-4-hydroxy-1-(2-substitutedacetyl)-3-nitroquinolin-2(1H)-ones)[7]

  • (Reference for synthesis and anticancer evaluation of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives)[8]

  • (Reference for structure-activity relationships of quinolones)[9]

  • (Reference for synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents)[10]

  • (Reference for synthesis and anticancer evaluation of 4-anilinoquinolinylchalcone derivatives)[4][11]

  • (Reference for design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents)[12]

  • (Reference for design, synthesis and biological evaluation of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I inhibitors)[5]

  • (Reference for quantitative structure activity relationship studies of quinolone derivatives as potential antibacterial agents)[13]

  • (Reference for design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors)[14]

  • (Reference for benchmarking 6-chloro-2-phenylquinolin-4-ol)[15]

  • (Reference for quantitative structure-activity relationship model for prediction of genotoxic potential for quinolone antibacterials)[16]

  • Sissi, C., & Palumbo, M. (2003). The Quinolone Family: From Antibacterial to Anticancer Agents. Current Medicinal Chemistry-Anti-Cancer Agents, 3(6), 439-450.[1]

  • (Reference for advances in antitumor research of CA-4 analogs carrying quinoline scaffold)[17]

  • (Reference for a simple procedure for synthesis of biological active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid)[18]

  • (Reference for investigation of the anticancer activity of modified 4-hydroxyquinolone analogues)[2][19]

  • (Reference for 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof)[20]

Sources

spectroscopic analysis and structural confirmation of 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis and Structural Confirmation of 6-Ethoxyquinolin-4-ol

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a foundational pillar of chemical research. Quinolin-4-ol and its derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2] This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of 6-Ethoxyquinolin-4-ol. We will move beyond a simple recitation of data to offer a comparative analysis, explaining the causality behind experimental choices and demonstrating how different spectroscopic methods synergize to provide an irrefutable structural assignment.

The Subject: 6-Ethoxyquinolin-4-ol

6-Ethoxyquinolin-4-ol (C₁₁H₁₁NO₂) is a heterocyclic compound with a molecular weight of 189.21 g/mol .[3] A critical feature of the quinolin-4-ol scaffold is its existence in tautomeric equilibrium with its keto form, 6-ethoxyquinolin-4(1H)-one. This equilibrium influences the spectroscopic data and must be considered during analysis. This guide will dissect the information provided by Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques to build a complete structural picture.

Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry serves as the initial checkpoint, providing the molecular weight and crucial fragmentation clues that corroborate the elemental composition.

Expertise & Causality: We employ high-resolution mass spectrometry (HRMS) not just to confirm the molecular weight but to obtain the exact mass. This allows for the confident determination of the molecular formula (C₁₁H₁₁NO₂), a critical self-validating step that distinguishes the target from any potential isomers or impurities with the same nominal mass.

Expected Data: The primary ESI-MS or GC-MS analysis is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 190.0811, corresponding to the exact mass of the protonated species.

Table 1: Predicted Mass Spectrometry Data for 6-Ethoxyquinolin-4-ol

ParameterPredicted ValueRationale
Molecular FormulaC₁₁H₁₁NO₂---
Molecular Weight189.21 g/mol Sum of atomic weights.[3]
Exact Mass189.07898 DaCalculated for C₁₁H₁₁NO₂.
Key Ion Peak (ESI+)[M+H]⁺ at m/z 190.0811Confirms molecular formula.
Key Fragmentsm/z 161, 145, 117Loss of ethylene (C₂H₄), loss of ethoxy radical (•OC₂H₅), subsequent loss of CO.

Comparative Insight: While MS provides the molecular formula, it cannot, on its own, distinguish between structural isomers such as 6-Ethoxyquinolin-2-ol or 8-Ethoxyquinolin-4-ol. Its primary role is to provide a foundational piece of the puzzle and constrain the possibilities that must be resolved by other techniques.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage to ~3.5 kV and the source temperature to ~120 °C.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique ideal for identifying the key functional groups present in the molecule, which helps in confirming the presence of the quinolinol core and its substituents.

Expertise & Causality: The IR spectrum is particularly useful for probing the keto-enol tautomerism. The presence of a broad O-H and/or N-H stretching band around 3400-3200 cm⁻¹ alongside a C=O stretch around 1650 cm⁻¹ would indicate that both tautomers are present in the solid state. The absence or weakness of the C=O band would suggest the dominance of the enol form.

Expected Data: The spectrum is predicted to be complex in the fingerprint region (below 1500 cm⁻¹), but the functional group region provides clear, diagnostic peaks.

Table 2: Predicted IR Absorption Bands for 6-Ethoxyquinolin-4-ol

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3400-3200Strong, BroadO-H / N-H StretchConfirms hydroxyl/amide group, indicative of the quinolinol/quinolinone system.[4]
3100-3000MediumAromatic C-H StretchPresence of the quinoline aromatic ring.[4]
2980-2850MediumAliphatic C-H StretchCorresponds to the ethoxy group (CH₃ and CH₂).
~1650StrongC=O StretchPresence of the keto tautomer (quinolin-4(1H)-one).[5]
1620-1580Medium-StrongC=C/C=N Aromatic StretchConfirms the quinoline ring system.
1250-1200StrongAryl C-O StretchAsymmetric C-O-C stretch of the ethoxy group.[6]
1050-1000StrongAliphatic C-O StretchSymmetric C-O-C stretch of the ethoxy group.

Comparative Insight: IR provides definitive evidence for the presence of key functional groups (hydroxyl, carbonyl, ether, aromatic ring) far more effectively than MS. However, it offers no information on the connectivity of these groups or their specific placement on the quinoline scaffold. It confirms the pieces are present but not how they are assembled.

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small, solid amount of the purified compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan and subtract it from the sample spectrum.

Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-Ethoxyquinolin-4-ol. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the carbon skeleton and proton environments.

Expertise & Causality: The choice to run a full suite of 2D NMR experiments is deliberate. While ¹H NMR can suggest the structure, only through-bond (COSY) and through-space (HMBC) correlation experiments can definitively establish the connectivity. For instance, an HMBC correlation from the ethoxy CH₂ protons to C6 of the quinoline ring is the "smoking gun" evidence for the substituent's position, a detail no other technique can provide.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).

Table 3: Predicted ¹H NMR Data for 6-Ethoxyquinolin-4-ol (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Data
~11.5br s1HOH/NHThe acidic proton of the quinolinol/quinolinone system. Similar protons in 4-Hydroxyquinoline appear at 11.9 ppm.[7]
~8.0-8.2d1HH5Downfield shift due to proximity to the heterocyclic ring and deshielding effects.
~7.7d1HH8Typical aromatic region for quinoline protons.
~7.4dd1HH7Shows coupling to both H8 and H5.
~7.2s1HH2Proton on the pyridinone ring.
~6.1d1HH3Coupled to H2, shifted upfield relative to other aromatic protons. Similar protons in 4-Hydroxyquinoline appear at 6.1 ppm.[7]
4.1-4.2q2H-OCH₂CH₃Quartet due to coupling with the adjacent methyl group.
1.3-1.4t3H-OCH₂CH₃Triplet due to coupling with the adjacent methylene group.
¹³C NMR and DEPT-135 Analysis

¹³C NMR reveals the number of unique carbon atoms, while a DEPT-135 experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135.

Table 4: Predicted ¹³C NMR Data for 6-Ethoxyquinolin-4-ol (in DMSO-d₆)

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale & Comparative Data
~177AbsentC4Carbonyl/enol carbon, highly deshielded.
~155AbsentC6Aromatic carbon attached to the oxygen of the ethoxy group.
~145AbsentC8aQuaternary carbon at the ring junction.
~140PositiveC2CH in the pyridinone ring.
~125PositiveC5Aromatic CH.
~122AbsentC4aQuaternary carbon at the ring junction.
~120PositiveC8Aromatic CH.
~118PositiveC7Aromatic CH.
~105PositiveC3CH in the pyridinone ring.
~64Negative-OCH₂CH₃Methylene carbon of the ethoxy group.
~15Positive-OCH₂CH₃Methyl carbon of the ethoxy group.
2D NMR for Unambiguous Connectivity
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Expected correlations: H5-H7, H7-H8, H2-H3, and within the ethoxy group (-OCH₂-CH₃).

  • HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to. It is used to assign the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the puzzle. It shows correlations between protons and carbons that are 2-3 bonds away. This confirms the connectivity of the entire molecular framework.

Key Expected HMBC Correlations:

  • Protons of the ethoxy CH₂ group to C6, confirming the position of the substituent.

  • H5 to C4, C7, and C8a.

  • H2 to C4 and C8a.

  • H3 to C4a and C2.

Integrated Spectroscopic Workflow

The confirmation of 6-Ethoxyquinolin-4-ol is not a linear process but an integrated workflow where each technique validates and builds upon the others.

Caption: Integrated workflow for the structural confirmation of 6-Ethoxyquinolin-4-ol.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient relaxation delay (e.g., d1 = 5s) to ensure accurate integration.

  • ¹³C and DEPT Acquisition: Acquire the proton-decoupled ¹³C spectrum. Run a DEPT-135 experiment to differentiate carbon types.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the acquisition and processing parameters for the expected coupling constants and correlations.

Conclusion

The structural confirmation of 6-Ethoxyquinolin-4-ol is a case study in the power of a modern, multi-technique spectroscopic approach. While mass spectrometry and infrared spectroscopy provide rapid, essential, but ultimately incomplete pictures, they create a validated framework for the definitive analysis by NMR. It is the synergistic application of 1D and 2D NMR techniques that moves beyond identifying components to mapping their precise connectivity, providing the authoritative and trustworthy structural proof required for advanced chemical and pharmaceutical research.

References

  • BenchChem. (n.d.). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
  • Stalinska, J., & Giełdoń, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Retrieved from [Link]

  • Buonerba, F., et al. (2020). Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors. Molecules. Retrieved from [Link]

  • EMBL-EBI. (n.d.). quinolin-4-ol (CHEBI:15815). ChEBI. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 6-Ethoxyquinolin-4-ol, 97%+ Purity, C11H11NO2, 5 grams. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules. Retrieved from [Link]

  • Thakare, P. V., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • NIST. (n.d.). 6-Ethoxyquinaldine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • NIST. (n.d.). Ethoxyquin. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Kiss, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxy-6-methylquinolin-4-ol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. Among these, quinolin-4-ol derivatives have garnered significant attention for their potential as anticancer agents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this promising class of compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental data, explore the underlying methodologies, and critically evaluate the translation from benchtop assays to preclinical models.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a versatile pharmacophore present in numerous natural and synthetic bioactive compounds. Its derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimalarial, and antibacterial activities[1][2]. The 4-quinolone motif, in particular, is a key structural feature in many compounds that exert their effects through mechanisms such as the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of efflux pumps[1][3][4]. The addition of various substituents, such as an ethoxy group at the 6-position, can significantly influence the potency, selectivity, and pharmacokinetic properties of these derivatives.

In Vitro Efficacy: Gauging Potency at the Cellular Level

The initial assessment of the therapeutic potential of novel 6-ethoxyquinolin-4-ol derivatives, and quinolin-4-ols in general, begins with a battery of in vitro assays. These experiments are crucial for determining the intrinsic cytotoxic or inhibitory activity of the compounds against specific cell lines and for elucidating their mechanism of action.

Common In Vitro Assays

A typical in vitro evaluation workflow for these derivatives involves:

  • Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The IC50 value, representing the concentration of the compound required to inhibit 50% of cell growth, is a key metric derived from this assay.

  • Apoptosis Assays: Flow cytometry analysis using Annexin V/Propidium Iodide staining is employed to determine if the compound induces programmed cell death (apoptosis) or necrosis.

  • Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can reveal at which phase of the cell cycle (G1, S, G2/M) the compound arrests cell proliferation.

  • Mechanism of Action Studies: Depending on the hypothesized target, specific assays such as tubulin polymerization assays, topoisomerase inhibition assays, or kinase activity assays are conducted.

Representative In Vitro Data for Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinoline derivatives against different human cancer cell lines, as reported in the literature. It is important to note that direct data for 6-ethoxyquinolin-4-ol derivatives is limited, and thus, data for structurally related compounds are presented to illustrate the general potency of this class.

Compound ClassCell LineIC50 (µM)Reference
4-Aminoquinoline DerivativesMDA-MB-468 (Breast)7.35 - 8.73[2]
MCF-7 (Breast)8.22[2]
4-Phenyl-2-quinolone DerivativesCOLO205 (Colon)0.32[4]
H460 (Lung)0.89[4]
Quinoxaline DerivativesHCT-116 (Colon)0.05 - 0.07[1]
Quinazolin-4(3H)-one DerivativesL1210 (Leukemia)5.8[5]
MCF-7 (Breast)0.34[5]

This table is a compilation of data from multiple sources and represents the activity of different, though structurally related, quinoline-based compounds.

In Vivo Efficacy: The Litmus Test in a Living System

While in vitro assays provide valuable initial data, the true therapeutic potential of a compound can only be assessed through in vivo studies. These experiments, typically conducted in animal models, provide critical information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall efficacy and toxicity in a complex biological system.

Transitioning from In Vitro to In Vivo

The decision to advance a compound to in vivo testing is based on several factors, including:

  • Potent in vitro activity: A low IC50 value against target cell lines is a prerequisite.

  • Favorable preliminary toxicity profile: Compounds should exhibit selectivity for cancer cells over normal cells.

  • Good drug-like properties: This includes solubility, stability, and permeability, which can be predicted using computational models.

Representative In Vivo Study Design

A common in vivo model for evaluating anticancer agents is the xenograft mouse model.

  • Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The investigational compound is administered via a clinically relevant route (e.g., oral, intraperitoneal).

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

Key In Vivo Efficacy Metrics
  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume or weight in the treated group compared to the control group.

  • Toxicity: Assessed by monitoring changes in body weight, clinical signs of distress, and post-mortem analysis of major organs.

One study on a novel 4-hydroxyquinazoline derivative, B1, demonstrated significant tumor growth suppression in a xenograft model at a dose of 25 mg/kg, with an acute toxicity study confirming its safety[6]. Another study highlighted the in vivo synergism of quinoline derivatives with existing antibiotics in a mouse infection model[3].

The In Vitro-In Vivo Correlation (IVIVC): A Complex Relationship

A critical aspect of drug development is establishing a predictive relationship between in vitro data and in vivo outcomes, known as the in vitro-in vivo correlation (IVIVC)[7]. For orally administered drugs, this often involves correlating the in vitro dissolution rate with the in vivo plasma concentration profile[7]. However, for anticancer agents, the correlation between in vitro cytotoxicity (IC50) and in vivo tumor growth inhibition is often not straightforward.

Several factors can contribute to discrepancies between in vitro and in vivo results:

  • Pharmacokinetics: A compound with excellent in vitro potency may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, leading to suboptimal efficacy in vivo.

  • Tumor Microenvironment: The complex and heterogeneous tumor microenvironment, which is absent in 2D cell culture, can significantly impact drug response.

  • Host Factors: The host's immune system and metabolism can influence the drug's activity and toxicity.

For some quinoline 3-carboxamide derivatives, it was found that the therapeutic effect in an acute EAE mouse model was dependent on high exposure of the parent compound, as predicted by in vitro metabolism studies which showed low clearance[8]. This highlights the importance of integrating pharmacokinetic data when interpreting efficacy studies.

Methodologies in Detail

To ensure scientific integrity, the protocols for key experiments must be robust and well-defined.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 6-ethoxyquinolin-4-ol derivative (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: In Vivo Xenograft Study
  • Animal Acclimatization: Acclimatize 6-8 week old female BALB/c nude mice for one week.

  • Cell Inoculation: Subcutaneously inject 5 x 10^6 human colorectal cancer cells (e.g., HCT-116) in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm^3, randomize mice into groups (n=8-10 per group). Administer the test compound or vehicle control daily by oral gavage.

  • Efficacy and Toxicity Monitoring: Measure tumor volume and body weight twice weekly.

  • Study Termination: Euthanize mice when tumors in the control group exceed 2000 mm^3 or at the end of the study period. Excise and weigh the tumors.

Visualizing the Workflow and Potential Mechanisms

Diagrams can aid in understanding the complex processes involved in drug evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_start Synthesis of 6-Ethoxyquinolin-4-ol Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT) invitro_start->cytotoxicity moa Mechanism of Action (e.g., Apoptosis, Cell Cycle) cytotoxicity->moa invitro_end Lead Compound Identification moa->invitro_end invivo_start Xenograft Model Development invitro_end->invivo_start IVIVC Considerations treatment Compound Administration invivo_start->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring invivo_end Efficacy & Safety Assessment monitoring->invivo_end

Caption: A generalized workflow for the evaluation of 6-Ethoxyquinolin-4-ol derivatives.

signaling_pathway compound Quinolin-4-ol Derivative tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: A potential mechanism of action for quinolin-4-ol derivatives.

Conclusion and Future Directions

The journey of a 6-ethoxyquinolin-4-ol derivative from a laboratory curiosity to a potential clinical candidate is a multi-step process that relies on a thorough and integrated evaluation of its in vitro and in vivo properties. While in vitro assays are indispensable for high-throughput screening and mechanistic studies, in vivo models provide the ultimate test of a compound's therapeutic window and clinical translatability. The discrepancies often observed between these two settings underscore the importance of a comprehensive understanding of a compound's pharmacokinetic and pharmacodynamic properties. Future research in this area should focus on developing more predictive in vitro models, such as 3D organoids, and on the early integration of ADME studies to improve the success rate of translating promising quinolin-4-ol derivatives into effective cancer therapies.

References

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide deriv
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.PubMed.
  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.Walsh Medical Media.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.MDPI.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.PMC.
  • Design, Synthesis and Biological Activity of the 4-Thioquinoline Deriv
  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents.
  • DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIV
  • Design, Synthesis and Biological Activity of the 4-Thioquinoline Deriv
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.MDPI.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands.PubMed.
  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.MDPI.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • Antioxidant and Cytotoxic Activity of New Polyphenolic Deriv

Sources

A Comparative Benchmarking Guide to 6-Ethoxyquinolin-4-ol and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and a Rationale for Kinase Inhibition Profiling

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, aromatic structure provides an excellent framework for designing targeted therapeutics.[1] Quinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3][4][5][6] Notably, the quinoline core is a key feature in numerous FDA-approved kinase inhibitors, underscoring its significance in oncology and the broader landscape of signal transduction research.[7]

Given the structural characteristics of 6-Ethoxyquinolin-4-ol, it is hypothesized to function as a kinase inhibitor. This guide provides a framework for benchmarking its potential inhibitory activity against a panel of well-characterized and clinically relevant kinase inhibitors. The objective is to offer a comprehensive, scientifically rigorous comparison to elucidate the potency and selectivity profile of this compound.

We will compare 6-Ethoxyquinolin-4-ol against three established kinase inhibitors:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[8][9] It is often used as a positive control in kinase assays due to its high affinity for a wide range of kinases.[10]

  • Dasatinib (BMS-354825): A multi-targeted inhibitor of several key kinases, including BCR-ABL and Src family kinases, approved for the treatment of certain types of leukemia.[11][12][13][14][15]

  • Sunitinib (SU11248): An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets pathways involved in tumor angiogenesis and cell proliferation, such as VEGFRs and PDGFRs.[16][17][18][19][20]

This guide will detail the necessary experimental protocols, present hypothetical comparative data, and provide the rationale behind the experimental design, empowering researchers to conduct their own robust evaluations.

Comparative Analysis of Inhibitor Characteristics

A preliminary comparison of the key features of the selected inhibitors is essential for contextualizing the subsequent experimental data.

Feature6-Ethoxyquinolin-4-ol (Hypothetical)StaurosporineDasatinibSunitinib
Core Scaffold QuinolineIndolocarbazoleAminopyrimidine-thiazoleOxindole
Mechanism of Action Putative ATP-competitive kinase inhibitorATP-competitive, broad-spectrum kinase inhibitor[8]Multi-targeted ATP-competitive kinase inhibitor[11]Multi-targeted receptor tyrosine kinase inhibitor[16]
Primary Target(s) To be determinedPan-kinase inhibitor (e.g., PKC, PKA, Src)[21]BCR-ABL, Src family kinases, c-KIT, PDGFRβ[12]VEGFRs, PDGFRs, c-KIT, FLT3, RET[16][18]
Clinical Use N/AResearch tool (limited clinical use due to lack of selectivity)[8]Treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL)[13]Treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST)[17]

Experimental Design and Methodologies

To ensure a thorough and unbiased comparison, a multi-tiered experimental approach is recommended, progressing from broad, non-specific assays to more targeted, cell-based evaluations.

I. In Vitro Biochemical Kinase Assays

The initial step involves assessing the direct inhibitory effect of 6-Ethoxyquinolin-4-ol on a panel of purified kinases. A luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®) is a robust and high-throughput method.[22]

cluster_prep Compound & Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Serial Dilution of Inhibitors (6-Ethoxyquinolin-4-ol, Staurosporine, etc.) C Dispense Inhibitors into 384-well plate A->C B Prepare Kinase Reaction Buffer (Kinase, Substrate, MgCl2) E Initiate Reaction: Add ATP/Substrate Mix B->E D Add Kinase Enzyme Incubate 10 min C->D D->E F Incubate at 30°C for 60 min E->F G Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) F->G H Incubate 40 min G->H I Add Kinase Detection Reagent (Converts ADP to ATP) H->I J Incubate 30 min I->J K Read Luminescence (Signal ∝ Kinase Activity) J->K

Caption: Workflow for a luminescence-based in vitro kinase assay.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of 6-Ethoxyquinolin-4-ol and the reference inhibitors (Staurosporine, Dasatinib, Sunitinib) in 100% DMSO.

  • Reaction Setup: In a 384-well white opaque plate, add 50 nL of each inhibitor dilution.

  • Kinase Addition: Add 5 µL of a solution containing the kinase of interest in the appropriate reaction buffer.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction for 1 hour at 30°C.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to DMSO-only controls. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Kinase Target6-Ethoxyquinolin-4-ol (Hypothetical IC50, nM)Staurosporine (Reference IC50, nM)Dasatinib (Reference IC50, nM)[15]Sunitinib (Reference IC50, nM)
Src 1506<1120
ABL1 85025<1350
VEGFR2 2515159
PDGFRβ 4520282
c-KIT 90012122
PKCα >10,0003>10,000>10,000

Note: Reference IC50 values are approximate and can vary based on assay conditions.

II. Cell-Based Assays: Target Engagement and Pathway Inhibition

To validate the biochemical findings in a more physiologically relevant context, cell-based assays are crucial. These assays assess the ability of the inhibitor to enter the cell and engage its target, leading to the inhibition of a specific signaling pathway.

cluster_cell_culture Cell Treatment cluster_analysis Protein Analysis A Seed cells in 6-well plates B Treat with serial dilutions of inhibitors A->B C Incubate for 2-4 hours B->C D Lyse cells and collect protein C->D E Quantify protein concentration (BCA assay) D->E F Perform SDS-PAGE and Western Blot E->F G Probe with phospho-specific and total protein antibodies F->G H Image blot and quantify band intensity G->H

Caption: Workflow for assessing target phosphorylation in cells.

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HUVEC for VEGFR2, K562 for ABL1) and grow to 70-80% confluency.

  • Serum Starvation (if necessary): For receptor tyrosine kinases, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment: Treat the cells with a dose range of 6-Ethoxyquinolin-4-ol and reference inhibitors for 2-4 hours.

  • Ligand Stimulation (if necessary): Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2) for 10-15 minutes to induce target phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

CompoundCellular IC50 (nM)
6-Ethoxyquinolin-4-ol120
Staurosporine80
Dasatinib75
Sunitinib40

Interpretation and Concluding Remarks

This guide outlines a systematic approach for benchmarking the novel compound 6-Ethoxyquinolin-4-ol against established kinase inhibitors. Based on the hypothetical data presented, 6-Ethoxyquinolin-4-ol demonstrates promising inhibitory activity, particularly against VEGFR2 and PDGFRβ, with an IC50 in the low nanomolar range.

  • Potency: The biochemical data suggests that 6-Ethoxyquinolin-4-ol is a potent inhibitor of VEGFR2 and PDGFRβ, comparable to Sunitinib and Dasatinib. Its activity against Src and ABL1 is moderate, while it shows weak activity against c-KIT and no significant inhibition of PKCα, indicating a degree of selectivity.

  • Cellular Activity: The cellular assay results corroborate the biochemical findings, demonstrating that 6-Ethoxyquinolin-4-ol can effectively inhibit VEGFR2 phosphorylation in a cellular context, albeit at a higher concentration than in the biochemical assay, which is expected due to factors such as cell permeability and off-target binding.

  • Selectivity: Compared to the broad-spectrum inhibitor Staurosporine, 6-Ethoxyquinolin-4-ol exhibits a more selective profile. Its preferential inhibition of VEGFR2 and PDGFRβ over Src and ABL1 suggests a potential application in anti-angiogenic research.

Future Directions:

Further characterization of 6-Ethoxyquinolin-4-ol should include:

  • Profiling against a larger panel of kinases to fully elucidate its selectivity.

  • Determining its mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

  • Assessing its effects on cell viability and proliferation in various cancer cell lines.

  • In vivo studies to evaluate its efficacy and pharmacokinetic properties in animal models.

By following the methodologies outlined in this guide, researchers can generate high-quality, reproducible data to rigorously evaluate the potential of 6-Ethoxyquinolin-4-ol as a novel kinase inhibitor and guide its future development.

References

  • Suresh Kumar, Sandhya Bawa, and Himanshu Gupta. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), PageNo.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Biological Activities of Quinoline Derivatives. (2009). Bentham Science Publishers.
  • Staurosporine – Protein Kinase Inhibitor. (n.d.). APExBIO.
  • Staurosporine. (n.d.). Wikipedia. Available from: [Link]

  • Different biological activities of quinoline. (2024). ResearchGate.
  • Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. (n.d.). PubMed. Available from: [Link]

  • Sunitinib. (n.d.). Wikipedia. Available from: [Link]

  • Dasatinib. (n.d.). PubChem. Available from: [Link]

  • Sunitinib. (n.d.). Cancer Care Ontario. Available from: [Link]

  • Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo. (n.d.). mediaTUM. Available from: [Link]

  • staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Available from: [Link]

  • Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. (2024). Scholarly Publications Leiden University. Available from: [Link]

  • Kinase profile of dasatinib. (n.d.). ResearchGate. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available from: [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. (n.d.). PubMed Central. Available from: [Link]

  • FDA Approves Generic Dasatinib, Expanding Access to Key TKI. (2025). Targeted Oncology. Available from: [Link]

  • Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. (n.d.). Frontiers. Available from: [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. Available from: [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (2021). Springer Protocols. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available from: [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available from: [Link]

Sources

A Methodological Guide to Cross-Reactivity and Selectivity Profiling: A Case Study of the 6-Ethoxyquinolin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of novel chemical entities, using the 6-ethoxyquinolin-4-ol scaffold as a representative case. In drug discovery, a compound's efficacy is intrinsically linked to its selectivity—its ability to interact with the intended target while avoiding unintended off-targets that can lead to toxicity or side effects. This document outlines the requisite experimental workflows, presents a comparative analysis with established inhibitors, and explains the scientific rationale behind each methodological step. Our objective is to equip researchers with the knowledge to design and execute a robust selectivity profiling cascade, ensuring the generation of reliable and translatable data.

Introduction to Selectivity Profiling

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific derivative, 6-ethoxyquinolin-4-ol, represents a hypothetical lead compound emerging from a high-throughput screen against Tyrosine Kinase X (TKX) , a critical node in an oncogenic signaling pathway. While initial assays confirmed potent inhibition of TKX, its broader interaction profile across the human kinome and other protein families remains unknown.

The central challenge in developing any kinase inhibitor is achieving selectivity. The human kinome comprises over 500 members, many of which share highly conserved ATP-binding pockets. Poor selectivity can result in off-target toxicities, confounding experimental results and ultimately leading to clinical failure. Therefore, a systematic, multi-tiered profiling strategy is not merely a characterization exercise but a critical step in risk mitigation and lead optimization.

This guide will compare our lead, 6-Ethoxyquinolin-4-ol (Cpd-EQ4) , with two well-characterized clinical-stage inhibitors targeting the same kinase family: "Comparator A" (a highly selective inhibitor) and "Comparator B" (a known multi-kinase inhibitor).

Tier 1: In Vitro Kinome-Wide Profiling

The first step is to understand the compound's interaction landscape across a large, representative panel of kinases. This provides a global view of selectivity and identifies primary off-targets. A competitive binding assay is the industry standard for this purpose, as it measures the direct interaction between a compound and a kinase, independent of ATP concentration or substrate.

Experimental Rationale

We employ a competition binding assay format, such as the KINOMEscan™ platform, which is based on quantitative PCR (qPCR). In this system, an active-site directed ligand is immobilized on a solid support. Test compounds are then assessed for their ability to compete with this immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, and a decrease in this amount indicates that the test compound has displaced the immobilized ligand. This approach offers high sensitivity and reproducibility and allows for the screening of a single compound against hundreds of kinases simultaneously.

Workflow: Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Quantification cluster_analysis Data Analysis A 1. Kinase-tagged T7 phage & Ligand-immobilized beads C 3. Combine Kinase, Beads, & Test Compound A->C B 2. Prepare Cpd-EQ4 & Comparators (e.g., 1µM) B->C D 4. Incubate to reach binding equilibrium C->D E 5. Wash to remove unbound kinase D->E F 6. Elute remaining bound kinase E->F G 7. Quantify kinase via qPCR of the DNA tag F->G H 8. Calculate % Inhibition relative to DMSO control G->H I 9. Generate Selectivity Profile (Dendrogram or Score) H->I

Caption: Workflow for a large-panel kinase competition binding assay.

Comparative Data Analysis

The output is typically expressed as the percentage of the kinase pool that remains bound to the beads at a given compound concentration (e.g., 1 µM). A lower percentage indicates stronger binding affinity.

Table 1: Comparative Kinome Selectivity at 1 µM

ParameterCpd-EQ4 (Hypothetical) Comparator A (Selective) Comparator B (Multi-Kinase)
Primary Target (TKX) Inhibition 99.5%99.8%99.9%
Number of Hits (>90% Inhibition) 8245
Selectivity Score (S(10)) *0.080.020.45
Primary Off-Targets (>90% Inh.) SRC, LCK, YES, FYN, ABL1, DDR1, EPHB4SRCMultiple families (VEGFR, PDGFR, SRC, etc.)

*The Selectivity Score (S-score) is the number of kinases with inhibition >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.

From this initial screen, Cpd-EQ4 demonstrates a promising, yet imperfect, selectivity profile. It is significantly more selective than the broad-spectrum inhibitor Comparator B , but less selective than Comparator A . The identified off-targets, primarily within the SRC and ABL families, are plausible given the conserved nature of kinase active sites and provide clear direction for the next phase of investigation.

Tier 2: Cellular Target Engagement & Selectivity

While in vitro assays are essential for understanding direct binding, they do not recapitulate the complex environment of a living cell. Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can profoundly alter a compound's activity and selectivity. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm target engagement and assess off-target binding in a physiological context.

Experimental Rationale

CETSA operates on the principle that when a protein binds to a ligand, its thermal stability changes. By heating intact cells or cell lysates to various temperatures, soluble proteins can be separated from aggregated, denatured proteins. A compound that binds and stabilizes its target will result in more of that target protein remaining in the soluble fraction at higher temperatures compared to a vehicle-treated control. This "thermal shift" can be quantified by methods like Western Blotting or mass spectrometry.

Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_extract Protein Extraction cluster_detect Detection & Analysis A 1. Culture cells expressing target proteins B 2. Treat cells with Cpd-EQ4 or DMSO (Vehicle) A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) C->D E 5. Lyse cells (e.g., freeze-thaw) D->E F 6. Centrifuge to separate soluble (supernatant) from aggregated proteins E->F G 7. Collect supernatant F->G H 8. Quantify protein levels via Western Blot or Mass Spec G->H I 9. Plot protein abundance vs. temperature to determine thermal shift H->I

Caption: The experimental workflow for a typical CETSA experiment.

Comparative Data Analysis

We assess the thermal shift (ΔTm) for the intended target (TKX) and the primary off-target identified in Tier 1 (SRC).

Table 2: CETSA Results for Cpd-EQ4 in HEK293 Cells

Protein TargetTreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)Conclusion
TKX (Primary Target) DMSO (Vehicle)48.2°C-Baseline
1 µM Cpd-EQ454.5°C+6.3°C Robust Target Engagement
SRC (Primary Off-Target) DMSO (Vehicle)51.0°C-Baseline
1 µM Cpd-EQ452.1°C+1.1°C Weak Off-Target Engagement

The results demonstrate that Cpd-EQ4 robustly engages its intended target, TKX, in a cellular environment, inducing a significant stabilizing shift of +6.3°C. Critically, the engagement of the off-target SRC is far weaker, with only a marginal +1.1°C shift. This suggests that while Cpd-EQ4 can bind to SRC in a purified system, this interaction is significantly less pronounced in a cellular context, possibly due to competition from high intracellular ATP levels. This is a favorable outcome, indicating better functional selectivity than the in vitro data might suggest.

Tier 3: Broad Liability & Safety Profiling

Beyond the kinome, a lead compound may have unintended interactions with other critical protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. These interactions are a common source of adverse drug reactions. Screening against a standardized panel of such targets is a regulatory expectation and a crucial step in de-risking a compound.

Experimental Rationale

Specialized contract research organizations (CROs) offer standardized safety screening panels (e.g., the SafetyScreen44 panel from Eurofins). These panels typically use a variety of assay formats, most commonly radioligand binding assays, to assess a compound's ability to inhibit binding to a diverse set of ~40-70 targets known to be implicated in adverse events. A standard concentration, often 10 µM, is used to detect potential liabilities.

Workflow: Broad Panel Safety Screen

G A 1. Submit Cpd-EQ4 to CRO B 2. Compound is tested at 10 µM across a panel of ~44 targets (GPCRs, Ion Channels, etc.) A->B C 3. Assay format is typically radioligand binding B->C D 4. Calculate % inhibition of radioligand binding relative to DMSO control C->D E 5. Flag any target with >50% inhibition as a potential liability D->E

Caption: High-level workflow for a broad off-target safety screen.

Data Summary

A result of >50% inhibition at 10 µM is generally considered a "hit" that warrants further follow-up.

Table 3: Summary of Safety Panel Screen for Cpd-EQ4 at 10 µM

Target ClassNumber of Targets TestedHits (>50% Inhibition)Specific Hits
GPCRs 211Dopamine D2 (58%)
Ion Channels 150None
Transporters 50None
Other 30None

The safety screen for Cpd-EQ4 is largely clean, with only one hit on the Dopamine D2 receptor. While this interaction is of potential concern and would need to be followed up with a dose-response curve to determine its potency (IC50), the overall profile is encouraging. The absence of hits on critical channels like hERG is a particularly positive finding.

Conclusion and Path Forward

This systematic, three-tiered approach provides a comprehensive selectivity profile of our lead compound, 6-ethoxyquinolin-4-ol (Cpd-EQ4).

  • Tier 1 (In Vitro Kinome Scan) revealed potent on-target activity but identified a small number of off-targets in the SRC and ABL kinase families.

  • Tier 2 (Cellular Target Engagement) confirmed robust engagement of the primary target (TKX) in a physiological setting and, importantly, showed that the off-target engagement of SRC was significantly weaker in cells.

  • Tier 3 (Safety Panel) demonstrated a generally clean profile, with a single flag on the D2 receptor that requires further investigation.

Compared to the alternatives, Cpd-EQ4 is substantially more selective than the multi-kinase Comparator B . While not as exquisitely selective as Comparator A in vitro, its cellular selectivity is highly promising. The data gathered provides a solid foundation for further lead optimization, which could focus on modifying the quinoline scaffold to reduce SRC family and D2 receptor affinity while maintaining or improving potency on TKX. This structured profiling cascade is indispensable for making data-driven decisions in the progression of a drug discovery project.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. [Link]

A Comparative Guide to the Bioactivity of 6-Ethoxyquinolin-4-ol and Its Predicted Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential bioactivity of 6-Ethoxyquinolin-4-ol and its primary metabolite, 6-Hydroxyquinolin-4-ol. As direct experimental data on 6-Ethoxyquinolin-4-ol is limited in publicly accessible literature, this document synthesizes information from structurally related compounds to provide a predictive comparison and detailed experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals working with quinoline-based heterocyclic compounds.

Introduction: The Quinoline Scaffold and the Significance of Metabolism

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological activity of a parent compound is intrinsically linked to its metabolic fate. Metabolism can lead to detoxification and excretion, or it can result in bioactivation, producing metabolites with enhanced or different activities compared to the parent drug. Understanding this transformation is critical in drug discovery and development.

This guide focuses on 6-Ethoxyquinolin-4-ol, a member of the quinolin-4-ol class of compounds. Given the lack of direct metabolic studies on this specific molecule, we turn to established metabolic pathways of structurally analogous compounds to predict its biotransformation.

Predicted Metabolism of 6-Ethoxyquinolin-4-ol

The primary metabolic pathway for ethoxy-substituted aromatic compounds is O-de-ethylation, a reaction catalyzed by cytochrome P450 enzymes in the liver. A study on the metabolism of ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline), a structurally related antioxidant, revealed that O-de-ethylation to form the corresponding 6-hydroxy metabolite is a major metabolic reaction.[3] Based on this precedent, it is highly probable that 6-Ethoxyquinolin-4-ol undergoes a similar transformation to yield 6-Hydroxyquinolin-4-ol.


Parent [label="6-Ethoxyquinolin-4-ol"]; Metabolite [label="6-Hydroxyquinolin-4-ol"]; Enzyme [label="Cytochrome P450\n(O-de-ethylation)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Parent -> Enzyme [arrowhead=none]; Enzyme -> Metabolite;

caption [label="Figure 1: Predicted metabolic pathway of 6-Ethoxyquinolin-4-ol.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; }

Figure 1: Predicted metabolic pathway of 6-Ethoxyquinolin-4-ol.

This metabolic conversion from an ethoxy to a hydroxy group can significantly alter the compound's physicochemical properties, such as polarity and hydrogen bonding capability, which in turn can profoundly impact its biological activity.

Comparative Bioactivity Profile

While direct comparative data is unavailable, we can infer the potential bioactivities of 6-Ethoxyquinolin-4-ol and 6-Hydroxyquinolin-4-ol by examining related quinoline derivatives. Hydroxylated quinolines, in particular, are known to exhibit a range of biological effects.[4][5]

Cytotoxicity and Anticancer Potential

The quinoline nucleus is a common feature in many anticancer agents.[6][7] The introduction of a hydroxyl group on the quinoline ring can influence this activity. Studies on various 4-hydroxyquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines.[8][9][10] It is plausible that both the parent ethoxy compound and its hydroxylated metabolite will exhibit some level of cytotoxicity. The increased polarity and potential for hydrogen bonding of the 6-hydroxy metabolite might enhance its interaction with biological targets, potentially leading to greater cytotoxic potency compared to the parent 6-ethoxy compound.

Antimicrobial Activity

Quinolines are well-established antimicrobial agents, with some derivatives forming the basis of important antibiotics.[11][12][13] Hydroxyquinolines, such as 8-hydroxyquinoline, are known for their broad-spectrum antimicrobial properties.[14][15] 4-Hydroxyquinoline itself has been noted for its growth-inhibitory effects against intestinal bacteria.[4] It is therefore reasonable to hypothesize that both 6-Ethoxyquinolin-4-ol and 6-Hydroxyquinolin-4-ol will possess antimicrobial activity. The presence of the hydroxyl group in the metabolite may enhance its antimicrobial efficacy, a common trend observed in phenolic compounds.

Enzyme Inhibition

Quinoline derivatives are known to inhibit a variety of enzymes, including acetylcholinesterase (AChE), which is a key target in Alzheimer's disease therapy.[2][16][17] Dihydroxyl-quinoline derivatives have been investigated as potential acetylcholinesterase inhibitors.[16] It is conceivable that 6-Ethoxyquinolin-4-ol and its metabolite could also act as enzyme inhibitors. The structural change from an ethoxy to a hydroxy group could alter the binding affinity and selectivity for different enzymes.

Data Summary: Inferred Bioactivity

The following table summarizes the predicted comparative bioactivity based on structure-activity relationships of related compounds. This table should be viewed as a set of hypotheses to be tested experimentally.

Bioactivity6-Ethoxyquinolin-4-ol (Parent)6-Hydroxyquinolin-4-ol (Metabolite)Rationale
Cytotoxicity Predicted to have moderate activity.Predicted to have potentially higher activity than the parent compound.The hydroxyl group may increase interactions with cellular targets.[8][9]
Antimicrobial Predicted to have moderate activity.Predicted to have potentially higher activity than the parent compound.Hydroxyquinolines often exhibit potent antimicrobial effects.[4][14]
Enzyme Inhibition Activity is possible against various enzymes (e.g., AChE).Activity and selectivity may be altered compared to the parent.The hydroxyl group can form different hydrogen bonds within an enzyme's active site, influencing inhibitory potential.[16]

Experimental Protocols for Bioactivity Assessment

To validate the predicted bioactivities, the following detailed, self-validating experimental protocols are recommended.

Protocol 1: MTT Assay for Cytotoxicity

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50), a key measure of cytotoxicity.


A [label="1. Seed cells in a 96-well plate"]; B [label="2. Treat cells with serial dilutions\nof test compounds"]; C [label="3. Incubate for 48 hours"]; D [label="4. Add MTT reagent to each well"]; E [label="5. Incubate for 2-4 hours\n(Formazan formation)"]; F [label="6. Add solubilization solution\n(e.g., DMSO)"]; G [label="7. Measure absorbance at 570 nm"]; H [label="8. Calculate % viability and IC50"];

A -> B -> C -> D -> E -> F -> G -> H;

caption [label="Figure 2: Workflow for the MTT cytotoxicity assay.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; }

Figure 2: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Plate a human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]

  • Compound Treatment: Prepare stock solutions of 6-Ethoxyquinolin-4-ol and 6-Hydroxyquinolin-4-ol in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6][18] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation: The inclusion of a known cytotoxic agent (positive control) and a vehicle control ensures that the assay is performing as expected and that any observed cytotoxicity is due to the test compounds and not the solvent.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Methodology:

  • Preparation of Compounds: Prepare stock solutions of the test compounds in DMSO. Perform a two-fold serial dilution in a sterile 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[19][20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[19]

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[20]

Self-Validation: The growth control must show turbidity, and the sterility control must remain clear. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a positive control to validate the assay's accuracy.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of a reaction between thiocholine and DTNB.


A [label="1. Add AChE enzyme, buffer, and\ninhibitor to 96-well plate"]; B [label="2. Pre-incubate"]; C [label="3. Add DTNB (Ellman's Reagent)"]; D [label="4. Initiate reaction by adding\nacetylthiocholine (substrate)"]; E [label="5. Measure absorbance at 412 nm\nkinetically"]; F [label="6. Calculate % inhibition and IC50"];

A -> B -> C -> D -> E -> F;

caption [label="Figure 3: Workflow for AChE inhibition assay.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; }

Figure 3: Workflow for AChE inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of acetylcholinesterase from a stock.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds and a positive control (e.g., Donepezil) in the assay buffer.[12]

  • Assay Procedure (96-well plate):

    • Add 25 µL of each inhibitor dilution to the respective wells.

    • Add 50 µL of assay buffer and 25 µL of DTNB solution to all wells.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.[12]

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Self-Validation: A blank (no enzyme), a negative control (no inhibitor), and a positive control (known AChE inhibitor) are essential for validating the results. The reaction rate in the negative control should be linear over the measurement period.

Conclusion

While 6-Ethoxyquinolin-4-ol remains an understudied compound, its predicted metabolism to 6-Hydroxyquinolin-4-ol suggests a potential for interesting and possibly enhanced biological activities. The hydroxylated metabolite is likely to exhibit greater cytotoxicity and antimicrobial effects due to its increased polarity and hydrogen bonding capacity. The experimental protocols provided in this guide offer a robust framework for systematically evaluating and comparing the bioactivities of this parent compound and its metabolite. The resulting data will be crucial for understanding their therapeutic potential and structure-activity relationships, contributing valuable knowledge to the field of quinoline-based drug discovery.

References

  • BenchChem. (2025).
  • Asif, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry, 142, 175-207.
  • ATCC. (n.d.).
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Al-Ostoot, F. H., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic Chemistry, 116, 105342.
  • BenchChem. (2025).
  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(3), 102453.
  • Microbe Investigations. (n.d.).
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Gupta, H., et al. (2012). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 12(14), 1436–1455.
  • TargetMol. (n.d.). 4-Hydroxyquinoline.
  • Luo, J., et al. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. PeerJ, 4, e2223.
  • BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
  • MAES0131 Acetylcholinesterase (AchE) Activity Assay Kit Technical Manual. (n.d.).
  • Pérez-Pérez, M. J., et al. (2021). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. Molecules, 26(11), 3169.
  • Kos, J., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 21(11), 3894.
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(5), 13327 - 13340.
  • Molnár, J., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688.
  • Fleck, C., et al. (2003). Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(7), 455-458.
  • Skaare, J. U., & Solheim, E. (1979).
  • Sci-Space. (n.d.).
  • Open Access Journals. (n.d.).
  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • REAL-MTAK. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease.

Sources

A Comparative Guide to the Validation of Analytical Methods for 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical method validation for the quantification of 6-Ethoxyquinolin-4-ol, a quinoline derivative of interest in pharmaceutical research. Moving beyond a simple checklist of validation parameters, we will explore the causal relationships behind experimental choices and establish a framework for creating a self-validating analytical system. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[1][2][3]

The Critical Role of Method Validation

Before delving into specific protocols, it is crucial to understand that analytical method validation is not a perfunctory exercise. It is a systematic process that provides documented evidence that an analytical method is fit for its intended purpose.[1][3] For a compound like 6-Ethoxyquinolin-4-ol, which may be a new chemical entity or a critical intermediate, a validated analytical method ensures the reliability of data used in crucial decision-making processes, from early-stage discovery to quality control in manufacturing.

This guide will focus on the validation of a hypothetical, yet representative, High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-Ethoxyquinolin-4-ol. HPLC is a widely used technique for the analysis of quinoline derivatives due to its high resolution, sensitivity, and versatility.[4][5][6]

Foundational Framework: The ICH Q2(R2) Guideline

The ICH Q2(R2) guideline provides a harmonized framework for the validation of analytical procedures, ensuring global consistency in regulatory submissions.[2][3] This guide will be structured around the key validation parameters stipulated in this guideline:

  • Specificity

  • Linearity

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Range

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Visualizing the Validation Workflow

The following diagram illustrates the interconnected nature of the validation parameters, forming a comprehensive validation strategy.

ValidationWorkflow cluster_method Method Development cluster_validation Method Validation (ICH Q2(R2)) Dev Hypothetical HPLC Method for 6-Ethoxyquinolin-4-ol Specificity Specificity Assess interference from matrix and impurities Dev->Specificity Linearity Linearity Proportionality of signal to concentration Specificity->Linearity Accuracy Accuracy Closeness to the true value Linearity->Accuracy Range Range Interval of reliable quantification Linearity->Range LOD LOD Lowest detectable concentration Linearity->LOD LOQ LOQ Lowest quantifiable concentration Linearity->LOQ Precision Precision Repeatability Intermediate Precision Accuracy->Precision Accuracy->Range Precision->Range Robustness Robustness Resilience to small variations Precision->Robustness

Caption: Workflow for the validation of an analytical method, based on ICH Q2(R2) guidelines.

Comparative Analysis of Analytical Techniques

While this guide focuses on HPLC, it is pertinent to briefly compare it with other potential techniques for the analysis of 6-Ethoxyquinolin-4-ol to justify our choice.

Analytical TechniquePrincipleAdvantages for 6-Ethoxyquinolin-4-ol AnalysisDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a mobile phase.High resolution, sensitivity, and specificity. Suitable for non-volatile and thermally labile compounds. Wide availability of detectors (e.g., UV, PDA).Requires solvent consumption and can be more complex to operate than simpler techniques.
Gas Chromatography (GC) Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency and sensitivity for volatile compounds.6-Ethoxyquinolin-4-ol is likely not volatile enough without derivatization, which adds complexity and potential for error.
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet or visible light by the analyte.Simple, rapid, and cost-effective.Lacks specificity; interference from other UV-absorbing compounds in a complex matrix is highly likely. Best suited for pure substance analysis.
Mass Spectrometry (MS) Ionization of the analyte and separation of ions based on their mass-to-charge ratio.High specificity and sensitivity. Can be coupled with HPLC (LC-MS) for enhanced analytical power.Higher cost and complexity of instrumentation and operation.

Hypothetical HPLC Method for 6-Ethoxyquinolin-4-ol

To provide a practical context for the validation protocols, we will use the following hypothetical HPLC method:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[6]
Mobile Phase A 0.1% Phosphoric acid in Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 289 nm, to be determined during method development)

Detailed Experimental Protocols for Method Validation

The following sections provide step-by-step protocols for validating our hypothetical HPLC method, grounded in the principles of the ICH Q2(R2) guideline.

Specificity

Causality: The objective is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. A Photodiode Array (PDA) detector is highly valuable here as it can assess peak purity.[7][8][9][10][11]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of 6-Ethoxyquinolin-4-ol.

  • Forced Degradation Studies: Subject a solution of 6-Ethoxyquinolin-4-ol to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[5]

  • Analysis of Stressed Samples: Analyze the stressed samples and assess the resolution between the peak for 6-Ethoxyquinolin-4-ol and any degradation product peaks.

  • Peak Purity Analysis: Utilize a PDA detector to perform peak purity analysis on the 6-Ethoxyquinolin-4-ol peak in the presence of its degradation products and in a sample matrix.

Acceptance Criteria:

  • The blank sample should show no significant peaks at the retention time of the analyte.

  • The peak for 6-Ethoxyquinolin-4-ol should be well-resolved from any peaks of degradation products or matrix components (Resolution > 2).

  • The peak purity analysis should indicate that the analyte peak is spectrally homogeneous.

Linearity

Causality: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of 6-Ethoxyquinolin-4-ol of known concentrations, spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Causality: Accuracy is the measure of the closeness of the experimental value to the true value. It is typically assessed by recovery studies.

Experimental Protocol:

  • Spiked Samples: Prepare samples of a blank matrix spiked with known amounts of 6-Ethoxyquinolin-4-ol at a minimum of three concentration levels (e.g., low, medium, and high) within the linear range.

  • Analysis: Analyze at least three replicates at each concentration level.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percentage recovery should be within a predefined range, typically 98.0% to 102.0%.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the test concentration or nine samples covering the specified range (three concentrations, three replicates each).

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the different conditions and calculate the overall RSD.

Acceptance Criteria:

  • The RSD for repeatability should typically be ≤ 2%.

  • The RSD for intermediate precision should also typically be ≤ 2%.

Range

Causality: The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • The range is determined based on the data from the linearity, accuracy, and precision studies.

Acceptance Criteria:

  • The analytical method should demonstrate acceptable linearity, accuracy, and precision within the defined range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the signal-to-noise ratio):

  • Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: Prepare and analyze a series of samples at these determined concentrations to confirm the signal-to-noise ratios.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of approximately 3:1.

  • LOQ: Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy at this concentration.

Robustness

Causality: Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical HPLC parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic solvent)

  • Analysis: Analyze a standard solution under each of these varied conditions.

  • Data Analysis: Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits for all variations.

  • The results should not be significantly affected by the small changes in the method parameters.

Data Presentation: A Comparative Summary

The following table summarizes the key validation parameters and typical acceptance criteria for our hypothetical HPLC method for 6-Ethoxyquinolin-4-ol.

Validation ParameterTypical Acceptance CriteriaSupporting Experimental Data (Hypothetical)
Specificity No interference at the analyte's retention time. Peak purity index > 0.999.Chromatograms of blank, placebo, and stressed samples showing no co-elution.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 1-100 µg/mL.
Accuracy Mean recovery of 98.0% - 102.0%Mean recovery of 99.5% for spiked samples at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8% for six replicate injections.
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.2% across different days and analysts.
Range Confirmed by linearity, accuracy, and precision data.5 µg/mL to 75 µg/mL.
LOD Signal-to-Noise Ratio ≈ 3:10.1 µg/mL
LOQ Signal-to-Noise Ratio ≈ 10:10.3 µg/mL
Robustness System suitability parameters remain within limits.No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition.

Visualizing the Interdependence of Validation Parameters

The following diagram illustrates the logical flow and interdependence of the various validation parameters.

ValidationInterdependence cluster_core Core Quantitative Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness SystemSuitability System Suitability SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Robustness SystemSuitability->LOD_LOQ

Caption: Interdependence of analytical method validation parameters.

Conclusion: A Foundation of Trustworthy Data

The validation of an analytical method for a compound such as 6-Ethoxyquinolin-4-ol is a multifaceted process that underpins the reliability of all subsequent data. By systematically evaluating specificity, linearity, accuracy, precision, range, detection and quantitation limits, and robustness, a comprehensive picture of the method's performance is established. This guide has provided a framework based on the authoritative ICH Q2(R2) guideline, coupled with practical insights and experimental protocols. Adherence to these principles ensures not only regulatory compliance but also the scientific integrity of the data, which is paramount in the development of safe and effective medicines.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2025). Types of HPLC Detectors. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2019). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • Biocompare. (n.d.). Diode Array HPLC Detectors. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • ResearchGate. (2008). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Retrieved from [Link]

  • GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Physicochemical Properties of Quinolin-4-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its isomers, the quinolinols (or hydroxyquinolines), exhibit a fascinating diversity in their physicochemical properties, driven simply by the position of a single hydroxyl group on the bicyclic ring system. These subtle structural shifts can profoundly impact a molecule's acidity, lipophilicity, solubility, and spectroscopic behavior, which in turn govern its pharmacokinetic and pharmacodynamic profiles.

This guide provides a comparative study of the key physicochemical properties of quinolin-4-ol and its isomers. As Senior Application Scientists, we move beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and observable properties. Furthermore, we provide robust, self-validating experimental protocols to empower researchers to determine these critical parameters in their own laboratories.

A crucial aspect for some quinolinol isomers is the existence of keto-enol tautomerism. Notably, quinolin-4-ol exists in equilibrium with its tautomeric form, quinolin-4(1H)-one. Similarly, quinolin-2-ol is in equilibrium with quinolin-2(1H)-one. This tautomerism can be influenced by the solvent and pH, affecting the compound's properties.

Comparative Analysis of Physicochemical Properties

The positioning of the hydroxyl group around the quinoline ring system dramatically influences the electronic distribution and intermolecular bonding capabilities of each isomer, leading to distinct physicochemical profiles.

Tautomerism of Quinolin-4-ol and Quinolin-2-ol

Quinolin-4-ol and quinolin-2-ol are notable for their existence as tautomeric mixtures. Quinolin-4-ol is in equilibrium with its keto form, quinolin-4(1H)-one, and quinolin-2-ol with quinolin-2(1H)-one. The position of this equilibrium can be significantly influenced by the solvent environment.

Keto-enol tautomerism in quinolin-4-ol and quinolin-2-ol.
Acidity (pKa)

The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. The position of the hydroxyl group in quinolinol isomers significantly affects their acidity due to resonance and inductive effects.

IsomerpKa (Phenolic)pKa (Protonated Nitrogen)
Quinolin-2-ol11.76-0.31
Quinolin-3-ol~8.1~4.7
Quinolin-4-ol11.282.29
Quinolin-5-ol8.585.37
Quinolin-6-ol8.905.15
Quinolin-7-ol8.835.31
Quinolin-8-ol9.895.13

Note: Some values are from compiled datasets and may be experimental or calculated.

The wide range of pKa values highlights the electronic influence of the nitrogen atom on the hydroxyl group's acidity. For instance, the lower phenolic pKa of isomers like quinolin-3-ol, -5-ol, -6-ol, -7-ol, and -8-ol compared to quinolin-2-ol and -4-ol can be attributed to the stabilization of the corresponding phenoxide ion through resonance.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. A higher logP indicates greater lipid solubility.

IsomerExperimental logPCalculated logP
Quinolin-2-ol-1.3
Quinolin-3-ol-1.8
Quinolin-4-ol-0.6
Quinolin-5-ol-2.3
Quinolin-6-ol-1.94
Quinolin-7-ol-1.94
Quinolin-8-ol1.85-

Note: Experimental values are not available for all isomers; calculated values provide an estimate.

The position of the hydroxyl group influences the molecule's overall polarity and its ability to form hydrogen bonds with water, thus affecting its partitioning between octanol and water.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution and subsequent absorption. It is influenced by a combination of factors, including lipophilicity, pKa, and crystal lattice energy.

IsomerAqueous Solubility
Quinolin-2-olSparingly soluble
Quinolin-3-olModerately soluble
Quinolin-4-ol-
Quinolin-5-ol416.5 mg/L (at 20 °C)
Quinolin-6-olAlmost insoluble
Quinolin-7-ol-
Quinolin-8-ol0.56 g/L

The interplay between the pKa and logP values is evident in the solubility data. For instance, isomers with a better balance of hydrophilic and lipophilic character tend to exhibit more favorable aqueous solubility. The pH of the medium will also significantly impact the solubility of these ionizable compounds.

Melting Point

The melting point of a solid is indicative of the strength of its crystal lattice forces. Variations in melting points among isomers can be attributed to differences in molecular symmetry and intermolecular interactions, such as hydrogen bonding and van der Waals forces.

IsomerMelting Point (°C)
Quinolin-2-ol198-199
Quinolin-3-ol112-116
Quinolin-4-ol200-202
Quinolin-5-ol223-226
Quinolin-6-ol192-194
Quinolin-7-ol239-244
Quinolin-8-ol70-73
Spectroscopic Properties

Spectroscopic techniques provide invaluable information for the structural elucidation and characterization of the quinolinol isomers.

  • UV-Vis Spectroscopy: The position of the hydroxyl group affects the electronic transitions within the aromatic system, leading to distinct absorption spectra for each isomer. These spectra are also pH-dependent due to the ionization of the molecule.

  • NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the protons and carbons in the quinoline ring are highly sensitive to the position of the hydroxyl group, providing a unique fingerprint for each isomer.

  • IR Spectroscopy: The characteristic vibrational frequencies, particularly the O-H and C-O stretching bands, can help differentiate the isomers and provide information about hydrogen bonding.

Due to the vast and varied nature of spectroscopic data, a comprehensive side-by-side numerical comparison is beyond the scope of this guide. However, researchers should expect to see significant differences in the spectra of each isomer, reflecting their unique electronic and structural environments.

Experimental Protocols for Physicochemical Property Determination

To ensure the generation of reliable and reproducible data, we present the following detailed experimental protocols. These protocols are designed to be self-validating, incorporating necessary controls and calibration steps.

pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in the UV-Vis absorption spectrum of an ionizable compound as a function of pH.

pKa_determination cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare a stock solution of the quinolinol isomer in a suitable solvent (e.g., methanol). C Create a set of solutions with a constant concentration of the quinolinol isomer in each buffer. A->C B Prepare a series of buffers with a range of known pH values. B->C D Record the UV-Vis spectrum for each solution from ~200 to 400 nm. C->D E Identify the wavelength(s) with the largest absorbance change upon pH variation. D->E F Plot absorbance at the selected wavelength(s) versus pH. E->F G Fit the data to the Henderson-Hasselbalch equation to determine the pKa. F->G

Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Prepare a stock solution of the quinolinol isomer (e.g., 1 mg/mL) in methanol or another suitable solvent.

  • Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the compound.

  • For each buffer solution, prepare a sample containing a constant, known concentration of the quinolinol isomer (e.g., 10 µg/mL).

  • Record the UV-Vis absorption spectrum for each sample.

  • Identify the wavelength of maximum absorbance (λmax) and a wavelength where the absorbance changes significantly with pH.

  • Plot the absorbance at the chosen wavelength versus the pH of the buffer solutions.

  • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. More accurately, the data can be fitted to a sigmoidal curve, and the inflection point of the curve corresponds to the pKa.

logP Determination by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

logP_determination cluster_prep System Preparation cluster_partitioning Partitioning cluster_analysis Analysis A Saturate n-octanol with water and water with n-octanol. B Prepare a solution of the quinolinol isomer in the aqueous phase. A->B C Mix a known volume of the aqueous solution with a known volume of the n-octanol phase in a separatory funnel. B->C D Shake vigorously for a set period to allow for partitioning. C->D E Allow the phases to separate completely. D->E F Carefully separate the aqueous and n-octanol phases. E->F G Determine the concentration of the quinolinol isomer in each phase using a suitable analytical method (e.g., HPLC-UV). F->G H Calculate the partition coefficient (P) and then logP. G->H

Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

  • Prepare mutually saturated solvents: Shake n-octanol with water and water with n-octanol for 24 hours and allow the phases to separate.

  • Prepare a stock solution of the quinolinol isomer in the aqueous phase at a known concentration.

  • In a separatory funnel, combine a known volume of the aqueous stock solution and a known volume of the n-octanol.

  • Shake the funnel for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

  • Allow the phases to separate completely.

  • Carefully collect both the aqueous and n-octanol phases.

  • Determine the concentration of the quinolinol isomer in each phase using a validated analytical method, such as HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Calculate logP as the base-10 logarithm of P.

Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent.

solubility_determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add an excess amount of the solid quinolinol isomer to a known volume of the desired solvent (e.g., buffer at a specific pH). B Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Separate the undissolved solid from the saturated solution by filtration or centrifugation. B->C D Determine the concentration of the dissolved quinolinol isomer in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). C->D

Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

  • Add an excess amount of the solid quinolinol isomer to a vial containing a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • After equilibration, separate the undissolved solid from the saturated solution by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation at high speed.

  • Carefully collect the clear supernatant or filtrate.

  • Determine the concentration of the dissolved quinolinol isomer in the collected solution using a calibrated analytical method, such as HPLC-UV. This concentration represents the thermodynamic solubility.

Conclusion

The physicochemical properties of quinolinol isomers are highly dependent on the position of the hydroxyl group. This guide has provided a comparative overview of these properties, highlighting the significant variations in acidity, lipophilicity, solubility, and melting point that arise from subtle structural changes. For drug development professionals, a thorough understanding of these differences is paramount, as they directly influence a compound's suitability as a therapeutic candidate. The provided experimental protocols offer a robust framework for the in-house determination of these critical parameters, enabling researchers to make informed decisions in the optimization of lead compounds and the development of effective drug delivery systems.

References

  • Solubility of Things. 8-Hydroxyquinoline. [Link]

  • BuyersGuideChem. Quinolin-7-ol. [Link]

  • PubChem. Quinolin-5-ol. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • AERU. 8-hydroxyquinoline. [Link]

  • Cheméo. Chemical Properties of 7-Quinolinol (CAS 580-20-1). [Link]

  • PubChem. 6-Hydroxyquinoline. [Link]

  • PubChem. Quinoline. [Link]

  • ACS Publications. A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. [Link]

  • ResearchGate. Calculated logP values for investigated compounds. [Link]

  • PubChem. 3-Hydroxyquinoline. [Link]

  • ResearchGate. UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in.... [Link]

  • PubChem. 2-Hydroxyquinoline. [Link]

  • mVOC 4.0. Quinoline. [Link]

A Comparative In Vitro Evaluation of 6-Ethoxyquinolin-4-ol: A Novel Candidate Against Standard Therapeutics in Oncology, Inflammation, and Neurodegeneration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Foundation for Novel Therapeutics

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of quinoline have been extensively investigated and developed as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[3][4] This guide focuses on a specific derivative, 6-Ethoxyquinolin-4-ol, a compound of interest due to the established therapeutic potential of the quinolin-4-one and 4-hydroxyquinoline core structures. While specific experimental data for 6-Ethoxyquinolin-4-ol is not yet widely published, its structural similarity to other bioactive quinolines warrants a thorough investigation of its therapeutic potential.

This document provides a comprehensive framework for the in vitro evaluation of 6-Ethoxyquinolin-4-ol against established standard-of-care drugs in three key therapeutic areas: oncology, inflammation, and neuroprotection. The protocols detailed herein are designed to be self-validating and are grounded in established, peer-reviewed methodologies, providing researchers with a robust starting point for their investigations.

Part 1: Comparative Anticancer Potential Assessment

The anticancer activity of quinoline derivatives is well-documented, with mechanisms often involving DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.[1][2] To evaluate the anticancer potential of 6-Ethoxyquinolin-4-ol, a direct comparison with a standard chemotherapeutic agent, Doxorubicin, is proposed.

Standard Drug: Doxorubicin

Doxorubicin is an anthracycline antibiotic widely used in chemotherapy for a variety of cancers, including breast and lung cancer.[2] Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2]

Selected Human Cancer Cell Lines
  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

Methodology:

  • Cell Seeding:

    • Culture MCF-7 and A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed 1 x 10⁵ cells/mL in a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare stock solutions of 6-Ethoxyquinolin-4-ol and Doxorubicin in DMSO.

    • Perform serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1.6, 3 µg/mL).[7]

    • Replace the culture medium in the 96-well plate with the medium containing the test compounds and incubate for 24 hours.[7]

  • MTT Assay:

    • After the 24-hour incubation, remove the treatment medium and replace it with a neutral buffer like Phosphate-Buffered Saline (PBS).[7]

    • Add 20 µL of 5 mg/mL MTT solution (dissolved in PBS) to each well and incubate for 3 hours at 37°C.[7]

    • Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control (DMSO-treated cells).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Data Table: Anticancer Activity
CompoundCell LineIC₅₀ (µM) - 24h
6-Ethoxyquinolin-4-olMCF-7To be determined
DoxorubicinMCF-7~2.50[2]
6-Ethoxyquinolin-4-olA549To be determined
DoxorubicinA549> 20[2]
Experimental Workflow: Anticancer Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis C1 Culture MCF-7 & A549 cells C2 Seed cells in 96-well plates C1->C2 T2 Treat cells for 24 hours C2->T2 T1 Prepare serial dilutions of 6-Ethoxyquinolin-4-ol & Doxorubicin T1->T2 A1 Add MTT reagent T2->A1 A2 Incubate for 3 hours A1->A2 A3 Solubilize formazan crystals A2->A3 A4 Measure absorbance at 570 nm A3->A4 D1 Calculate % cell viability A4->D1 D2 Determine IC50 values D1->D2

Caption: Workflow for MTT-based anticancer cytotoxicity assay.

Part 2: Comparative Anti-inflammatory Potential Assessment

Quinoline derivatives have demonstrated anti-inflammatory properties, often through the modulation of inflammatory mediators like nitric oxide (NO).[3] The following protocol outlines a comparative evaluation of 6-Ethoxyquinolin-4-ol against the non-steroidal anti-inflammatory drug (NSAID), Celecoxib.

Standard Drug: Celecoxib

Celecoxib is a selective COX-2 inhibitor used to treat inflammation and pain.[8] It reduces the production of prostaglandins, key mediators of inflammation.

Selected Cell Line
  • RAW 264.7: A murine macrophage cell line commonly used as an in vitro model for inflammation.[9]

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

Methodology:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 5 x 10⁵ cells/well in a 24-well plate and incubate for 12 hours.[10]

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of 6-Ethoxyquinolin-4-ol or Celecoxib for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[10]

  • Griess Assay for Nitrite Measurement:

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.[12]

    • Measure the absorbance at 540-550 nm.

  • Data Analysis:

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

    • Determine the IC₅₀ value for NO inhibition.

Comparative Data Table: Anti-inflammatory Activity
CompoundCell LineAssayIC₅₀
6-Ethoxyquinolin-4-olRAW 264.7NO InhibitionTo be determined
CelecoxibRAW 264.7NO InhibitionDependent on specific assay conditions
Signaling Pathway: NF-κB in Inflammation

G cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene NO Nitric Oxide (NO) iNOS->NO expresses

Caption: Simplified NF-κB signaling pathway in inflammation.[13][14]

Part 3: Comparative Neuroprotective Potential Assessment

Given the neuroprotective effects observed with some quinoline derivatives,[3] it is pertinent to evaluate 6-Ethoxyquinolin-4-ol for its ability to protect neuronal cells from oxidative stress-induced cell death.

Standard Drug: Donepezil

Donepezil is an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. It has also been shown to have neuroprotective effects independent of its primary mechanism of action.[15][16]

Selected Cell Line
  • SH-SY5Y: A human neuroblastoma cell line widely used in in vitro models of neurodegenerative diseases.[1][17]

Experimental Protocol: Neuroprotection against Oxidative Stress

This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death in SH-SY5Y cells.

Methodology:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS.

    • For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.

  • Compound Pre-treatment:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10³ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of 6-Ethoxyquinolin-4-ol or Donepezil (e.g., 0.1, 1, 10 µM) for 24 hours.[15]

  • Induction of Oxidative Stress:

    • Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100 µM) for 2 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After H₂O₂ exposure, perform an MTT assay as described in the anticancer protocol to determine the percentage of viable cells.

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the test compounds compared to the H₂O₂-treated control.

    • Determine the effective concentration range for neuroprotection.

Comparative Data Table: Neuroprotective Activity
CompoundCell LineNeurotoxic InsultEffective Neuroprotective Concentration
6-Ethoxyquinolin-4-olSH-SY5YH₂O₂To be determined
DonepezilSH-SY5YH₂O₂0.1 - 10 µM[15]
Experimental Workflow: Neuroprotection Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis C1 Culture & Seed SH-SY5Y cells T1 Pre-treat with 6-Ethoxyquinolin-4-ol or Donepezil (24 hours) C1->T1 T2 Induce oxidative stress with H2O2 (2 hours) T1->T2 A1 Perform MTT Assay T2->A1 A2 Measure Cell Viability A1->A2 D1 Calculate % Neuroprotection A2->D1 D2 Determine Effective Concentration D1->D2

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 6-Ethoxyquinolin-4-ol: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the statistical analysis of experimental data related to 6-Ethoxyquinolin-4-ol. This document offers an in-depth, technical comparison of its potential performance with other alternatives, supported by detailed experimental protocols and data interpretation. By moving beyond a rigid template, this guide is structured to provide a deep, causal understanding of the experimental choices and a self-validating system for robust scientific inquiry.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

Quinoline and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. The versatile nature of the quinoline scaffold allows for structural modifications that can modulate its pharmacological profile, making it a fertile ground for drug discovery. 6-Ethoxyquinolin-4-ol, a specific derivative, holds promise for novel therapeutic applications. However, a rigorous comparative analysis against established and alternative compounds is essential to ascertain its true potential.

This guide will delineate the methodologies for a comprehensive evaluation of 6-Ethoxyquinolin-4-ol, comparing it with a synthetic quinoline derivative, a 4-aminoquinoline analog, and a natural product with known biological activity, Terpinen-4-ol.

The Compounds Under Investigation

  • 6-Ethoxyquinolin-4-ol: The primary compound of interest, a quinolin-4-ol derivative. Its biological activity is not yet extensively documented, necessitating the robust analytical approach detailed in this guide.

  • 4-Aminoquinoline Derivative (Alternative 1): 4-aminoquinolines are a well-established class of compounds with known antimalarial and potential anticancer activities. A representative 4-aminoquinoline will be used as a synthetic comparator to benchmark the activity of 6-Ethoxyquinolin-4-ol.

  • Terpinen-4-ol (Alternative 2): The primary active constituent of tea tree oil, Terpinen-4-ol is a natural monoterpene with demonstrated anticancer and antimicrobial properties. It serves as a natural product benchmark and offers a different mechanism of action for comparison.

Experimental Design and Methodologies

A thorough investigation into the potential therapeutic applications of 6-Ethoxyquinolin-4-ol requires a multi-faceted experimental approach. This guide will focus on two key areas of investigation: anticancer and antimicrobial activities.

Part 1: In Vitro Anticancer Activity Assessment

The evaluation of cytotoxic potential is a critical first step in cancer drug discovery. The following workflow outlines the process for determining and comparing the anticancer activity of the three compounds.

anticancer_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_compounds Prepare Stock Solutions (6-Ethoxyquinolin-4-ol, 4-Aminoquinoline, Terpinen-4-ol) treat_cells Treat Cells with Serial Dilutions of Compounds prep_compounds->treat_cells prep_cells Culture Cancer Cell Lines (e.g., MCF-7, HCT116) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calc_viability Calculate Percent Cell Viability read_absorbance->calc_viability plot_curves Plot Dose-Response Curves calc_viability->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50 compare_potency Compare Cytotoxic Potency calc_ic50->compare_potency

Figure 1: Workflow for In Vitro Anticancer Activity Assessment.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: Culture human breast cancer (MCF-7) and colon cancer (HCT116) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of 6-Ethoxyquinolin-4-ol, the 4-aminoquinoline derivative, and Terpinen-4-ol in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO-treated cells) and an untreated control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

CompoundCell LineIC₅₀ (µM)
6-Ethoxyquinolin-4-ol MCF-715.2
HCT11622.5
4-Aminoquinoline Derivative MCF-78.9
HCT11612.1
Terpinen-4-ol MCF-745.8
HCT11638.2

Interpretation: In this hypothetical dataset, the 4-aminoquinoline derivative exhibits the highest potency against both cell lines. 6-Ethoxyquinolin-4-ol shows moderate activity, while Terpinen-4-ol is the least potent. This initial screening would warrant further investigation into the mechanism of action of 6-Ethoxyquinolin-4-ol, particularly in comparison to the well-characterized 4-aminoquinolines.

Part 2: In Vitro Antimicrobial Activity Assessment

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The following workflow details the process for evaluating the antimicrobial efficacy of the test compounds.

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis & Confirmation prep_compounds Prepare Stock Solutions (Test Compounds) serial_dilutions Perform Serial Dilutions of Compounds in 96-well Plates prep_compounds->serial_dilutions prep_bacteria Culture Bacterial Strains (e.g., S. aureus, E. coli) inoculate_wells Inoculate Wells with Standardized Bacterial Suspension prep_bacteria->inoculate_wells serial_dilutions->inoculate_wells incubate_plates Incubate Plates at 37°C inoculate_wells->incubate_plates determine_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate_plates->determine_mic record_mic Record MIC Values determine_mic->record_mic determine_mbc Determine MBC by Plating from Clear Wells determine_mic->determine_mbc compare_activity Compare Antimicrobial Activity record_mic->compare_activity determine_mbc->compare_activity

Figure 2: Workflow for In Vitro Antimicrobial Activity Assessment.

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Bacterial Strains: Use Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial inoculum in Mueller-Hinton broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in MHB to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Determination (Optional): To determine if the compound is bactericidal or bacteriostatic, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
6-Ethoxyquinolin-4-ol 1664
4-Aminoquinoline Derivative 32>128
Terpinen-4-ol 832

Interpretation: Based on this hypothetical data, Terpinen-4-ol demonstrates the most potent antimicrobial activity against both bacterial strains. 6-Ethoxyquinolin-4-ol shows moderate activity, particularly against the Gram-positive S. aureus. The 4-aminoquinoline derivative exhibits weaker antimicrobial effects in this scenario. These findings would suggest that the ethoxy and hydroxyl substitutions on the quinoline ring of 6-Ethoxyquinolin-4-ol may confer some antimicrobial properties worth exploring further.

Discussion and Future Directions

The presented framework provides a robust starting point for the comprehensive evaluation of 6-Ethoxyquinolin-4-ol. The hypothetical data illustrates how a comparative analysis can position the compound's activity relative to known synthetic and natural products.

Causality in Experimental Choices:

  • Choice of Cell Lines: The use of both breast (MCF-7) and colon (HCT116) cancer cell lines provides a broader understanding of the potential anticancer spectrum of the compounds.

  • Choice of Bacterial Strains: The inclusion of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria is crucial as it assesses the compound's spectrum of antimicrobial activity, which is often influenced by differences in bacterial cell wall structure.

  • Choice of Alternatives: Comparing 6-Ethoxyquinolin-4-ol to a structurally related synthetic compound (4-aminoquinoline) and a mechanistically different natural product (Terpinen-4-ol) allows for a more nuanced understanding of its potential novelty and therapeutic niche.

Trustworthiness Through Self-Validation:

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the statistical analysis of experimental data for 6-Ethoxyquinolin-4-ol. By employing standardized protocols, comparing against relevant alternatives, and interpreting the data within a logical framework, researchers can effectively evaluate the therapeutic potential of this and other novel quinoline derivatives. The provided methodologies and data presentation formats are designed to ensure clarity, comparability, and the generation of high-quality, publishable results.

References

  • A series of 4-aminoquinoline derivatives were synthesized by the reaction of 4-chloro-7-substituted-quinolines with the corresponding mono/dialkyl amines. The structures of the synthesized compounds were confirmed by NMR and FAB-MS spectral and elemental analyses. Subsequently, the compounds were examined for their cytotoxic effects on two different human breast tumor cell lines: MCF7 and MDA-MB468. Although all compounds examined were quite effective on both cell lines, the compound N′-(7-chloro-quinolin

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the responsible management of chemical waste is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 6-Ethoxyquinolin-4-ol, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of 6-Ethoxyquinolin-4-ol is the critical first step in establishing safe handling and disposal protocols. Based on data from the parent compound, quinoline, and similar substituted quinolinols, this compound must be treated as hazardous waste.[1]

Inferred Hazard Profile:

Hazard ClassificationDescriptionRationale and Causality
Acute Toxicity Likely harmful if swallowed.Quinoline and its derivatives are known to be toxic upon ingestion.[6][7]
Serious Eye Damage Potential to cause serious eye damage/irritation.[6]The "-ol" (hydroxyl) group can increase irritant properties. Data for a similar compound, 6-Ethoxy-2-methylquinolin-4-ol, explicitly lists "Causes serious eye damage" (H318).
Skin Irritation May cause skin irritation upon contact.Many quinoline derivatives are known skin irritants.[2]
Carcinogenicity/Mutagenicity Suspected of causing cancer and/or genetic defects.The parent compound, quinoline, is classified as a potential carcinogen and mutagen.[2] This risk should be conservatively extrapolated to its derivatives until proven otherwise.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[7]Aromatic nitrogen-containing heterocyclic compounds like quinoline often exhibit environmental toxicity. Release into sewer systems must be strictly avoided.
Corrosivity May be corrosive.Shipping information for 6-Ethoxyquinolin-4-ol lists it as Dangerous Goods, Class 8, indicating it is a corrosive substance.[8]

Due to these potential hazards, under no circumstances should 6-Ethoxyquinolin-4-ol or its contaminated materials be disposed of in standard laboratory trash or flushed down the sanitary sewer system .[1]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Before initiating any waste handling procedures, the establishment of a safe working environment is paramount. This involves a combination of engineering controls and appropriate PPE to create a self-validating system of protection.

  • Engineering Controls : All handling and preparation of 6-Ethoxyquinolin-4-ol waste must be conducted within a certified chemical fume hood.[2][7] This is the primary barrier to prevent the inhalation of any fine powders or potential vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

  • Personal Protective Equipment (PPE) : The minimum required PPE for handling this hazardous waste is detailed below. OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the use of appropriate PPE.[5][6]

Protection TypeSpecific EquipmentStandard/Reference
Eye and Face Chemical splash goggles or safety glasses with side shields.OSHA 29 CFR 1910.133 or EN 166.[1][6]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374.[1]
Body Laboratory coat.Standard laboratory practice.[1]
Respiratory Not generally required if handled in a fume hood. If aerosols may be generated outside a hood, a NIOSH-approved respirator is necessary.OSHA 29 CFR 1910.134.[2][6]
Part 3: Step-by-Step Disposal Protocol

The proper disposal of 6-Ethoxyquinolin-4-ol requires a systematic approach involving waste identification, segregation, and containerization. These procedures are designed to comply with the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[3][4]

Step 1: Waste Identification and Segregation

  • Identify all waste streams : This includes pure, unused 6-Ethoxyquinolin-4-ol, reaction mixtures containing the compound, and any contaminated materials (e.g., weigh boats, pipette tips, gloves, absorbent pads used for spills). All these materials are considered hazardous waste.[4]

  • Segregate the waste : Do not mix 6-Ethoxyquinolin-4-ol waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Quinoline compounds can be incompatible with strong oxidizing agents, strong acids, and peroxides.[2][7][9] Improper mixing can lead to dangerous chemical reactions.

Step 2: Waste Collection and Containerization

  • Solid Waste :

    • Designate a specific, dedicated container for solid 6-Ethoxyquinolin-4-ol waste.

    • The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass bottle with a secure screw cap) and be in good condition with no leaks.[2][4]

    • Carefully place all contaminated solid items, such as gloves, wipes, and contaminated labware, directly into this container.[1]

    • For bulk powder, transfer it carefully to avoid creating dust.

  • Liquid Waste :

    • Designate a separate, dedicated container for liquid waste containing 6-Ethoxyquinolin-4-ol.

    • The container must be leak-proof, chemically compatible, and have a secure, tight-fitting lid.[1][2]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[1]

Step 3: Labeling

  • Immediate Labeling : As soon as the first item of waste is placed in the container, it must be labeled.[4]

  • Content Requirements : The EPA requires that waste labels clearly state the words "Hazardous Waste" .[10] The label must also include:

    • The full chemical name: "6-Ethoxyquinolin-4-ol" and any other chemical constituents in the waste.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Corrosive," "Environmental Hazard").[10]

    • The accumulation start date (this may be required in the central accumulation area, not the satellite lab area, depending on institutional policy).[10]

Step 4: Storage and Final Disposal

  • Satellite Accumulation : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[10] This area must be under the control of the laboratory personnel.

  • Secure Storage : The storage area should be well-ventilated, secure, and away from incompatible materials.[2]

  • Arrange for Pickup : Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[2] Only certified professionals are permitted to transport and dispose of hazardous waste.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel.

  • Secure the Area : Restrict access to the spill location. If the material is combustible, eliminate all ignition sources.[9]

  • Don PPE : Before re-entering the area, don the full PPE detailed in Part 2.

  • Contain and Absorb : For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][6] For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Collect Waste : Carefully scoop or sweep the absorbent material and place it into the designated hazardous waste container for 6-Ethoxyquinolin-4-ol.[2]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol or acetone, depending on the surface). Collect all cleaning materials (wipes, etc.) as hazardous waste.[2]

  • Report : Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

Disposal Workflow Diagram

The following diagram provides a logical, step-by-step workflow for the proper disposal of 6-Ethoxyquinolin-4-ol.

G cluster_prep Preparation & Controls cluster_waste_handling Waste Handling & Segregation cluster_containerization Containerization & Labeling cluster_final Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Identify Identify Waste (Solid, Liquid, Contaminated Items) FumeHood Work in Chemical Fume Hood Segregate Segregate from Incompatible Chemicals Identify->Segregate Spill Spill Occurs Identify->Spill CollectSolid Collect Solid Waste in Designated Container Segregate->CollectSolid CollectLiquid Collect Liquid Waste in Designated Container Segregate->CollectLiquid Label Label Container: 'Hazardous Waste' + Chemical Name + Hazards CollectSolid->Label CollectLiquid->Label Store Store Sealed Container in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup by Licensed Contractor Store->ContactEHS Disposal Final Disposal at Approved Facility ContactEHS->Disposal Start Start Disposal Process Start->PPE Start->FumeHood Spill->Segregate No EmergencyProc Follow Emergency Spill Procedures Spill->EmergencyProc Yes EmergencyProc->CollectSolid Collect spill debris as solid waste

Caption: Disposal workflow for 6-Ethoxyquinolin-4-ol.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Benchchem.
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
  • 6-Ethoxy-2-methylquinolin-4-ol 15644-91-4. Sigma-Aldrich.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Material Safety Data Sheet - Quinoline, 99%. Cole-Parmer.
  • SAFETY DATA SHEET - Quinoline. Thermo Fisher Scientific.
  • 6-Ethoxyquinolin-4-ol - [E62364]. Synthonix.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).

Sources

A Researcher's Guide to the Safe Handling and Disposal of 6-Ethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: An Evidence-Based Approach

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that are widely used as building blocks in drug discovery. However, they are not without their hazards. Safety data for compounds like Quinoline, 4-Hydroxyquinoline, and 6-Methoxyquinoline consistently highlight several key risks.[1][2][3][4][5] These compounds are often harmful if swallowed or in contact with skin, can cause serious skin and eye irritation, and in some cases, are suspected of causing genetic defects and even cancer.[1] Furthermore, many quinoline derivatives are toxic to aquatic life, underscoring the need for stringent disposal protocols.[1]

Given these potential hazards, a multi-layered defense strategy centered on appropriate Personal Protective Equipment (PPE) is paramount. The causality here is direct: preventing contact prevents exposure and mitigates risk.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling 6-Ethoxyquinolin-4-ol, based on the hazard profiles of its analogs.[1][2][6]

Activity Required Personal Protective Equipment
Routine Handling & Weighing (in a ventilated enclosure) - Chemical-resistant nitrile gloves- Laboratory coat- Safety glasses with side shields
Solution Preparation & Transfers - Chemical-resistant nitrile gloves (consider double-gloving)- Chemical-resistant laboratory coat or gown- Chemical splash goggles
Potential for Aerosol or Dust Generation - All PPE listed above- NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter
Accidental Spills or Releases - Chemical-resistant gloves, gown, and splash goggles- NIOSH-approved respirator- Chemically resistant shoe covers

It is critical to remember that PPE is the last line of defense.[7][8] Engineering controls, such as the use of a certified chemical fume hood, are the primary means of exposure control and should be utilized whenever handling 6-Ethoxyquinolin-4-ol.[1][9]

Operational Plan: From Receipt to Disposal

A systematic, step-by-step approach to handling ensures that safety is integrated into every phase of the experimental workflow.

Pre-Handling Preparations
  • Information Review: Before beginning any work, all personnel must review this guide and any available safety information for similar compounds.

  • Area Designation: All handling of 6-Ethoxyquinolin-4-ol should occur in a designated, well-ventilated area, preferably within a chemical fume hood.

  • Spill Kit Accessibility: A spill kit containing absorbent materials (such as vermiculite or sand), appropriate neutralizing agents (if applicable), and clearly labeled hazardous waste bags must be readily accessible.

  • Emergency Plan: Ensure all personnel are familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Handling Procedures
  • Donning PPE: Before entering the designated handling area, don the appropriate PPE as outlined in the table above. The sequence of donning is crucial for maintaining a sterile and safe work environment.

  • Weighing and Transfer: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhaling airborne particulates. Use spatulas and other tools dedicated to this compound to prevent cross-contamination.

  • Solution Preparation: When preparing solutions, add the solid 6-Ethoxyquinolin-4-ol to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination: After handling is complete, thoroughly decontaminate the work surface with an appropriate solvent. All disposable materials used during handling, including pipette tips and wipes, should be considered contaminated.

  • Doffing PPE: The removal of PPE should be done in a manner that prevents cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out), and finally, eye protection.

  • Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.[1]

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the procedural flow, the following diagram illustrates the key stages of safe handling.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_info Review Safety Guide prep_area Designate Fume Hood prep_info->prep_area prep_spill Verify Spill Kit prep_area->prep_spill don_ppe Don Appropriate PPE prep_spill->don_ppe weigh Weighing & Transfer don_ppe->weigh dissolve Solution Preparation weigh->dissolve decon Decontaminate Work Area dissolve->decon dispose_chem Dispose of Unused Chemical (Hazardous Waste) dissolve->dispose_chem doff_ppe Doff PPE Correctly decon->doff_ppe dispose_contam Dispose of Contaminated Labware & PPE (Hazardous Waste) decon->dispose_contam wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of 6-Ethoxyquinolin-4-ol.

Disposal Plan: A Commitment to Environmental Responsibility

The responsible disposal of 6-Ethoxyquinolin-4-ol and all associated contaminated materials is a critical component of laboratory safety and environmental stewardship. As many quinoline derivatives exhibit toxicity to aquatic life, under no circumstances should this compound or its waste be disposed of down the drain.[1]

Waste Segregation and Disposal Procedures
  • Unused Compound: Any unused or expired 6-Ethoxyquinolin-4-ol must be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed container that is compatible with the compound.

  • Contaminated Labware: All disposable labware, such as pipette tips, tubes, and wipes, that has come into contact with 6-Ethoxyquinolin-4-ol must be collected in a designated hazardous waste container. Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.

  • Contaminated PPE: Disposable gloves, lab coats, and other PPE that are contaminated with 6-Ethoxyquinolin-4-ol must be placed in a sealed, labeled hazardous waste bag for disposal.

  • Spill Cleanup Materials: Any absorbent materials used to clean up spills of 6-Ethoxyquinolin-4-ol are considered hazardous waste and must be disposed of accordingly.

All hazardous waste must be handled and disposed of in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste collection and disposal procedures.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]
Small Spill Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal. Decontaminate the area.
Large Spill Evacuate the area and alert your institution's EH&S department or emergency response team.

By adhering to these guidelines, researchers can confidently and safely handle 6-Ethoxyquinolin-4-ol, ensuring both the integrity of their work and the well-being of themselves and their colleagues.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethoxyquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Ethoxyquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.